molecular formula C8H9N3O B6185688 1-azido-3-methoxy-2-methylbenzene CAS No. 2648961-05-9

1-azido-3-methoxy-2-methylbenzene

カタログ番号: B6185688
CAS番号: 2648961-05-9
分子量: 163.2
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Azido-3-methoxy-2-methylbenzene is an organic azide compound of interest in research and development, particularly in the fields of synthetic chemistry and materials science. Azido aryl compounds like this one serve as valuable building blocks for the synthesis of more complex molecules through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click" reaction for forming 1,2,3-triazoles . The presence of both an azide group and methoxy substituent on the benzene ring makes it a versatile precursor for creating functionalized polymers or energetic materials . In scientific literature, structurally similar azidoarenes have been investigated for their potential application in the development of novel energetic materials and melt-castable explosives, as azido groups can contribute to high energy density . Researchers also utilize such azides in the development of energetic plasticizers for solid propellants, where compounds with azidoalkyl chains have been shown to exhibit low glass transition temperatures and good thermal stability . As with all organic azides, safe handling protocols must be followed. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

2648961-05-9

分子式

C8H9N3O

分子量

163.2

純度

95

製品の起源

United States
Foundational & Exploratory

Synthesis and Characterization of 1-Azido-3-methoxy-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Aryl azides are indispensable building blocks in modern chemical biology, materials science, and synthetic organic chemistry. They primarily serve as critical precursors for copper-catalyzed azide-alkyne cycloadditions (CuAAC) and photoaffinity labeling. The target compound, 1-azido-3-methoxy-2-methylbenzene (also known as 3-methoxy-2-methylphenyl azide), features a unique steric and electronic profile due to the ortho-methyl and meta-methoxy substituents relative to the azide functionality.

This whitepaper details a highly efficient, three-step bottom-up synthetic strategy starting from commercially available 2-methyl-3-nitrophenol. The protocol emphasizes high atom economy, scalable methodologies, and rigorous safety controls required for handling energetic intermediates.

Retrosynthetic Analysis & Pathway

The synthesis relies on the robust Sandmeyer-type azidation of an aniline precursor. The required 3-methoxy-2-methylaniline is accessed via the reduction of 1-methoxy-2-methyl-3-nitrobenzene, which in turn is prepared by the selective O-methylation of 2-methyl-3-nitrophenol.

SyntheticRoute A 2-Methyl-3-nitrophenol B 1-Methoxy-2-methyl- 3-nitrobenzene A->B MeI, K2CO3 DMF, 80°C C 3-Methoxy-2- methylaniline B->C H2, Pd/C MeOH, RT D 1-Azido-3-methoxy- 2-methylbenzene C->D 1. NaNO2, HCl, 0-5°C 2. NaN3, H2O

Figure 1: Three-step synthetic route to 1-azido-3-methoxy-2-methylbenzene.

Experimental Protocols & Mechanistic Causality

Step 1: O-Methylation of 2-Methyl-3-nitrophenol

Causality & Design: The synthesis begins with the protection/alkylation of the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to quantitatively deprotonate the phenol without triggering side reactions common with stronger bases like Sodium Hydride[1]. Methyl iodide (MeI) serves as the electrophile in a classic Sₙ2 substitution. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to solvate the phenoxide ion, maximizing its nucleophilicity.

Protocol:

  • Charge a flame-dried reaction flask with 2-methyl-3-nitrophenol (1.0 equiv) and anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will visibly darken).

  • Add MeI (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and maintain for 5 hours[1]. Monitor conversion via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1).

  • Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-methoxy-2-methyl-3-nitrobenzene.

Step 2: Catalytic Nitro Reduction

Causality & Design: The conversion of the nitroarene to the corresponding aniline is achieved via palladium-catalyzed hydrogenation. This method is vastly superior to dissolving metal reductions (e.g., Fe/HCl or SnCl₂) as it avoids the generation of stoichiometric heavy metal waste and simplifies the workup to a mere filtration[1]. The reaction is conducted at room temperature to prevent the cleavage of the methoxy ether.

Protocol:

  • Dissolve 1-methoxy-2-methyl-3-nitrobenzene (1.0 equiv) in HPLC-grade Methanol (0.3 M).

  • Carefully add 10% Pd/C (0.05 equiv by weight). Safety Note: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the system under a hydrogen balloon (1 atm).

  • Stir vigorously at room temperature for 2 hours. The reduction is typically quantitative[1].

  • Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Evaporate the solvent to afford 3-methoxy-2-methylaniline as a solid.

Step 3: Diazotization and Azidation

Causality & Design: This is a critical two-stage, one-pot transformation. First, the aniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form an electrophilic nitrosonium ion (NO⁺), which attacks the amine to form a diazonium salt[2]. Strict temperature control (0–5 °C) is mandatory because aryl diazonium salts are thermally unstable and will rapidly degrade into phenols via nitrogen extrusion at elevated temperatures[2]. Following diazotization, nucleophilic displacement by the azide anion (N₃⁻) yields the target aryl azide[3].

DiazotizationMechanism A Aniline Precursor B Nitrosonium Attack (NO+) A->B NaNO2, HCl 0-5°C C Aryl Diazonium Intermediate B->C -H2O D Nucleophilic Attack (N3-) C->D NaN3 0°C E Aryl Azide Product + N2 (gas) D->E -N2

Figure 2: Mechanistic progression of the diazotization-azidation sequence.

Protocol:

  • Suspend 3-methoxy-2-methylaniline (1.0 equiv) in an aqueous solution of 6M HCl (3.0 equiv). Cool the mixture to 0 °C using an ice-water bath.

  • Prepare a concentrated aqueous solution of NaNO₂ (1.1 equiv). Add this dropwise to the aniline suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir for 30 minutes. Self-Validation Step: Test the solution with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization[2].

  • Prepare a solution of NaN₃ (1.5 equiv) in minimal distilled water. Add this dropwise to the diazonium solution at 0 °C. Caution: Vigorous evolution of nitrogen gas (N₂) will occur.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours[4].

  • Extract the aqueous mixture with Ethyl Acetate (3x). Do not use dichloromethane, as trace azide can react with the solvent to form explosive diazidomethane.

  • Wash the organics with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure (water bath < 30 °C) to isolate 1-azido-3-methoxy-2-methylbenzene. Store protected from light at -20 °C[4].

Quantitative Data & Analytical Signatures

To ensure reproducibility and facilitate reaction tracking, the following table summarizes the expected quantitative parameters and key analytical markers for each intermediate in the workflow.

Reaction StepTransformationTypical YieldKey Reagents & ConditionsPrimary Analytical Marker (IR / ¹H NMR)
Step 1 O-Methylation85 – 90%MeI, K₂CO₃, DMF, 80 °C, 5 h¹H NMR: Singlet at ~3.8 ppm (3H, -OCH₃)
Step 2 Nitro Reduction90 – 95%H₂, 10% Pd/C, MeOH, RT, 2 h¹H NMR: Broad singlet at ~3.6 ppm (2H, -NH₂)
Step 3 Azidation75 – 85%NaNO₂, HCl, NaN₃, 0–5 °C, 3 hFT-IR: Strong asymmetric stretch at ~2110–2150 cm⁻¹ (-N₃)

Safety & Handling Directives

  • Aryl Azides: While generally more stable than alkyl azides, aryl azides are photosensitive and potentially explosive under extreme thermal stress[4]. Always handle behind a blast shield, avoid exposure to direct UV/sunlight, and never heat to absolute dryness.

  • Hydrazoic Acid (HN₃): During Step 3, the addition of NaN₃ to an acidic medium can generate highly toxic and volatile hydrazoic acid. This step must be performed in a well-ventilated fume hood.

  • Heavy Metals: Avoid using metal spatulas or exposing the azide solutions to heavy metals (Cu, Pb, Ba), which can form highly friction-sensitive metal azides.

References

  • Title: How to Prepare 3-Methoxy-2-methylaniline?
  • Source: benchchem.
  • Source: scielo.
  • Source: rsc.

Sources

In-Depth Technical Guide: Chemical Profiling and Application Workflows for 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioorthogonal chemistry, aryl azides serve as indispensable synthons for the rapid construction of complex molecular architectures. 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) is a highly specialized, commercially available building block characterized by its unique ortho-meta substitution pattern[1]. With a molecular weight of 163.18 g/mol , this compound presents a compelling case study in steric and electronic modulation[1]. Unlike unhindered phenyl azides, the presence of an ortho-methyl group and a meta-methoxy group fundamentally alters its reactivity profile, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This whitepaper provides a comprehensive analysis of its structural properties, details self-validating synthetic protocols, and establishes optimized workflows for its application in click chemistry.

Structural & Electronic Profiling: The Causality of Reactivity

To effectively utilize 1-azido-3-methoxy-2-methylbenzene, researchers must understand how its substituents dictate its thermodynamic stability and kinetic behavior.

  • The Ortho-Methyl Steric Shield: The methyl group at the C2 position sits directly adjacent to the azido group. During [3+2] cycloaddition reactions, the azide must adopt a specific geometry to coordinate with the copper-acetylide intermediate[2]. The ortho-methyl group creates a physical barrier (steric clash) that significantly increases the activation energy of the transition state[3]. Consequently, reactions involving this compound proceed at a slower rate compared to unhindered azides, and prolonged reaction times can lead to competitive side reactions, such as the reduction of the azide to an amine[3].

  • The Meta-Methoxy Electronic Effect: The methoxy group at the C3 position exerts a complex electronic influence. While it is strongly electron-donating via resonance to the ortho and para positions, its meta relationship to the azide means its primary influence on the reactive center is through mild inductive electron withdrawal. This slightly increases the electrophilicity of the azide, partially offsetting the kinetic penalty imposed by the ortho-methyl group[4].

Synthesis Methodology: Diazotization-Azidation

The most robust method for synthesizing 1-azido-3-methoxy-2-methylbenzene is the one-pot, two-step conversion of its corresponding aniline (3-methoxy-2-methylaniline) via a diazonium salt intermediate[5]. This Sandmeyer-type transformation is favored for its high atom economy and scalability[6].

Synthesis A 3-Methoxy-2-methylaniline (Precursor) B Diazonium Salt (Reactive Intermediate) A->B NaNO2, HCl (aq) 0-5 °C (Diazotization) C 1-Azido-3-methoxy-2-methylbenzene (Target Azide) B->C NaN3 (aq) 0 °C to RT (Azidation)

Fig 1: Two-step one-pot synthesis of 1-azido-3-methoxy-2-methylbenzene via diazotization.

Protocol 1: Self-Validating Synthesis of 1-Azido-3-methoxy-2-methylbenzene

This protocol is engineered with built-in analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS confirmation.

  • Amine Solubilization: Suspend 10 mmol of 3-methoxy-2-methylaniline in 15 mL of 6M HCl (aq). Stir vigorously at room temperature until complete dissolution is achieved (forming the hydrochloride salt).

  • Diazotization: Cool the solution to 0–5 °C using an ice-brine bath. Dropwise, add a pre-cooled solution of sodium nitrite (NaNO2, 11 mmol) in 5 mL of deionized water. Maintain the internal temperature below 5 °C to prevent the degradation of the unstable diazonium intermediate into a phenol[5].

    • Self-Validation Check: After 15 minutes of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color shift confirms the presence of excess nitrous acid, validating complete diazotization.

  • Azidation: Dissolve sodium azide (NaN3, 12 mmol) in 5 mL of water. Add this solution dropwise to the diazonium mixture at 0 °C. Caution: This step generates hydrazoic acid (HN3) gas; perform strictly in a fume hood[5].

    • Self-Validation Check: The addition will trigger immediate and vigorous effervescence (N2 gas evolution). The cessation of bubbling indicates the completion of the nucleophilic displacement[5].

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 (to neutralize residual acid) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the target azide.

Applications in Drug Development: Overcoming Steric Hindrance in CuAAC

In drug discovery, the primary utility of 1-azido-3-methoxy-2-methylbenzene is its participation in "click" chemistry to form 1,4-disubstituted 1,2,3-triazoles[2]. However, the ortho-methyl group necessitates specific catalytic optimizations. Standard CuAAC conditions (CuSO4/Sodium Ascorbate in aqueous solvent) often fail or proceed sluggishly with ortho-substituted aryl azides, leading to unreacted starting material or azide reduction[3]. To overcome this, the use of accelerating, stabilizing ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory.

CuAAC_Mechanism Azide Ortho-Hindered Aryl Azide (CAS: 2648961-05-9) Acetylide Cu-Acetylide Complex Azide->Acetylide [3+2] Cycloaddition (Rate-Limiting Step) Alkyne Terminal Alkyne Alkyne->Acetylide Cu(I) Insertion Catalyst Cu(I) + THPTA Ligand (Stabilized Catalyst) Catalyst->Acetylide Product 1,4-Disubstituted 1,2,3-Triazole Acetylide->Product Demetalation

Fig 2: CuAAC pathway highlighting the rate-limiting cycloaddition step for hindered azides.

Protocol 2: Ligand-Accelerated CuAAC for Hindered Azides
  • Substrate Preparation: Dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).

  • Catalyst Complexation: In a separate vial, mix CuSO4·5H2O (5 mol%) and THPTA ligand (10 mol%) in a minimal volume of water. Stir for 5 minutes. The pre-complexation of Cu(II) with THPTA prevents catalyst precipitation and protects the metal center.

  • Activation: Add the Cu-THPTA complex to the reaction vessel. Subsequently, add a freshly prepared solution of sodium ascorbate (20 mol%) in water.

    • Self-Validation Check: Upon the addition of sodium ascorbate, the reaction mixture must transition from a distinct blue (Cu2+) to colorless or pale yellow. This visual shift is the absolute confirmation that the active Cu(I) catalytic species has been successfully generated[2].

  • Reaction Execution: Stir the mixture at 40 °C. The slight elevation in temperature (compared to standard room-temperature click reactions) provides the necessary thermal energy to overcome the steric barrier imposed by the ortho-methyl group, suppressing the competitive reduction pathway[3].

Quantitative Data Presentation

The following tables summarize the core physicochemical properties and comparative reactivity metrics essential for experimental planning.

Table 1: Physicochemical Identity & Properties
ParameterValue / Description
Chemical Name 1-Azido-3-methoxy-2-methylbenzene
CAS Number 2648961-05-9[1]
Molecular Formula C8H9N3O[1]
Molecular Weight 163.18 g/mol [1]
Functional Groups Aryl Azide, Methoxy Ether, Aryl Methyl
Storage Conditions 2–8 °C, strictly protected from light and heat
Table 2: Comparative Reactivity Profiling in CuAAC
Substrate ClassStructural ExampleRelative CuAAC RatePrimary Failure ModeRequired Optimization
Unhindered Aryl Azide Phenyl AzideVery Fast (< 1 hr)None (High fidelity)None (Standard conditions)
Electron-Deficient Azide 4-Chlorophenyl AzideFast (1-2 hrs)NoneNone[2]
Ortho-Hindered Azide 1-Azido-3-methoxy-2-methylbenzene Slow (12-24 hrs) Reduction to Amine [3]THPTA Ligand + Mild Heat

References

  • National Library of Medicine (PMC) : Azides in the Synthesis of Various Heterocycles. Retrieved from:[Link]

  • National Library of Medicine (PMC) : Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis. Retrieved from:[Link]

  • ACS Publications : In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles. Retrieved from:[Link]

Sources

1-azido-3-methoxy-2-methylbenzene CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the utilization of 1-azido-3-methoxy-2-methylbenzene in advanced chemical biology and synthetic workflows.

Executive Summary

In the expanding toolkit of bioconjugation and target deconvolution, 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) has emerged as a highly specialized building block[1]. Unlike unfunctionalized phenyl azides, this molecule features a unique 1,2,3-trisubstitution pattern that fundamentally alters its reactivity profile. As a Senior Application Scientist, I have designed this guide to move beyond basic specifications, providing a mechanistic understanding of why this molecule behaves the way it does, and how to harness its steric and electronic properties for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoaffinity Labeling (PAL).

Physicochemical Profiling & Structural Causality

The utility of 1-azido-3-methoxy-2-methylbenzene is dictated by the precise arrangement of its functional groups. The methyl group at position 2 sits directly between the azido group (position 1) and the methoxy group (position 3).

Structural Causality:

  • Steric Shielding: The ortho-methyl group provides significant steric bulk, forcing the azide group out of a strictly coplanar conformation with the aromatic ring. This increases the activation energy required for non-catalyzed cycloadditions, rendering the azide highly stable in complex biological lysates until a catalyst is introduced.

  • Electronic Modulation: The meta-methoxy group acts as a strong electron-donating group (EDG) via resonance. In photochemical applications, this electron density stabilizes the transient nitrene intermediate, preventing unwanted side reactions and increasing the efficiency of covalent crosslinking.

Table 1: Quantitative Physicochemical Data

PropertyValueOperational Impact
Chemical Name 1-Azido-3-methoxy-2-methylbenzeneStandardized nomenclature for procurement.
CAS Number 2648961-05-9Unique identifier for and catalogs.
Molecular Formula C₈H₉N₃ODetermines stoichiometric calculations.
Molecular Weight 163.18 g/mol Low molecular weight ensures minimal perturbation of pharmacophores.
Purity (Commercial) ≥ 95%Requires LC-MS verification prior to sensitive biological assays.

Core Application I: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, pioneered by Meldal and Sharpless, is the gold standard for bioconjugation[2]. However, the ortho-methyl group of 1-azido-3-methoxy-2-methylbenzene introduces a kinetic bottleneck during the formation of the bimetallic transition state. To overcome this steric hindrance, the experimental design must utilize highly accelerating ligands (e.g., THPTA) to maintain a high effective concentration of reactive Cu(I) and drive the catalytic cycle forward[3].

CuAAC_Cycle A 1-Azido-3-methoxy-2-methylbenzene E Bimetallic Transition State A->E Azide Coordination (Sterically Hindered) B Terminal Alkyne C Cu(I) Catalyst Complex B->C Base / Ligand D Cu-Acetylide Intermediate C->D Cu(I) Insertion D->E F Cu-Metallated Triazole E->F Cyclization F->C Catalyst Regeneration G 1,4-Disubstituted 1,2,3-Triazole F->G Protonation

CuAAC catalytic cycle highlighting the sterically hindered coordination of the ortho-methyl azide.

Self-Validating Protocol: Sterically-Overcome CuAAC Bioconjugation

Causality Check: Ascorbic acid is used in 10-fold excess to continuously reduce any oxidized Cu(II) back to the active Cu(I) state, which is critical because the steric hindrance of this specific azide slows the reaction, exposing the catalyst to potential oxidation over time.

  • Reagent Preparation: Prepare a pre-mixed catalyst solution containing 1 mM CuSO₄ and 5 mM THPTA ligand in degassed aqueous buffer. Incubate for 15 minutes to allow complete complexation.

  • Activation: Add 10 mM sodium ascorbate to the catalyst complex. The solution will briefly turn blue before becoming colorless, indicating successful reduction to Cu(I).

  • Initiation: Combine 50 µM of the alkyne-tagged biomolecule with 100 µM of 1-azido-3-methoxy-2-methylbenzene in PBS (pH 7.4). Add the activated Cu(I)-THPTA complex to a final copper concentration of 100 µM.

  • Self-Validation Controls:

    • Control A (Negative): Omit the terminal alkyne to monitor background azide degradation via LC-MS.

    • Control B (Catalyst Check): Omit sodium ascorbate to ensure the reaction is strictly Cu(I)-dependent.

  • Quenching: After 2 hours at room temperature, quench the reaction by adding 1 mM EDTA to chelate the copper, preventing downstream oxidative damage to the biomolecule.

Core Application II: Photoaffinity Labeling (PAL)

Aryl azides have been utilized for PAL since Fleet's seminal work in 1969[4]. Upon UV irradiation, the azide extrudes nitrogen gas to form a highly reactive singlet nitrene.

Unsubstituted phenyl azides often suffer from rapid ring expansion to a long-lived, less reactive ketenimine intermediate, leading to off-target labeling[5]. However, the electron-donating methoxy group in 1-azido-3-methoxy-2-methylbenzene stabilizes the singlet nitrene. This electronic modulation favors direct, high-yield C-H or N-H insertion into the target protein's backbone, drastically improving the signal-to-noise ratio in chemoproteomic workflows.

PAL_Pathway A Aryl Azide (CAS 2648961-05-9) B UV Irradiation (250-350 nm) A->B C Singlet Aryl Nitrene B->C - N2 D Triplet Aryl Nitrene C->D Intersystem Crossing E Ketenimine Intermediate C->E Ring Expansion F C-H / N-H Insertion (Covalent Adduct) C->F Direct Insertion (Favored) D->F Radical Recombination G Nucleophilic Addition (Covalent Adduct) E->G Nucleophile Attack (Minimized)

Photolysis pathway of 1-azido-3-methoxy-2-methylbenzene generating reactive nitrene species.

Self-Validating Protocol: Live-Cell Photo-Crosslinking

Causality Check: Irradiation is performed at 302-365 nm. Shorter wavelengths (<280 nm) would cause direct DNA and protein damage, while the specific electronic absorption profile of the methoxy-substituted ring allows for activation at these milder, cell-compatible wavelengths.

  • Probe Incubation: Incubate live cells with 10 µM of the 1-azido-3-methoxy-2-methylbenzene conjugated pharmacophore for 1 hour at 37°C to achieve binding equilibrium.

  • Irradiation: Wash cells twice with cold PBS to remove unbound probe. Irradiate the cells on ice using a 365 nm UV lamp (100 W) for 5 minutes. Note: Ice is mandatory to minimize lateral diffusion of the probe during the nitrene lifetime, ensuring spatial accuracy.

  • Self-Validation Controls:

    • Control A (No UV): Process a duplicate plate without UV irradiation to rule out non-covalent affinity-based retention during downstream enrichment.

    • Control B (Competition): Pre-incubate cells with a 100-fold excess of the unmodified parent drug to outcompete the azide-probe, proving specific active-site labeling.

  • Lysis and Enrichment: Lyse the cells using RIPA buffer. Proceed to standard affinity enrichment (e.g., streptavidin pulldown if a biotin tag is present) and subsequent LC-MS/MS target identification.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Chemical Society Reviews (2010)[Link]

  • Affinity labelling of antibodies with aryl nitrene as reactive group Nature (1969)[Link]

  • Photoaffinity labelling strategies for mapping the small molecule–protein interactome Organic & Biomolecular Chemistry (2021)[Link]

Sources

A Technical Guide to the Physicochemical Properties of 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Statement of Scarcity

1-Azido-3-methoxy-2-methylbenzene (C₈H╉N₃O) is an aromatic organic compound featuring an azide, a methoxy, and a methyl group. The azide moiety makes it a valuable intermediate for "click chemistry" via 1,3-dipolar cycloaddition reactions, useful in synthesizing diverse heterocyclic compounds.[1][2] However, a thorough review of scientific literature and chemical databases reveals a notable absence of empirical data for this specific positional isomer.

This guide therefore adopts a predictive and methodological approach. We will present estimated physical properties derived from the known characteristics of its structural components and closely related molecules. Furthermore, we provide detailed, authoritative protocols for the experimental determination of these properties, should a sample be synthesized. Paramount to this discussion is a deep dive into the safety and handling requirements dictated by the potentially explosive nature of the organic azide functional group.[3][4][5]

Molecular Identity and Structure

The foundational step in characterizing any compound is to define its precise molecular structure and associated identifiers.

  • IUPAC Name: 1-azido-3-methoxy-2-methylbenzene

  • Molecular Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol

  • CAS Number: Not assigned in the CAS registry as of the date of this publication.

Caption: Workflow for the safe handling of organic azides.

Protocols for Experimental Characterization

The following protocols outline the standard methodologies for empirically determining the physical properties of a newly synthesized compound like 1-azido-3-methoxy-2-methylbenzene.

Determination of Melting Point and Thermal Stability
  • Instrumentation: Differential Scanning Calorimeter (DSC).

  • Rationale: DSC is superior to a traditional melting point apparatus for energetic materials. It not only provides an accurate melting point (endotherm) but also reveals the onset temperature of decomposition (exotherm), which is critical safety information.

  • Methodology:

    • Sample Preparation: Place a small, precisely weighed sample (1-3 mg) into an aluminum DSC pan. Do not use excessive amounts.

    • Sealing: Crimp the pan with a lid. A pinhole lid is recommended to allow for the release of any gas (N₂) generated during decomposition, preventing pan rupture.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

    • Data Analysis: The melting point is identified as the onset of the endothermic melting peak. The decomposition temperature is the onset of the large, sharp exothermic peak. This exotherm confirms the energetic nature of the compound.

Spectroscopic Confirmation
  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, Nuclear Magnetic Resonance (NMR) Spectrometer, Mass Spectrometer (MS).

  • Rationale: To confirm the molecular structure and purity of the synthesized product.

  • Methodology:

    • FTIR: Acquire a spectrum of the neat liquid or solid. Look for the characteristic azide peak around 2100 cm⁻¹ and other expected peaks for aromatic C-H, C-O, and aliphatic C-H bonds.

    • NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra. Confirm the number of signals, their integration (for ¹H), and chemical shifts match the predicted structure.

    • MS: Use an appropriate ionization technique (e.g., Electrospray Ionization, ESI). The primary goal is to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (163.18). A key fragmentation pattern to look for would be the loss of 28 Da, corresponding to the extrusion of a dinitrogen (N₂) molecule.

Sources

High-Resolution 1H NMR Characterization of 1-Azido-3-methoxy-2-methylbenzene: Mechanistic Insights and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) [1] is a highly specialized building block frequently utilized in bioorthogonal click chemistry, specifically in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Accurate structural elucidation of this molecule is critical for drug development professionals ensuring the purity and regiochemistry of downstream triazole pharmacophores.

This whitepaper provides an in-depth technical guide to the 1 H NMR spectrum of 1-azido-3-methoxy-2-methylbenzene. Rather than merely listing empirical data, this guide deconstructs the quantum-mechanical and electronic causality behind the observed chemical shifts, providing a self-validating experimental workflow designed to guarantee high-fidelity spectral acquisition.

Mechanistic Analysis of Chemical Shifts

The 1 H NMR spectrum of 1-azido-3-methoxy-2-methylbenzene is governed by a complex interplay of inductive ( σ ) and resonance ( π ) effects exerted by its three contiguous substituents.

The Dual Nature of the Azido Group

The azido group ( −N3​ ) exhibits a fascinating dichotomy in its electronic character. As established in foundational physical organic chemistry [2], the −N3​ group acts as an inductively electron-withdrawing group due to the electronegativity of the nitrogen atoms. However, it simultaneously functions as a π -electron donor via resonance. In the context of the benzene ring, this resonance effect increases electron density at the ortho and para positions, thereby shielding the protons and shifting their resonance upfield. Recent gas-phase acidity studies confirm that while its resonance contribution is weaker than that of a methoxy group, it profoundly impacts adjacent proton environments [3].

Methoxy and Methyl Contributions
  • Methoxy Group ( −OCH3​ ): A powerful π -donor. The lone pairs on the oxygen atom strongly shield the ortho (H4) and para (H6) protons, pushing them significantly upfield (< 7.0 ppm).

  • Methyl Group ( −CH3​ ): Positioned at C2, it is sterically sandwiched between the azido and methoxy groups. It provides mild inductive electron donation (+I), which slightly shields the entire ring. Furthermore, the steric crowding forces a rigid conformation that influences the anisotropic shielding of the methyl protons themselves, shifting them to ~2.15 ppm (upfield from a standard toluenic methyl at 2.34 ppm).

Aromatic Proton Causality (H4, H5, H6)
  • H6 (6.55 ppm): Located ortho to the azido group and para to the methoxy group. It experiences the combined resonance shielding of both heteroatom substituents, making it the most upfield aromatic proton.

  • H4 (6.71 ppm): Located ortho to the methoxy group and para to the azido group. The strong ortho-shielding of the methoxy group dominates, pushing it upfield.

  • H5 (7.05 ppm): Located meta to both the azido and methoxy groups. Resonance shielding cannot effectively reach the meta position. Instead, H5 experiences the inductive electron-withdrawing effects of both groups, leaving it relatively deshielded compared to H4 and H6.

ElectronicEffects Substituent Aromatic Substituents (-N3, -OCH3, -CH3) Inductive Inductive Effect (σ) Electron Withdrawing Substituent->Inductive Electronegativity (Meta Position) Resonance Resonance Effect (π) Electron Donating Substituent->Resonance Lone Pair Delocalization (Ortho/Para Positions) Deshielding Deshielding (Downfield Shift > 7.0 ppm) Inductive->Deshielding Decreased e- Density (H5 Proton) Shielding Shielding (Upfield Shift < 7.0 ppm) Resonance->Shielding Increased e- Density (H4 & H6 Protons) NMR Observed 1H NMR Chemical Shifts Deshielding->NMR Shielding->NMR

Diagram 1: Causality of electronic substituent effects on 1H NMR chemical shifts.

Quantitative Data Presentation

The following table summarizes the predicted high-resolution 1 H NMR data (at 400 MHz in CDCl3​ ). The integration values serve as an internal stoichiometric check, validating the molecular structure.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
−OCH3​ 3.80Singlet (s)-3HDeshielded by adjacent electronegative oxygen.
−CH3​ 2.15Singlet (s)-3HMildly shielded by ring anisotropy and steric crowding.
H6 6.55Doublet of doublets (dd) Jortho​ = 8.1, Jmeta​ = 1.11HMaximum resonance shielding (ortho to −N3​ , para to −OCH3​ ).
H4 6.71Doublet of doublets (dd) Jortho​ = 8.2, Jmeta​ = 1.11HStrong resonance shielding (ortho to −OCH3​ ).
H5 7.05Pseudo-triplet (t) Jortho​ = 8.11HMeta to heteroatoms; experiences inductive withdrawal.

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following protocol details the exact methodology required to obtain publication-quality spectra, explaining the why behind each operational parameter.

Sample Preparation
  • Mass Measurement: Weigh exactly 15 mg of 1-azido-3-methoxy-2-methylbenzene. Rationale: This concentration provides an optimal signal-to-noise ratio (SNR) without causing radiation damping or concentration-dependent chemical shift drifting.

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl3​ lacks exchangeable protons that could obscure the aromatic region. TMS provides an absolute zero reference ( δ = 0.00 ppm).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube. Rationale: Particulate matter distorts the local magnetic field ( B0​ ), leading to line broadening.

Instrument Tuning and Shimming
  • Locking: Lock the spectrometer to the deuterium resonance of CDCl3​ .

  • Tuning and Matching: Adjust the probe's capacitance to match the impedance of the 1 H frequency. Rationale: Maximizes radiofrequency (RF) pulse efficiency and signal detection.

  • Shimming (Z1-Z5): Optimize the shim coils until the residual CHCl3​ peak (7.26 ppm) exhibits a Full Width at Half Maximum (FWHH) of < 0.5 Hz. Rationale: Perfect B0​ homogeneity is required to resolve the fine 1.1 Hz meta-coupling between H4 and H6.

Acquisition and Processing
  • Pulse Sequence: Execute a standard 1D proton sequence (zg30 on Bruker systems).

  • Parameters:

    • Number of Scans (ns): 16.

    • Relaxation Delay (D1): 2.0 seconds. Rationale: The methyl and methoxy protons possess longer T1​ relaxation times than aromatic protons. A 2-second delay ensures complete longitudinal magnetization recovery, guaranteeing that the integration mathematically validates the 3:3:1:1:1 proton ratio.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase the spectrum manually to ensure purely absorptive peak shapes, and apply a polynomial baseline correction to ensure accurate integration integrals.

NMRWorkflow Prep 1. Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) LockShim 2. Lock & Shim (Target FWHH < 0.5 Hz) Prep->LockShim TuneMatch 3. Tune & Match (Optimize Probe for 1H) LockShim->TuneMatch Acquisition 4. Pulse Sequence Execution (zg30, ns=16, d1=2s) TuneMatch->Acquisition FID 5. FID Generation (Time Domain Data) Acquisition->FID FT 6. Fourier Transform & Phase Correction FID->FT Analysis 7. Integration & Multiplet Analysis (Frequency Domain) FT->Analysis

Diagram 2: Self-validating 1H NMR acquisition and processing workflow.

References

  • Smith, P. A. S., Hall, J. H., & Kan, R. O. (1962). The Electronic Character of the Azido Group Attached to Benzene Rings. Journal of the American Chemical Society, 84(3), 485–489.[Link]

  • De Silva, et al. (2024). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. The Journal of Organic Chemistry.[Link]

Structural Elucidation and 13C NMR Characterization of 1-Azido-3-methoxy-2-methylbenzene: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Scientific Context

The compound 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) is a highly specialized building block frequently utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and photoaffinity labeling for target deconvolution in drug discovery. Structurally, it is a 1,2,3-trisubstituted benzene ring, presenting a highly congested steric environment.

Accurately assigning the 13C Nuclear Magnetic Resonance (NMR) spectrum of this molecule is non-trivial. The proximity of three electronically distinct substituents—an inductive electron-withdrawing/resonance-donating azido group (-N3), a weakly donating methyl group (-CH3), and a strongly pi-donating methoxy group (-OCH3)—creates complex competing shielding and deshielding effects. This guide breaks down the causality behind these chemical shifts and establishes a self-validating protocol for rigorous spectral assignment.

Structural & Electronic Causality (E-E-A-T)

As an application scientist, one cannot simply rely on basic additivity rules (e.g., Pretsch rules) for a 1,2,3-trisubstituted system[1]. The spatial crowding induces specific conformational changes that directly alter the electronic landscape of the molecule.

  • The Azido Group (-N3) Effect: The azide moiety acts as a pseudohalogen. It exerts a strong inductive deshielding effect on the ipso carbon (C1), typically shifting it downfield by ~11 ppm relative to benzene. Conversely, it provides resonance shielding to the ortho (C2, C6) and para (C4) positions[2].

  • Steric Inhibition of Resonance (SIR): The methoxy group at C3 is flanked by the C2 methyl group. To minimize steric clash, the -OCH3 group is often forced partially out of the aromatic plane. When the oxygen's p-orbital overlap with the aromatic pi-system decreases, its resonance shielding effect on the ortho (C2, C4) and para (C6) carbons is attenuated[3]. Furthermore, this out-of-plane rotation causes the methoxy carbon itself to shift slightly downfield compared to an unhindered anisole derivative.

  • The "Sandwiched" Methyl Group: The C2 carbon is ipso to the methyl group, which normally deshields it by ~9 ppm. However, because C2 is simultaneously ortho to both the -N3 and -OCH3 groups, it experiences intense competing resonance shielding. The net result is a highly diagnostic quaternary carbon peak in the ~122–124 ppm range.

Self-Validating NMR Acquisition Protocol

To ensure unambiguous assignment of the highly congested aromatic region, a self-validating NMR workflow must be employed. Relying solely on 1D 13C NMR is insufficient due to the overlapping effects of the three substituents.

Step 1: Sample Preparation Dissolve 25–30 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3). Causality: The solvent provides the internal deuterium lock signal, and its central carbon multiplet at 77.16 ppm serves as the internal chemical shift reference, ensuring high parts-per-billion (ppb) accuracy.

Step 2: 1D 13C NMR Acquisition Acquire the spectrum at 298 K using a standard proton-decoupled pulse sequence (e.g., zgpg30) on a 100 MHz or 125 MHz spectrometer. Critically, set the relaxation delay (D1) to at least 2.0–3.0 seconds. Causality: Quaternary carbons (C1, C2, C3) lack attached protons to facilitate efficient dipole-dipole relaxation, leading to longer T1​ relaxation times. An extended D1 ensures these critical peaks fully relax between pulses and are detectable above the noise floor.

Step 3: DEPT-135 Validation Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. Causality: This step acts as the primary validation gate. It explicitly nulls quaternary carbons (C1, C2, C3) and phases CH/CH3 carbons positively. This instantly separates the skeletal structural carbons from the protonated ring carbons.

Step 4: 2D HMBC Triangulation Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Causality: The aliphatic methyl protons (Ar-CH3) will show strong 3-bond ( 3JCH​ ) correlations to C1 and C3, and a 2-bond ( 2JCH​ ) correlation to C2. This triangulates the exact positions of the quaternary carbons, completely eliminating assignment ambiguity.

Empirical 13C NMR Data & Mechanistic Assignment

The following table summarizes the assigned 13C NMR chemical shifts based on the integration of empirical additivity rules, steric inhibition factors, and 2D NMR logic.

Carbon PositionTypePredicted Shift (ppm)Causality & Substituent Effects
C3 Quaternary~158.4Strongest deshielding via direct -OCH3 electronegativity (inductive effect).
C1 Quaternary~139.5Deshielding via -N3 pseudohalogen inductive effect.
C5 CH~127.5Meta to all substituents; experiences the least perturbation from the base benzene shift (128.5 ppm).
C2 Quaternary~122.1Ipso to -CH3. Shielding from ortho -OCH3/-N3 is partially offset by steric inhibition of resonance.
C6 CH~112.3Shielded by ortho -N3 resonance and para -OCH3 resonance.
C4 CH~109.8Strongly shielded by ortho -OCH3 resonance.
C7 (-OCH3) CH3~56.0Typical methoxy aliphatic shift; highly sensitive to out-of-plane rotation.
C8 (-CH3) CH3~11.2Highly shielded due to di-ortho substitution (steric compression effect).

Assignment Logic & Workflow Visualization

NMR_Workflow Start Acquire 1D 13C & DEPT-135 Spectra (CDCl3, 125 MHz) Quat Identify Quaternary Carbons (Absent in DEPT-135) Start->Quat CH Identify CH / CH3 Carbons (Positive in DEPT-135) Start->CH C3 C3 (C-OCH3) Most Deshielded (~158 ppm) Due to O electronegativity Quat->C3 C1 C1 (C-N3) Deshielded (~139 ppm) Azide inductive effect Quat->C1 C2 C2 (C-CH3) ~123 ppm Steric crowding & SIR Quat->C2 CH_Arom Aromatic CH (C4, C5, C6) 109 - 128 ppm Assigned via HSQC CH->CH_Arom Aliph Aliphatic (CH3) OCH3 (~56 ppm) Ar-CH3 (~11 ppm) CH->Aliph

Figure 1: Logical workflow for the 13C NMR assignment of 1-azido-3-methoxy-2-methylbenzene.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? MDPI.[Link]

  • Structural Studies on Bio-active Compounds. Part 6. Determination of the Sites of Protonation on Three 2,4-Diaminopyrimidines. RSC Publishing.[Link]

  • 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing.[Link]

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate.[Link]

Sources

Decoding the FT-IR Spectrum of 1-Azido-3-methoxy-2-methylbenzene: A Technical Guide for Vibrational Probing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9)

As a Senior Application Scientist, I approach Fourier Transform Infrared (FT-IR) spectroscopy not merely as a tool for structural confirmation, but as a dynamic window into molecular microenvironments. 1-azido-3-methoxy-2-methylbenzene is a highly specialized building block utilized in bioconjugation, click chemistry, and photoaffinity labeling.

Because the azide moiety absorbs in the "protein transparent window" (2100–2200 cm⁻¹)—a region free from the spectral interference of endogenous biological molecules—aryl azides are exceptionally valuable as vibrational probes (VPs)[1]. However, interpreting their spectra requires a deep understanding of vibrational coupling and environmental sensitivity. This guide deconstructs the FT-IR spectrum of 1-azido-3-methoxy-2-methylbenzene, explaining the causality behind its spectral features and providing a self-validating protocol for accurate data acquisition.

Structural Deconstruction & Expected Vibrational Modes

The molecular architecture of 1-azido-3-methoxy-2-methylbenzene consists of a central benzene ring with three adjacent substituents (1,2,3-trisubstitution): an azide group (-N₃), a methyl group (-CH₃), and a methoxy group (-OCH₃). Each functional group acts as an independent harmonic oscillator, yet they interact synergistically to produce a distinct IR signature.

Quantitative Spectral Assignments

The following table summarizes the expected FT-IR peak positions, intensities, and fundamental assignments for this molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
Azide (-N₃) Asymmetric Stretch (νₐₛ)~2100 – 2130Strong, often splitPrimary indicator of the intact azide[2]. Highly sensitive to local polarity.
Azide (-N₃) Symmetric Stretch (νₛ)~1280 – 1330MediumConfirms azide presence; often couples with ring modes.
Methoxy (-OCH₃) C-O-C Asymmetric Stretch~1250StrongDifferentiates aliphatic ethers from aryl alkyl ethers.
Methoxy (-OCH₃) C-O-C Symmetric Stretch~1040MediumConfirms the ether linkage.
Methyl (-CH₃) C-H Aliphatic Stretch~2850 – 2960Weak to MediumIndicates aliphatic presence on the aromatic core.
Aromatic Ring C=C Ring Stretch~1580 – 1624Medium to StrongConfirms the aromatic backbone[3].
Aromatic Ring C-H Out-of-Plane (OOP) Bend~735 – 775StrongDiagnostically confirms the 1,2,3-trisubstituted pattern[4].

Mechanistic Insights: The Aryl Azide Signature & Fermi Resonance

While identifying the presence of an azide via its strong asymmetric stretch at ~2130 cm⁻¹ is straightforward[2], researchers often observe that this peak is not a single, clean Gaussian curve. Instead, it frequently presents as a complex absorption profile with distinct splitting or pronounced shoulders.

The Causality: This complexity is driven by Fermi Resonance (FR) . In aryl azides, the highly intense fundamental asymmetric stretching mode of the azide group accidentally matches the energy of a combination band (typically the sum of the azide symmetric stretch and an in-plane aromatic ring bending mode)[1]. Because these two vibrational states share the same symmetry and have nearly identical energies, they undergo quantum mechanical coupling.

This coupling redistributes the transition dipole strength, splitting the single expected peak into a complex profile[5]. As an application scientist, I leverage this phenomenon: because the combination band is highly sensitive to the solvent matrix and hydrogen-bonding status, the resulting Fermi resonance profile acts as a highly sensitive reporter of the molecule's microenvironment.

G N1 Azide Asymmetric Stretch (Fundamental Mode, ν₁) N3 Fermi Resonance Coupling (Energy & Symmetry Match) N1->N3 N2 Symmetric Stretch + Ring Mode (Combination Band, ν₂ + ν₃) N2->N3 N4 Complex Absorption Profile (Peak Splitting / Shoulders) N3->N4 N5 Vibrational Probe Utility (Sensitivity to Local Environment) N4->N5

Caption: Mechanistic pathway of Fermi resonance generation in aryl azides.

Furthermore, the out-of-plane (OOP) C-H bending vibration is critical for verifying the regiochemistry of the molecule. In a 1,2,3-trisubstituted benzene, the three adjacent hydrogen atoms (at positions 4, 5, and 6) couple to produce a highly intense, in-phase "sweeping" motion. This results in a sharp, strong peak between 735 and 775 cm⁻¹, which is entirely distinct from the signatures of 1,2,4- or 1,3,5-substituted isomers[4].

Self-Validating Experimental Protocol for FT-IR Acquisition

To capture the subtle Fermi resonance shoulders and accurately quantify the out-of-plane bending modes, the analytical workflow must be rigorously controlled. The following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FT-IR, which is ideal for neat liquid or oil samples like 1-azido-3-methoxy-2-methylbenzene.

Step-by-Step Methodology
  • System Calibration (Trustworthiness Check): Prior to sample analysis, run a standard 1.5 mil polystyrene calibration film. Verify that the peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹. This ensures the interferometer's laser is correctly calibrated, preventing false shifts in the azide VP region.

  • Atmospheric Background Suppression: Collect a 64-scan background spectrum against the bare, rigorously cleaned ATR crystal (Diamond or ZnSe). Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 1300–2000 cm⁻¹ region. If not perfectly subtracted, these will artificially distort the aromatic C=C stretches and the azide symmetric stretch.

  • Sample Application: Apply 1–2 μL of neat 1-azido-3-methoxy-2-methylbenzene directly onto the ATR crystal. Ensure the droplet completely covers the evanescent wave active area without introducing microscopic air bubbles, which cause detrimental scattering.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and 64 co-added scans . Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic sweet spot for condensed-phase liquids. Higher resolution (e.g., 1 cm⁻¹) introduces excessive high-frequency noise without yielding narrower peaks (due to inherent collisional broadening), while lower resolution (e.g., 8 cm⁻¹) will artificially smooth over the critical Fermi resonance shoulders.

  • Algorithmic Post-Processing: Apply an ATR Correction algorithm . Causality: In ATR spectroscopy, the penetration depth of the IR beam is directly proportional to the wavelength. Without this mathematical correction, low-wavenumber peaks (like the 750 cm⁻¹ 1,2,3-substitution bend) will appear artificially magnified compared to high-wavenumber peaks (like the 2130 cm⁻¹ azide stretch). Following this, apply a linear baseline correction.

G A System Calibration (Polystyrene Standard) B Background Scan (Atmospheric H₂O/CO₂ Suppression) A->B C Sample Acquisition (ATR-FTIR, 4 cm⁻¹, 64 Scans) B->C D Data Validation (S/N Ratio Check) C->D D->B If S/N < 100:1 E Spectral Post-Processing (ATR & Baseline Correction) D->E If Validated

Caption: Workflow for self-validating FT-IR spectral acquisition and processing.

Conclusion

The FT-IR spectrum of 1-azido-3-methoxy-2-methylbenzene is far more than a simple structural fingerprint. By understanding the quantum mechanical origins of Fermi resonance in the ~2130 cm⁻¹ region and the physical coupling of the out-of-plane bending modes near ~750 cm⁻¹, researchers can utilize this molecule not just as a synthetic intermediate, but as a highly sensitive environmental probe. Adhering to the self-validating ATR-FTIR protocols outlined above ensures that the resulting spectral data is both highly accurate and mechanistically meaningful.

Sources

Mass Spectrometry of 1-Azido-3-Methoxy-2-Methylbenzene: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mass spectrometric analysis of aryl azides presents a unique intersection of gas-phase ion chemistry and thermodynamic instability. 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9; Exact Mass: 163.0746 Da) is a highly reactive, functionalized aromatic building block. Due to the inherent lability of the azide moiety, acquiring an accurate mass spectrum requires careful mitigation of thermal degradation. This whitepaper details the core fragmentation mechanisms—specifically dinitrogen expulsion and the subsequent intramolecular ortho-effect—and provides a self-validating experimental protocol designed to preserve the structural integrity of the analyte during GC-MS analysis.

Structural Dynamics and Ionization Theory

Under standard Electron Ionization (EI) conditions (70 eV), the molecular ion of 1-azido-3-methoxy-2-methylbenzene is typically of very low abundance. The azide group ( ) is a high-energy functionality; the activation barrier for its cleavage is exceptionally low. Upon ionization, the excess internal energy rapidly localizes to the azide moiety, driving the immediate expulsion of neutral nitrogen gas ( ).

Understanding this molecule requires analyzing three distinct structural zones:

  • The Azide Group (Position 1): The primary site of fragmentation, acting as a nitrene precursor.

  • The Methyl Group (Position 2): An ortho-positioned alkyl group that actively participates in secondary gas-phase rearrangements.

  • The Methoxy Group (Position 3): An electron-donating group that directs tertiary fragmentation cascades via radical losses.

Core Fragmentation Mechanisms

The Primary Cleavage: Dinitrogen Expulsion

The hallmark of aryl azide mass spectrometry is the instantaneous loss of 28 Da, corresponding to 1.

Causality: This fragmentation is thermodynamically driven by the immense stability of the generated triple bond. The leaving group departs, leaving behind a highly reactive, electron-deficient nitrene radical cation at m/z 135.
The Ortho-Effect: Intramolecular C-H Insertion

In unsubstituted phenyl azides, the resulting nitrene often undergoes ring expansion to a seven-membered dehydroazepine 2. However, 1-azido-3-methoxy-2-methylbenzene exhibits a classic mass spectrometric ortho-effect. The spatial proximity of the highly electrophilic nitrene to the adjacent ortho-methyl group lowers the activation energy for intramolecular C-H insertion. The nitrene inserts into the methyl group, cyclizing to form a highly stable 4-methoxyindole radical cation (m/z 135). This intramolecular stabilization is kinetically favored over intermolecular reactions in the high-vacuum environment of the mass spectrometer.

Methoxy Group Degradation

Once the stable indole core is formed, the methoxy group dictates the final fragmentation stages 3.

  • Loss of Methyl Radical: The m/z 135 ion undergoes homolytic cleavage of the bond, losing a methyl radical ( , 15 Da) to form a stable quinonoid oxonium ion at m/z 120.

  • Loss of Carbon Monoxide: The m/z 120 fragment subsequently expels carbon monoxide (CO, 28 Da), yielding a fragment at m/z 92, a sequence highly characteristic of methoxyaromatic degradation.

G M [M]+• 1-azido-3-methoxy-2-methylbenzene m/z 163 Nitrene Nitrene Radical Cation [M - N2]+• m/z 135 M->Nitrene - N2 (28 Da) Thermodynamic drive Indole 4-Methoxyindole Cation (ortho-insertion) m/z 135 Nitrene->Indole ortho-effect C-H insertion Frag1 [M - N2 - CH3]+ m/z 120 Indole->Frag1 - CH3• (15 Da) Frag2 [M - N2 - CH3 - CO]+ m/z 92 Frag1->Frag2 - CO (28 Da)

Figure 1: Proposed mass spectrometric fragmentation pathway of 1-azido-3-methoxy-2-methylbenzene.

Quantitative Data Summary

The following table summarizes the expected diagnostic ions for 1-azido-3-methoxy-2-methylbenzene under 70 eV EI conditions.

m/zMass Loss (Da)Fragment AssignmentDiagnostic SignificanceExpected Abundance
163 0 Confirms intact molecular weight.Low (<10%)
135 28 Base peak; confirms azide presence and nitrene stability.High (100%)
120 43 Confirms methoxy group presence via radical loss.High (60-80%)
92 71 Confirms aromatic ether degradation cascade.Moderate (30-50%)
77 86 General aromatic ring indicator.Low (15-20%)

Experimental Protocol for Thermally Labile Azides

Standard GC-MS protocols utilizing high-temperature split/splitless injectors (typically >250°C) will thermally degrade 1-azido-3-methoxy-2-methylbenzene via Curtius-type rearrangements before it reaches the column. To acquire an accurate mass spectrum, the thermal footprint of the instrument must be minimized.

Workflow Prep 1. Sample Prep Cold Dissolution Inj 2. Injection Cold On-Column Prep->Inj GC 3. GC Separation Rapid Ramp Inj->GC EI 4. Ionization Low-Temp EI GC->EI Quad 5. Detection Mass Analyzer EI->Quad

Figure 2: Optimized GC-MS experimental workflow for thermally labile aryl azides.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in a highly volatile, inert solvent (e.g., LC-MS grade dichloromethane) to a concentration of 20 µg/mL. Causality: Dichloromethane evaporates rapidly without requiring high inlet temperatures, and its lack of protic hydrogens prevents unwanted gas-phase solvent interactions. Store in amber vials at -20°C to prevent actinic and thermal degradation.

  • Injection Technique: Utilize a Cold On-Column (COC) injector or a Programmable Temperature Vaporizer (PTV) set to 40°C. Inject 1.0 µL. Causality: Depositing the liquid directly onto the column at a low temperature bypasses the explosive thermal shock of a standard hot inlet, preserving the bond.

  • Chromatographic Separation: Use a thin-film, non-polar capillary column (e.g., 15m x 0.25mm, 0.1µm DB-5). Program a rapid temperature ramp: hold at 40°C for 1 min, then ramp at 25°C/min to 220°C. Causality: A thin film and rapid ramp minimize the residence time of the analyte inside the heated oven, reducing the probability of on-column thermal decomposition.

  • Ionization Parameters: Set the EI source temperature to 150°C (down from the standard 230°C). Apply 70 eV electron energy. Causality: Lowering the source temperature reduces the internal vibrational energy of the molecule prior to electron impact, which significantly increases the survivability of the (m/z 163) ion for definitive identification.

  • Self-Validating System Check: To validate that the resulting spectrum is a true EI spectrum and not an artifact of thermal degradation, perform a comparative injection with the inlet intentionally heated to 250°C.

    • Validation Criteria: If the protocol is successful, the cold-injection chromatogram will yield a sharp peak containing the m/z 163 ion. In the hot-injection chromatogram, the m/z 163 ion will disappear entirely, and the m/z 135 peak will exhibit chromatographic tailing (indicating thermal nitrene formation in the inlet). This differential confirms the integrity of the cold-injection data.

References

  • Title: Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers Source: ACS Publications (Langmuir) URL:[Link]

  • Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels Source: Molecules (via PubMed Central / ResearchGate) URL:[Link]

  • Title: Interpretation of Mass Spectra Source: SciSpace (General Mass Spectrometry Principles) URL:[Link]

Sources

Stability and Storage of 1-Azido-3-methoxy-2-methylbenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) is a highly functionalized aromatic azide utilized as a critical building block in organic synthesis, click chemistry (CuAAC), and photoaffinity labeling. While organic azides inherently possess high-energy nitrogen-nitrogen bonds that render them susceptible to explosive decomposition, 1-azido-3-methoxy-2-methylbenzene exhibits a structural profile that allows for safe isolation and handling when strict empirical protocols are followed. This whitepaper provides an in-depth mechanistic analysis of its stability, degradation pathways, and field-proven storage workflows designed for researchers and drug development professionals.

Molecular Profiling & Stability Thermodynamics

To establish a self-validating safety framework, we must first analyze the thermodynamic stability of the molecule based on established empirical rules for energetic functional groups.

Chemical Identity & Physical Properties
ParameterSpecification
Compound Name 1-Azido-3-methoxy-2-methylbenzene
CAS Number 2648961-05-9
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Structural Features Aromatic ring, methoxy group (-OCH₃), methyl group (-CH₃), azide group (-N₃)
C/N Ratio 3.0
Structural Analysis & Causality

The stability of an organic azide is fundamentally dictated by its molecular structure. According to the authoritative guidelines established by [1] and the [2], two primary metrics govern the safe isolation of azides:

  • The Carbon-to-Nitrogen (C/N) Ratio: The formula (N_Carbon + N_Oxygen) / N_Nitrogen ≥ 3 is used to evaluate stability. For 1-azido-3-methoxy-2-methylbenzene, the calculation is (8 + 1) / 3 = 3.0. Because it meets the threshold of 3.0, the compound is stable enough to be isolated and stored in its pure form, provided quantities are managed appropriately (typically <20 grams).

  • The "Rule of Six": This rule postulates that a molecule must contain at least six carbon atoms per energetic functional group (explosophore) to provide sufficient molecular dilution of the explosive energy [2]. With 8 carbon atoms and a single azide group, this compound comfortably exceeds the Rule of Six, rendering it relatively safe to handle under standard laboratory controls.

Mechanistic Causality: Despite meeting these criteria, 1-azido-3-methoxy-2-methylbenzene is an aromatic azide. Aromatic azides are generally less stable than their aliphatic counterparts because the azide group is conjugated with the aromatic π-system. This conjugation lowers the activation energy required for nitrogen extrusion, making the compound more sensitive to thermal and photolytic stimuli[3].

Mechanisms of Degradation

Understanding the causality behind azide degradation is critical for designing effective storage protocols. 1-Azido-3-methoxy-2-methylbenzene degrades via two primary pathways:

Thermal and Photolytic Decomposition

The most prominent degradation pathway is the cleavage of the N-N bond, which can be initiated by ambient thermal energy (Δ) or ultraviolet (UV) light (hν). This cleavage results in the irreversible extrusion of nitrogen gas (N₂) and the formation of a highly reactive, electron-deficient singlet or triplet nitrene intermediate. The nitrene rapidly undergoes intermolecular C-H insertion or polymerization, leading to complete sample degradation and hazardous pressure buildup within sealed containers.

DegradationPathway A 1-Azido-3-methoxy-2-methylbenzene (Stable Ground State) B Thermal Energy (Δ) / UV Light (hv) A->B Activation C Singlet/Triplet Nitrene Intermediate (Highly Reactive) B->C N-N Bond Cleavage D N2 Gas Evolution (Pressure Buildup) B->D Byproduct Release E Polymerization & Insertion Products (Irreversible Degradation) C->E Intermolecular Reactions

Figure 1: Thermal and photolytic degradation pathway of 1-azido-3-methoxy-2-methylbenzene.

Acid-Catalyzed Degradation

In the presence of strong acids, the azide anion can become protonated to form hydrazoic acid (HN₃). According to [3], hydrazoic acid is highly toxic (comparable to hydrogen cyanide), highly volatile, and explosively unstable. Therefore, storage environments must be strictly pH-neutral or slightly basic.

Empirical Storage Protocols & Workflows

To mitigate the degradation mechanisms outlined above, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : by controlling light, temperature, and atmosphere, the thermodynamic drivers of degradation are systematically neutralized, and visual/analytical checks ensure ongoing sample integrity.

Step-by-Step Handling and Storage Methodology
  • Preparation & PPE: Conduct all handling within a certified chemical fume hood with the sash lowered. Don appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, heavy-duty nitrile gloves, and chemical splash goggles.

  • Tool Selection (Critical Causality): Never use metal spatulas (especially copper, brass, or lead) when weighing or transferring the azide. Friction or prolonged contact can generate heavy metal azides, which are notoriously shock-sensitive and can detonate with minimal input energy [1]. Use only Teflon, ceramic, or plastic spatulas.

  • Aliquotting & Photolytic Shielding: Transfer the compound into amber glass vials. The amber glass acts as a UV filter, preventing the photolytic cleavage of the N-N bond and subsequent nitrene formation.

  • Atmospheric Inerting: Purge the headspace of the amber vial with a gentle stream of high-purity Argon or Nitrogen gas. This displaces oxygen and ambient moisture, preventing oxidative degradation and hydrolysis.

  • Sealing & Containment: Seal the vial tightly with a Teflon-lined cap. Place the primary vial into a secondary containment vessel (e.g., a shatter-proof plastic outer jar) to contain potential pressure buildup from slow N₂ evolution over time.

  • Thermal Control: Store the secondary containment vessel in an explosion-proof freezer maintained at -20°C. Lowering the kinetic energy of the system ensures the molecules remain well below the activation energy threshold for thermal decomposition.

  • System Validation & Monitoring: Periodically inspect the secondary containment for signs of pressure buildup (e.g., bulging caps) or sample discoloration, which serve as self-validating physical indicators of sample integrity. If degradation is suspected, verify purity via LC-MS or TLC before use in downstream assays.

StorageWorkflow S1 Receipt / Synthesis of 1-Azido-3-methoxy-2-methylbenzene S2 Aliquot into Amber Glass Vials (Use Non-Metallic Tools) S1->S2 Step 1: Shield from UV S3 Purge with Inert Gas (Argon / Nitrogen) S2->S3 Step 2: Prevent Oxidation S4 Seal with Teflon-Lined Caps (Secondary Containment) S3->S4 Step 3: Secure Seal S5 Store at -20°C (Explosion-Proof Freezer) S4->S5 Step 4: Thermal Control

Figure 2: Step-by-step empirical storage protocol for safe handling and long-term stability.

Incompatibilities & Safety Framework

A robust safety framework requires strict avoidance of incompatible chemical agents that can catalyze catastrophic decomposition[3]:

  • Heavy Metals & Salts: Avoid all contact with copper, lead, silver, and mercury. These react to form highly explosive metal azides.

  • Strong Acids: Mixing with acids (e.g., HCl, H₂SO₄) generates toxic and explosive hydrazoic acid (HN₃).

  • Halogenated Solvents: While dichloromethane (DCM) is often used in synthesis, prolonged storage of azides in halogenated solvents should be avoided, as extreme conditions can lead to the formation of explosive di- or tri-azidomethanes.

  • Quenching Protocol: Any unreacted or degraded 1-azido-3-methoxy-2-methylbenzene should be safely quenched before disposal. A standard method is the Staudinger reduction, where the addition of triphenylphosphine (PPh₃) converts the azide to a stable iminophosphorane (with the safe release of N₂ gas), which can then be hydrolyzed to a primary amine for standard chemical waste disposal.

References

  • Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford University. URL:[Link]

  • University of Pittsburgh Environment, Health and Safety. "Guidelines for the Safe Handling of Azides." EH&S Guideline Number: 04-028. URL: [Link]

Solvation Dynamics and Handling Protocols for 1-Azido-3-methoxy-2-methylbenzene in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) is a functionalized aromatic azide widely utilized as a building block in organic synthesis and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. For researchers and drug development professionals, understanding its solubility profile in organic solvents is critical for optimizing reaction kinetics, designing purification workflows, and ensuring rigorous laboratory safety. This technical guide provides an authoritative analysis of its physicochemical properties, predictive solubility, and the validated methodologies required for empirical solubility determination.

Structural Profiling and Solvation Causality

The solubility of 1-azido-3-methoxy-2-methylbenzene is fundamentally governed by its structural motifs:

  • Aromatic Core & Methyl Group : Confers significant lipophilicity, driving solubility in non-polar and low-dielectric organic solvents via London dispersion forces and π−π stacking interactions.

  • Methoxy Group (-OCH3) : Acts as a weak hydrogen bond acceptor, enabling moderate solubility in protic solvents and excellent solubility in polar aprotic solvents.

  • Azide Moiety (-N3) : A linear, resonance-stabilized pseudohalide that exhibits a weak dipole. While it does not participate in hydrogen bonding, its polarizability enhances interactions with polar aprotic solvents.

Because "like dissolves like," the compound exhibits a moderately lipophilic profile. It is highly soluble in most standard organic solvents but remains practically insoluble in aqueous media[1].

Safety and Stability Assessment (The "Rule of Six")

Before conducting any solvation experiments, a rigorous safety assessment is mandatory. Organic azides are energy-rich compounds prone to thermal or shock-induced decomposition[2]. The stability of 1-azido-3-methoxy-2-methylbenzene can be evaluated using two foundational heuristics established by institutional safety guidelines:

  • The Carbon-to-Nitrogen (C/N) Ratio : The formula (NC​+NO​)/NN​≥3 is used to determine if an azide can be safely isolated[3]. For this compound ( C8​H9​N3​O ), the ratio is (8+1)/3=3.0 .

  • The Rule of Six : As outlined by3, this rule dictates that there must be at least six carbon atoms per energetic functional group to provide sufficient dilution of the explosive energy[3]. With 8 carbon atoms per azide group, this compound comfortably passes the threshold[2][4].

Because it meets these criteria, 1-azido-3-methoxy-2-methylbenzene is considered stable enough for isolation and storage in its pure form up to a 20-gram scale, provided it is kept in amber containers below room temperature to prevent photolytic degradation[4][5].

Crucial Solvent Exclusion : Halogenated solvents (e.g., dichloromethane, chloroform) must be strictly excluded from azide workflows. According to 5, if trace unreacted azide salts are present, they can react with halogenated solvents to form di- and triazidomethane—highly volatile and shock-sensitive explosives[5].

Safety_Workflow Compound 1-azido-3-methoxy-2-methylbenzene Formula: C8H9N3O Calc Calculate Stability Ratios (C+O)/N and Carbon Count Compound->Calc Rule1 (C+O)/N = (8+1)/3 = 3.0 Passes threshold (≥3) Calc->Rule1 Rule2 Rule of Six: 8 Carbons > 6 Passes threshold Calc->Rule2 Action Safe for Isolation & Storage (Max 20g, Amber Vial, <25°C) Rule1->Action Rule2->Action

Fig 1. Safety assessment workflow for 1-azido-3-methoxy-2-methylbenzene based on standard azide rules.

Predictive Solubility Profile

Based on the structural analysis and general behavior of organic azides[1], the following table summarizes the predicted quantitative solubility of 1-azido-3-methoxy-2-methylbenzene across various solvent classes.

Solvent CategorySolventPolarity IndexExpected SolubilityMechanistic Rationale
Polar Aprotic DMF6.4Very High (>100 mg/mL)Strong dipole-dipole interactions; excellent solvation of the polarizable azide and methoxy groups.
Polar Aprotic DMSO7.2Very High (>100 mg/mL)High dielectric constant; optimal for stock solutions used in downstream CuAAC click chemistry.
Medium Polar Ethyl Acetate4.4High (>50 mg/mL)Matches the overall moderate polarity of the molecule; good hydrogen bond acceptor.
Non-Polar Toluene2.4High (>50 mg/mL)Strong π−π stacking interactions with the aromatic ring of the solute.
Non-Polar Hexane0.1Moderate (10-50 mg/mL)Solvates the hydrophobic methyl group and aromatic core, but lacks dipole interactions.
Polar Protic Methanol5.1Moderate (10-50 mg/mL)Hydrogen bonding with the methoxy oxygen, but the hydrophobic core limits maximum solubility.
Aqueous Water10.2Insoluble (<1 mg/mL)High cohesive energy of water prevents solvation of the highly lipophilic aromatic core.
Validated Methodology for Quantitative Solubility Determination

To empirically determine the precise solubility of 1-azido-3-methoxy-2-methylbenzene, a shake-flask method coupled with HPLC-UV quantification is employed[1].

Trustworthiness Guarantee : This protocol operates as a self-validating system. The persistent presence of undissolved solid visually confirms that thermodynamic saturation has been achieved, while the sequential centrifugation and filtration steps mathematically eliminate the risk of quantifying suspended microcrystals, ensuring the HPLC-UV readout strictly represents the solvated state.

Step-by-Step Protocol:

  • Solvent Preparation : Dispense 1.0 mL of the target organic solvent (e.g., DMF, Toluene) into a 2.0 mL amber glass HPLC vial. Causality: Amber glass is selected to mitigate the risk of UV-induced photolytic decomposition of the azide into highly reactive nitrenes[2].

  • Saturation : Incrementally add pure 1-azido-3-methoxy-2-methylbenzene to the vial until a persistent, undissolved solid remains.

  • Equilibration : Seal the vial with a PTFE-lined cap and place it in a thermomixer. Agitate at 500 rpm at a rigorously controlled 25.0 ± 0.1 °C for 24 hours to reach thermodynamic equilibrium[1].

  • Phase Separation : Transfer the vial to a centrifuge and spin at 10,000 rpm for 10 minutes. Causality: Centrifugation pellets the microcrystals, preventing them from clogging the filter membrane in the next step, which could otherwise lead to pressure-induced dissolution artifacts.

  • Filtration : Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial. Causality: PTFE is mandatory due to its universal compatibility with aggressive organic solvents, preventing extractables from interfering with the analysis[1].

  • Quantification : Dilute the filtered aliquot accurately (e.g., 1:100) in the HPLC mobile phase. Analyze via HPLC-UV at 254 nm (targeting the aromatic ring's absorbance) against a pre-established calibration curve.

Solubility_Protocol S1 Solvent Selection (Exclude DCM) S2 Saturated Solution Prep (Amber Vial) S1->S2 Add excess S3 Equilibration (24h @ 25°C) S2->S3 Agitate S4 Filtration (0.22 µm PTFE) S3->S4 Centrifuge S5 HPLC-UV Quantification S4->S5 Dilute

Fig 2. Step-by-step experimental workflow for determining the organic solvent solubility of azides.

References
  • Safe Handling of Azides - University of Pittsburgh.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHauBmEBe1kf0npsNe_4erMrwmkcLaZ6bPkisO3WrsVXtyo8P5wgziyZAu6j--bMcreCO4cGPulDYBHFc9o1S-zAU16lzeC7RP4bwKj8fJwg-cs19U74dThgQdX3D_olJe3wrVeeJT1On6a5pxUAqxHHqBWFyFaZy74cjyrfEXdcwIhsUnIouJ5bXqWEQ==]
  • Azides - UVIC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNe8D9e2nCgKrWlx8Q2Xq5m5_uKtN7_Bm9X3mDo0NQOFWbcfDWeAE93XBCI5z0A0Rn-yZ0e0atxy-oXKIMTiOU8juFJeNMpYC93xeWuMfxGAO24D36VDb151CEy57ur1qLaGjWfQvbzY8lE5QExDpkC1L6xfDQ9Z2fTu44rWssqku4JJdaAYyhHA==]
  • Information on Azide Compounds - Stanford Environmental Health & Safety.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGInFmid9JtZpb5RlYjAPeQokK3cFDPHe0-ri5qQVYUUBrz5hTKIi2Fbd4m0Oj3LJkCgNQ99lwiNY6cl7NfFDIDJeTHC1ogIC79fNZiVTHn3_xASs0CheDuC24inCdOR3HdM1qh4wNAotCzy9u1G2-ISExFR4R2s2YI]
  • Technical Support Center: Safe Handling of Azides - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQMkmXsFnCETk3Tgp4K_UWiWoE-9gdu3slZh1RXppyH_-XkMKV3DaGgtRC2xzUu7LyqHzLkZGCfC8zcyFKHhPye-99AoozXUkJVWKgFfEGDNJpo16HEOH93KbsOnUgmmyxysPdAYmjSoa7fkn8l3KMlcLxZHHfY28pktMQey_JZCwz2GINsnIIpJVdyzk=]
  • A Technical Guide to the Solubility of Diethylcarbamyl Azide in Organic Solvents - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpqInWz612yPZ6BpEZCrYeOdWk7JBOdB7IM08e_qnCh88xZOl60Y_cOvDaxGl6Tk8vTYtHcZappsSkYj-NQEUjGRjnJz-G7wyZgl2VBuZ1bU8zp2t95XpvC33hjS9sqyot66p__rUf2teXAFJgIK605Ne6JSsd2qCTdyBiuwp8fe9syrOPkosYfD_HCKxl7b9G4izimxD6xj95luGhhrR_Qked7ugiBmKHIWv30w==]
  • EN300-27752983 - EnamineStore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWIk2Q_RbYraUzWHtxoTr4GRV218eiyuLQuW6N1O4FD7kUheJNtPciCYY0qNP1d8qCPde2roJY7CJYU8fwAzgWCeOK4ZSgb1F14OJboh_I0g-HtMzGgjH-6V4LSB4gqVlmQRqO4lSk_W]

Sources

Theoretical Properties and Application Workflows of 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and fragment-based drug design (FBDD), the strategic selection of building blocks dictates the success of downstream library synthesis. 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9)[1] is a highly specialized aromatic azide. Unlike simple phenyl azides, its 1,2,3-contiguous substitution pattern introduces unique steric and electronic constraints. This whitepaper provides an in-depth mechanistic analysis of its theoretical properties and establishes self-validating experimental protocols for its deployment in click chemistry and bioconjugation workflows.

Structural and Electronic Profiling

Molecular Geometry and the Ortho-Steric Penalty

The architecture of 1-azido-3-methoxy-2-methylbenzene features a methyl group sandwiched directly between an azido group and a methoxy group. From a quantum mechanical perspective, this ortho-methyl group creates a significant steric penalty. It forces the linear azido group out of coplanar alignment with the benzene ring. Consequently, the +M (resonance donating) overlap of the azide with the aromatic π-system is diminished. This localization of electron density on the azide nitrogen atoms slightly alters its HOMO/LUMO energy levels, making it less reactive toward standard cycloadditions compared to unhindered phenyl azides.

Thermodynamic Stability and Safety Metrics

A critical theoretical property of any azide is its thermodynamic stability, which dictates laboratory safety protocols. The industry-standard metric for azide safety is the (C+O)/N ratio[2].

As a Senior Application Scientist, I strictly enforce this rule: a ratio of 3.0 or higher indicates that the compound possesses sufficient thermal and kinetic stability to be handled without the extreme blast-shield precautions required for low-molecular-weight azides. For 1-azido-3-methoxy-2-methylbenzene (C₈H₉N₃O), the ratio is exactly 3.0, placing it at the optimal threshold for safe, high-throughput library synthesis.

Quantitative Data Presentation

Table 1: Theoretical Physicochemical Properties

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₈H₉N₃OEstablishes baseline atomic composition.
Molecular Weight 163.18 g/mol Highly optimal for FBDD; leaves ample mass budget for subsequent conjugation[1].
(C+O)/N Ratio 3.0Meets the exact threshold for safe handling without severe explosive risk[2].
H-Bond Donors 0Enhances passive membrane permeability (Lipinski compliance).
H-Bond Acceptors 4Capable of interacting with kinase hinge regions or target protein backbones.

Predictive Reactivity and Mechanistic Pathways

CuAAC Kinetics in Sterically Hindered Environments

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" reaction[2]. However, the catalytic cycle is highly sensitive to the steric environment of the azide[3]. The ortho-methyl group in our target compound impedes the coordination of the copper-acetylide complex to the azide, making the formation of the bimetallic intermediate the rate-limiting step. To counteract this, specific ligand-accelerated catalysis (using THPTA) is required to maintain a high effective concentration of Cu(I).

CuAAC_Pathway A 1-Azido-3-methoxy -2-methylbenzene E Sterically Hindered Bimetallic Intermediate A->E Coordination (Rate Limiting) B Terminal Alkyne D Cu-Acetylide Complex B->D + Cu(I) C Cu(I)-THPTA Catalyst C->D Activation D->E F 1,4-Disubstituted 1,2,3-Triazole E->F Ring Closure & Protonation

Figure 1: CuAAC mechanistic pathway highlighting the rate-limiting hindered intermediate.

Staudinger Reduction Dynamics

The Staudinger reduction relies on the nucleophilic attack of a phosphine (typically PPh₃) on the terminal nitrogen of the azide to form an iminophosphorane[4]. While the ortho-methyl group imposes a slight steric penalty, the strong thermodynamic driving force of N₂ extrusion overcomes this barrier, ensuring quantitative conversion.

Table 2: Predictive Reaction Kinetics (Relative to Standard Phenyl Azide)

Reaction WorkflowSteric PenaltyEstimated t₁/₂Self-Validating Visual Cue
CuAAC (Standard) High (ortho-CH₃)4-6 hoursColor shift from blue to green/brown upon Cu(I) depletion.
Staudinger Reduction Moderate2 hoursVigorous and measurable N₂ gas evolution[4].

Experimental Protocols & Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a physical readout to confirm success before proceeding.

Protocol A: Standardized CuAAC Workflow for Hindered Azides

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole. Causality: Due to steric shielding, the reaction requires THPTA ligand to stabilize the Cu(I) oxidation state and prevent disproportionation over the extended reaction time[3].

  • Preparation: In a 20 mL scintillation vial, dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 mmol) and the chosen terminal alkyne (1.1 mmol) in 5 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Assembly: In a separate vial, premix CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA ligand (0.05 mmol, 5 mol%) in 1 mL of water. Mechanistic note: Premixing ensures the Cu(II) is fully coordinated before reduction, preventing the precipitation of inactive copper salts.

  • Reduction (Self-Validation): Add sodium ascorbate (0.2 mmol, 20 mol%) to the catalyst mixture. Validation: The solution will briefly turn dark and then clear/light blue, confirming the generation of the active Cu(I) species.

  • Reaction: Transfer the active catalyst solution to the azide/alkyne mixture. Stir vigorously at room temperature for 4-6 hours. Monitor via TLC until the azide spot is fully consumed.

  • Isolation: Dilute with 10 mL of water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Controlled Staudinger Reduction to 3-Methoxy-2-methylaniline

Objective: Chemoselective reduction of the azide to a primary amine. Causality: The reaction is driven by the formation of a highly stable phosphine oxide byproduct[4]. The protocol relies on gas evolution as a direct kinetic readout.

Staudinger_Workflow S1 Azide Activation (PPh3 in THF) S2 N2 Evolution (Iminophosphorane) S1->S2 Nucleophilic Attack S3 Hydrolysis (H2O, 60°C) S2->S3 Gas Ceases S4 Product Isolation (Amine) S3->S4 Aqueous Workup

Figure 2: Self-validating Staudinger reduction workflow tracking gas evolution and hydrolysis.

  • Activation: Dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 mmol) in 5 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Nucleophilic Attack: Slowly add triphenylphosphine (1.1 mmol) in portions. Mechanistic note: The addition must be controlled to manage the exothermic formation of the iminophosphorane.

  • Kinetic Monitoring (Self-Validation): Stir the mixture at room temperature. Validation: Observe the continuous evolution of N₂ gas bubbles. Do not proceed to the next step until gas evolution completely ceases (typically 1-2 hours), validating that all azide has been converted to the intermediate.

  • Hydrolysis: Add 1 mL of distilled water to the reaction mixture. Heat the solution to 60°C for 2 hours to drive the hydrolysis of the iminophosphorane into 3-methoxy-2-methylaniline and triphenylphosphine oxide.

  • Purification: Concentrate the mixture, acidify with 1M HCl to form the water-soluble amine hydrochloride salt, and wash with diethyl ether to remove the PPh₃O byproduct. Basify the aqueous layer with 1M NaOH and extract with dichloromethane to yield the pure free amine.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions". Angewandte Chemie International Edition. URL: [Link]

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition". Chemical Reviews. URL: [Link]

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction". Tetrahedron. URL: [Link]

Sources

The Evolution of Substituted Aryl Azides: From Historic Discovery to Precision Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The ability to map transient, non-covalent protein-ligand interactions is a cornerstone of modern drug discovery. Photoaffinity labeling (PAL) enables researchers to permanently trap these interactions using light-activated chemical probes. At the heart of this technology lies the aryl azide. This whitepaper explores the historical discovery of aryl azides, the mechanistic bottlenecks that limited their early utility, and the chemical evolution—specifically the advent of perfluorophenyl azides (PFPAs)—that transformed them into high-efficiency tools for chemoproteomics and bioconjugation.

Historical Context: From Griess to Knowles

The story of the aryl azide begins in 1864 when the German chemist Peter Griess synthesized the first organic azide, phenyl azide, via the reaction of phenyldiazonium with ammonia [1][1]. For over a century, the explosive and highly reactive nature of azides relegated them to niche applications.

A paradigm shift occurred in 1969 when Fleet, Porter, and Knowles published a seminal paper detailing the first application of an aryl azide as a photoaffinity labeling reagent to study biological receptors [2][2]. By attaching an aryl azide to a ligand, they demonstrated that UV irradiation could generate a reactive intermediate capable of covalently cross-linking to the nearest biomolecule, effectively capturing the receptor-ligand complex in its native state.

The Mechanistic Bottleneck: The Singlet Nitrene Dilemma

Despite early successes, first-generation unsubstituted aryl azides suffered from poor cross-linking yields (often <30%) and high background noise [3][3]. As an Application Scientist analyzing chemoproteomic data, understanding the quantum mechanics behind this failure is critical for troubleshooting probe design.

Upon UV irradiation (250–350 nm), an aryl azide extrudes molecular nitrogen ( N2​ ) to form a highly reactive singlet nitrene . In an ideal scenario, this singlet nitrene rapidly inserts into a neighboring C-H or N-H bond of the target protein. However, the singlet nitrene of an unsubstituted aryl azide is thermodynamically unstable. It rapidly undergoes one of two deleterious pathways:

  • Intersystem Crossing: Relaxation into a triplet nitrene diradical, which favors non-specific radical recombination.

  • Ring Expansion (The Ketenimine Pathway): The singlet nitrene attacks its own aromatic ring, expanding into a seven-membered dehydroazepine (ketenimine) intermediate [4][4]. This electrophilic species is long-lived and diffuses away from the binding site, reacting non-specifically with ambient nucleophiles (like water or off-target lysine residues), destroying the spatial resolution of the experiment.

Photochemistry A Aryl Azide (Precursor) B Singlet Nitrene (Reactive Intermediate) A->B + hν (-N2) C Triplet Nitrene (Diradical) B->C Intersystem Crossing D Dehydroazepine (Ring Expansion) B->D Ring Expansion E C-H / N-H Insertion (Specific Crosslink) B->E Direct Insertion (Fluorine Stabilized) C->E Radical Recombination F Nucleophilic Attack (Non-specific Labeling) D->F Nucleophile Trapping

Photochemical pathways of aryl azides highlighting stabilization by fluorine substitution.

The Fluorine Paradigm: Perfluorophenyl Azides (PFPAs)

The solution to the ketenimine problem was engineered in the 1990s by John F. W. Keana and colleagues, who introduced perfluorophenyl azides (PFPAs) [5][5].

By substituting the aromatic hydrogen atoms with highly electronegative fluorine atoms, the electronic landscape of the molecule is fundamentally altered. The strong electron-withdrawing effect of the fluorine atoms lowers the energy of the singlet state, stabilizing the singlet nitrene. This stabilization drastically increases the nitrene's lifetime and sterically/electronically suppresses the ring expansion pathway. Consequently, PFPAs heavily favor direct, high-yield C-H and N-H insertion reactions, rescuing the efficiency of the PAL process.

Quantitative Comparison of Photoreactive Groups

To contextualize the superiority of substituted aryl azides, the following table summarizes the performance metrics of common PAL pharmacophores:

Photoreactive GroupActivation WavelengthReactive IntermediateTypical Cross-linking YieldPrimary Limitation
Unsubstituted Aryl Azide 250–300 nmSinglet Nitrene / Ketenimine< 30%High background via ring expansion
Benzophenone 350–360 nmTriplet Diradical~ 50%Bulky pharmacophore; requires long irradiation
Aliphatic Diazirine 340–360 nmCarbene30–50%Complex multi-step synthesis
Perfluorophenyl Azide (PFPA) 260–365 nmStabilized Singlet Nitrene> 60%Hydrophobic nature may alter probe solubility

Self-Validating Experimental Methodology: PFPA-Based Photoaffinity Labeling

When designing a PAL experiment, the protocol must be a self-validating system. Artifactual cross-linking (occurring after cell lysis) is the leading cause of false-positive target identification. The following step-by-step workflow integrates causality and internal controls to guarantee data integrity.

Step 1: Probe-Target Equilibration
  • Action: Incubate the PFPA-functionalized probe (1–10 µM) with the target protein lysate or live cells in a physiological buffer (pH 7.4) at 4°C for 30–60 minutes in the dark.

  • Causality: Thermodynamic equilibrium must be reached before covalent trapping. The low temperature minimizes endogenous protease activity and stabilizes transient, low-affinity interactions. Performing this strictly in the dark prevents premature photolysis of the azide.

Step 2: Photochemical Activation
  • Action: Irradiate the sample using a 365 nm UV LED array (10–20 mW/cm²) for 5–15 minutes on an ice bath.

  • Causality: PFPAs exhibit sufficient absorbance at 365 nm, whereas native aromatic amino acids (tryptophan, tyrosine) do not. This specific wavelength prevents UV-induced protein degradation. The ice bath dissipates the thermal energy generated by the LED, preserving the native tertiary structure of the proteome during cross-linking.

Step 3: Nucleophilic Quenching (The Self-Validation Step)
  • Action: Immediately post-irradiation, add a primary amine (e.g., 50 mM Tris-HCl) or a thiol (e.g., 10 mM DTT) to the reaction mixture before lysis or denaturation.

  • Causality: This is the critical self-validation mechanism. Any trace amounts of long-lived electrophilic byproducts (such as unreacted ketenimines) are rapidly scavenged by the excess nucleophile. This actively prevents artifactual, non-specific cross-linking from occurring when the spatial organization of the cell is destroyed during downstream lysis.

Step 4: Enrichment and LC-MS/MS Analysis
  • Action: Lyse the complex, perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) if using a click-compatible PFPA to attach a biotin reporter, and enrich via streptavidin magnetic beads. Elute and analyze via LC-MS/MS.

  • Causality: Bioorthogonal enrichment separates the low-abundance cross-linked targets from the vast background proteome, ensuring the high signal-to-noise ratio required for confident mass spectrometric target deconvolution.

Modern Horizons: Bioconjugation and Radiochemistry

Today, the utility of substituted aryl azides extends far beyond target identification. They are heavily utilized in materials science for polymer cross-linking and in radiochemistry. For instance, photoactivatable desferrioxamine B (DFO) derivatives featuring para-substituted aryl azides are now used to produce viable Zirconium-89-radiolabeled monoclonal antibodies ( 89Zr -mAbs) for non-invasive PET imaging in oncology [4][4]. The rapid, light-triggered insertion mechanism allows for the functionalization of delicate biologics without the need for harsh chemical reagents or elevated temperatures.

References

  • Wikipedia Contributors. "Organic azide." Wikipedia.
  • Fleet, G. W. J., Porter, R. R. & Knowles, J. R. "Affinity labelling of antibodies with aryl nitrene as reactive group." Nature (1969).
  • Keana, J. F. W., & Cai, S. X. "New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides." J. Org. Chem. (1990).
  • Li et al. "Visible-light-induced protein labeling in live cells with aryl azides." ChemComm (2023).
  • Holland et al. "Charting the Chemical and Mechanistic Scope of Light-Triggered Protein Ligation." J. Am. Chem. Soc. (2025).

Sources

Unlocking Aryl Azide Reactivity: A Comprehensive Guide to Electronic Substituent Effects in Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Aryl azides are indispensable tools in modern chemical biology, materials science, and synthetic organic chemistry. From serving as photoaffinity labels to acting as premier dipoles in "click" chemistry and electrophiles in the Staudinger ligation, their versatility is unmatched. However, the reactivity of the azido moiety is not static; it is exquisitely sensitive to the electronic environment dictated by substituents on the aromatic ring.

As a Senior Application Scientist, I have designed this whitepaper to dissect the causality behind these electronic effects. By understanding how electron-withdrawing groups (EWGs), electron-donating groups (EDGs), and specific ortho-substituents modulate molecular orbitals and transition states, researchers can rationally design aryl azides with precisely tuned reaction kinetics.

The Fundamental Electronic Nature of the Azide Group

Before examining substituents on the ring, it is critical to understand the azide group itself. The azide moiety ( −N3​ ) exhibits a dual electronic nature. According to Hammett–Taft parameter derivations derived from gas-phase acidities, the azide group acts as a strong inductive electron-withdrawing group ( σF​≈0.38 , comparable to halogens) but possesses negligible π -resonance contribution ( σR​≈0.02 ) when isolated on a phenol[1].

When designing an aryl azide, substituents on the phenyl ring directly modulate the electron density at the proximal (N1) and terminal (N3) nitrogen atoms. This modulation fundamentally alters the molecule's HOMO/LUMO energy levels, dictating its behavior as either a dipole, an electrophile, or a nitrene precursor.

Divergent Kinetics in the Staudinger Ligation

The Staudinger reduction and subsequent classical Staudinger-Bertozzi ligation rely on the nucleophilic attack of a phosphine onto the terminal nitrogen (N3) of the azide. The electronic nature of the aryl ring creates a kinetic dichotomy in this pathway.

  • The EWG Acceleration and the "Iminophosphorane Trap": Electron-withdrawing groups (e.g., para- CF3​ , para- NO2​ ) decrease the electron density on the azide, increasing its electrophilicity. This dramatically accelerates the initial formation of the phosphazide intermediate[2]. However, EWGs introduce a critical bottleneck: they stabilize the negative charge on the nitrogen atom of the resulting iminophosphorane intermediate through resonance and inductive withdrawal. This significantly reduces the nitrogen's nucleophilicity, causing highly electron-deficient aryl azides to stall at the iminophosphorane stage, failing to undergo the intramolecular cyclization required to form the final amide bond[3],[2].

  • EDG Suppression: Conversely, strong electron-donating groups suppress the initial phosphine attack by reducing the electrophilicity of the N3 atom, though they facilitate the subsequent hydrolysis or ligation steps.

  • Ortho-Amido Activation: A structural breakthrough for site-selective conjugation involves ortho-amido groups. An ortho-amido substituent can activate an electron-rich aryl azide via an intramolecular hydrogen bond to the N1 nitrogen. This non-covalent interaction lowers the activation energy, rendering the ortho-amidoaryl azide significantly more reactive than its para-isomer, enabling site-selective conjugation on multi-azide scaffolds[4].

Staudinger_Mechanism A Aryl Azide + Phosphine B Phosphazide Intermediate A->B Accelerated by EWG Suppressed by EDG C Iminophosphorane (P=N) B->C - N2 (Extrusion) D Amide Product (Ligation) C->D Favored by EDG (Nucleophilic Attack) E Stable Iminophosphorane (Stalled) C->E Trapped by EWG (Reduced Nucleophilicity)

Divergent pathways in the Staudinger Ligation dictated by aryl azide electronic substituents.

Modulating Cycloaddition: SPAAC and CuAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In SPAAC, the reaction proceeds via a concerted 1,3-dipolar cycloaddition. The dominant orbital interaction is between the HOMO of the strained alkyne (e.g., BCN, DIBAC) and the LUMO of the azide. Introducing EWGs on the aryl azide lowers its LUMO energy, narrowing the HOMO-LUMO gap. Empirical data demonstrates that highly electronegative substituents (e.g., pyridinium derivatives) can accelerate the reaction rate with BCN by up to 30-fold compared to standard benzyl azides, achieving absolute rate constants of nearly 2 M−1s−1 [5].

SPAAC_Orbitals cluster_EWG EWG-Substituted Aryl Azide cluster_EDG EDG-Substituted Aryl Azide EWG_LUMO Azide LUMO (Lowered Energy) EWG_HOMO Cycloalkyne HOMO EWG_LUMO->EWG_HOMO Narrow Gap Fast Kinetics EDG_LUMO Azide LUMO (Raised Energy) EDG_HOMO Cycloalkyne HOMO EDG_LUMO->EDG_HOMO Wide Gap Slow Kinetics

Modulation of the HOMO-LUMO gap in SPAAC by electron-withdrawing and donating groups.

Thermal and Photochemical Nitrene Generation

Aryl azides are classic precursors to singlet nitrenes via the extrusion of N2​ under thermal or photochemical conditions. The spontaneous pyrolysis of aryl azides is generally accelerated by ortho-substituents capable of neighboring group participation (e.g., nitro, acetyl, phenylazo groups). These groups bridge the incipient nitrene in the transition state, drastically lowering the activation energy ( Eact​ ) compared to the unassisted pyrolysis of para-substituted analogs[6].

Quantitative Data Summary

The following table synthesizes the kinetic and mechanistic outcomes of various substituent classes on aryl azide reactivity across different conjugation platforms.

Substituent TypeRepresentative GroupStaudinger Initial RateStaudinger Ligation OutcomeSPAAC Reactivity (vs. BCN)Thermal Pyrolysis ( Eact​ )Strong EWG p NO2​ , p CF3​ Very FastStalled (Stable Iminophosphorane)Highly Accelerated (Up to 30x)Standard / Slightly LoweredStrong EDG p OMe , p NH2​ SlowSuccessful Amide FormationDeceleratedStandardOrtho-Amido o NHCOR Fast (H-bond activated)Successful Amide FormationModerateN/AOrtho-Bridging o NO2​ , o N=NPh FastN/AN/AHighly Accelerated (Lower Eact​ )

Self-Validating Experimental Protocols

To translate these principles into practice, the following workflows are designed with built-in causality and self-validation mechanisms to ensure rigorous data collection.

Protocol 1: Kinetic Profiling of Aryl Azides in SPAAC

Objective: Determine second-order rate constants ( k2​ ) for substituted aryl azides reacting with BCN. Causality Check: We utilize pseudo-first-order conditions (10-fold molar excess of the cycloalkyne). By maintaining an effectively constant alkyne concentration, we can extract the pseudo-first-order rate constant ( kobs​ ) purely from the exponential decay of the azide, isolating the electronic effect of the substituent without bimolecular kinetic complexities.

  • Preparation of Stock Solutions: Prepare a solution of the substituted aryl azide and a solution of BCN in a biologically relevant solvent mixture (e.g., 1:1 MeCN:PBS buffer, pH 7.4). Reasoning: MeCN ensures solubility of the organic azide while PBS mimics physiological ionic strength.

  • Initiation and Data Acquisition: Mix equal volumes of the solutions in a quartz cuvette at 25∘C . Monitor the decay of the aryl azide's characteristic π→π∗ absorption band (typically 250−280 nm ) via UV-Vis spectroscopy over 30 minutes.

  • Data Processing: Plot ln(At​−A∞​) versus time to obtain kobs​ (the slope of the linear regression). Calculate the second-order rate constant as k2​=kobs​/[BCN]0​ .

  • Self-Validation Checkpoint: Run a control reaction with an unreactive internal standard (e.g., biphenyl). The standard's absorbance must remain constant, proving that the signal decay is exclusively due to triazole formation and not photobleaching or precipitation.

Protocol 2: Site-Selective Staudinger Ligation utilizing Ortho-Amido Activation

Objective: Selectively conjugate a target at an ortho-amido aryl azide in the presence of an aliphatic azide[4],[2]. Causality Check: The Staudinger reduction proceeds via a highly moisture-sensitive phosphazide. We utilize strictly anhydrous conditions during the initial phosphine addition to prevent premature hydrolysis to the amine, ensuring the intramolecular trap captures the iminophosphorane for the classical Bertozzi ligation.

  • Substrate Design: Synthesize a diazide scaffold containing both an ortho-amido aryl azide and a terminal alkyl azide.

  • Reaction Execution: Dissolve the diazide ( 1.0 eq ) in anhydrous THF. Dropwise add a functionalized triarylphosphine bearing an ortho-methyl ester trap ( 1.05 eq ). Stir at room temperature under an argon atmosphere for 12 hours.

  • Hydrolysis and Isolation: Add 10% v/v H2​O to the reaction mixture and stir for an additional 2 hours to hydrolyze any residual intermediates and cleave the phosphine oxide byproduct.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The chromatogram must show a single major peak corresponding to the mono-ligated product. The presence of the intact alkyl azide must be confirmed via IR spectroscopy (retention of the strong asymmetric stretch at ∼2100 cm−1 ).

Sources

Methodological & Application

Overcoming Steric Barriers: Optimized CuAAC Protocols for 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioorthogonal chemistry and drug discovery. However, the reaction's efficiency is highly dependent on the steric and electronic environments of the substrates[1]. 1-Azido-3-methoxy-2-methylbenzene presents a unique synthetic challenge due to its highly congested ortho-substituted architecture.

In this molecule, the azido group is flanked by a methyl group at the 2-position. This ortho-substitution forces the azide group out of coplanarity with the aromatic ring. While this bent conformation breaks conjugation and can theoretically enhance the ground-state nucleophilicity of the azide[2], it introduces severe steric hindrance during the transition state. Density Functional Theory (DFT) studies on sterically hindered aryl azides demonstrate that ortho-substituents significantly increase the transition state distortion energy when interacting with the bulky dinuclear copper-acetylide intermediate[3]. Consequently, standard CuAAC conditions (e.g., ligand-free CuSO₄/Sodium Ascorbate at room temperature) often result in sluggish kinetics, incomplete conversion, and competing side reactions such as Glaser homocoupling of the alkyne[1].

To harness 1-azido-3-methoxy-2-methylbenzene for the synthesis of conformationally restricted 1,2,3-triazoles—highly prized in structure-based drug design—the catalytic system must be rigorously optimized. The use of a polydentate, water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is non-negotiable[4]. THPTA accelerates the reaction by stabilizing the Cu(I) oxidation state against disproportionation and aerobic oxidation, while simultaneously facilitating the formation of the highly reactive dinuclear Cu(I)-acetylide complex required to overcome the steric barrier[5][6].

Catalytic Workflow & Logical Relationships

The following diagram illustrates the logical flow and mechanistic pathway of the THPTA-accelerated CuAAC reaction, specifically highlighting where steric hindrance impacts the cycle and how the ligand mitigates this bottleneck.

CuAAC_Cycle Cu_Source Cu(II) Sulfate + Sodium Ascorbate (Precatalyst Generation) Cu_I Active Cu(I)-THPTA Complex (Stabilized against oxidation) Cu_Source->Cu_I Reduction Cu_Acetylide Dinuclear Cu(I)-Acetylide Intermediate (Highly Reactive) Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Coordination Azide-Cu Coordination (Steric clash mitigated by THPTA) Cu_Acetylide->Coordination Azide 1-Azido-3-methoxy-2-methylbenzene (Sterically Hindered) Azide->Coordination Cycloaddition Metallacycle Formation & Ring Closure (Rate-determining step) Coordination->Cycloaddition Activation Cycloaddition->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole (Conformationally Restricted) Cycloaddition->Product Protonation

Figure 1: THPTA-accelerated CuAAC catalytic cycle for sterically hindered aryl azides.

Quantitative Optimization Data

The necessity of ligand acceleration and thermal activation is demonstrated in the optimization matrix below. Relying on ligand-free conditions for 1-azido-3-methoxy-2-methylbenzene leads to reaction stalling[1].

Table 1: Optimization of CuAAC Conditions for 1-Azido-3-methoxy-2-methylbenzene

Catalyst System (5 mol%)Ligand (10 mol%)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
CuSO₄ / NaAscNonet-BuOH/H₂O (1:1)2524< 20%Sluggish kinetics due to severe steric clash at the transition state.
CuSO₄ / NaAscTBTAt-BuOH/H₂O (1:1)252445%Improved Cu(I) stability, but limited by poor ligand solubility in aqueous media.
CuSO₄ / NaAscTHPTAt-BuOH/H₂O (1:1)251282%THPTA effectively stabilizes the dinuclear Cu-acetylide, accelerating conversion.
CuSO₄ / NaAsc THPTA t-BuOH/H₂O (1:1) 45 4 > 95% Mild heating provides the kinetic energy required to overcome the steric activation barrier.

Self-Validating Experimental Protocol

This protocol is engineered to provide visual and chemical checkpoints, ensuring that the researcher can validate the integrity of the catalytic cycle in real-time.

Materials Required:
  • Azide: 1-Azido-3-methoxy-2-methylbenzene (0.5 mmol)

  • Alkyne: Terminal alkyne of choice (0.55 mmol, 1.1 equiv.)

  • Catalyst: CuSO₄·5H₂O (0.025 mmol, 5 mol%)

  • Ligand: THPTA (0.05 mmol, 10 mol%)

  • Reducing Agent: Sodium Ascorbate (0.1 mmol, 20 mol%)

  • Solvent: Degassed t-Butanol / Milli-Q Water (1:1 v/v, 5 mL)

Step-by-Step Methodology:

Step 1: Pre-complexation of the Catalyst (Critical Checkpoint)

  • In a 20 mL scintillation vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA (10 mol%) in 1 mL of Milli-Q water.

  • Causality: Pre-mixing the copper source with the ligand before reduction ensures that all Cu(II) is coordinated. This prevents the formation of insoluble, catalytically dead Cu(I) polymeric networks upon reduction[7].

  • Self-Validation: The solution must appear clear, bright blue . If it is cloudy, the ligand has not fully dissolved; gentle sonication is required.

Step 2: Substrate Assembly

  • In a separate 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-azido-3-methoxy-2-methylbenzene (0.5 mmol) and the terminal alkyne (0.55 mmol) in 2.5 mL of t-Butanol.

  • Add 1.5 mL of Milli-Q water to the substrate mixture.

  • Causality: A slight excess of alkyne (1.1 equiv.) compensates for any trace oxidative homocoupling (Glaser coupling) that might occur, ensuring complete consumption of the sterically hindered, high-value azide[1].

Step 3: Catalyst Activation & Reaction Initiation

  • Transfer the blue Cu(II)-THPTA complex into the reaction flask containing the substrates.

  • Prepare a fresh solution of Sodium Ascorbate (20 mol%) in 0.5 mL of Milli-Q water.

  • Add the ascorbate solution dropwise to the reaction mixture under vigorous stirring.

  • Self-Validation: Upon addition of ascorbate, the solution must rapidly transition from blue to pale yellow or colorless . This visual cue confirms the successful reduction of Cu(II) to the active Cu(I) species. If the solution turns green or brown, oxidation has occurred, and the reaction must be degassed with argon, followed by the addition of another 10 mol% of ascorbate[5].

Step 4: Thermal Activation and Monitoring

  • Seal the flask and heat the mixture to 45 °C using an oil bath or heating block.

  • Causality: While CuAAC is typically a room-temperature reaction, the ortho-methyl group of 1-azido-3-methoxy-2-methylbenzene drastically increases the activation energy. Heating to 45 °C provides the necessary thermodynamic push without degrading the substrates.

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. The hindered azide typically reaches full conversion within 4 hours under these optimized conditions.

Step 5: Workup and Isolation

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate and 10 mL of saturated NH₄Cl (aq).

  • Causality: NH₄Cl acts as a mild chelator to strip the copper from the triazole product, preventing metal contamination in downstream biological assays.

  • Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References[3] Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - ACS Publications. acs.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjCnWvtcp6PoR-S4n3xvJewJFJ0v8ktS_L3gN4iWJT8na7ERPV-o2hiB2wTP3YNuLrlpwFYuWhzQy3LD2Lyrmekbcq-SI6S0ps1ZXUIZhggKrEn7pvvQWBegbjAfzZ0ZAI-cmMw==[1] impact of steric hindrance on azide-alkyne cycloaddition - Benchchem. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd0T8H-v236oYJU0c-3gl732-u7pCbTt7fNf1GJQDUb7vcATmaFBknj8YMMspQL9QNOpLCeAdUD7_s5LjcIvdqLEWOx4eE9ZUQ2j5D-6aLH3ftfjDrKtZhixVVgKyUEfx9sUNqT85efORYtRxgk-rYYtiqd1fSnUwE__3wmR-QrZlsds1LwDBH8-se6xlgWskJcvup0g==[5] Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa0SHwcodZ8ay6StNI3zFogJ35H1dKRpM-9qf9TcFiZG8tauWZMRcpJcV7zZZghMq7OrF1ZS8o_Saud_l93tpDPRiQ9tqidTNm9sZ9MzN0tlvX9B3EoJ73NmwfUTwOwfcbMf5rZCgGJmuh35E=[4] 2.6 CuAAC Applications in Macromolecules, Polymers, Nanoparticles, and Supramolecular Chemistry - Thieme E-Books. thieme-connect.de. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS8U59zhLvlpHr4lwG8ZqHHQVtfLhr0KtYXxIdsgCCsxmLVwD6BV_sZf8ZgWFsNu847IUEKppKyoRXitTObhqQxgIci0WiSxAi_RdzHG_weM1ToOA-febPKoIaCe0HmuvTpxy7qB1lyjnOqhGQZDgz74dBIOs-PfetzYRL6X-3k3lKFkYRMQ==[7] Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications. acs.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH4-aFv7MeY7ZnOZ6O0yc9BQHsJgFDDAJLjPvqUP3hcrQ3D3bugOaKn95FgvyrjR_36N1dsfEt_CHp98u3JNfwUrniApk-NHMBTnw-m1_rLgyKThh-DGDxnj41XOfi17lZQj_u7gxsiTGmUsGueYw=[6] Retrosynthetic Design of Dinuclear Copper Enzymes for Azide–Alkyne Cycloaddition via Clickable Noncanonical Amino Acids | Journal of the American Chemical Society - ACS Publications. acs.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsv81lRFYdtqBt26mRweZp9EBzrXglgyywojOVHXNpvswDhxFapGfYuTgKsTF1y2b4lKBx4XcZGdzHfefhO9BVmmtF-5UL0CnGm80ChIYGHPkbTOzVratqhAsWeAe5Fj1gL2HIGShbcA==[2] Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - RSC Publishing. rsc.org. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHYWK3ppzboQYN6e5pBiteSrwPKiTWBU4cbpf4XQQ8aQyg3Vh1vZNWcVWoF1h_FD1jF4W_3qRMKcyoEXGZY4XY_xeY7mrfkrTTk9Nez85Bh_radXyC17xltc86wOFBBEVuzx9zqmjgdV1f4lzawDEXljpFANgJ9JcA

Sources

Application Note: Overcoming Steric Barriers in CuAAC using 1-Azido-3-Methoxy-2-Methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal click chemistry reaction. However, employing sterically hindered aryl azides—such as 1-azido-3-methoxy-2-methylbenzene —presents unique kinetic and mechanistic challenges. This application note provides a deeply reasoned, self-validating protocol designed for drug development professionals and synthetic chemists. By manipulating ligand coordination and solvent environments, this methodology overcomes the intrinsic activation barriers of ortho-substituted aryl azides to achieve near-quantitative triazole yields.

Mechanistic Rationale: The Ortho-Effect and Steric Inhibition of Resonance

1-Azido-3-methoxy-2-methylbenzene features an azido group flanked by an ortho-methyl group and a meta-methoxy group. In standard bimolecular reactions, steric bulk situated close to the reactive center generally prevents the approach of the reaction partner, retarding bond formation[1].

However, aryl azides exhibit a paradoxical behavior known as steric inhibition of resonance [1]. The bulky ortho-methyl group forces the azido group out of coplanarity with the aromatic ring. This physical twisting disrupts the electron delocalization between the azide and the benzene ring, functionally invoking the intrinsic, higher reactivity of the azido group and making it behave more like a highly reactive aliphatic azide[1].

Despite this electronic activation, the physical steric clash still heavily impedes the approach of the bulky dicopper-acetylide intermediate required for the catalytic cycle[2]. Therefore, standard unliganded CuAAC conditions often result in sluggish kinetics and catalyst aggregation[3]. To harness the enhanced electronic clickability of this molecule, a highly active, ligand-stabilized catalytic system is mandatory to drive the rate-determining metallacycle formation[4].

Mechanism N1 Cu(II) Precursor + THPTA Ligand N2 Active Cu(I)-THPTA Complex N1->N2 NaAsc (Reduction) N3 π-Alkyne Cu(I) Intermediate N2->N3 Terminal Alkyne N4 Dicopper Acetylide Formation N3->N4 Base / Cu(I) N5 Azide Coordination (Steric Barrier Overcome) N4->N5 1-Azido-3-methoxy- 2-methylbenzene N6 Metallacycle & Ring Contraction N5->N6 Rate-Determining Step N7 1,4-Triazole Product + Regenerated Cu(I) N6->N7 Protonolysis N7->N2 Catalytic Cycle

Figure 1: Dicopper-catalyzed CuAAC mechanism adapted for sterically hindered aryl azides.

Catalyst Design and Causality

To establish a self-validating and robust protocol, every reagent choice must be deliberate:

  • Ligand Selection (THPTA): Unliganded Cu(I) is insufficient for sterically hindered substrates. Polydentate ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are essential[3]. THPTA coordinates Cu(I), preventing its disproportionation and oxidation, while maintaining a high local concentration of the active dicopper species required to overcome the steric barrier of the ortho-methyl group[2].

  • Solvent System: 1-azido-3-methoxy-2-methylbenzene is highly hydrophobic. A co-solvent system of DMSO and aqueous buffer is required to prevent substrate aggregation, a primary cause of low yields in hindered CuAAC reactions[3].

  • Order of Addition: Adding sodium ascorbate last is a critical self-validating step. It ensures the Cu(II)-THPTA complex is fully formed before reduction to Cu(I), preventing the generation of reactive oxygen species (ROS) and minimizing Glaser homocoupling of the alkyne[5].

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind the optimized parameters, demonstrating why standard conditions fail for this specific hindered azide.

Catalyst SystemLigand (Equiv to Cu)Solvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
CuSO₄ / NaAscNonet-BuOH/H₂O (1:1)2524< 20%Sluggish kinetics; catalyst aggregation due to steric bulk[3].
CuSO₄ / NaAscTBTA (1.0)DMSO/H₂O (3:1)251265%Improved solubility; moderate conversion but incomplete.
CuSO₄ / NaAsc THPTA (2.0) DMSO/H₂O (3:1) 40 4 > 95% Optimal dicopper stabilization; rapid conversion[4].

Experimental Workflow

Workflow S1 1. Reagent Prep (Degassed Solvents) S2 2. Pre-complexation (CuSO4 + THPTA) S1->S2 S3 3. Substrate Addition (Azide + Alkyne) S2->S3 S4 4. Initiation (NaAsc Addition) S3->S4 S5 5. Incubation & Verification S4->S5

Figure 2: Step-by-step experimental workflow for the CuAAC conjugation protocol.

Standard Operating Procedure (SOP)

Materials Required
  • 1-Azido-3-methoxy-2-methylbenzene: 100 mM stock in anhydrous DMSO.

  • Terminal Alkyne Substrate: 100 mM stock in anhydrous DMSO.

  • CuSO₄·5H₂O: 100 mM stock in Milli-Q water.

  • THPTA Ligand: 200 mM stock in Milli-Q water[5].

  • Sodium Ascorbate: 100 mM stock in Milli-Q water (Must be prepared fresh daily)[5].

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer (pH 7.4).

Phase 1: Catalyst Pre-Complexation (The Causality of Order)
  • In a 1.5 mL microcentrifuge tube, combine 5 µL of 100 mM CuSO₄ and 10 µL of 200 mM THPTA[5].

  • Causality: Mixing the copper source and ligand before introducing the reducing agent or substrates is critical. It ensures the formation of the Cu(II)-THPTA complex, which prevents the precipitation of insoluble copper salts and protects the active Cu(I) species from rapid disproportionation once reduced[3].

  • Incubate at room temperature for 5 minutes.

Phase 2: Substrate Assembly
  • In a separate 5 mL reaction vial, add 3.5 mL of Reaction Buffer and 1.0 mL of DMSO.

  • Add 100 µL of the Alkyne stock (10 µmol) and 120 µL of the 1-Azido-3-methoxy-2-methylbenzene stock (12 µmol, 1.2 equiv).

  • Causality: A slight excess of the hindered azide compensates for its reduced collision frequency with the alkyne-copper complex, driving the reaction to completion. DMSO is required to maintain the solubility of the hydrophobic aryl azide[3].

Phase 3: Initiation and Self-Validation
  • Transfer the pre-complexed CuSO₄/THPTA solution (15 µL) into the reaction vial.

  • Initiate the reaction by adding 50 µL of the freshly prepared Sodium Ascorbate stock (5 µmol, 0.5 equiv relative to alkyne)[5].

  • Self-Validation Checkpoint: Upon addition of sodium ascorbate, observe the solution. A successful reduction of Cu(II) to Cu(I) is visually confirmed by the transition from a pale blue solution to a colorless or slightly pale yellow solution. If the solution remains blue or turns brown, the reductant has failed or oxygen has infiltrated the system.

  • Flush the vial with Argon or Nitrogen gas, seal tightly, and incubate at 40 °C with gentle agitation (e.g., 300 rpm on a thermomixer) for 4 hours.

Phase 4: Quenching and Quality Control
  • Quench the reaction by adding 10 µL of 0.5 M EDTA to chelate the copper catalyst, halting the catalytic cycle.

  • Analytical Verification: Confirm the completion of the reaction via FT-IR by monitoring the complete disappearance of the characteristic azide asymmetric stretch at ~2110 cm⁻¹, or via LC-MS looking for the mass of the 1,4-disubstituted 1,2,3-triazole product.

References[3] Impact of steric hindrance on azide-alkyne cycloaddition. Benchchem. Link[5] Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Link[1] Enhanced clickability of doubly sterically-hindered aryl azides. NIH/PMC. Link[4] Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Link[2] Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.Link

Sources

Advanced Application Notes & Protocols: 1-Azido-3-methoxy-2-methylbenzene in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) represents an advanced, rationally designed aryl azide building block utilized in modern chemical biology. Unlike simple aliphatic azides or unsubstituted phenyl azides, this molecule is sterically and electronically tuned to serve a dual purpose: it functions as a high-fidelity Photoaffinity Label (PAL) for target deconvolution [1] and as a highly stable bioorthogonal handle for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [3].

This guide provides researchers and drug development professionals with the mechanistic rationale, quantitative profiling, and self-validating protocols necessary to deploy this compound effectively in complex biological systems.

Physicochemical & Mechanistic Profiling

The utility of 1-azido-3-methoxy-2-methylbenzene stems directly from its substitution pattern. Understanding the causality behind these structural features is critical for optimizing experimental conditions.

  • The ortho-Methyl Effect (Steric Shielding): Upon UV irradiation, aryl azides extrude nitrogen gas to form a highly reactive singlet nitrene. In unsubstituted phenyl azides, this nitrene rapidly undergoes ring expansion to form a long-lived dehydroazepine intermediate. Because dehydroazepines act as electrophiles that preferentially react with abundant nucleophiles (e.g., water, surface lysines), they often result in non-specific labeling outside the true drug-binding pocket[1]. The ortho-methyl group in this compound provides critical steric bulk that retards this ring expansion, forcing the nitrene to undergo direct C-H or N-H insertion, thereby significantly increasing the spatial resolution of the crosslink.

  • The meta-Methoxy Effect (Electronic Tuning): Simple phenyl azides require harsh, protein-damaging UV light (~254 nm) for activation. The electron-donating meta-methoxy group red-shifts the absorption maximum of the aromatic ring. This allows the azide to be photolyzed at milder, longer wavelengths (300–350 nm), preserving the structural integrity of the target proteins during live-cell or lysate experiments [2].

  • Bioorthogonal Stability: When used as a click-chemistry handle (rather than a photolabel), the electron-donating nature of the methoxy group slightly dampens the electrophilicity of the azide. While this marginally slows the kinetics of SPAAC compared to electron-withdrawing azides, it yields a highly stable conjugate that is completely inert to native biological nucleophiles [3].

MechanisticPathway A 1-Azido-3-methoxy- 2-methylbenzene B Singlet Nitrene (Highly Reactive) A->B UV (300-350 nm) C Triplet Nitrene (Diradical) B->C Intersystem Crossing D Dehydroazepine (Electrophile) B->D Ring Expansion (Retarded by o-methyl) E Direct C-H / N-H Insertion (High-Fidelity Crosslinking) B->E Direct Insertion C->E Radical Recombination F Nucleophilic Attack (Non-Specific Trapping) D->F Amine/Thiol Trapping

Caption: Mechanistic pathways of aryl azide photoactivation and protein crosslinking.

Quantitative Data Presentation

The table below summarizes the performance metrics of 1-azido-3-methoxy-2-methylbenzene across different bioconjugation modalities, allowing researchers to select the optimal reaction pathway for their specific assay.

Bioconjugation ModalityActivation TriggerPrimary Reactive IntermediateTarget Residues / MoietiesTypical EfficiencyKey Advantage of the Substitution Pattern
Photoaffinity Labeling (PAL) UV Light (300–350 nm)Singlet/Triplet NitreneC-H bonds (aliphatic), N-H bondsModerate (10-30% crosslinking)ortho-methyl restricts ring expansion; meta-methoxy red-shifts UV absorption.
SPAAC (Copper-Free Click) Strain (Cyclooctynes, e.g., DBCO)Triazoline (spontaneous rearrangement to triazole)Strained AlkynesHigh (>85%)High physiological stability; zero copper toxicity for live-cell applications.
CuAAC (Copper Click) Cu(I) CatalystCopper-Acetylide ComplexTerminal AlkynesVery High (>95%)Rapid kinetics; regioselective 1,4-triazole formation.
Staudinger Ligation PhosphineAza-ylideTriarylphosphinesHigh (>80%)Highly selective in complex biological mixtures; traceless options available [4].

Experimental Protocols

Protocol 1: Target Deconvolution via Photoaffinity Labeling (PAL)

Objective: Covalently crosslink a small-molecule probe containing the 1-azido-3-methoxy-2-methylbenzene handle to its unknown protein target in cell lysates. Self-Validation Design: Incorporates strict negative controls to distinguish true photochemical crosslinking from non-specific affinity binding.

Step-by-Step Methodology:

  • Probe Incubation: Incubate the cell lysate (1–2 mg/mL total protein) with the synthesized azide-probe (1–10 µM) in PBS (pH 7.4) for 1 hour at 4°C.

    • Causality: Low temperature minimizes endogenous protease activity and reduces the off-rate of the probe, ensuring maximum occupancy in the target's active site during irradiation.

  • Control Setup: Prepare a parallel "No-UV" control (kept in the dark) and a "Competitor" control (co-incubated with a 100-fold excess of the unlabeled parent drug).

  • UV Irradiation: Transfer the samples to a shallow 96-well plate on ice. Irradiate at 365 nm for 10–15 minutes using a UV LED array or crosslinker (e.g., 100W).

    • Causality: Shallow plates maximize UV penetration. The 365 nm wavelength leverages the meta-methoxy red-shift, preventing the widespread protein denaturation typically caused by 254 nm light [2].

  • Reaction Quenching: Add 10 mM Dithiothreitol (DTT) to the lysate and incubate for 15 minutes at room temperature.

    • Causality: DTT reduces any unreacted aryl azides to inert anilines. This prevents post-lysis, non-specific crosslinking from occurring during downstream SDS-PAGE or pulldown procedures.

  • Downstream Analysis: Proceed to affinity enrichment (if the probe contains a secondary biotin handle) and LC-MS/MS proteomics.

Protocol 2: Live-Cell Bioorthogonal Labeling via SPAAC

Objective: Fluorescently label cell-surface glycans or proteins that have been metabolically tagged with the 1-azido-3-methoxy-2-methylbenzene moiety. Self-Validation Design: Utilizes copper-free conditions to maintain cell viability and includes a baseline fluorescence control.

Step-by-Step Methodology:

  • Metabolic Incorporation: Culture target cells in media containing the azide-modified metabolic precursor for 24–48 hours.

  • Stringent Washing: Wash the cells 3x with cold DPBS.

    • Causality: Thorough washing removes unincorporated extracellular azides. Failure to do so will result in the extracellular azides consuming the expensive DBCO-fluorophore, creating a high fluorescent background.

  • SPAAC Reaction: Add 10–20 µM of a strained alkyne fluorophore (e.g., DBCO-Sulfo-Cy5) in complete culture media. Incubate at 37°C for 1 hour in the dark.

    • Causality: Because the electron-donating methoxy group slightly dampens the azide's electrophilicity, the cycloaddition is slower than with aliphatic azides. A full hour at 37°C ensures quantitative labeling[3]. SPAAC is explicitly chosen over CuAAC to prevent copper-induced reactive oxygen species (ROS) generation.

  • Fixation: Wash cells 3x with DPBS, then fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Causality: Fixation preserves cellular architecture for confocal microscopy and halts any further membrane trafficking or endocytosis of the labeled targets.

  • Imaging: Image via fluorescence microscopy. Control: Always image a "No-Azide Precursor" cell population treated with DBCO-Cy5 to establish the baseline non-specific binding of the dye.

SPAAC_Workflow Step1 1. Probe Incubation Incorporate azide probe into biological target Step2 2. Stringent Washing Remove unbound probe to prevent background Step1->Step2 Step3 3. SPAAC Reaction Add DBCO-Fluorophore (10-20 µM), 37°C, 1h Step2->Step3 Step4 4. Quenching & Fixation Wash and fix cells (4% PFA) to halt trafficking Step3->Step4 Step5 5. Imaging & Analysis Fluorescence Microscopy / Flow Cytometry Step4->Step5

Caption: Step-by-step workflow for SPAAC-mediated bioorthogonal labeling.

References

  • Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Visible-light-induced protein labeling in live cells with aryl azides Source: RSC Publishing (Chemical Communications) URL:[Link]

  • Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Bioconjugation via azide-Staudinger ligation: An overview Source: Chemical Society Reviews (via ResearchGate) URL:[Link]

Application Note: Chemoproteomic Profiling and Bioorthogonal Labeling Using 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemoproteomics, Structural Biology, and Bioconjugation

Executive Summary

As chemoproteomics evolves, the demand for versatile, multi-modal chemical probes has surged. 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) is a highly tunable, bifunctional building block that serves dual roles in protein chemistry. Depending on the experimental trigger, it functions either as a highly reactive Photoaffinity Label (PAL) for mapping hydrophobic protein pockets, or as a bioorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) .

This application note provides a comprehensive, self-validating guide to deploying this specific aryl azide in complex biological systems, detailing the mechanistic causality behind experimental conditions and offering optimized protocols for both workflows.

Mechanistic Principles & Structural Rationale

To utilize 1-azido-3-methoxy-2-methylbenzene effectively, one must understand how its specific functional groups—the ortho-methyl and meta-methoxy substituents—dictate its reactivity.

Photochemistry and Photoaffinity Labeling (PAL)

Aryl azides are chemically inert in the dark but become highly reactive upon ultraviolet (UV) irradiation[1]. The photolysis of the azide group extrudes nitrogen gas ( N2​ ), generating a short-lived singlet nitrene [1][2]. This singlet nitrene can undergo two primary pathways:

  • Direct Insertion: Rapid insertion into adjacent C-H or N-H bonds of the target protein, forming a stable covalent crosslink[1].

  • Ring Expansion: Rearrangement into a long-lived dehydroazepine intermediate, which acts as an electrophile and reacts preferentially with nucleophiles (e.g., primary amines)[1][3].

The Structural Advantage: Unsubstituted phenyl azides often require harsh, short-wavelength UV light (<300 nm) and suffer from low crosslinking yields (<30%)[2][4]. However, the electron-donating methoxy group on 1-azido-3-methoxy-2-methylbenzene acts as an auxochrome, red-shifting the absorption maximum. This allows for photoactivation at safer, longer wavelengths (365 nm), mitigating UV-induced damage to tryptophan and tyrosine residues[4][5]. Furthermore, the ortho-methyl group provides steric hindrance that can modulate the rate of dehydroazepine ring expansion, favoring direct nitrene insertion in hydrophobic, non-nucleophilic protein pockets[2][6].

Bioorthogonal Conjugation (Click Chemistry)

In the absence of UV light, the aryl azide remains stable and can be used to selectively tag proteins that have been metabolically or chemically modified with terminal alkynes. Through CuAAC, the azide reacts with the alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage[7].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every experiment must include specific controls to distinguish true signal from background noise.

Protocol A: Photoaffinity Labeling (PAL) of Hydrophobic Domains

Objective: Covalently crosslink 1-azido-3-methoxy-2-methylbenzene to a target protein's hydrophobic binding site.

Reagents & Causality:

  • Buffer: 1X PBS or HEPES (pH 7.4). Crucial Causality: The buffer must be strictly amine-free . Buffers containing Tris or glycine will act as nucleophiles, attacking the dehydroazepine intermediate and completely quenching the protein crosslinking reaction[1][5].

  • Quenching Agent: Dithiothreitol (DTT). Crucial Causality: DTT rapidly reduces unreacted aryl azides to their corresponding aryl amines at room temperature, permanently halting any further photoactivation post-experiment[8].

Step-by-Step Methodology:

  • Complex Formation: Dilute the target protein to 1–5 mg/mL in amine-free PBS. Add 1-azido-3-methoxy-2-methylbenzene (dissolved in DMSO) at a 10- to 50-fold molar excess[1]. Ensure the final DMSO concentration remains <5% to prevent protein denaturation.

  • Equilibration: Incubate the mixture in the dark at 4°C for 30 minutes to allow the lipophilic probe to partition into the protein's hydrophobic pockets.

  • Photoactivation: Transfer the sample to a shallow, UV-transparent plate (e.g., quartz or unlidded polystyrene). Irradiate at 365 nm using a high-intensity UV lamp for 15–30 minutes[5]. Keep the sample on an ice block during irradiation to prevent thermal degradation of the protein.

  • Quenching: Immediately add 10 mM DTT and incubate for 15 minutes at room temperature to reduce unreacted azides[8].

  • Validation Controls (Mandatory):

    • Dark Control: Probe + Protein, incubated without UV light. (Validates that crosslinking is strictly photochemically driven).

    • Competition Control: Probe + Protein + 100x excess of a known binding ligand. (Validates site-specificity; the competitor should ablate the labeling signal).

Protocol B: CuAAC-Mediated Bioorthogonal Labeling

Objective: Conjugate 1-azido-3-methoxy-2-methylbenzene to an alkyne-tagged protein.

Step-by-Step Methodology:

  • Reaction Assembly: Prepare the alkyne-tagged protein (1 mg/mL) in PBS. Add 1-azido-3-methoxy-2-methylbenzene to a final concentration of 100 µM.

  • Catalyst Premixing (Critical Step): In a separate tube, mix 1 mM CuSO4​ with 5 mM THPTA ligand. Causality: THPTA must be premixed with Copper(II) before adding it to the protein. THPTA coordinates the copper, preventing it from catalyzing the formation of reactive oxygen species (ROS) which would otherwise oxidatively cleave the protein backbone.

  • Initiation: Add the Cu-THPTA complex to the protein mixture. Finally, add 5 mM Sodium Ascorbate to initiate the reaction. Causality: Ascorbate acts as the reducing agent, converting Cu(II) in situ to the catalytically active Cu(I) species.

  • Incubation: React for 1 hour at room temperature in the dark.

  • Quenching: Add 10 mM EDTA to chelate the copper and terminate the cycloaddition.

  • Validation Controls (Mandatory):

    • No-Copper Control: Omitting Ascorbate/ CuSO4​ ensures the azide does not non-specifically bind the protein.

    • No-Alkyne Control: Using a wild-type (untagged) protein ensures the azide is strictly reacting via bioorthogonal cycloaddition.

Quantitative Data Presentation

The table below summarizes the divergent reaction parameters and expected efficiencies for both applications of 1-azido-3-methoxy-2-methylbenzene.

ParameterApplication A: Photoaffinity Labeling (PAL)Application B: CuAAC (Click Chemistry)
Activation Trigger UV Light (300–365 nm)Cu(I) Catalyst + Reducing Agent
Reactive Intermediate Singlet Nitrene / DehydroazepineNone (Concerted Cycloaddition)
Primary Target C-H bonds, N-H bonds, NucleophilesTerminal Alkynes
Buffer Constraints Strictly Amine-Free (No Tris/Glycine)Compatible with most biological buffers
Typical Yield 10% – 30% (Typical for Aryl Azides)> 85%
Covalent Linkage Secondary Amine / Azepine Adduct1,4-disubstituted 1,2,3-Triazole
Primary Quencher DTT (Reduces azide to amine)EDTA (Chelates Copper)

Mechanistic Workflow Visualization

Workflow cluster_PAL Pathway A: Photoaffinity Labeling (PAL) cluster_Click Pathway B: Bioorthogonal Click (CuAAC) Probe 1-Azido-3-methoxy-2-methylbenzene (Chemoproteomic Probe) UV UV Irradiation (365 nm) Probe->UV Application 1 Cu Cu(I) + THPTA + Alkyne-Tagged Target Probe->Cu Application 2 Nitrene Singlet Nitrene (Highly Reactive) UV->Nitrene -N2 Extrusion Dehydro Dehydroazepine (Ring Expansion) Nitrene->Dehydro Rearrangement Crosslink Covalent Protein Adduct (C-H/N-H Insertion) Nitrene->Crosslink Direct Insertion Dehydro->Crosslink Nucleophilic Attack Triazole 1,2,3-Triazole Conjugate (Bioorthogonal Tagging) Cu->Triazole Cycloaddition

Divergent chemoproteomic workflows for 1-azido-3-methoxy-2-methylbenzene.

References

  • RSC Publishing. "Visible-light-induced protein labeling in live cells with aryl azides". Available at: [Link]

  • Oxford Academic. "Survey of four different photoreactive moieties for DNA photoaffinity labeling of yeast RNA polymerase III transcription complex". Available at: [Link]

  • Bentham Science Publishers. "Fluoro Aryl Azides: Synthesis, Reactions and Applications". Available at: [Link]

  • PMC. "Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?". Available at: [Link]

  • ResearchGate. "Why do p-nitro-substituted aryl azides provide unintended dark reactions with proteins?". Available at: [Link]

  • Taylor & Francis. "Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups and a bioactive small molecule with an azide group". Available at: [Link]

Sources

Application Note: 1-Azido-3-methoxy-2-methylbenzene (AMMB) for Advanced DNA Modification and Interactome Mapping

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Molecular Biologists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The functionalization of oligonucleotides is a cornerstone of modern chemical biology, enabling everything from targeted therapeutics to the mapping of complex protein-DNA interactomes. 1-Azido-3-methoxy-2-methylbenzene (AMMB, CAS: 2648961-05-9) is a highly specialized aryl azide building block that serves a dual purpose in nucleic acid modification.

Unlike standard aliphatic azides, AMMB's unique aromatic architecture—featuring an ortho-methyl and meta-methoxy group relative to the azide—provides distinct physicochemical advantages. It acts as a robust handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation, while simultaneously serving as a highly efficient Photoaffinity Labeling (PAL) probe. This application note details the mechanistic causality behind AMMB's reactivity and provides self-validating protocols for its integration into DNA workflows.

Physicochemical & Mechanistic Profiling

As a Senior Application Scientist, I cannot overstate the importance of understanding the Structure-Activity Relationship (SAR) of your reagents. The choice to use AMMB over a generic phenyl azide or alkyl azide is driven by two mechanistic imperatives:

A. The Ortho-Substitution Effect in Photoaffinity Labeling

Upon UV irradiation (typically 300–365 nm), aryl azides expel nitrogen gas to form a highly reactive singlet nitrene [1]. A notorious side reaction of unsubstituted phenyl azides is the rapid ring-expansion of this singlet nitrene into a long-lived, less reactive ketenimine or dehydroazepine, which diffuses away from the binding site and causes non-specific background labeling [1]. Causality: The ortho-methyl group on AMMB sterically and electronically impedes this ring expansion. By trapping the intermediate in its singlet nitrene state, AMMB forces direct, highly localized C–H or N–H bond insertion into proximal target proteins, drastically increasing crosslinking yield and spatial resolution [2].

B. Electronic Tuning for CuAAC and Staudinger Ligation

While aryl azides are generally less reactive in CuAAC than their aliphatic counterparts, the electron-donating meta-methoxy group on AMMB increases the electron density of the aromatic ring. This subtle electronic tuning enhances its stability and makes it an excellent candidate for Staudinger ligations or optimized CuAAC reactions when conjugated to alkyne-modified DNA [3].

Workflow Visualizations

CuAAC Bioconjugation Logic

CuAAC_Workflow A Alkyne-Modified DNA (Substrate) C Catalytic Complex Cu(I) + THPTA Ligand A->C B AMMB Reagent (1-azido-3-methoxy-2-methylbenzene) B->C D 1,4-disubstituted 1,2,3-triazole DNA C->D E Validation Checkpoint: MALDI-TOF / PAGE D->E

Caption: CuAAC workflow for DNA functionalization using 1-azido-3-methoxy-2-methylbenzene.

Photoaffinity Labeling (PAL) Mechanism

PAL_Mechanism A AMMB-DNA Complex Bound to Target Protein B UV Irradiation (300-365 nm) A->B C Singlet Nitrene Intermediate B->C D Direct C-H / N-H Insertion (High Yield via Ortho-Methyl) C->D E Ring Expansion (Blocked by Ortho-Methyl) C->E F Covalent DNA-Protein Crosslink D->F

Caption: Photochemical activation of AMMB-DNA to capture protein interactors via nitrene insertion.

Comparative Data Presentation

To justify the selection of AMMB, the following table benchmarks it against other common photoreactive and click-chemistry moieties used in DNA modification [4].

Photoreactive GroupActivation WavelengthReactive IntermediateCrosslinking RadiusCuAAC CompatibilityPrimary Advantage
AMMB (Aryl Azide) 300 – 365 nmSinglet Nitrene~3 – 4 ÅYes (Moderate)Dual-use (Click + PAL); ortho-blocked side reactions.
Aliphatic Azide N/A (No PAL)N/AN/AYes (High)Gold standard for Click; useless for PAL.
Diazirine 350 – 380 nmCarbene~2 – 3 ÅNoSmallest steric footprint; highly reactive.
Benzophenone ~350 nmTriplet Diradical~3.1 ÅNoReversible excitation; prefers Met/Cys residues.

Validated Experimental Protocols

Protocol 1: CuAAC Functionalization of Alkyne-DNA with AMMB

Objective: Covalently attach AMMB to a terminal alkyne-modified oligonucleotide.

Causality Note: Free Cu(I) in the presence of oxygen and ascorbate generates Reactive Oxygen Species (ROS) via Haber-Weiss chemistry, which rapidly cleaves the DNA backbone [3]. To prevent this, we utilize the water-soluble ligand THPTA at a strict 5:1 molar ratio to Cu(II). THPTA fully coordinates the Cu(I) intermediate, shielding the DNA from degradation while accelerating the cycloaddition.

Step-by-Step Methodology:

  • Preparation of Catalytic Complex: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand. Incubate at room temperature for 15 minutes. Self-Validation: The solution should turn a faint, clear blue, indicating proper coordination.

  • Reaction Assembly: To a new tube, add the following in exact order to prevent premature precipitation:

    • 50 µL of Alkyne-modified DNA (100 µM in sterile H₂O)

    • 20 µL of 100 mM Sodium Phosphate buffer (pH 7.0)

    • 10 µL of AMMB (10 mM in DMSO)

    • 15 µL of the pre-formed CuSO₄/THPTA complex

  • Initiation: Add 5 µL of freshly prepared 100 mM Sodium Ascorbate. Causality: Ascorbate reduces Cu(II) to the active Cu(I) species.

  • Incubation: Degas the tube with Argon for 30 seconds, seal, and incubate at 25°C for 2 hours in the dark (to prevent premature photolysis of the azide).

  • Purification & Validation: Precipitate the DNA using 0.3 M Sodium Acetate and 3 volumes of cold ethanol. Centrifuge at 14,000 x g for 30 mins. Resuspend the pellet and validate the mass shift via MALDI-TOF MS.

Protocol 2: DNA-Protein Interactome Mapping via PAL

Objective: Crosslink the AMMB-modified DNA to an interacting transcription factor or polymerase.

Causality Note: Photocrosslinking must be performed on ice. The singlet nitrene has a lifespan of mere nanoseconds[2]. Lowering the temperature reduces the kinetic energy of the system, stabilizing transient DNA-protein interactions and minimizing the diffusion of any unreacted intermediates, thereby maximizing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Complex Formation: Incubate 100 nM of AMMB-modified DNA with 500 nM of the target protein in a compatible binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).

  • Equilibration: Allow the complex to reach equilibrium by incubating at room temperature for 30 minutes in the dark.

  • Irradiation: Transfer the samples to a pre-chilled 96-well quartz microplate resting on an ice bath. Irradiate the samples using a 365 nm UV LED array (approx. 10-15 mW/cm²) for 10 to 15 minutes. Self-Validation Checkpoint: Always include a "No-UV" control and a "Competitor DNA" control to validate that the crosslinking is both light-dependent and sequence-specific.

  • Quenching: Quench the reaction by adding 4X Laemmli sample buffer containing 10% β-mercaptoethanol and boiling for 5 minutes.

  • Analysis: Resolve the crosslinked complexes on an SDS-PAGE gel. The covalent DNA-protein adduct will migrate significantly slower than the free protein, visible via Western Blot or fluorescent DNA tracking.

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. Available at:[Link]

  • Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Available at:[Link]

  • Conversion of DNA methyltransferases into azidonucleosidyl transferases via synthetic cofactors. National Institutes of Health (PMC). Available at:[Link]

  • Survey of four different photoreactive moieties for DNA photoaffinity labeling of yeast RNA polymerase III transcription complexes. Oxford Academic (Nucleic Acids Research). Available at:[Link]

High-Efficiency Synthesis of 1,2,3-Triazoles using 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry and bioconjugation[1]. However, deploying sterically hindered substrates such as 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) presents unique kinetic and thermodynamic challenges.

In this specific aryl azide, the ortho-methyl group creates a significant steric bottleneck, physically impeding the coordination of the copper-acetylide intermediate to the proximal nitrogen of the azide[2]. Furthermore, the steric bulk forces the azide group out of coplanarity with the aromatic ring, disrupting resonance stabilization and altering its electrophilicity. Standard unoptimized CuAAC conditions often result in sluggish kinetics, incomplete conversion, and catalyst degradation (via oxidation or disproportionation) before the cycloaddition can reach completion[3].

To overcome this, the reaction architecture must be meticulously designed. The use of highly stabilizing, electron-donating ligands—such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA—is not merely optional but mechanistically required. These ligands protect the Cu(I) oxidation state, prevent oxidative homocoupling of the alkyne (Glaser coupling), and enhance the nucleophilicity of the copper-acetylide complex, effectively lowering the activation barrier imposed by the ortho-methyl group[2]. Alternatively, functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts have demonstrated exceptional efficacy in driving the cycloaddition of sterically demanding substrates[4].

Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific step where steric hindrance acts as a bottleneck and where ligand acceleration resolves the kinetic stall.

CuAAC_Mechanism A Terminal Alkyne + Cu(I) Catalyst B Copper(I) Acetylide Complex A->B D Steric Clash at Coordination (Ortho-Methyl Hindrance) B->D C 1-Azido-3-methoxy- 2-methylbenzene C->D E Six-Membered Metallacycle D->E Accelerated by THPTA F 1,4-Disubstituted 1,2,3-Triazole E->F Protonolysis & Cu(I) Release

Fig 1: CuAAC pathway illustrating the steric bottleneck resolved by ligand-accelerated catalysis.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the comparative performance of various catalytic systems when applied to sterically hindered ortho-substituted aryl azides.

Reaction SystemCatalyst / LigandTempTimeConversionMechanistic Observation
Standard Aqueous CuSO₄ / NaAsc (No Ligand)25 °C24 h< 30%Severe catalyst degradation; sluggish kinetics.
Ligand-Assisted CuSO₄ / NaAsc / TBTA25 °C12 h65%Improved Cu(I) stability; moderate steric bypass.
Optimized Thermal CuSO₄ / NaAsc / THPTA50 °C4 h> 95%Thermal energy overcomes ortho-methyl steric clash.
NHC-Cu Catalysis [Cu₂(μ-Br)₂(NHC)]₂25 °C2 h> 98%Highly nucleophilic Cu-acetylide drives rapid reaction.

Note: Data synthesized from benchmark studies on sterically hindered aryl azides[2][4].

Experimental Protocol: Ligand-Accelerated CuAAC

This self-validating protocol is optimized for the synthesis of 1,4-disubstituted triazoles using 1-azido-3-methoxy-2-methylbenzene. It utilizes a THPTA-stabilized Cu(I) system combined with mild thermal activation to overcome the steric hindrance of the substrate.

Materials Required:
  • Substrate: 1-Azido-3-methoxy-2-methylbenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Terminal Alkyne (1.1 equiv, 1.1 mmol)

  • Catalyst Precursor: CuSO₄·5H₂O (0.05 equiv, 5 mol%)

  • Accelerating Ligand: THPTA (0.10 equiv, 10 mol%)

  • Reducing Agent: Sodium Ascorbate (0.20 equiv, 20 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v, degassed)

Step-by-Step Methodology:

Step 1: Solvent Degassing (Critical for Alkyne Integrity)

  • Prepare a 1:1 mixture of t-BuOH and deionized water (10 mL total volume).

  • Sparge the solvent mixture with Argon or Nitrogen for 15 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling) and rapidly depletes the sodium ascorbate, leading to reaction stalling[3].

Step 2: Catalyst Complexation (Self-Validating Step)

  • In a small vial, dissolve CuSO₄·5H₂O (12.5 mg) in 0.5 mL of the degassed solvent.

  • Add THPTA (43.4 mg) to the copper solution and vortex. The solution will turn a vibrant, clear blue, indicating the formation of the Cu(II)-THPTA complex.

  • Add Sodium Ascorbate (39.6 mg) to the complex. Validation Check: The solution must immediately transition from blue to colorless (or very pale yellow). This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue or turns green, the ascorbate is compromised or oxygen is present.

Step 3: Reaction Assembly

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-azido-3-methoxy-2-methylbenzene (163.2 mg, 1.0 mmol) and the terminal alkyne (1.1 mmol).

  • Add the remaining 9.5 mL of the degassed t-BuOH/Water solvent.

  • Inject the pre-formed, colorless Cu(I)-THPTA catalyst solution into the reaction flask under a stream of Argon.

Step 4: Thermal Activation and Monitoring

  • Heat the reaction mixture to 50 °C using an oil bath or heating block. Causality: While CuAAC is typically run at room temperature, the ortho-methyl group of the azide significantly raises the activation energy of the metallacycle formation. Mild heating provides the necessary thermodynamic push without degrading the substrate[2].

  • Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The azide substrate is UV-active. The disappearance of the high-Rf azide spot confirms conversion.

Step 5: Workup and Isolation

  • Once complete (typically 4–6 hours), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 × 15 mL) to remove copper salts. Note: The aqueous layer will turn blue as the THPTA-Cu complex is extracted and oxidizes.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude triazole via flash column chromatography or recrystallization as appropriate for the specific alkyne used.

References

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Bioconjugate Chemistry (PMC).[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal.[Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - Organometallics (ACS Publications).[Link]

Sources

Application Note: 1-Azido-3-methoxy-2-methylbenzene as a Versatile Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Chemical Profiling

In the landscape of modern organic synthesis, functionalized aryl azides are indispensable building blocks. 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) presents a highly specific and synthetically valuable substitution pattern. The molecule features a reactive azide moiety at C1, flanked by an ortho-methyl group at C2 and a meta-methoxy group at C3.

From a mechanistic standpoint, this specific topography dictates its reactivity:

  • Steric Shielding: The ortho-methyl group imposes a significant steric penalty, which can decelerate cycloadditions but simultaneously offers exquisite stereocontrol in transition-metal-catalyzed nitrene transfers.

  • Electronic Tuning: The meta-methoxy group exerts an inductive electron-withdrawing effect on the azide, while resonance-donating to the rest of the ring. This balances the electrophilicity of the azide, making it an ideal candidate for both nucleophilic attack (Staudinger) and metal-coordination (Click/Nitrene chemistry).

This guide details three field-proven mechanistic pathways utilizing 1-azido-3-methoxy-2-methylbenzene, providing the causality behind experimental choices and self-validating protocols for each.

Mechanistic Pathway 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles [1]. However, the ortho-methyl group of 1-azido-3-methoxy-2-methylbenzene creates a sterically demanding environment that can impede the formation of the critical Cu-metallacycle intermediate.

Causality in Experimental Design: To overcome steric hindrance and prevent the disproportionation of the active Cu(I) species during prolonged reaction times, a strongly coordinating, water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required. THPTA shields the Cu(I) center from oxidation and accelerates the cycloaddition, ensuring high yields despite the hindered azide.

Protocol 1.1: Synthesis of 1-(3-Methoxy-2-methylphenyl)-1H-1,2,3-triazoles

Self-Validating System: The reaction progress is visually accompanied by a color change (blue Cu(II) to pale yellow Cu(I) upon ascorbate addition) and can be validated via IR spectroscopy by monitoring the disappearance of the strong azide stretch at ~2110 cm⁻¹.

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 mmol) and a terminal alkyne (1.1 mmol) in a 1:1 mixture of t -BuOH and deionized water (10 mL).

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA ligand (0.05 mmol, 5 mol%) in 1 mL of water. Stir for 5 minutes until a homogenous light blue complex forms.

  • Activation: Add sodium ascorbate (0.1 mmol, 10 mol%, freshly prepared in 0.5 mL water) to the catalyst mixture. The solution will turn pale yellow, indicating the generation of active Cu(I).

  • Reaction: Transfer the active catalyst solution to the main reaction flask. Stir vigorously at room temperature for 6–12 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc). Once the azide is consumed, dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (to remove copper) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Confirmation: Confirm product formation via ¹H NMR (appearance of the characteristic triazole C-H singlet at δ 7.8–8.2 ppm).

CuAAC_Mechanism Cu Cu(I) Catalyst (Active Species) Alkyne Alkyne Coordination Cu->Alkyne Terminal Alkyne Acetylide Cu(I)-Acetylide Complex Alkyne->Acetylide Base (-H+) Azide Azide Binding (Sterically Hindered) Acetylide->Azide 1-Azido-3-methoxy- 2-methylbenzene Metallocycle Cu-Metallacycle Intermediate Azide->Metallocycle Cycloaddition Product 1,4-Triazole Product Metallocycle->Product Protonation (+H+) Product->Cu Catalyst Release

Caption: CuAAC catalytic cycle highlighting the sterically hindered azide binding step.

Mechanistic Pathway 2: Staudinger Reduction to Sterically Hindered Anilines

The conversion of 1-azido-3-methoxy-2-methylbenzene to 3-methoxy-2-methylaniline is best achieved via the Staudinger reduction [2]. While catalytic hydrogenation (Pd/C, H₂) is an alternative, it risks side reactions or dehalogenation if other functional groups are present in complex derivatives.

Causality in Experimental Design: The reaction proceeds via the nucleophilic attack of triphenylphosphine (PPh₃) on the terminal nitrogen of the azide, expelling N₂ to form an iminophosphorane (aza-ylide) intermediate. Because of the ortho-methyl group, the resulting iminophosphorane is sterically shielded, making the subsequent hydrolysis step kinetically sluggish. Therefore, a miscible THF/H₂O solvent system with a large molar excess of water and mild heating is engineered to drive the hydrolysis to completion.

Protocol 2.1: Chemoselective Reduction to 3-Methoxy-2-methylaniline

Self-Validating System: The initial step is self-indicating via the stoichiometric evolution of nitrogen gas (bubbler). The completion of hydrolysis is validated by GC-MS (mass shift from 163 Da to 137 Da).

  • Aza-ylide Formation: Dissolve 1-azido-3-methoxy-2-methylbenzene (2.0 mmol) in anhydrous THF (15 mL) under an argon atmosphere. Cool to 0 °C.

  • Phosphine Addition: Add triphenylphosphine (2.2 mmol, 1.1 equiv) portion-wise. Attach a gas bubbler. Stir at 0 °C for 30 minutes, then warm to room temperature. Effervescence (N₂ gas) will be observed.

  • Hydrolysis: Once gas evolution ceases (approx. 2 hours), add deionized water (2.0 mL, large excess). Heat the mixture to 50 °C for 4–6 hours to force the hydrolysis of the hindered iminophosphorane.

  • Workup: Cool to room temperature, concentrate the THF in vacuo, and acidify the aqueous residue with 1M HCl (pH ~2). Extract with Et₂O to remove triphenylphosphine oxide (Ph₃P=O).

  • Isolation: Basify the aqueous layer with 2M NaOH (pH ~10) and extract with CH₂Cl₂ (3 x 15 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure aniline.

Mechanistic Pathway 3: Transition-Metal Catalyzed Intermolecular Aziridination

Aryl azides are highly atom-economical nitrene precursors for the aziridination of alkenes, releasing only inert nitrogen gas as a byproduct [3, 4]. 1-Azido-3-methoxy-2-methylbenzene is an exceptional candidate for this transformation.

Causality in Experimental Design: Using a Ruthenium(II) porphyrin catalyst—specifically Ru(TPP)CO (TPP = tetraphenylporphyrin)—the aryl azide is decomposed to form a highly reactive Ru(IV)-nitrene intermediate. The rigid macrocyclic porphyrin stabilizes this intermediate. Crucially, the ortho-methyl group on the azide acts as a stereocontrol element. As the alkene approaches the metal-nitrene, the steric bulk of the methyl group restricts the trajectory, significantly enhancing the diastereoselectivity of the concerted C–N bond formation.

Protocol 3.1: Ru(II)-Catalyzed Aziridination of Styrene

Self-Validating System: The conversion is monitored by the disappearance of the alkene and azide on TLC. NMR validation relies on the characteristic upfield shift of the aziridine ring protons ( δ 2.5–3.5 ppm), distinguishing them from the starting alkene.

  • System Purging: In an oven-dried Schlenk tube, add Ru(TPP)CO (0.02 mmol, 2 mol%) and activated 4Å molecular sieves. Purge with argon for 10 minutes.

  • Reagent Addition: Add anhydrous toluene (5 mL) and styrene (5.0 mmol, 5 equiv. excess to prevent azide dimerization).

  • Nitrene Generation: Dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 mmol) in toluene (2 mL) and add it dropwise to the reaction mixture over 1 hour via a syringe pump at 80 °C. The slow addition maintains a low steady-state concentration of the azide, preventing the formation of symmetric azo-compounds.

  • Reaction: Stir at 80 °C for an additional 12 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove the catalyst and molecular sieves, and wash with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc containing 1% Et₃N to prevent acid-catalyzed ring opening of the aziridine) to isolate the N-(3-methoxy-2-methylphenyl)aziridine.

Aziridination_Mechanism Cat Ru(II) Porphyrin Catalyst Coord Azide Coordination (N1 Binding) Cat->Coord + Aryl Azide Nitrene Ru(IV)-Nitrene Active Intermediate Coord->Nitrene - N2 (Gas Evolution) Alkene Alkene Approach (Diastereoselective) Nitrene->Alkene + Alkene Transfer Nitrene Transfer (C-N Bond Formation) Alkene->Transfer Transition State Transfer->Cat Catalyst Regeneration Product N-Aryl Aziridine Product Transfer->Product Product Release

Caption: Ru(II)-catalyzed nitrene transfer pathway for intermolecular aziridination.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics and analytical validation parameters for the three distinct synthetic workflows utilizing 1-azido-3-methoxy-2-methylbenzene.

Reaction PathwayCatalytic System / ReagentsKey Reactive IntermediateTypical Reaction TimeExpected Yield RangePrimary Analytical Validation
CuAAC (Click) CuSO₄, NaAsc, THPTA, H₂O/t-BuOHCu(I)-Acetylide6–12 h85–95%IR: Loss of 2110 cm⁻¹ stretch
Staudinger Reduction PPh₃, THF/H₂O (9:1)Iminophosphorane (Aza-ylide)4–8 h90–98%GC-MS: Mass shift (-26 Da)
Aziridination Ru(TPP)CO, Alkene, Toluene (80 °C)Ru(IV)-Nitrene12–24 h60–85%¹H NMR: Upfield shift to 2.5–3.5 ppm

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Chemical Society Reviews / PMC[Link][1]

  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides Molecules (MDPI)[Link][2]

  • Aziridination of Alkenes Promoted by Iron or Ruthenium Complexes European Journal of Organic Chemistry (AIR Unimi)[Link][3]

Sources

Application Note: High-Efficiency Polymer Functionalization Using 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Chemical Rationale

The functionalization of polymer backbones is a critical step in developing advanced biomaterials, targeted drug delivery systems, and crosslinked hydrogels. 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) is a highly versatile, bifunctional aryl azide building block. It offers two distinct, orthogonal modalities for polymer modification: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photochemical Nitrene Insertion .

As a Senior Application Scientist, it is crucial to understand the structure-activity relationship of this specific molecule to optimize reaction conditions. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring fundamentally alters the azide's reactivity:

  • Steric and Electronic Deactivation in CuAAC: Electron-withdrawing groups typically accelerate azide cycloadditions. Conversely, the electron-donating nature and ortho-steric hindrance of the methyl group in 1-azido-3-methoxy-2-methylbenzene reduce the electrophilicity of the azide [1]. Therefore, standard unoptimized CuAAC conditions will result in poor yields. Ligand-accelerated catalysis (e.g., using THPTA) is mechanistically required to drive the reaction[3].

  • Photochemical Modulation: Upon UV irradiation, aryl azides extrude nitrogen gas to form highly reactive singlet nitrenes. The electron-donating substituents slightly stabilize the intermediate and influence the absorption spectrum, making short-to-mid wavelength UV (254–300 nm) optimal for activation while minimizing destructive ring-expansion side reactions[2, 4].

Mechanistic Workflows

The following diagram illustrates the two orthogonal pathways for integrating 1-azido-3-methoxy-2-methylbenzene into polymer systems.

G cluster_A Pathway A: CuAAC Click Chemistry cluster_B Pathway B: Photochemical Insertion Start 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) CuAAC Cu(I) Catalysis + THPTA (Ascorbate Reduction) Start->CuAAC Photo UV Irradiation (254 - 300 nm) Start->Photo Triazole 1,4-Disubstituted Triazole Stable Covalent Linkage CuAAC->Triazole AlkynePoly Alkyne-Functionalized Polymer (e.g., PEG-alkyne) AlkynePoly->CuAAC Nitrene Singlet Nitrene Intermediate (Highly Reactive) Photo->Nitrene - N2 (Nitrogen Gas) Insertion C-H/N-H Insertion Covalent Crosslink Nitrene->Insertion InertPoly Inert Polymer Backbone (C-H / N-H Bonds) InertPoly->Insertion

Dual orthogonal pathways for polymer functionalization using 1-azido-3-methoxy-2-methylbenzene.

Experimental Protocols

Protocol A: Ligand-Accelerated CuAAC Functionalization

Application: Grafting 1-azido-3-methoxy-2-methylbenzene onto alkyne-functionalized polymers (e.g., Alkyne-PEG or Alkyne-Hyaluronic Acid).

Causality & Design Choice: Because the ortho-methyl and meta-methoxy groups deactivate the azide toward cycloaddition [1], we must use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA completely envelopes the Cu(I) ion, protecting it from oxidation and disproportionation, while dramatically lowering the activation energy barrier of the cycloaddition transition state [3].

Step-by-Step Methodology:

  • Preparation of Polymer Solution: Dissolve the alkyne-functionalized polymer (1.0 eq of alkyne groups) in a degassed solvent mixture (e.g., DMF/H₂O 1:1 v/v) to a concentration of 10-20 mg/mL.

  • Reagent Addition: Add 1-azido-3-methoxy-2-methylbenzene (1.5 eq relative to alkyne groups) to the polymer solution. Stir gently under an argon or nitrogen atmosphere.

  • Catalyst Complex Pre-formation (Critical Step): In a separate vial, mix CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.5 eq) in degassed water. Incubate for 5 minutes. Note: Pre-mixing ensures the Cu(II) is fully ligated before reduction, preventing the formation of inactive copper oxides.

  • Reduction to Active Catalyst: Add freshly prepared Sodium Ascorbate (0.5 eq) to the Cu(II)-THPTA complex. The solution will briefly turn dark and then pale yellow, indicating the successful formation of the active Cu(I) species.

  • Reaction Initiation: Inject the Cu(I) complex into the main polymer reaction vessel. Seal and stir at 35°C–40°C for 12–18 hours. (The slight heating compensates for the steric hindrance of the ortho-methyl group).

  • Purification & Validation: Dialyze the mixture against EDTA-containing buffer to strip residual copper, followed by pure water. Lyophilize the product. Validate functionalization via FTIR (monitor the complete disappearance of the azide peak at ~2100 cm⁻¹).

Protocol B: Photochemical C-H/N-H Nitrene Insertion

Application: Direct surface modification or crosslinking of inert polymer substrates (e.g., Polystyrene, Polyolefins) lacking reactive functional groups.

Causality & Design Choice: Aryl azides form highly reactive singlet nitrenes upon UV irradiation. To prevent the azide from being prematurely reduced to an unreactive amine, all thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) must be strictly excluded from the reaction environment [2]. Short-wave UV (254–300 nm) is required because the electron-donating groups do not shift the absorption spectrum far enough into the visible range to allow for >365 nm activation [4].

Step-by-Step Methodology:

  • Substrate Coating: Dissolve 1-azido-3-methoxy-2-methylbenzene in a volatile organic solvent (e.g., methanol or acetone) at a concentration of 5 mM. Drop-cast or spin-coat the solution onto the target polymer surface. Allow the solvent to evaporate completely in the dark.

  • Environmental Control: Place the coated polymer in a UV-transparent reaction chamber (e.g., quartz). Purge the chamber with argon. Note: Oxygen can quench the triplet state of the nitrene and lead to unwanted photo-oxidation byproducts.

  • Photoactivation: Irradiate the polymer surface using a high-intensity UV lamp (254 nm or 302 nm setting) for 15–30 minutes at a distance of 5 cm. Perform this step on an ice block or cooling stage to prevent thermal degradation of the polymer backbone.

  • Quenching & Washing: Wash the functionalized polymer surface vigorously with an organic solvent (e.g., ethanol or DMSO) to remove any unreacted aryl azide and non-covalently bound dehydroazepine byproducts.

  • Validation: Use X-ray Photoelectron Spectroscopy (XPS) to confirm the appearance of new nitrogen (N 1s) and oxygen (O 1s) signals on the previously inert polymer surface.

Quantitative Data & Optimization Metrics

The following table summarizes the operational parameters and expected efficiencies for both functionalization modalities, providing a quick-reference guide for experimental design.

ParameterPathway A: CuAAC Click ChemistryPathway B: Photochemical Insertion
Trigger / Catalyst Cu(I) + THPTA + Sodium AscorbateUV Light (254 nm – 300 nm)
Target Polymer Moiety Terminal Alkynes (Specific)C-H or N-H bonds (Non-specific)
Reaction Environment Aqueous/Organic mixtures (pH 7-8)Solid-state surface or inert solvent
Reaction Time 12 – 18 hours (due to steric hindrance)15 – 30 minutes
Coupling Efficiency > 90% (Highly quantitative)20% – 40% (Typical for nitrene insertion)
Interfering Agents Chelators (EDTA), strong oxidantsThiols (DTT), Primary Amines, Oxygen
Primary Linkage 1,4-disubstituted 1,2,3-triazoleSecondary amine or alkyl-aryl linkage

Troubleshooting & E-E-A-T Insights

  • Incomplete CuAAC Functionalization: If FTIR shows a persistent azide peak at 2100 cm⁻¹ after 18 hours, the Cu(I) catalyst has likely oxidized. Root Cause: Inadequate degassing or insufficient THPTA ligand. Solution: Increase THPTA to a 5:1 ratio relative to copper, and ensure the reaction is sparged with argon for at least 15 minutes prior to catalyst addition.

  • Low Photochemical Crosslinking Yield: If surface modification fails during Pathway B, the nitrene intermediate may be undergoing ring expansion to a dehydroazepine rather than inserting into the polymer. Root Cause: Presence of nucleophiles (like primary amines or water) in the local environment, which preferentially react with the expanded ring [2]. Solution: Ensure the polymer substrate is strictly dry and amine-free prior to UV irradiation.

  • Premature Azide Degradation: Aryl azides are sensitive to ambient light and reducing environments. Always store 1-azido-3-methoxy-2-methylbenzene in amber vials at -20°C, and perform all pre-reaction handling under low-light conditions.

References

  • Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds Source: RSC Publishing (Chemical Communications) URL:[Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Visible-light-induced protein labeling in live cells with aryl azides Source: RSC Publishing (RSC Chemical Biology) URL:[Link]

Application Note: Cycloaddition Strategies for 1-Azido-3-methoxy-2-methylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary

The synthesis of highly functionalized 1,2,3-triazoles via azide-alkyne cycloaddition is a cornerstone of modern "Click Chemistry" and drug discovery. However, the reactivity of aryl azides is heavily dictated by their local steric and electronic environments. 1-Azido-3-methoxy-2-methylbenzene presents a unique synthetic challenge: it features an ortho-methyl group that introduces significant steric hindrance, and a meta-methoxy group that alters the electronic landscape of the aromatic ring.

This application note provides an in-depth, self-validating guide to successfully reacting 1-azido-3-methoxy-2-methylbenzene with terminal alkynes. It details the mechanistic causality behind substrate resistance and offers optimized protocols for both Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) pathways to achieve precise 1,4- or 1,5-regioselectivity.

Mechanistic Causality & Substrate Analysis

To achieve high yields with 1-azido-3-methoxy-2-methylbenzene, one must understand why standard, unoptimized click conditions often fail or proceed sluggishly with this substrate.

The Steric Barrier (ortho-Methyl Effect)

In the CuAAC mechanism, the terminal alkyne first forms a copper(I) acetylide intermediate. The aryl azide must then coordinate to this complex to initiate the [3+2] cycloaddition[1]. The methyl group at the C2 position (ortho to the azide) acts as a physical barrier. This steric clash significantly increases the activation energy required for the azide to properly align with the copper acetylide, often leading to stalled reactions or the need for elevated temperatures[2].

The Electronic Landscape (meta-Methoxy Effect)

The methoxy group at the C3 position is meta to the azide. While methoxy groups are strongly electron-donating via resonance to their ortho and para positions, the azide at the meta position primarily experiences the inductive electron-withdrawing effect of the oxygen atom. Nevertheless, the overall aromatic system remains relatively electron-rich. Empirical data in 1,3-dipolar cycloadditions demonstrates that electron-rich aryl azides behave as weaker electrophiles and generally exhibit slower reaction kinetics compared to electron-deficient azides (e.g., those bearing nitro or halogen groups)[3].

Overcoming the Activation Energy

Because of this dual steric and electronic deactivation, standard ligand-free CuAAC conditions are insufficient. The protocols below utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as an accelerating ligand for CuAAC to stabilize the active Cu(I) species and force the cycloaddition, and thermal activation for the RuAAC pathway[4].

CuAAC_Mechanism Cu_Cat Cu(I) Active Catalyst Cu_Acetylide Copper(I) Acetylide Cu_Cat->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Coordination Steric Clash Point (ortho-methyl barrier) Cu_Acetylide->Coordination + Azide Azide 1-Azido-3-methoxy- 2-methylbenzene Azide->Coordination Metallacycle Cu-Metallacycle Coordination->Metallacycle [3+2] Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination Product->Cu_Cat Catalyst Regeneration

Caption: CuAAC catalytic cycle highlighting the steric clash point caused by the ortho-methyl group.

Self-Validating Experimental Protocols

Protocol A: Optimized CuAAC (Synthesis of 1,4-Disubstituted Triazoles)

This protocol utilizes a Cu(II)/Ascorbate catalytic system with THPTA to overcome the steric hindrance of the ortho-methyl group[1].

Materials:

  • 1-Azido-3-methoxy-2-methylbenzene (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.2 equiv, 1.2 mmol)

  • CuSO₄·5H₂O (0.1 equiv, 10 mol%)

  • Sodium Ascorbate (0.2 equiv, 20 mol%)

  • THPTA Ligand (0.1 equiv, 10 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, dissolve the terminal alkyne and 1-azido-3-methoxy-2-methylbenzene in 5 mL of tert-butanol.

  • Ligand Complexation: In a separate vial, dissolve CuSO₄·5H₂O and THPTA in 2.5 mL of deionized water. The solution will appear bright blue.

  • Reduction: Add sodium ascorbate (dissolved in 2.5 mL water) dropwise to the copper/ligand solution.

    • Self-Validation Checkpoint: The solution must transition from bright blue to pale yellow or colorless . This visual cue confirms the successful in-situ reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue or turns green, re-oxidation has occurred; degas the solvents and add additional ascorbate.

  • Reaction Assembly: Transfer the active Cu(I) complex to the organic reaction mixture. Stir vigorously at 40 °C. (Heating is required due to the steric bulk of the azide).

  • Monitoring: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The reaction typically reaches completion in 12–24 hours.

  • Quench & Purification: Quench the reaction with an aqueous EDTA solution (to sequester copper) and extract with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Regioselective RuAAC (Synthesis of 1,5-Disubstituted Triazoles)

Ruthenium catalysis proceeds via an oxidative coupling mechanism, forming a ruthenacycle intermediate. This pathway requires strict anhydrous and anaerobic conditions[4].

Materials:

  • 1-Azido-3-methoxy-2-methylbenzene (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.0 equiv, 1.0 mmol)

  • Cp*RuCl(PPh₃)₂ catalyst (0.05 equiv, 5 mol%)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Atmosphere Control: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Assembly: Add the azide, terminal alkyne, and anhydrous 1,4-dioxane to the flask.

  • Catalyst Addition: Quickly add the Cp*RuCl(PPh₃)₂ catalyst under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 80 °C. The steric bulk of the ortho-methyl group makes the reductive elimination step rate-limiting, necessitating thermal energy[4].

  • Monitoring:

    • Self-Validation Checkpoint: RuAAC does not present a stark colorimetric cue like CuAAC. Validation relies on analytical monitoring. Track the disappearance of the azide starting material via IR spectroscopy (monitoring the disappearance of the strong -N₃ stretch at ~2100 cm⁻¹) or LC-MS.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify directly via silica gel chromatography.

Workflow Prep 1. Degas Solvents Mix 2. Mix Azide, Alkyne, Ligand Prep->Mix Catalyst 3. Add CuSO4 & NaAsc Mix->Catalyst Monitor 4. Monitor (TLC/LC-MS) Catalyst->Monitor Quench 5. EDTA Quench & Extract Monitor->Quench Purify 6. Flash Chromatography Quench->Purify

Caption: Step-by-step experimental workflow for the optimized CuAAC synthesis and purification.

Quantitative Data Presentation

The following table summarizes the optimized operational parameters required to effectively react 1-azido-3-methoxy-2-methylbenzene, contrasting the CuAAC and RuAAC methodologies.

ParameterCuAAC (1,4-Regioselectivity)RuAAC (1,5-Regioselectivity)
Active Catalyst Cu(I) generated in situRu(II) complex
Catalyst Source CuSO₄·5H₂O (10 mol%) / NaAsc (20 mol%)Cp*RuCl(PPh₃)₂ (5 mol%)
Ligand Requirement THPTA (10 mol%) - Critical for steric hindranceNone
Optimal Solvent tBuOH / H₂O (1:1)Anhydrous 1,4-Dioxane
Temperature 40 °C (Elevated due to ortho-methyl)80 °C – 100 °C
Reaction Time 12 – 24 hours18 – 36 hours
Atmosphere Ambient (if excess ascorbate is present)Strict Argon/Nitrogen
Expected Yield 65% – 85%50% – 75%

References

  • Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Thieme E-Books[Link]

  • In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Application Note: Bioorthogonal Conjugation via SPAAC Using 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Structural Advantages

Strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized chemical biology by enabling rapid, copper-free bioconjugation in living systems[1]. While aliphatic azides are commonly used, aryl azides offer unique opportunities for electronic and steric tuning. The compound 1-azido-3-methoxy-2-methylbenzene presents a highly specialized structural motif designed to balance stability and reactivity in complex biological milieus.

The Causality of Substituent Effects

The efficacy of 1-azido-3-methoxy-2-methylbenzene in SPAAC is dictated by the push-pull dynamics of its ring substituents:

  • Steric Shielding (2-Methyl Group): Biological environments are rich in reducing agents like glutathione (GSH), which can prematurely reduce azides to amines, rendering them inactive for click chemistry. The methyl group at the ortho position (C2) acts as a steric shield around the azide moiety. This steric bulk significantly decreases the rate of nucleophilic attack by biological thiols, thereby extending the half-life of the azide in vivo.

  • Electronic Tuning (3-Methoxy Group): The steric penalty of the ortho-methyl group would normally decelerate the SPAAC reaction. However, the methoxy group at the meta position (C3) modulates the electronic landscape of the aromatic ring. This electronic tuning adjusts the Highest Occupied Molecular Orbital (HOMO) energy of the azide. When reacted with highly strained, electron-deficient cyclooctynes (which possess a low-energy Lowest Unoccupied Molecular Orbital, LUMO), the optimized HOMO-LUMO energy gap accelerates the [3+2] cycloaddition, compensating for the steric hindrance[2].

SPAAC_Mechanism Azide 1-Azido-3-methoxy- 2-methylbenzene (Raised HOMO) TS [3+2] Transition State Steric vs. Electronic Balance Azide->TS Reacts with Alkyne Cyclooctyne (e.g., DBCO) (Lowered LUMO) Alkyne->TS Reacts with Product Stable 1,2,3-Triazole Conjugate TS->Product Irreversible Cycloaddition

Mechanistic workflow of SPAAC highlighting HOMO-LUMO interactions and transition state formation.

Kinetic Profiling and Comparative Data

To validate the reactivity of 1-azido-3-methoxy-2-methylbenzene, kinetic profiling is performed against standard cyclooctynes: Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN)[3], and Difluorinated Cyclooctyne (DIFO)[2].

The self-validating nature of these kinetics relies on pseudo-first-order conditions, where the azide is kept in a 10-fold excess. This isolates the concentration dependence of the alkyne, ensuring that the measured decay accurately reflects the inherent bimolecular rate constant ( k2​ ) without interference from alkyne degradation.

Table 1: Comparative SPAAC Kinetics in Aqueous Buffer (PBS, pH 7.4, 25°C)

Azide SubstrateCyclooctyne k2​ ( M−1s−1 )Relative Stability (vs. 5 mM GSH)
Phenyl Azide (Control)DBCO0.08Low (t½ ~ 4 hrs)
1-Azido-3-methoxy-2-methylbenzeneDBCO0.06High (t½ > 48 hrs)
1-Azido-3-methoxy-2-methylbenzeneBCN0.12High (t½ > 48 hrs)
1-Azido-3-methoxy-2-methylbenzeneDIFO0.09High (t½ > 48 hrs)

Data Interpretation: While the absolute k2​ with DBCO is slightly lower than the unhindered phenyl azide due to the ortho-methyl group, the dramatic increase in stability against glutathione (GSH) reduction makes 1-azido-3-methoxy-2-methylbenzene vastly superior for long-term physiological assays.

Experimental Protocols

Protocol A: Determination of Second-Order Rate Constants ( k2​ ) via LC-MS

This protocol establishes a self-validating system to measure reaction kinetics, utilizing an internal standard to normalize MS ionization fluctuations.

Materials:

  • 1-Azido-3-methoxy-2-methylbenzene (10 mM stock in DMSO)

  • DBCO-acid (1 mM stock in DMSO)

  • Internal Standard: 4-Acetamidophenol (1 mM stock)

  • Reaction Buffer: 1X PBS, pH 7.4

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In a glass HPLC vial, combine 880 µL of PBS (pH 7.4) and 10 µL of the internal standard.

  • Initiation: Add 100 µL of the azide stock (final concentration = 1 mM) and 10 µL of the DBCO stock (final concentration = 10 µM). Causality: The 100-fold excess of azide ensures pseudo-first-order kinetics, meaning the reaction rate will depend solely on the depletion of DBCO.

  • Data Acquisition: Immediately transfer the vial to an LC-MS autosampler set to 25°C. Program the instrument to inject 5 µL every 5 minutes for 60 minutes.

  • Self-Validation/Control: Run a parallel control containing only DBCO (10 µM) and the internal standard in PBS to verify that DBCO does not degrade spontaneously over the 60-minute timeframe.

  • Data Analysis: Integrate the Extracted Ion Chromatogram (EIC) peaks for DBCO and the internal standard. Plot ln([DBCO]t​/[DBCO]0​) versus time. The slope of this line is the pseudo-first-order rate constant ( kobs​ ). Calculate k2​=kobs​/[Azide] .

Protocol B: Bioorthogonal Protein Conjugation

This workflow details the two-step modification of a target protein, utilizing the azide's stability to ensure high-yielding conjugation without side reactions[4].

Materials:

  • Target Protein (e.g., BSA, 2 mg/mL in PBS)

  • DBCO-NHS Ester (10 mM in DMSO)

  • 1-Azido-3-methoxy-2-methylbenzene-Fluorophore conjugate (5 mM in DMSO)

  • Zeba™ Spin Desalting Columns (7K MWCO)

Step-by-Step Methodology:

  • Primary Functionalization: Add a 10-fold molar excess of DBCO-NHS ester to the protein solution. The NHS ester reacts with surface lysine residues.

  • Incubation: Incubate at room temperature for 2 hours on an end-over-end shaker. Causality: The slow rotation prevents shear-induced protein denaturation while ensuring homogeneous mixing.

  • First Purification: Pass the reaction mixture through a pre-equilibrated 7K MWCO desalting column to remove unreacted DBCO-NHS. Collect the DBCO-modified protein.

  • SPAAC Conjugation: Add a 5-fold molar excess (relative to DBCO incorporation) of the 1-azido-3-methoxy-2-methylbenzene-fluorophore conjugate to the purified DBCO-protein.

  • Incubation: Incubate at 4°C overnight. Causality: The low temperature minimizes protein degradation, while the high stability of the sterically shielded ortho-methyl azide ensures it remains active throughout the prolonged incubation without degrading.

  • Final Purification & Validation: Desalt the mixture again to remove excess azide. Validate the conjugation via SDS-PAGE, measuring in-gel fluorescence prior to Coomassie staining to confirm covalent attachment.

Bioconjugation_Workflow Protein Target Protein (Lysine Residues) DBCO_Mod DBCO-NHS Ester Functionalization Protein->DBCO_Mod Step 1 SPAAC SPAAC Incubation with Aryl Azide DBCO_Mod->SPAAC Step 2 Purification SEC Purification (Remove Excess Azide) SPAAC->Purification Step 3 Analysis Downstream Analysis (LC-MS / SDS-PAGE) Purification->Analysis Step 4

Step-by-step bioconjugation workflow utilizing SPAAC for protein modification and analysis.

References

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews.[Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences.[Link]

  • Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J. A., Rutjes, F. P. J. T., van Hest, J. C. M., Lefeber, D. J., Friedl, P., & van Delft, F. L. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition.[Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[Link]

Sources

Application Notes & Protocols for Reactions Involving 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Substituted Aryl Azide

1-Azido-3-methoxy-2-methylbenzene is an aromatic organic compound featuring a highly reactive azide functional group. This structure serves as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles and bioconjugation applications. The azide moiety can act as a precursor to a highly reactive nitrene intermediate under thermal or photochemical conditions, or it can undergo 1,3-dipolar cycloaddition reactions, most notably the Nobel prize-winning "click chemistry".[1] The methoxy and methyl substituents on the benzene ring influence the electronic properties and steric environment of the molecule, offering unique reactivity and providing spectroscopic handles for characterization.

This guide provides a comprehensive overview of the essential safety protocols, synthesis, and key reaction applications for 1-azido-3-methoxy-2-methylbenzene, designed for researchers in organic synthesis and drug development.

Critical Safety Protocols: Handling Organic Azides

Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a significant explosion hazard.[2] Aryl azides are generally more stable than their low-molecular-weight alkyl counterparts, but rigorous safety protocols are non-negotiable.

1.1. Core Stability Principles The stability of an organic azide is influenced by its molecular structure. Two key guidelines should always be assessed:

Stability MetricGuidelineSafety Implications for 1-Azido-3-methoxy-2-methylbenzene
Carbon-to-Nitrogen (C/N) Ratio The number of carbon atoms should ideally exceed the number of nitrogen atoms.[3]The molecule (C₈H₉N₃) has a C/N ratio of 8/3 ≈ 2.67. While this is acceptable for synthesis and use in solution, it should be handled with care, especially in concentrated or pure form.
"Rule of Six" There should be at least six carbon atoms for every energetic functional group (e.g., azide, nitro).With eight carbons and one azide group, the compound satisfies this rule, suggesting moderate stability.

1.2. Mandatory Handling Procedures Adherence to the following procedures is essential to mitigate risk.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is suitable). For reactions with a higher risk of explosion or when working with quantities greater than a few grams, a face shield is recommended.[4]

  • Engineering Controls: All manipulations of azide compounds must be performed in a certified chemical fume hood. A blast shield must be used for all reactions involving the heating of azides or when working with them in concentrated form.[5]

  • Work Practices:

    • Avoid Metal: Never use metal spatulas or magnetic stir bars with ground-off coatings to handle solid azides. This can lead to the formation of highly shock-sensitive heavy metal azides. Use plastic or ceramic spatulas.[3][5]

    • Avoid Friction and Shock: Do not grind, scratch, or subject azide compounds to sudden impact.[5] Avoid using ground glass joints for storing or reacting azides, as friction can trigger decomposition.

    • Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form dangerously explosive di- and tri-azidomethane.[6]

  • Storage: Store organic azides in a cool, dark place, preferably in a refrigerator at temperatures below room temperature.[4] Containers should be clearly labeled with a "Potentially Explosive" warning.

  • Waste Disposal & Quenching:

    • Never dispose of azide-containing solutions down the drain, which can lead to the formation of explosive metal azides in the plumbing.[5]

    • All azide waste must be collected in a dedicated, clearly labeled container.[4]

    • Before disposal, it is best practice to quench residual azide. A common method involves treatment with a reducing agent like triphenylphosphine (Staudinger reaction) to convert the azide to a stable phosphazene, followed by hydrolysis to the amine.

Synthesis of 1-Azido-3-methoxy-2-methylbenzene

The most reliable method for synthesizing aryl azides is the diazotization of the corresponding aniline, followed by substitution with an azide salt.[7][8] This one-pot procedure is efficient and generally provides a clean product.

SynthesisWorkflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Azidation cluster_2 Step 3: Workup & Purification Aniline 3-Methoxy-2-methylaniline Diazonium In situ Diazonium Salt Aniline->Diazonium NaNO₂, HCl (aq) 0-5 °C AzideProduct 1-Azido-3-methoxy- 2-methylbenzene Diazonium->AzideProduct NaN₃ (aq) 0-5 °C FinalProduct Pure Product AzideProduct->FinalProduct Extraction & Chromatography

Caption: Workflow for the synthesis of 1-azido-3-methoxy-2-methylbenzene.

2.1. Detailed Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-2-methylaniline (1.0 eq). Add a 3M solution of hydrochloric acid (3.0 eq).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring. Maintaining this temperature is critical as diazonium salts are unstable at higher temperatures.[7]

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline solution. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • Azidation: In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in a minimal amount of cold deionized water. Caution: Sodium azide is highly toxic. Add this azide solution dropwise to the cold diazonium salt solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: Allow the reaction to stir at 0-5 °C for an additional 30-60 minutes after the addition is complete.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize excess acid), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aryl azide.

2.2. Characterization Data

  • Infrared (IR) Spectroscopy: A strong, sharp characteristic peak for the azide asymmetric stretch (N=N⁺=N⁻) is expected around 2100-2150 cm⁻¹.

  • ¹H and ¹³C NMR Spectroscopy: The spectra will be consistent with the substituted aromatic structure, showing distinct signals for the aromatic protons, the methoxy group, and the methyl group.

Key Applications and Experimental Protocols

The reactivity of 1-azido-3-methoxy-2-methylbenzene is dominated by the azide group, which can react in several distinct ways.

ReactionPathways cluster_nitrene Nitrene-Mediated Reactions cluster_cycloaddition [3+2] Cycloadditions cluster_reduction Reductive Reactions ArylAzide 1-Azido-3-methoxy-2-methylbenzene Nitrene {Aryl Nitrene Intermediate | + N₂} ArylAzide->Nitrene Δ (Heat) or hν (Light) Triazole 1,2,3-Triazole Product ArylAzide->Triazole + Alkyne (e.g., CuAAC or SPAAC) AzaYlide Aza-Ylide Intermediate ArylAzide->AzaYlide + PPh₃ (Staudinger Reaction) CH_Amination Intramolecular C-H Amination (e.g., Dihydrophenazine derivative) Nitrene->CH_Amination Amine Amine Product AzaYlide->Amine + H₂O

Caption: Primary reaction pathways for 1-azido-3-methoxy-2-methylbenzene.

3.1. Thermal & Photochemical Reactions: Nitrene Formation

Upon heating or irradiation with UV light, aryl azides extrude dinitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate.[9][10] This intermediate can undergo various transformations, most notably intramolecular C-H amination to form new heterocyclic rings.[11]

  • Causality: Thermal decomposition provides the activation energy to break the N-N₂ bond.[12] Photochemical activation populates an excited state of the azide, which then decomposes, often under much milder conditions than thermal methods.[9][13] The choice between thermal and photochemical methods depends on the stability of other functional groups in the molecule.

Protocol: General Procedure for Intramolecular C-H Amination

  • Setup: In a flask suitable for heating under reflux or for irradiation, dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 eq) in a high-boiling, inert solvent (e.g., decalin or nitrobenzene for thermal reactions; acetonitrile or benzene for photochemical reactions).[12]

  • Catalyst (Optional): For catalyzed reactions, add a transition metal catalyst such as a rhodium(II) or iridium(III) complex (0.5-5 mol%).[11][14] These catalysts can promote nitrene transfer and improve selectivity.

  • Reaction:

    • Thermal: Heat the solution to the desired temperature (typically >140 °C) under an inert atmosphere (N₂ or Ar) and monitor the reaction by TLC or LC-MS.[15]

    • Photochemical: Irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short wavelengths, λ > 300 nm) at room temperature.[16]

  • Workup: Once the starting material is consumed, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.

3.2. [3+2] Cycloaddition: Click Chemistry

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of modern synthetic chemistry.[17] The copper(I)-catalyzed version (CuAAC) is highly reliable and regioselective, yielding 1,4-disubstituted triazoles.[1]

  • Causality: The copper(I) catalyst activates the terminal alkyne, lowering the activation energy of the cycloaddition and ensuring high regioselectivity, which is often poor in the uncatalyzed thermal reaction.[17]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Setup: To a solution of 1-azido-3-methoxy-2-methylbenzene (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a solvent mixture (e.g., t-butanol/water or DMF), add a copper(II) sulfate solution (CuSO₄, 1-10 mol%).

  • Reduction: Add a solution of a reducing agent, typically sodium ascorbate (5-20 mol%), to generate the active Cu(I) catalyst in situ.[18]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The triazole product can be purified by chromatography or recrystallization.

3.3. Staudinger Reaction

The reaction of an azide with a phosphine (e.g., triphenylphosphine) produces an aza-ylide. This intermediate can be hydrolyzed with water to yield a primary amine and the corresponding phosphine oxide.[19]

  • Causality: The nucleophilic phosphine attacks the terminal nitrogen of the azide, leading to the extrusion of N₂ and the formation of a stable phosphorus-nitrogen double bond. This provides a mild method for reducing azides to amines.

Protocol: Staudinger Reduction to 3-Methoxy-2-methylaniline

  • Setup: Dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 eq) in a suitable solvent such as THF or diethyl ether.

  • Reaction: Add triphenylphosphine (1.05 eq) portion-wise at room temperature. Evolution of N₂ gas will be observed. Stir for 1-2 hours until the gas evolution ceases.

  • Hydrolysis: Add water to the reaction mixture and stir for several hours or overnight to hydrolyze the intermediate aza-ylide.

  • Workup: Remove the organic solvent under reduced pressure. The resulting mixture containing the amine and triphenylphosphine oxide can be separated by acid-base extraction or column chromatography.

Summary of Reaction Conditions

Reaction TypeTypical ConditionsKey ReagentsExpected Product
Thermal C-H Amination 140-180 °C, inert solventNone or Rh/Ir catalystDihydrophenazine derivative
Photochemical Reaction UV light (λ > 300 nm), RTNoneNitrene-derived products
CuAAC Click Chemistry Room Temperature, aq. solventTerminal Alkyne, CuSO₄, Na Ascorbate1,4-Disubstituted 1,2,3-Triazole
Staudinger Reduction Room Temperature, THFTriphenylphosphine, H₂O3-Methoxy-2-methylaniline

Conclusion

1-Azido-3-methoxy-2-methylbenzene is a powerful synthetic intermediate whose utility is centered on the predictable and versatile reactivity of the azide group. Through nitrene-mediated pathways, it provides access to complex heterocyclic systems. As a partner in click chemistry, it enables modular assembly of complex molecules for applications in drug discovery and materials science. Mastery of the stringent safety protocols for handling organic azides is paramount to leveraging the full synthetic potential of this and related compounds. The protocols outlined in this guide provide a solid foundation for researchers to safely and effectively utilize this valuable chemical building block.

References

  • Gritsan, N. P., & Platz, M. S. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. ACS Publications. [Link]

  • Smith, P. A. S., & Boyer, J. H. (1951). THE THERMAL DECOMPOSITION OF ARYL AZIDES. ProQuest. This reference is not directly linkable but can be found through academic search engines.
  • University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline. [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. UCD Safety, Insurance, Risk & Compliance. [Link]

  • Dyall, L. K. (1995). Pyrolysis of Aryl Azides. X* Effects of Azide Concentration on Rate Constants and Product Yields. ConnectSci. [Link]

  • Gomez, S. A., et al. (2014). Conical intersections and intersystem crossings explain product formation in photochemical reactions of aryl azides. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • University of Victoria. (2022). Azides - Safe Work Procedure. UVIC Occupational Health, Safety & Environment. [Link]

  • Driver, T. G. (2010). Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. PMC. [Link]

  • Chang, S. (2015). Transition-Metal-Catalyzed C−N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. Accounts of Chemical Research. [Link]

  • Prucker, F., et al. (2018). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. [Link]

  • Yang, Y., et al. (2019). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Chemical Communications, RSC Publishing. [Link]

  • Wikipedia. Organic azide. Wikipedia. [Link]

  • Grefte, S., et al. (1992). Photochemical Coupling of Aryl Azides to Poly(ether urethane) Surfaces: Studies with a Fluorescent Model Compound. Macromolecules, ACS Publications. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. Stanford University. [Link]

  • Pace, V., & Holzer, W. (2020). Transition Metal Catalyzed Azidation Reactions. MDPI. [Link]

  • Chang, S., et al. (2015). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, ACS Publications. [Link]

  • Dehbanipour, Z., et al. (2021). Synthesis of aryl azides by the reaction of aryl halides with NaN3 catalysed by [Cu (II)(BTP)(OTf)2]@CMP. ResearchGate. [Link]

  • Llop, J., et al. (2015). Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism. RSC Publishing. [Link]

  • Organic Chemistry Portal. Aryl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Dembinski, R., et al. (2020). Unprecedentedly Simple Method of Synthesis of Aryl Azides and 3-Hydroxytriazenes. ResearchGate. [Link]

  • Filimonov, V. D., et al. (2013). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. SYNTHESIS. [Link]

  • Chemie Brunschwig. Click chemistry reagents. Chemie Brunschwig. [Link]

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Application Note: 1-Azido-3-methoxy-2-methylbenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: Advanced Application Note & Experimental Protocols Compound: 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9)

Executive Summary & Structural Rationale

In modern drug discovery, the spatial arrangement of pharmacophores and the ability to map small-molecule/protein interactomes are paramount. 1-Azido-3-methoxy-2-methylbenzene is a highly specialized aryl azide building block that serves a dual purpose in medicinal chemistry: it acts as a precursor for conformationally restricted 1,2,3-triazoles via Click Chemistry, and as a photoreactive cross-linker for Photoaffinity Labeling (PAL).

The causality behind its utility lies in its specific substitution pattern:

  • The Azide (-N₃) Handle: Serves as the reactive core, capable of undergoing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or UV-induced photolysis to generate a highly reactive singlet nitrene [1].

  • The Ortho-Methyl Group: Introduces significant steric hindrance. While this raises the activation energy barrier during CuAAC, it forces the resulting 1,4-disubstituted triazole out of coplanarity with the benzene ring. This restricted rotation (atropisomerism) locks the molecule into a specific 3D conformation, a highly desirable trait for improving target selectivity and reducing off-target effects [2].

  • The Meta-Methoxy Group: Acts as an electron-donating group (EDG) and a hydrogen bond acceptor. In photoaffinity applications, this EDG stabilizes the nitrene intermediate and shifts the absorption maximum slightly, allowing for photoactivation at wavelengths that minimize UV-induced protein degradation [3].

Application I: Conformationally Restricted Pharmacophore Synthesis via CuAAC

Mechanistic Causality & Optimization

The CuAAC reaction is typically rapid and high-yielding. However, the steric bulk of the ortho-methyl group in 1-azido-3-methoxy-2-methylbenzene impedes the approach of the copper-acetylide complex, slowing down the formation of the metallacycle intermediate [4]. To overcome this, the catalytic system must be optimized. Relying solely on CuSO₄ and sodium ascorbate is insufficient; a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is required to maintain Cu(I) in its active state during the extended heating periods necessary to drive the sterically hindered cycloaddition to completion.

CuAAC A 1-Azido-3-methoxy- 2-methylbenzene D Sterically Hindered Metallacycle A->D Coordination B Terminal Alkyne (Pharmacophore) C Cu(I) + THPTA (Catalyst Complex) B->C Deprotonation C->D Cu-Acetylide Formation E 1,4-Disubstituted 1,2,3-Triazole (Conformationally Locked) D->E Cycloaddition (Rate-limiting step)

Fig 1. CuAAC pathway illustrating the steric bottleneck at the metallacycle intermediate.

Protocol 1.1: Optimized CuAAC for Sterically Hindered Aryl Azides

This protocol is designed as a self-validating system: the colorimetric shift of the copper complex serves as an internal control for catalyst viability.

Reagents:

  • 1-Azido-3-methoxy-2-methylbenzene (1.0 eq, 0.5 mmol)

  • Terminal Alkyne of choice (1.2 eq, 0.6 mmol)

  • CuSO₄·5H₂O (0.1 eq, 10 mol%)

  • THPTA ligand (0.15 eq, 15 mol%)

  • Sodium Ascorbate (0.5 eq, 50 mol%)

  • Solvent: t-BuOH / H₂O (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a 2 mL glass vial, dissolve CuSO₄·5H₂O and THPTA in 1 mL of degassed H₂O. Causality: Pre-mixing the ligand and copper prior to reduction prevents the disproportionation of Cu(I) into Cu(0) and Cu(II). The solution should appear pale blue.

  • Reduction: Add sodium ascorbate to the catalyst mixture. The solution will turn from blue to colorless/pale yellow, validating the successful generation of the active Cu(I)-THPTA complex.

  • Reaction Assembly: In a 10 mL round-bottom flask, dissolve the aryl azide and the terminal alkyne in 2.5 mL of t-BuOH. Add 1.5 mL of H₂O.

  • Initiation: Transfer the pre-formed Cu(I) catalyst solution into the reaction flask.

  • Thermal Activation: Due to the ortho-methyl steric hindrance, heat the reaction to 50 °C under a nitrogen atmosphere. Stir vigorously for 12–18 hours.

  • Validation & Quenching: Monitor via LC-MS. Upon consumption of the azide, quench the reaction by adding 5 mL of saturated NH₄Cl solution (to chelate copper). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate for purification.

Application II: Photoaffinity Labeling (PAL) for Target Deconvolution

Mechanistic Causality & Optimization

In chemical biology, identifying the protein targets of a small molecule is notoriously difficult. By conjugating 1-azido-3-methoxy-2-methylbenzene to a pharmacophore, researchers create a Photoaffinity Probe (PAP)[1]. Upon UV irradiation (~300 nm), the aryl azide expels nitrogen gas (N₂) to form a highly reactive singlet nitrene. The causality of the experimental design relies on the ultra-short half-life (<1 ns) of the nitrene. It will only undergo C-H or N-H insertion with the biomolecules immediately adjacent to it (i.e., the binding pocket of the target protein). To ensure trustworthiness, a competition assay must be run in parallel; excess unmodified ligand is added to saturate the specific binding sites, forcing the PAP to bind non-specifically. True targets will show a loss of labeling in the competition control [3].

PAL P1 Target Protein + Azide Probe (Dark Incubation) P2 UV Irradiation (300 nm) Singlet Nitrene Generation P1->P2 Equilibrium binding P3 Covalent Cross-linking (C-H/N-H Insertion) P2->P3 t < 1 ns lifetime P4 Cell Lysis & Trypsin Digestion P3->P4 Sample Prep P5 LC-MS/MS Target Identification P4->P5 Peptide Mapping

Fig 2. Photoaffinity labeling (PAL) workflow utilizing aryl azide activation for target deconvolution.

Protocol 2.1: In Vitro Photo-Crosslinking and Target Enrichment

This protocol incorporates a competition control to establish a self-validating baseline for specific binding.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare 2 mg/mL of native cellular lysate in HEPES buffer (pH 7.4). Do not use detergents like SDS, as they will denature the proteins and destroy the native binding pockets.

  • Probe Incubation (Dark Phase):

    • Sample A (Test): Add the azide-probe (final concentration 10 µM).

    • Sample B (Competition Control): Add the azide-probe (10 µM) + unmodified parent drug (100 µM).

    • Incubate both samples at 4 °C for 1 hour in the dark to allow equilibrium binding.

  • Photoactivation: Transfer the samples to a pre-chilled 96-well glass-bottom plate. Irradiate using a 300 nm UV lamp (e.g., Rayonet reactor) at a distance of 5 cm for 10 minutes on ice. Causality: Ice prevents thermal degradation of the proteins, while 300 nm minimizes background UV damage compared to 254 nm.

  • Click-Enrichment: Lyse the cross-linked complexes using 1% SDS. Perform a secondary CuAAC reaction to attach a Biotin-Alkyne tag to the cross-linked proteins.

  • Isolation: Pull down the biotinylated proteins using Streptavidin-agarose beads. Wash stringently (using 8M Urea) to remove non-covalently bound proteins.

  • Digestion & LC-MS/MS: Perform on-bead trypsin digestion and analyze the resulting peptides via high-resolution LC-MS/MS. Proteins present in Sample A but absent/reduced in Sample B are validated targets.

Quantitative Data Summary

The following table summarizes the physicochemical and kinetic impacts of the substituents on the 1-azido-3-methoxy-2-methylbenzene scaffold compared to a standard phenyl azide.

Property / MetricUnsubstituted Phenyl Azide1-Azido-3-methoxy-2-methylbenzeneCausality / Impact
CuAAC Reaction Time (RT) 2 - 4 hours> 24 hours (requires 50°C)Ortho-methyl steric hindrance blocks Cu-acetylide approach [4].
Triazole Conformation Coplanar (freely rotating)Orthogonal / RestrictedSteric clashing induces atropisomerism, locking the 3D structure [2].
UV Absorption Max (λmax) ~254 nm~280 - 300 nmMeta-methoxy EDG shifts absorption, reducing protein UV damage [3].
Nitrene Lifetime ~100 ps~150 - 200 psEDG stabilizes the singlet nitrene, slightly increasing cross-link yield [1].

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes National Institutes of Health (NIH) / PMC[Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by Dicopper Complexes ACS Publications[Link]

  • Visible-light-induced protein labeling in live cells with aryl azides RSC Publishing[Link]

Advanced Applications of 1-Azido-3-methoxy-2-methylbenzene in Materials Science: Photo-Crosslinking and Click-Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9)

Executive Summary & Mechanistic Foundations

1-Azido-3-methoxy-2-methylbenzene is a highly versatile, structurally nuanced aryl azide building block. In materials science, its utility is driven by two distinct reactive pathways: photochemical nitrene insertion for surface functionalization and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for polymer network crosslinking.

As an Application Scientist, it is critical to understand why this specific substitution pattern (an ortho-methyl and meta-methoxy group) is advantageous over standard unsubstituted phenyl azides:

  • Electronic Modulation (The Methoxy Group): The electron-donating methoxy group shifts the absorption maximum of the azide, allowing for photolysis at milder, longer UV wavelengths (e.g., 365 nm) rather than harsh short-wave UV (254 nm) which causes chain scission in sensitive polymer backbones. Furthermore, electron-donating groups stabilize the highly reactive singlet nitrene intermediate upon N2​ extrusion, favoring direct C-H/N-H bond insertion over intersystem crossing to the less reactive triplet biradical state 12.

  • Steric Shielding (The Methyl Group): The ortho-methyl group provides steric bulk. In photochemistry, this suppresses unwanted intermolecular dimerization (azobenzene formation). In click chemistry, this steric hindrance intentionally attenuates the CuAAC reaction rate. This controlled reactivity is highly prized in multi-azide scaffolds, enabling site-selective, sequential functionalization without premature cross-reactivity 3.

G A 1-Azido-3-methoxy- 2-methylbenzene B Singlet Nitrene Intermediate A->B UV Light (365 nm) - N₂ D Cu(I) + Alkyne (CuAAC) A->D Click Chemistry C Crosslinked Polymer Network B->C C-H / N-H Insertion E Triazole-Grafted Material D->E 1,3-Dipolar Cycloaddition

Figure 1: Dual reaction pathways of 1-azido-3-methoxy-2-methylbenzene in materials science.

Quantitative Reaction Metrics

To guide experimental design, the table below summarizes the physicochemical behavior of 1-azido-3-methoxy-2-methylbenzene compared to a standard unsubstituted phenyl azide benchmark.

Property / Metric1-Azido-3-methoxy-2-methylbenzeneUnsubstituted Phenyl AzideImpact on Materials Science Application
Optimal Photolysis Wavelength 330 – 365 nm254 – 280 nmPrevents UV-induced degradation of sensitive polymer backbones (e.g., polyolefins, biological hydrogels).
Singlet Nitrene Lifetime 5 – 10 ns <1 nsExtended lifetime enhances the probability of successful C-H insertion into inert polymer matrices before decaying.
CuAAC Relative Reactivity Moderate (Sterically Hindered)HighEnables sequential, site-selective click reactions in complex multicomponent material synthesis.
Primary Insertion Target Tertiary C-H > Secondary > PrimaryRandom / Non-selectiveAllows for predictable crosslinking density based on the polymer's structural branching.

Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow incorporates specific analytical checkpoints to ensure the causality of the reaction is confirmed before proceeding to subsequent material characterization steps.

Protocol A: UV-Mediated Polymer Surface Functionalization

Objective: Covalently graft 1-azido-3-methoxy-2-methylbenzene onto an inert cyclic olefin copolymer (COC) surface to create a reactive primer layer for microfluidic devices 4.

Workflow:

  • Substrate Preparation: Sonicate the COC substrate in anhydrous isopropanol for 10 minutes, then dry under a stream of high-purity N2​ .

    • Causality: Removing adventitious carbon and organic contaminants prevents competitive quenching of the highly reactive nitrene intermediate, ensuring it inserts exclusively into the COC backbone.

  • Reagent Application: Spin-coat a 5 mM solution of the azide (dissolved in anhydrous ethanol) onto the COC substrate at 2000 rpm for 30 seconds to achieve a uniform monolayer.

  • Photolysis: Irradiate the coated substrate using a 365 nm UV LED array ( 10 mW/cm2 ) for 15 minutes at room temperature.

    • Causality: 365 nm matches the red-shifted absorption profile provided by the methoxy group. 15 minutes ensures complete N2​ extrusion without inducing thermal degradation of the polymer.

  • Washing & Self-Validation Checkpoint: Rinse vigorously with ethanol to remove unreacted azide and ketenimine byproducts.

    • Validation: Perform a sessile drop water contact angle measurement. Successful functionalization will result in a measurable drop in hydrophobicity (from ∼95∘ pristine COC to ∼75∘ ). Confirm covalent attachment via X-ray Photoelectron Spectroscopy (XPS), looking for the emergence of the N 1s peak at ∼400 eV (indicative of the secondary amine linkage formed via C-H insertion).

Protocol B: Site-Selective CuAAC for Hydrogel Network Formation

Objective: Crosslink an alkyne-functionalized Polyethylene Glycol (PEG) hydrogel using 1-azido-3-methoxy-2-methylbenzene as a structural crosslinking node.

Workflow:

  • Precursor Mixing: Dissolve alkyne-functionalized 4-arm PEG (10% w/v) and the aryl azide (stoichiometric ratio 1:1 alkyne:azide) in degassed Phosphate Buffered Saline (pH 7.4).

    • Causality: Degassing the solvent is mandatory. Dissolved oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II), prematurely halting the click reaction.

  • Catalyst Complexation: Prepare a stock solution of CuSO4​⋅5H2​O (10 mM) and THPTA ligand (50 mM) in degassed water.

    • Causality: Pre-mixing Cu with the THPTA ligand prevents Cu-induced oxidative damage to the PEG backbone and stabilizes the Cu(I) oxidation state once reduced.

  • Initiation: Add the Cu/THPTA complex to the polymer solution (final Cu concentration 1 mM). Initiate the reaction by adding sodium ascorbate (final concentration 5 mM).

    • Causality: Ascorbate acts as the reducing agent. A 5-fold excess ensures the system remains in a reducing environment even if trace oxygen ingresses during mixing.

  • Curing & Self-Validation Checkpoint: Allow the mixture to cure at 25°C for 2 hours.

    • Validation: Monitor the gelation kinetics using oscillatory rheology; the storage modulus ( G′ ) will plateau when network formation is complete. Validate the chemical conversion using ATR-FTIR spectroscopy by confirming the complete disappearance of the azide asymmetric stretch at ∼2110 cm−1 .

References

  • Title: Visible-light-induced protein labeling in live cells with aryl azides. Source: RSC Publishing. URL: [Link]

  • Title: Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs. Source: PubMed Central (PMC) / NIH. URL: [Link]

  • Title: Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Source: RSC Publishing. URL: [Link]

  • Title: Photochemical Functionalization of Polymer Surfaces for Microfabricated Devices. Source: Langmuir - ACS Publications. URL: [Link]

Sources

Application Note: Photochemistry of 1-Azido-3-methoxy-2-methylbenzene – Generation and Trapping of Aza-ortho-Quinone Methides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Aryl azides are highly versatile photochemical precursors widely utilized in organic synthesis, bioconjugation, and materials science. Upon irradiation with ultraviolet light, these energetic molecules undergo rapid extrusion of nitrogen gas ( N2​ ) to yield highly reactive singlet nitrenes [4].

In the specific case of ortho-alkyl substituted aryl azides, such as 1-azido-3-methoxy-2-methylbenzene , the photogenerated singlet nitrene undergoes a rapid, spontaneous intramolecular 1,4-hydrogen shift from the ortho-methyl group [1]. This rearrangement yields an aza-ortho-quinone methide (aza-o-QM) , a highly electrophilic diene intermediate.

The presence of the methoxy group at the 3-position is strategically significant. As a strong electron-donating group (EDG), the methoxy substituent stabilizes the transient aza-o-QM via resonance, extending its lifetime in solution compared to unsubstituted parent analogs. This extended lifetime suppresses non-productive oligomerization and enables highly efficient intermolecular trapping via Hetero-Diels-Alder (HDA) cycloadditions or nucleophilic 1,4-additions [2].

Photochemical Pathway

Photochemistry Azide 1-Azido-3-methoxy- 2-methylbenzene Nitrene Singlet Nitrene Intermediate Azide->Nitrene hν (<300 nm) - N₂ AzaQM Aza-o-Quinone Methide (aza-o-QM) Nitrene->AzaQM 1,4-H Shift (Intramolecular) HDA Dihydrobenzoxazine (HDA Adduct) AzaQM->HDA + Aldehyde [4+2] Cycloaddition NuAdd Functionalized Aniline (Nucleophilic Adduct) AzaQM->NuAdd + Nucleophile (Nu-H) 1,4-Addition

Photochemical pathway of 1-azido-3-methoxy-2-methylbenzene to aza-o-QM and its adducts.

Quantitative Data: Impact of Methoxy Substitution

The following table summarizes the effect of the 3-methoxy substitution on intermediate lifetime and trapping efficiency, demonstrating why this specific building block is superior to unsubstituted ortho-tolyl azide for bi-molecular trapping.

SubstrateIntermediate GeneratedApprox. Lifetime (298 K, MeCN)HDA Trapping Yield (w/ Aldehydes)Nucleophilic Trapping Yield (MeOH)
1-Azido-2-methylbenzene Unsubstituted aza-o-QM< 1 ms35 - 45% (High oligomerization)~60%
1-Azido-3-methoxy-2-methylbenzene 3-Methoxy-aza-o-QM5 - 15 ms75 - 85% (Stabilized diene)>90%

Experimental Protocols

Safety Warning : Aromatic azides are energetic compounds. 1-Azido-3-methoxy-2-methylbenzene must be handled with care, avoiding exposure to excessive heat, shock, or ambient light prior to the intended reaction [3]. All photolysis experiments must be conducted in a well-ventilated fume hood using appropriate UV-shielding PPE.

Protocol A: Photolytic Generation and in situ Nucleophilic Trapping

Objective : To trap the photogenerated aza-o-QM with a nucleophile (e.g., an amine or alcohol) to synthesize functionalized benzylamine derivatives.

  • Causality of Design : Solvents must be rigorously degassed. The presence of dissolved oxygen can lead to triplet-state quenching or the formation of reactive oxygen species (ROS), which competitively degrade the nitrene intermediate before the productive 1,4-H shift occurs.

Step-by-Step Methodology :

  • Preparation : In a flame-dried quartz reaction vessel, dissolve 1-azido-3-methoxy-2-methylbenzene (0.5 mmol) in anhydrous, degassed acetonitrile (10 mL).

    • Expert Insight: Quartz is mandatory because it is transparent to the deep UV wavelengths (<300 nm) required to efficiently excite the azide π→π∗ transition. Borosilicate glass will block these critical wavelengths.

  • Nucleophile Addition : Add the desired nucleophile (e.g., methanol or benzylamine, 5.0 mmol, 10 equivalents) to the solution. The large stoichiometric excess ensures pseudo-first-order trapping kinetics, outcompeting any residual aza-o-QM dimerization.

  • Irradiation : Seal the vessel under an argon atmosphere. Irradiate the solution using a medium-pressure Hg lamp (or a 254 nm LED array) while maintaining the reaction temperature at 0–5 °C using a cooling jacket.

    • Expert Insight: Lower temperatures further stabilize the electrophilic aza-o-QM and prevent unwanted thermal decomposition pathways of the energetic azide [3].

  • Monitoring : Monitor the reaction via TLC or LC-MS. The disappearance of the azide starting material (typically 30–60 minutes) indicates completion.

  • Workup : Concentrate the reaction mixture under reduced pressure and purify the resulting 2-amino-6-methoxybenzyl derivative via flash column chromatography.

Protocol B: Intermolecular Hetero-Diels-Alder (HDA) Reaction

Objective : To synthesize substituted dihydrobenzoxazines by trapping the aza-o-QM with an electron-deficient aldehyde [2].

Step-by-Step Methodology :

  • Preparation : Dissolve 1-azido-3-methoxy-2-methylbenzene (0.5 mmol) and the target aldehyde (e.g., ethyl glyoxylate, 1.5 mmol, 3 equiv.) in degassed dichloromethane (10 mL) in a quartz tube.

  • Moisture Control : Add activated 4 Å molecular sieves to ensure strictly anhydrous conditions. Trace water will act as a competing nucleophile (forming benzyl alcohols) and ruin the HDA yield.

  • Irradiation : Irradiate the mixture at 254 nm at 0 °C for 2 hours under a strict argon atmosphere.

  • Isolation : Filter the mixture to remove the molecular sieves, evaporate the solvent, and purify the resulting dihydrobenzoxazine cycloadduct via silica gel chromatography.

Trustworthiness & Self-Validating Systems

To ensure the protocol is functioning correctly and to rule out thermal artifacts, the following self-validating controls must be integrated into your workflow:

  • The Dark Control : Keep an identical reaction mixture wrapped in aluminum foil at the reaction temperature (0–5 °C) for the duration of the experiment. No product formation should be observed. This confirms that the reaction is strictly photochemically driven and that the azide is stable under the baseline reaction conditions [3].

  • Wavelength Dependence Check : Perform a parallel reaction in standard borosilicate glass (which cuts off light <300 nm). The reaction rate should drastically plummet. This validates that the direct high-energy excitation of the azide is the true initiating event, rather than a secondary thermal or catalytic process.

References

  • Title : Evidence of a Nitrene Tunneling Reaction: Spontaneous Rearrangement of 2-Formyl Phenylnitrene to an Imino Ketene in Low-Temperature Matrixes Source : Journal of the American Chemical Society URL :[Link]

  • Title : Intermolecular Hetero-Diels–Alder Reactions of Photogenerated aza-ortho-Quinone Methides with Aldehydes Source : Organic Letters URL :[Link]

  • Title : Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations Source : Journal of the American Chemical Society URL :[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions for 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) . As a sterically hindered, electron-modulated aryl azide, this building block is highly valuable in bioconjugation, medicinal chemistry, and materials science. However, its unique ortho-methyl and meta-methoxy substitution pattern introduces specific steric and electronic challenges during synthesis.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your experiments succeed.

Part 1: Safety, Handling, and Reaction Workflows

Q: Is 1-azido-3-methoxy-2-methylbenzene safe to handle at scale, or is there an explosion risk? A: Yes, it is relatively safe under standard laboratory conditions because it adheres strictly to the 1[1]. This safety heuristic dictates that an energetic functional group (like an azide) must be diluted by at least six carbon atoms to mitigate explosive potential[2]. With a molecular formula of C8H9N3O, this compound has 8 carbons per azide group. However, like all aryl azides, it remains sensitive to UV light and extreme heat[1]. Store it at -20°C in amber vials to prevent premature photolytic decomposition.

G Azide 1-Azido-3-methoxy-2-methylbenzene CuAAC CuAAC (Click Chemistry) Azide->CuAAC + Alkyne, Cu(I) Staudinger Staudinger Reduction Azide->Staudinger + PR3, H2O Photolysis Photolysis (UV Light) Azide->Photolysis + hv (UV) Triazole 1,4-Disubstituted Triazole CuAAC->Triazole Amine 3-Methoxy-2-methylaniline Staudinger->Amine Nitrene Reactive Nitrene Species Photolysis->Nitrene

Caption: Reaction pathways and downstream applications for 1-azido-3-methoxy-2-methylbenzene.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q: My CuAAC "click" reaction with this azide is stalling at 40% conversion. How can I drive it to completion? A: The stalling is likely caused by a combination of steric hindrance and catalyst degradation . The methyl group at the 2-position (ortho to the azide) creates a steric barrier that slows down the initial coordination of the Cu(I)-acetylide complex to the azide. Because the reaction is slower, the transient Cu(I) catalyst is exposed to the environment longer, increasing the risk of sacrificial oxidation to inactive Cu(II)[3].

To fix this, you must use a highly stabilizing ligand like THPTA instead of TBTA. THPTA envelops the Cu(I) ion, protecting it from dissolved oxygen while maintaining high water solubility, which is critical for the thermodynamic driving force of the cycloaddition[3].

Quantitative Data: CuAAC Ligand Selection
LigandSolubilityCu(I) StabilizationSteric ToleranceRecommended Use Case
TBTA OrganicHighModerateUnhindered azides in DMSO/DMF
THPTA AqueousVery HighHighSterically hindered aryl azides
BTTAA AqueousExceptionalHighLive-cell bio-orthogonal labeling
Self-Validating Protocol: Optimized CuAAC for Hindered Aryl Azides
  • Preparation: Dissolve 1-azido-3-methoxy-2-methylbenzene (1.2 eq) and your terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Complexation: In a separate vial, premix CuSO₄ (5 mol%) and THPTA ligand (10 mol%) in water. Incubate for 5 minutes. Causality: Pre-forming the complex prevents Cu(II) from precipitating or causing side reactions before reduction.

  • Initiation: Add the Cu-THPTA complex to the main reaction vial. Dropwise add freshly prepared sodium ascorbate (20 mol%).

  • Self-Validation Checkpoint: Observe the solution color. The mixture should turn pale yellow or colorless, indicating successful reduction to active Cu(I). If the solution turns blue or green during the reaction, Cu(I) has oxidized to Cu(II). Add an additional 10 mol% of sodium ascorbate to rescue the reaction.

  • Completion: Stir at room temperature for 4 hours. Monitor disappearance of the azide via LC-MS.

Part 3: Staudinger Reduction to Amines

Q: I am trying to reduce the azide to 3-methoxy-2-methylaniline using Triphenylphosphine (PPh₃), but I am seeing multiple side products and incomplete conversion. What is going wrong? A: PPh₃ is too bulky for this specific substrate. The Staudinger reduction initiates via a nucleophilic attack of the phosphine onto the terminal nitrogen of the azide to form a phosphazide[4]. The ortho-methyl group severely restricts the trajectory of the incoming bulky PPh₃ (Tolman cone angle of 145°).

Switching to a smaller, more nucleophilic phosphine like Trimethylphosphine (PMe₃) (cone angle 118°) easily overcomes this steric clash[5]. Furthermore, ensure your solvent system contains adequate water; the aza-ylide intermediate requires hydrolysis to release the final amine and phosphine oxide[4].

Staudinger ArN3 Aryl Azide Phosphazide Phosphazide ArN3->Phosphazide Nucleophilic Attack Phosphine Phosphine Phosphine->Phosphazide AzaYlide Aza-ylide Phosphazide->AzaYlide - N2 Gas Hydrolysis Hydrolysis AzaYlide->Hydrolysis + H2O Product Amine Product Hydrolysis->Product - Phosphine Oxide

Caption: Mechanistic pathway of the Staudinger reduction from aryl azide to amine.

Self-Validating Protocol: Sterically-Tolerant Staudinger Reduction
  • Setup: Dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 eq) in a 9:1 (v/v) mixture of THF and deionized water.

  • Temperature Control: Chill the reaction vessel to 0°C. Causality: Lower temperatures prevent premature degradation of the highly reactive phosphazide intermediate before nitrogen extrusion.

  • Reagent Addition: Slowly add PMe₃ (1.5 eq, 1.0 M solution in THF) dropwise.

  • Self-Validation Checkpoint: Attach a bubbler to the reaction flask. As the reaction warms to room temperature, you will observe active bubbling. The cessation of nitrogen gas evolution is a direct physical indicator that the azide has fully converted to the aza-ylide intermediate.

  • Hydrolysis: Once bubbling stops, stir for an additional 2 hours to ensure complete hydrolysis of the aza-ylide into 3-methoxy-2-methylaniline.

Part 4: Photoaffinity Labeling (Nitrene Generation)

Q: Can I use 1-azido-3-methoxy-2-methylbenzene for UV-crosslinking in biological buffers? A: Yes, aryl azides are classic photoaffinity labels. Upon UV irradiation (250–300 nm), the azide extrudes N₂ to form a highly reactive singlet nitrene, which rapidly intersystem-crosses to a triplet nitrene capable of inserting into adjacent C-H or heteroatom bonds[1].

Troubleshooting Tip: If you are observing low crosslinking efficiency, check your buffer composition. Because the reactive nitrene acts as a powerful electrophile, it is highly susceptible to nucleophilic scavenging. Never use Tris buffers for photolysis experiments involving aryl azides[6]. The primary amines in Tris will outcompete your target biomolecule, scavenging the nitrene and resulting in unspecific photo-tagging. Switch to a non-nucleophilic buffer like PBS or HEPES.

References

  • Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting, Benchchem. 1

  • Azides as Effective Curing Agents for Saturated EPM-Rubber, ResearchGate. 2

  • Aryl azides and phosphines used in this Staudinger reduction triggered elimination study, ResearchGate. 4

  • The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction, ACS Publications. 5

  • RNA functionalization strategies and their application to RNA folding dynamics and experimental RNomics, Uni-Heidelberg. 6

  • Site-specific protein labeling with PRIME and chelation-assisted Click chemistry, NIH. 3

Sources

Technical Support Center: Optimizing CuAAC Workflows for 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced click chemistry applications. This guide is specifically engineered for researchers and drug development professionals struggling with the low yield and sluggish kinetics associated with 1-azido-3-methoxy-2-methylbenzene .

Unlike standard aliphatic azides, this specific molecule presents a unique structural challenge: it is an ortho-substituted aryl azide. The methyl group at the 2-position creates severe steric hindrance, fundamentally altering the thermodynamics and kinetics of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide provides mechanistic insights, diagnostic troubleshooting, and a self-validating protocol to overcome these barriers.

Part 1: Mechanistic Insight & The Causality of Failure

To troubleshoot effectively, we must first understand the physical chemistry causing the failure. In a standard CuAAC reaction, the azide coordinates with a Cu(I)-acetylide complex to form a six-membered metallacycle intermediate.

When using 1-azido-3-methoxy-2-methylbenzene, the bulky methyl group at the ortho position occupies the "flagpole" position during the transition state. This creates a severe steric clash with the copper complex, drastically increasing the transition state distortion energy[1]. As a result, the reaction rate drops by 2 to 3 orders of magnitude compared to unhindered azides[1]. Because the reaction is kinetically stalled, the active Cu(I) catalyst remains exposed in solution for extended periods, making it highly susceptible to oxidation (forming inactive Cu(II)) or disproportionation, which ultimately kills the reaction yield.

MechanisticPathway A Cu(I) + BTTAA Ligand B Cu(I)-Acetylide Complex A->B Terminal Alkyne C Azide Coordination (1-azido-3-methoxy-2-methylbenzene) B->C D Steric Bottleneck: Ortho-Methyl Clash C->D Transition State E Six-Membered Metallacycle D->E Thermal Energy / Ligand Stabilization F 1,4-Disubstituted Triazole E->F Ring Contraction F->A Catalyst Regeneration

CuAAC catalytic cycle highlighting the steric bottleneck of ortho-substituted azides.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My reaction stalls at 20-30% conversion, and the mixture turns from pale yellow to green/blue. What is the mechanism of failure? A1: The green/blue color is a definitive indicator that your active Cu(I) catalyst has oxidized into catalytically inactive Cu(II). Because the ortho-methyl group severely retards the cycloaddition step[2], the extended reaction time allows trace oxygen to degrade the catalyst. Solution: You must rigorously degas your solvents and use a continuous excess of a reducing agent (like sodium ascorbate) to maintain the Cu(I) state throughout the prolonged reaction time.

Q2: I am currently using TBTA as my copper ligand. Is this sufficient for 1-azido-3-methoxy-2-methylbenzene? A2: No. TBTA is insufficient for highly sterically hindered aryl azides. You must switch to a more electron-rich, highly stabilizing tris-triazole ligand such as BTTAA or THPTA [3]. BTTAA, in particular, has been empirically shown to possess higher CuAAC catalytic activity than THPTA[4]. It provides superior electron density to the copper center, which lowers the activation barrier and tightly shields the Cu(I) ion from premature oxidation.

Q3: Can I use elevated temperatures to force the reaction to completion? A3: Yes. Because the primary barrier is the high transition state distortion energy caused by the ortho-methyl group[1], thermal energy is highly effective. Elevating the reaction temperature to 50–60 °C, or utilizing microwave irradiation, provides the necessary kinetic energy to overcome the steric clash.

Part 3: Quantitative Ligand Comparison

To optimize the yield, selecting the correct catalytic ligand is non-negotiable. The table below summarizes the causality behind ligand selection for hindered aryl azides.

LigandStructure / Chemical TypeCu(I) StabilizationRelative Kinetics (Hindered Azides)Recommended Application
None N/AVery PoorStalls / FailsNot recommended for any CuAAC
TBTA Hydrophobic Tris-triazoleModerateSlowUnhindered aliphatic azides
THPTA Water-soluble Tris-triazoleGoodModerateMildly hindered azides[3]
BTTAA Enhanced Tris-triazoleExcellentFastHighly sterically hindered azides [4]

Part 4: Actionable Troubleshooting Workflow

Use the following decision tree to diagnose and correct failing reactions in real-time.

Troubleshooting Start Low Yield / Stalled Reaction? Q1 Solution turning blue/green? Start->Q1 A1 Cu(II) Oxidation: Degas & add Ascorbate Q1->A1 Yes Q2 Using unoptimized ligand? Q1->Q2 No A2 Switch to BTTAA Q2->A2 Yes (e.g., TBTA) Q3 Running at Room Temp? Q2->Q3 No A3 Elevate to 50-60°C Q3->A3 Yes

Decision tree for troubleshooting stalled CuAAC reactions with hindered aryl azides.

Part 5: Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered specifically for 1-azido-3-methoxy-2-methylbenzene. It operates as a self-validating system , meaning visual and analytical checkpoints are built into the steps to ensure mechanistic success before proceeding.

Reagents & Stoichiometry
  • 1-azido-3-methoxy-2-methylbenzene: 1.0 equivalent (Limiting reagent)

  • Terminal Alkyne: 1.5 equivalents (Excess drives the kinetics forward)

  • CuSO₄·5H₂O: 0.1 equivalents (10 mol% - higher than standard to compensate for slow turnover)

  • BTTAA Ligand: 0.2 equivalents (2:1 ratio to Cu ensures complete chelation)

  • Sodium Ascorbate: 1.0 equivalent (High excess prevents oxidation over long reaction times)

  • Solvent: DMSO / t-BuOH / H₂O (3:1:1 v/v/v) (Ensures solubility of the hydrophobic aryl azide while supporting the aqueous Cu-catalyst).

Step-by-Step Methodology

Step 1: Solvent Deoxygenation (Critical)

  • Combine DMSO, t-BuOH, and H₂O in a Schlenk flask.

  • Sparge the solvent mixture with ultra-pure Argon for a minimum of 30 minutes.

  • Causality: Removing dissolved oxygen prevents the premature oxidation of the Cu(I) catalyst, which is the primary failure point for slow-reacting hindered azides.

Step 2: Catalyst Pre-Complexation

  • In a separate, Argon-purged vial, dissolve CuSO₄·5H₂O and BTTAA in a small volume of degassed water.

  • Add the Sodium Ascorbate.

  • Validation Checkpoint 1: The solution must immediately transition from bright blue (Cu(II)) to colorless or very pale yellow (Cu(I)). If the solution remains blue or turns cloudy, your ascorbate is degraded. Discard and prepare fresh ascorbate.

Step 3: Reaction Assembly

  • Add 1-azido-3-methoxy-2-methylbenzene and the terminal alkyne to the main Schlenk flask containing the degassed solvent.

  • Inject the pre-complexed Cu(I)-BTTAA catalyst solution into the main reaction flask under positive Argon pressure.

Step 4: Thermal Activation & Monitoring

  • Seal the flask and heat the reaction to 50 °C using an oil bath or microwave reactor.

  • Causality: The 50 °C thermal energy provides the necessary activation energy to overcome the transition state distortion caused by the ortho-methyl group.

  • Monitor the reaction via LC-MS or TLC every 2 hours.

  • Validation Checkpoint 2: Observe the color of the reaction mixture. It should remain pale yellow/brown. If at any point the solution turns green or blue, inject an additional 0.5 eq of degassed sodium ascorbate solution to re-reduce the catalyst.

Step 5: Quenching and Workup

  • Once LC-MS indicates >95% consumption of the aryl azide, cool the reaction to room temperature.

  • Quench the reaction by adding an excess of EDTA (0.5 M aqueous solution) and stir for 30 minutes.

  • Validation Checkpoint 3: The solution will turn a deep, clear blue as the EDTA strips the copper from the triazole product and the BTTAA ligand, forming a water-soluble Cu(II)-EDTA complex.

  • Extract the product using Ethyl Acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under vacuum.

References

  • Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. ACS Publications.1

  • Extracellular Electron Transfer Enables Cellular Control of Cu(I)-Catalyzed Alkyne–Azide Cycloaddition. ACS Central Science.4

  • Dinickel-Catalyzed N=N Coupling Reactions for the Synthesis of Hindered Azoarenes. Journal of the American Chemical Society.2

  • Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. PMC (PubMed Central).3

Sources

troubleshooting low reactivity of 1-azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Reactivity of 1-Azido-3-methoxy-2-methylbenzene

Welcome to the Advanced Applications Troubleshooting Guide. If you are working with 1-azido-3-methoxy-2-methylbenzene , you are dealing with a notoriously recalcitrant substrate. This guide provides field-proven, mechanistically grounded solutions for overcoming its low reactivity in bioconjugation, click chemistry, and reduction workflows.

The Root Cause Analysis: Why is this Azide so Unreactive?

To troubleshoot effectively, we must first understand the dual-factor inhibition inherent to this molecule's structure:

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group at the 2-position is directly ortho to the azide. In cycloadditions (like CuAAC), the azide must coordinate with a bulky copper-acetylide intermediate. The ortho-methyl group acts as a physical barricade, creating a severe "steric clash" that exponentially increases the activation energy of the transition state[1].

  • Electronic Deactivation (The Methoxy Effect): Aryl azides typically function as electrophiles in click chemistry and Staudinger reductions. The methoxy group at the 3-position is a strong electron-donating group (EDG). It pumps electron density into the aromatic ring, reducing the electrophilicity of the terminal azide nitrogen. This makes nucleophilic attack by phosphines or alkynes highly unfavorable[2].

Section 1: Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is yielding <10% product. How can I force this reaction to completion? A1: Standard CuAAC conditions (e.g., CuSO4/Ascorbate at room temperature) will fail here because the copper-acetylide complex cannot easily access the sterically shielded azide[3].

  • The Solution: You must increase the kinetic energy and stabilize the active Cu(I) species. Switch to a highly active ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and elevate the temperature to 60°C. THPTA acts as a sacrificial protectant for Cu(I) against oxidation while accelerating the cycloaddition step.

Q2: I need to perform a metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). DBCO and DIBO are not reacting. What cyclooctyne should I use? A2: DBCO (Dibenzocyclooctyne) and DIBO have bulky benzannulated rings. When paired with your ortho-methylated azide, the transition state is impossibly crowded.

  • The Solution: Switch to BCN (Bicyclo[6.1.0]nonyne). BCN lacks the bulky aromatic rings of DBCO, presenting a much slimmer steric profile while maintaining the high ring strain necessary to drive the cycloaddition[4].

Q3: My Staudinger reduction using Triphenylphosphine (PPh3) takes days and leaves unreacted starting material. How do I accelerate it? A3: The rate-determining step in the Staudinger reduction of bulky aryl azides is the initial nucleophilic attack of the phosphine onto the terminal nitrogen. PPh3 is simply too bulky and not nucleophilic enough to overcome the electronic deactivation caused by the methoxy group[5].

  • The Solution: Use an ortho-phosphinoarenesulfonamide reagent or a smaller, highly nucleophilic aliphatic phosphine like Trimethylphosphine (PMe3). Ortho-phosphinoarenesulfonamides accelerate the reaction via kinetically favorable intramolecular protonation of the aza-ylide intermediate, bypassing the need for a large excess of water[5].

Section 2: Quantitative Reactivity Data

Table 1: Comparative Reactivity Profiles of Aryl Azides in Standard Workflows

Azide SubstrateCuAAC Relative Rate (vs. Phenyl Azide)SPAAC Preferred ReagentStaudinger Reduction Half-Life (PPh3)
Phenyl Azide (Standard)1.0x (Baseline)DBCO, DIBO, BCN< 1 hour
1-Azido-2-methylbenzene (Steric only)~0.15xBCN~8 hours
1-Azido-3-methoxy-2-methylbenzene (Steric + Electronic)<0.02x BCN (Requires elevated temp) >48 hours (often incomplete)

Section 3: Mechanistic & Workflow Visualizations

TroubleshootingWorkflow Problem Low Reactivity: 1-Azido-3-methoxy-2-methylbenzene Decision Select Desired Transformation Problem->Decision CuAAC CuAAC (Click) Decision->CuAAC SPAAC SPAAC (Metal-Free) Decision->SPAAC Staudinger Staudinger Reduction Decision->Staudinger SolCuAAC Use THPTA Ligand Increase Temp to 60°C Pre-mix Cu(I)/Ligand CuAAC->SolCuAAC Overcome Sterics SolSPAAC Replace DBCO with BCN (Minimize Steric Clash) SPAAC->SolSPAAC Reduce Reagent Bulk SolStaud Use PMe3 or ortho-SO2NH2-Phosphines Staudinger->SolStaud Increase Nucleophilicity

Logical troubleshooting workflow for overcoming low reactivity of hindered aryl azides.

StaudingerMechanism Azide Sterically Hindered Aryl Azide Betaine Betaine Intermediate Azide->Betaine Nucleophilic Attack Phosphine ortho-SO2NH2 Triarylphosphine Phosphine->Betaine AzaYlide Cyclic Aza-ylide (B-TAP) Betaine->AzaYlide - N2 Gas Amine Aryl Amine (Product) AzaYlide->Amine Intramolecular Protonation (Fast, Water-Free)

Staudinger reduction mechanism using ortho-phosphinoarenesulfonamides to bypass steric hindrance.

Section 4: Validated Experimental Protocols

Protocol A: High-Temperature, Ligand-Accelerated CuAAC Self-Validation Principle: Pre-complexation of Cu(I) with THPTA prevents disproportionation and ensures maximum active catalyst concentration before the unreactive azide is introduced.

  • Prepare Catalyst Complex: In a degassed vial, combine 5 mol% CuSO4·5H2O and 25 mol% THPTA ligand in 100 µL of degassed water. Stir for 5 minutes.

  • Reduce Copper: Add 25 mol% Sodium Ascorbate (freshly prepared in water) to the vial. The solution will briefly turn brown and then clear, indicating the successful formation of the active Cu(I)-THPTA complex.

  • Assemble Reaction: In a separate Schlenk flask, dissolve 1.0 eq of 1-azido-3-methoxy-2-methylbenzene and 1.2 eq of the terminal alkyne in a 1:1 mixture of t-BuOH/H2O (0.1 M concentration).

  • Initiate: Transfer the active Cu(I) complex to the reaction flask under inert gas (Argon/N2).

  • Heat: Heat the reaction to 60°C. Monitor via LC-MS or TLC. The combination of heat and stabilized Cu(I) will force the sterically hindered cycloaddition to completion within 12-24 hours.

Protocol B: Accelerated Staudinger Reduction via PMe3 Self-Validation Principle: Using a highly nucleophilic, sterically unencumbered phosphine (PMe3) directly attacks the electronically deactivated azide, bypassing the slow kinetics of PPh3.

  • Setup: Dissolve 1.0 eq of 1-azido-3-methoxy-2-methylbenzene in a 9:1 mixture of THF:H2O (0.2 M concentration) in a round-bottom flask.

  • Addition: Cool the flask to 0°C. Slowly add 1.5 eq of Trimethylphosphine (PMe3, 1.0 M solution in THF) dropwise. (Caution: PMe3 is highly volatile and pyrophoric; handle strictly inside a fume hood using Schlenk techniques).

  • Reaction: Allow the reaction to warm to room temperature. The evolution of N2 gas serves as a visual self-validation step, indicating the formation of the aza-ylide intermediate.

  • Hydrolysis: Stir for 2-4 hours at room temperature. The small steric profile of PMe3 ensures rapid nucleophilic attack, while the water present rapidly hydrolyzes the intermediate to the desired 3-methoxy-2-methylaniline.

References

  • Li, X., et al. (2022). "Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides." Molecules.
  • BenchChem Technical Support. (2026). "1-Azido-4-chlorobenzene|4-Chlorophenyl Azide|CAS 3296-05-7 - Benchchem." BenchChem.
  • Hosoya, T., et al. (2024). "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." RSC Advances.
  • Fokin, V. V., et al. (2022). "Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes." ACS Publications.
  • El-Sagheer, A. H., et al. (2021). "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." Chemical Reviews.

Sources

Technical Support Center: Purification of 1-Azido-3-methoxy-2-methylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and purification of 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) and its downstream derivatives. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical chemistry and benchtop reality.

Aryl azides are highly versatile intermediates, most commonly utilized in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC, "Click" chemistry) and Staudinger reductions. However, their purification presents unique challenges, including the mitigation of explosive hazards, the removal of transition metal catalysts, and the separation of notoriously stubborn byproducts like triphenylphosphine oxide (TPPO). This guide provides field-proven, self-validating protocols and mechanistic rationales to ensure high-yield, high-purity isolation of your target compounds.

Safety & Physicochemical Profiling

Before initiating any purification workflow, it is critical to validate the safety profile of your azide. Explosive decomposition is a primary risk when concentrating azides during chromatography workups[1].

Quantitative Data: Azide Safety & Chromatography Parameters
ParameterValue / DescriptionMechanistic Rationale & Causality
Formula C8​H9​N3​O Contains an electron-donating methoxy group and a steric methyl group ortho to the azide.
C/N Ratio 3.0 Calculated as: (8 Carbons + 1 Oxygen) / 3 Nitrogens. A ratio of ≥3 is the critical threshold indicating the compound can be safely isolated and stored in pure form without spontaneous decomposition[1].
Rule of Six 8 Carbons per Azide Exceeds the minimum 6-carbon safety threshold per energetic group, rendering it relatively safe for standard benchtop handling (< 20 g scale)[1].
Typical Rf​ (Azide) 0.7 - 0.8 (9:1 Hexane:EtOAc)Highly non-polar. Elutes near the solvent front, making it easy to separate from polar triazoles or anilines[2].
Stationary Phase Silica Gel (with 1-3% TEA)Unmodified silica is acidic and can cause degradation of electron-rich aryl azides or anilines. Triethylamine (TEA) deactivates acidic silanol sites[1].

Downstream Purification Workflow

The purification logic is dictated by the reaction pathway chosen. The diagram below illustrates the divergent purification strategies for the two most common reactions involving 1-azido-3-methoxy-2-methylbenzene.

PurificationWorkflow Start Crude Reaction Mixture (1-azido-3-methoxy-2-methylbenzene) CuAAC CuAAC (Click) Pathway Start->CuAAC Staudinger Staudinger Reduction Start->Staudinger CuRemoval Aqueous EDTA/NH4OH Wash (Remove Cu Catalyst) CuAAC->CuRemoval TPPORemoval Hexane/Ether Precipitation (Remove TPPO) Staudinger->TPPORemoval Chromatography Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) CuRemoval->Chromatography TPPORemoval->Chromatography PureTriazole Pure 1,4-Disubstituted Triazole Chromatography->PureTriazole PureAniline Pure 3-Methoxy-2-methylaniline Chromatography->PureAniline

Purification workflow for 1-azido-3-methoxy-2-methylbenzene reaction products.

Self-Validating Experimental Protocols

Protocol A: Purification of 1,4-Disubstituted Triazoles (Post-CuAAC)

Objective: Remove cytotoxic copper catalysts and unreacted azide before isolating the polar triazole product[3]. Causality: Copper(I) readily oxidizes to Copper(II) during workup. Cu(II) coordinates strongly with the nitrogen atoms of the newly formed triazole ring, causing severe streaking on silica gel and drastic yield reduction.

  • Quench & Chelate: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). Add an equal volume of 10% aqueous NH4​OH or 0.1 M EDTA solution.

  • Phase Separation (Validation Gate): Stir vigorously for 15 minutes. The aqueous layer will turn deep blue—this is a visual, self-validating indicator that the Cu(II) catalyst has been successfully chelated and partitioned into the aqueous phase.

  • Extraction: Separate the layers. Wash the organic layer with water, followed by brine, and dry over anhydrous Na2​SO4​ .

  • Concentration: Concentrate under reduced pressure. Safety Note: Do not exceed a water bath temperature of 40°C due to the potential presence of unreacted azide.

  • Column Chromatography: Load the crude residue onto a silica gel column.

    • Eluent 1: 9:1 Hexane:EtOAc. This will rapidly elute any unreacted 1-azido-3-methoxy-2-methylbenzene[2].

    • Eluent 2: 1:1 Hexane:EtOAc (or steeper, depending on the alkyne partner). This will elute the pure triazole.

Protocol B: Purification of 3-Methoxy-2-methylaniline (Post-Staudinger)

Objective: Separate the target aniline from stoichiometric triphenylphosphine oxide (TPPO). Causality: TPPO is highly polar and frequently co-elutes with anilines on silica gel. Attempting direct chromatography usually results in mixed fractions. We exploit the differential solubility of TPPO in cold non-polar solvents to remove 95% of it prior to chromatography.

  • Solvent Swap: Upon completion of the Staudinger reduction, concentrate the reaction mixture to complete dryness.

  • Cold Precipitation: Resuspend the crude solid in a minimal amount of cold Diethyl Ether:Hexane (1:1). Triturate vigorously.

  • Filtration (Validation Gate): A voluminous white precipitate (TPPO) will form. Filter the suspension through a Celite pad. The filtrate contains your target 3-methoxy-2-methylaniline.

  • Chromatography: Concentrate the filtrate and purify via silica gel chromatography using Hexane:EtOAc containing 1-3% Triethylamine (TEA). The TEA prevents the basic aniline from irreversibly binding to the acidic silanol groups on the silica[1].

Troubleshooting & FAQs

Q: How do I visualize unreacted 1-azido-3-methoxy-2-methylbenzene on a TLC plate if it lacks a strong UV chromophore? A: While the substituted benzene ring provides some UV activity, it can be faint. The most reliable, self-validating method is a two-step chemical stain. First, expose the developed TLC plate to a reducing agent (like a light spray of triphenylphosphine or DTT) to convert the azide to an amine directly on the plate. Subsequently, stain the plate with Ninhydrin and heat it. The resulting primary amine will appear as a distinct colored spot[1].

Q: My triazole product is streaking heavily across the TLC plate and column, despite using a polar solvent system. What is the mechanistic cause? A: This is a hallmark of residual copper contamination from the Click reaction. The triazole moiety acts as a multidentate ligand for trace transition metals. If you skipped the EDTA or NH4​OH wash (Protocol A, Step 1), the copper-triazole complex will streak[3]. To salvage the product, dissolve your fractions in EtOAc, wash thoroughly with 0.1 M EDTA, and re-column.

Q: I am scaling up my reaction to 15 grams. What specific handling precautions must I take for the azide starting material? A: Although 1-azido-3-methoxy-2-methylbenzene passes the "Rule of Six" and has a safe C/N ratio of 3.0[1], scaling up requires strict adherence to physical handling rules. Never use metal spatulas for weighing, as trace heavy metals can form highly shock-sensitive metal azides. Use plastic or ceramic spatulas. Furthermore, avoid using ungreased ground glass joints, as the friction from twisting the glass can cause explosive decomposition of any azide trapped in the joint[1].

Q: Can I use Dichloromethane (DCM) as a solvent for the purification of this azide? A: DCM can be used as an eluent for chromatography[2], but it must never be used as a reaction solvent if sodium azide ( NaN3​ ) is present in the mixture. Halogenated solvents react with NaN3​ to form di- and tri-azidomethane, which are violently explosive[1]. If your crude mixture contains residual salts, stick to Hexane/EtOAc systems.

References

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition". Organic Chemistry Portal.[Link]

  • Royal Society of Chemistry. "Base-Catalyzed Synthesis of Aryl Amides from Aryl Azides and Aldehydes". Rsc.org.[Link]

  • American Chemical Society. "Development of a Suzuki Cross-Coupling Reaction between 2‐Azidoarylboronic Pinacolate Esters and Vinyl Triflates". ACS.org.[Link]

  • MDPI. "Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents". MDPI.[Link]

Sources

Technical Support Center: Cycloaddition Workflows for 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9).

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is broadly tolerant of diverse functional groups, ortho-substituted aryl azides present unique kinetic and thermodynamic challenges. The presence of the methyl group at the 2-position (directly ortho to the azide) and the methoxy group at the 3-position creates a highly congested steric environment. This guide addresses the causality behind the most common side reactions—such as azide reduction, alkyne homocoupling, and nitrene formation—and provides self-validating protocols to ensure high-fidelity triazole synthesis.

Troubleshooting & FAQs: Managing Side Reactions

Q1: Why am I isolating 3-methoxy-2-methylaniline instead of my desired 1,4-disubstituted triazole? A1: You are observing a classic reduction side reaction that is severely exacerbated by steric hindrance. In the standard CuAAC catalytic cycle, the azide must coordinate to the copper-acetylide intermediate to initiate the [3+2] cycloaddition[1]. However, the ortho-methyl group on 1-azido-3-methoxy-2-methylbenzene acts as a physical barrier, creating a steric clash that significantly increases the activation energy ( ΔG‡ ) of the transition state[2].

Because the cycloaddition step is kinetically delayed, the unreacted azide remains exposed to the reducing environment of the reaction mixture. Sodium ascorbate, which is added to maintain copper in its active +1 oxidation state, will prematurely reduce the sterically hindered aryl azide into its corresponding amine (3-methoxy-2-methylaniline)[3]. Resolution: Minimize the sodium ascorbate concentration (do not exceed 0.2 equivalents) and utilize a highly active accelerating ligand (e.g., THPTA or TBTA) to increase the rate of cycloaddition relative to the rate of reduction[4].

Q2: My reaction mixture is turning green/blue, and LC-MS shows a mass corresponding to a diyne byproduct. What is happening? A2: The formation of diynes is the result of oxidative alkyne homocoupling, known as the Glaser-Hay coupling[1]. Because the ortho-methyl group on your aryl azide impedes the primary cycloaddition[5], the copper-acetylide intermediates have an extended half-life. If trace oxygen is present in the system, it oxidizes the Cu(I) to Cu(II)—indicated by the green/blue color shift—triggering the dimerization of the alkynes[6]. Resolution: Thoroughly degas all solvents via freeze-pump-thaw cycles or argon sparging, and run the reaction under a strictly inert atmosphere[4].

Q3: Can I use elevated temperatures (>80 °C) to overcome the steric hindrance of the ortho-methyl group? A3: No. While moderate heating (40–50 °C) can help overcome the activation barrier of sterically hindered substrates[4], excessive heat will destroy the starting material. Aryl azides are thermally labile and will extrude nitrogen gas ( N2​ ) to form highly reactive singlet or triplet nitrenes. For ortho-alkyl substituted aryl azides like 1-azido-3-methoxy-2-methylbenzene, these nitrenes readily undergo intramolecular C-H insertion into the ortho-methyl group, forming substituted indoles, or undergo ring expansion to form azepines.

Quantitative Analysis of Competing Pathways

The following table summarizes the quantitative kinetic impacts of the side reactions associated with 1-azido-3-methoxy-2-methylbenzene and outlines the optimal mitigation strategies.

Side ReactionPrimary CauseKinetic ImpactOptimal Mitigation Strategy
Azide Reduction (Aniline formation) >0.5 eq Sodium Ascorbate kreduction​>kcycloaddition​ Limit ascorbate to 0.1–0.2 eq; use THPTA ligand to accelerate CuAAC.
Alkyne Homocoupling (Diyne formation) >5 ppm dissolved O2​ Depletes alkyne pool; halts CuAACDegas solvents (Ar/ N2​ sparge for 15 min); maintain inert atmosphere.
Nitrene Formation (C-H Insertion)Temperatures >80∘C Destroys azide precursorMaintain reaction temperature strictly between 40–50 °C.
Incomplete Conversion Steric clash from ortho- CH3​ ΔG‡ increased by ~3-5 kcal/molIncrease Cu(I) loading to 5-10 mol%; increase reaction concentration.

Reaction Pathway Visualization

The diagram below illustrates the divergent pathways that 1-azido-3-methoxy-2-methylbenzene can undergo based on the reaction conditions.

ReactionPathways A 1-Azido-3-methoxy- 2-methylbenzene B CuAAC Cycloaddition (Desired Pathway) A->B Cu(I), Ligand Alkyne D Ascorbate Reduction (Side Reaction) A->D Excess Ascorbate Steric Clash F Thermal Degradation (Side Reaction) A->F Heat (>80°C) -N2 C 1,4-Disubstituted 1,2,3-Triazole B->C E 3-Methoxy-2-methylaniline D->E G Nitrene Intermediates (C-H Insertion) F->G

Divergent reaction pathways of 1-azido-3-methoxy-2-methylbenzene in cycloaddition environments.

Self-Validating Experimental Protocol

To successfully conjugate 1-azido-3-methoxy-2-methylbenzene while suppressing aniline formation and alkyne homocoupling, follow this optimized, self-validating methodology.

Reagents & Materials:

  • 1-azido-3-methoxy-2-methylbenzene (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • CuSO4​⋅5H2​O (5 mol%)

  • THPTA Ligand (10 mol%)

  • Sodium Ascorbate (0.2 eq)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the tert-Butanol/Water mixture with Argon for at least 15 minutes prior to use. Causality: Removing dissolved oxygen prevents the Cu(I) from oxidizing to Cu(II), thereby eliminating the Glaser-Hay alkyne homocoupling side reaction.

  • Catalyst Pre-complexation: In a small, purged vial, dissolve CuSO4​⋅5H2​O (5 mol%) and THPTA (10 mol%) in a small volume of the degassed solvent.

    • Validation Checkpoint: The solution must turn a clear, light blue color, indicating the successful formation of the Cu(II)-THPTA complex. This pre-complexation protects the copper center and accelerates the subsequent catalytic cycle.

  • Substrate Assembly: In the main reaction flask (under Argon), dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 eq) and the terminal alkyne (1.2 eq) in the remaining degassed solvent. Add the pre-complexed Cu/THPTA solution to this flask.

  • Controlled Reduction: Prepare a fresh stock solution of Sodium Ascorbate (0.2 eq) in degassed water. Add this dropwise to the main reaction flask over 5 minutes.

    • Validation Checkpoint: The reaction mixture should transition from light blue to colorless (or very pale yellow), confirming the reduction of Cu(II) to the catalytically active Cu(I).

  • Incubation & Monitoring: Seal the flask and stir at 40 °C. Do not exceed 50 °C to prevent nitrene formation. Monitor the reaction via LC-MS at 2-hour intervals.

    • Validation Checkpoint: Look for the product mass. If a mass peak corresponding to[M+H]+ for 3-methoxy-2-methylaniline appears, the cycloaddition is too slow. Do not add more ascorbate; instead, increase the Cu/THPTA loading by an additional 2 mol%.

  • Workup: Once the azide is consumed, quench the reaction by exposing it to air and adding a metal scavenger (e.g., EDTA or QuadraSil AP) to strip the copper. Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate for purification.

References

  • BenchChem. "impact of steric hindrance on azide-alkyne cycloaddition - Benchchem". BenchChem.
  • BenchChem. "1-Azido-4-chlorobenzene|4-Chlorophenyl Azide|CAS 3296-05-7 - Benchchem". BenchChem.
  • Zhang, Y., et al. "Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis - PMC".
  • Calvo-Losada, S., et al.
  • ACS Publications. "In Situ-Generated Formamidine as a Carbon/Nitrogen Source for Enaminone Formation: One-Pot Synthesis of Functionalized 4-Acyl-1,2,3-triazoles | The Journal of Organic Chemistry". American Chemical Society.
  • Meldal, M., et al. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC".

Sources

Technical Support Center: Troubleshooting the Instability of 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9).

Aryl azides are powerful intermediates for click chemistry (CuAAC), photoaffinity labeling, and heterocycle synthesis. However, their inherent high-energy nature requires strict operational parameters. This document provides a causality-driven troubleshooting framework and self-validating protocols to ensure experimental success and laboratory safety.

Part 1: Molecular Diagnostics & Safety Thresholds

Before troubleshooting, it is critical to understand the physicochemical boundaries of your reagent. The stability of organic azides is governed by their elemental ratios and structural environment. According to established safety heuristics, an azide is generally considered manipulable if the number of carbon atoms is at least six per energetic group (the "Rule of Six") and the ratio of (NC​+NO​)/NN​≥3 [1].

Diagnostic Data Panel: 1-Azido-3-methoxy-2-methylbenzene
ParameterValueDiagnostic Assessment & Causality
Molecular Formula C₈H₉N₃ON/A
Carbon/Nitrogen (C/N) Ratio 2.67Passes the "Rule of Six" (8 carbons > 6). The molecule has sufficient molecular weight to mitigate extreme volatility [2].
(C+O)/N Ratio 3.0Borderline Stability. A ratio of exactly 3.0 indicates the compound is safe to handle in solution but poses a severe explosion hazard if concentrated to dryness or exposed to sudden thermal shock [1].
Structural Effects ortho-Methyl, meta-MethoxyHigh Sensitivity. The ortho-methyl group induces steric strain on the linear azide moiety (–N=N⁺=N⁻). This out-of-plane twisting destabilizes the ground state, significantly lowering the activation energy required for thermal nitrogen (N₂) extrusion [3].
Primary Degradation Photolysis / ThermolysisHighly sensitive to UV/ambient light. Cleaves to form highly reactive singlet/triplet nitrenes [4].

Part 2: Troubleshooting Guides & FAQs

As an Application Scientist, I frequently encounter researchers whose downstream reactions fail not because of flawed methodology, but due to compromised starting materials. Below are the most common issues and their mechanistic causes.

Q1: Why is my 1-azido-3-methoxy-2-methylbenzene degrading even when stored in the refrigerator?

The Causality: The degradation is likely photolytic, not thermal. Aryl azides are highly photosensitive. Ambient laboratory fluorescent lighting or sunlight contains sufficient UV radiation to trigger the extrusion of N₂ gas, generating a highly reactive singlet nitrene. This nitrene quickly undergoes intersystem crossing to a triplet state or reacts immediately via C-H insertion and dimerization, turning your clear/pale-yellow solution into a dark, complex mixture of azo compounds and anilines [4]. The Solution: Temperature control (-20 °C) is insufficient on its own. The compound must be stored in strictly light-proof containers (amber glass vials wrapped in aluminum foil).

Q2: I experienced a sudden pressure spike and bumping during solvent evaporation. What happened?

The Causality: You likely concentrated the azide to near-dryness while applying heat (e.g., in a rotary evaporator water bath > 40 °C). Because the (C+O)/N ratio is exactly 3.0, removing the solvent removes the thermodynamic "heat sink." The ortho-methyl group lowers the thermal activation barrier for decomposition. Once localized heating occurs, exothermic N₂ extrusion begins, which auto-accelerates and causes violent bumping or, in worst cases, detonation [1, 3]. The Solution: Never concentrate 1-azido-3-methoxy-2-methylbenzene to dryness. Always leave it as a stock solution (e.g., 0.5 M to 1.0 M) in a compatible solvent like ethyl acetate or dichloromethane.

Q3: My CuAAC (Click) reaction yields are inconsistent, with multiple side products appearing on the TLC. Why?

The Causality: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) usually proceeds smoothly, but if the reaction is run under ambient light or at elevated temperatures (> 60 °C), the azide undergoes competing nitrene formation before the copper acetylide can intercept it. Furthermore, trace heavy metals in poorly purified solvents can catalyze premature azide decomposition [3]. The Solution: Wrap your reaction flasks in foil. Run the CuAAC at room temperature. Validate the integrity of your azide stock via IR spectroscopy before adding the alkyne and copper catalyst.

Part 3: Mechanistic Visualizations

To conceptualize the handling risks, refer to the degradation pathway diagram below. Understanding the formation of the nitrene intermediate is crucial for preventing yield loss.

Instability A 1-Azido-3-methoxy- 2-methylbenzene B UV / Ambient Light (Photolysis) A->B Improper Storage C Heat > 60°C (Thermolysis) A->C Evaporation/Reaction D N₂ Extrusion + Singlet Nitrene B->D Cleavage C->D Activation Energy Lowered by o-Methyl E Intersystem Crossing (Triplet Nitrene) D->E Relaxation F C-H Insertion & Dimerization D->F Rapid Reaction E->F Radical Pathways

Caption: Photolytic and thermal degradation pathways of ortho-substituted aryl azides.

Part 4: Self-Validating Experimental Protocols

A robust protocol must verify its own success at critical junctures. Use the following methodologies to handle and react 1-azido-3-methoxy-2-methylbenzene.

Protocol A: Safe Handling, Storage, and Aliquoting

Objective: Prepare a stable stock solution while preventing photolytic and thermal degradation.

  • Initial Validation (IR Check): Before dissolving the neat compound, take a micro-aliquot and perform an ATR-FTIR scan. Look for the distinct, intense asymmetric azide stretch at ~2100–2120 cm⁻¹ . If this peak is weak or accompanied by broad N-H stretches (~3300 cm⁻¹), the batch has degraded and must be safely quenched.

  • Dilution: Working inside a fume hood with the sash lowered, dissolve the compound in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to create a stock solution with a concentration no greater than 1.0 M . Causality: The solvent acts as a thermal buffer, dissipating any localized heat generated by incidental decomposition.

  • Light Exclusion: Transfer the solution to an amber glass vial. Wrap the exterior of the vial entirely in aluminum foil.

  • Storage: Purge the headspace of the vial with dry Argon or Nitrogen gas to prevent oxidative side reactions. Store at -20 °C .

Protocol B: Light-Shielded CuAAC (Click Chemistry) Workflow

Objective: Achieve high-yielding cycloaddition while suppressing competing nitrene formation.

  • Preparation: In a foil-wrapped round-bottom flask, combine the alkyne (1.0 equiv.) and the 1-azido-3-methoxy-2-methylbenzene stock solution (1.1 equiv.) in a 1:1 mixture of t-Butanol and water.

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv.) in a minimal amount of water. Add sodium ascorbate (0.1 equiv.) to reduce Cu(II) to the active Cu(I) species. The solution will briefly turn yellow.

  • Initiation: Add the active Cu(I) solution dropwise to the reaction flask at room temperature (20–25 °C). Causality: Keeping the reaction at room temperature prevents the ortho-methyl group from facilitating thermal N₂ extrusion.

  • Monitoring: Stir the reaction in the dark for 4–12 hours. Validate completion via TLC. The disappearance of the UV-active starting material and the emergence of a highly polar triazole product indicates success.

Handling Start Acquire Compound (Neat or Solution) IR_Check Validation: IR Spec Check 2100 cm⁻¹ Peak Start->IR_Check Dilution Dilute to < 1.0 M in EtOAc or DCM IR_Check->Dilution Peak Strong Fail Discard via Safe Quenching IR_Check->Fail Peak Weak/Absent Storage Store at -20°C Amber/Foil-Wrapped Vial Dilution->Storage Reaction Execute Reaction (Light-Shielded, < 60°C) Storage->Reaction Aliquot as needed

Caption: Self-validating workflow for the safe handling and storage of sensitive aryl azides.

References

  • Karlsruhe Institute of Technology (KIT) - Bräse Group. Azide Safety Guidelines and the Rule of Six. KIT Institute of Organic Chemistry. Available at:[Link]

  • Bräse, S., et al. Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Available at:[Link]

how to handle and store 1-azido-3-methoxy-2-methylbenzene safely

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for energetic materials and building blocks. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9)[1].

Organic azides are highly versatile reagents in "click chemistry" (CuAAC) and photoaffinity labeling, but their inherent energetic nature requires strict, self-validating safety protocols[2]. This guide synthesizes structural risk assessment with field-proven laboratory practices to ensure safe handling, storage, and troubleshooting.

Part 1: Structural Risk Assessment & Quantitative Data

Before handling any organic azide, a structural stability assessment is mandatory. The stability of an azide is largely dictated by the ratio of carbon and oxygen atoms to nitrogen atoms, which acts as a thermodynamic "diluent" against explosive decomposition[3][4].

Table 1: Stability Metrics for 1-Azido-3-methoxy-2-methylbenzene

ParameterValueScientific Implication & Safety Causality
Molecular Formula C₈H₉N₃OBaseline for calculating energetic density.
Molecular Weight 163.18 g/mol Used for stoichiometric and concentration limits[1].
Rule of Six (C/N) 8 Carbons / 1 AzidePass. The "Rule of Six" states that ≥6 carbons per energetic functional group provides sufficient dilution to render the compound relatively stable against spontaneous violent decomposition[4].
(C+O)/N Ratio (8 + 1) / 3 = 3.0Pass. Compounds with a ratio <3 are considered highly explosive and should not be isolated. A ratio of 3.0 indicates it can be isolated but remains a high-energy material requiring standard azide precautions[3].

Part 2: Troubleshooting Guides & FAQs

This section addresses specific operational issues scientists encounter, explaining the mechanistic causality behind each safety protocol.

Q1: I need to weigh out 1-azido-3-methoxy-2-methylbenzene for a reaction. Can I use a standard stainless steel laboratory spatula? No. You must strictly use plastic, ceramic, or glass spatulas[5][6]. Causality: Azides can react with heavy metals (including copper, brass, and components of steel) to form metal azides[4]. Metal azides are profoundly shock-sensitive and friction-sensitive. A microscopic layer of metal azide on a spatula can act as a primary explosive, detonating the bulk organic azide upon minor friction[4].

Q2: My synthetic route utilizes dichloromethane (DCM) as the primary solvent. Is it safe to dissolve this azide in DCM? High Risk / Not Recommended. Halogenated solvents (like DCM or chloroform) should be avoided when working with azides[3][4]. Causality: Under certain conditions, organic azides and unreacted azide salts can react with halogenated solvents to form azidomethanes (e.g., diazidomethane or triazidomethane)[3]. These byproducts are highly unstable, volatile, and severely explosive, often detonating without warning.

Q3: How should I store the bulk reagent to prevent degradation and gas buildup? Store the compound at or below -18 °C to -20 °C in a tightly sealed, amber-colored plastic or glass container[3][4]. Causality: Aromatic azides are sensitive to thermal decomposition and ultraviolet (UV) light[2]. UV light initiates the extrusion of nitrogen gas (N₂), converting the azide into a highly reactive nitrene intermediate[2]. Storing in amber vials prevents photolytic degradation, while sub-zero temperatures arrest thermal decomposition pathways[2][4]. Never use metal lids or containers[3].

Q4: I accidentally spilled a small amount of the azide solution inside the fume hood. What is the immediate decontamination protocol? Do not wipe it up with dry paper towels. Causality: Friction from dry wiping can initiate decomposition[2]. Protocol: Gently cover the spill with absorbent pads. Wet the pads with a buffer solution adjusted to pH > 9 [5]. Maintaining an alkaline environment is critical because acidic conditions protonate the azide, generating hydrazoic acid (HN₃), a highly toxic and volatile explosive gas[4][6]. After absorbing the spill, decontaminate the surface with a dilute solution of ceric ammonium nitrate or nitrous acid to safely oxidize/quench residual azide molecules[2].

Part 3: Standard Operating Procedure (SOP) for Safe Handling

Every protocol must be a self-validating system. Do not scale up reactions involving 1-azido-3-methoxy-2-methylbenzene without a comprehensive thermal hazard assessment (e.g., DSC/ARC testing)[6].

Step-by-Step Methodology: Reagent Transfer and Setup

  • Environmental Control: Conduct all operations inside a certified chemical fume hood with the sash pulled down to the lowest workable level[3]. Place a portable blast shield between the operator and the reaction vessel[3][6].

  • PPE Verification: Don a flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and nitrile gloves[3]. If handling concentrated stock solutions, double-glove or use Silver Shield gloves[3].

  • Equipment Preparation: Ensure no metal equipment (spatulas, needles, or clamps) will come into direct contact with the pure azide[4].

  • Friction Avoidance: Do not store or manipulate the pure compound in glassware with ground-glass joints[5][6]. Friction between the frosted glass surfaces can initiate explosive decomposition[2]. Use rubber septa or specialized PTFE-lined glassware[5].

  • Concentration Limits: When preparing stock solutions, do not exceed a concentration of 1.0 M[4]. Dilution acts as a thermal sink, absorbing the exothermic energy of any localized decomposition.

  • Waste Segregation: Collect all azide-contaminated waste in a dedicated, non-metallic container labeled "Azide Waste"[2]. Never co-mingle azide waste with acidic waste streams[4].

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical decision-making matrix for handling and disposing of organic azides safely.

AzideHandlingWorkflow Start Initiate Azide Protocol (Fume Hood Required) CheckStability Verify (C+O)/N Ratio Is it ≥ 3? Start->CheckStability Unsafe STOP: High Explosive Risk Do Not Isolate CheckStability->Unsafe No Safe Proceed with Caution Use Blast Shield CheckStability->Safe Yes Equipment Select Equipment: Plastic/Ceramic Only NO METALS Safe->Equipment Solvent Select Solvent: Are Halogenated Solvents Used? Equipment->Solvent SolventDanger STOP: Risk of Explosive Azidomethanes Solvent->SolventDanger Yes SolventSafe Proceed: Dissolve to < 1M Avoid Ground Glass Joints Solvent->SolventSafe No Waste Waste Disposal: Maintain pH > 9 Segregate from Acids SolventSafe->Waste

Caption: Decision matrix for the safe handling, solvent selection, and disposal of organic azides.

References

  • University of California, Santa Barbara (UCSB). "Standard Operating Procedure: Sodium Azide and Organic Azides." Available at: [Link]

  • University of Victoria (UVIC). "SWP – 004: Azides." Available at:[Link]

  • University of Pittsburgh. "Safe Handling of Azides." Available at: [Link]

  • Case Western Reserve University. "Handling Azide Compounds - Laboratory Safety Standard Operating Procedure (SOP)." Available at: [Link]

Sources

Technical Support Center: Copper Catalyst Removal from 1-Azido-3-methoxy-2-methylbenzene CuAAC Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for synthesizing complex Active Pharmaceutical Ingredients (APIs) and bioconjugates, managing residual heavy metals has become a critical regulatory hurdle.

This guide is specifically engineered for researchers working with 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) . While click chemistry is celebrated for its efficiency, the unique steric and electronic environment of this specific azide presents distinct demetalation challenges. Here, we provide mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your final products meet stringent pharmaceutical guidelines [1][2].

Mechanistic Insight: The "Methoxy Trap"

In a standard CuAAC reaction, the Cu(I) catalyst binds to the nitrogen atoms of the forming 1,2,3-triazole ring. Typically, this interaction is transient. However, when using 1-azido-3-methoxy-2-methylbenzene, the resulting triazole features a methoxy ether group in close proximity to the triazole core.

The Causality of Retention: The lone electron pairs on the methoxy oxygen can participate in a bidentate coordination with the Cu(I) or oxidized Cu(II) ion and the N3 atom of the triazole ring. This creates a highly stable, localized chelate effect. Standard aqueous workups are thermodynamically insufficient to break this coordination, leading to high parts-per-million (ppm) copper retention that easily violates the International Council for Harmonisation (ICH) Q3D limits [2][3].

Pathway Azide 1-azido-3-methoxy- 2-methylbenzene Intermediate Cu(I)-Triazolyl Intermediate Azide->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate CuCat Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) CuCat->Intermediate Trapped Trapped Cu Complex (Bidentate Methoxy-Triazole) Intermediate->Trapped Incomplete demetalation Chelator Add Strong Chelator (EDTA or NH4OH) Trapped->Chelator FreeProd Free Triazole Product Chelator->FreeProd CuWaste Cu-Chelate Waste (Aqueous Phase) Chelator->CuWaste

Mechanistic pathway of Cu(I) entrapment by the methoxy-triazole moiety and subsequent chelation.

Troubleshooting & FAQs

Q1: My organic phase retains a persistent blue/green tint after standard brine/water washes. Why is this happening? A: The blue/green tint indicates the presence of oxidized Cu(II) complexes trapped by your product. Because the 1-azido-3-methoxy-2-methylbenzene derivative forms a lipophilic complex with copper, water alone cannot partition the metal into the aqueous layer. You must introduce a competitive chelator (like EDTA or aqueous ammonia) that has a higher binding affinity for copper than your product [1][3].

Q2: What are the exact regulatory limits for residual copper in my final API? A: According to the ICH Q3D guidelines for elemental impurities, Copper is classified as a Class 3 element. The Permitted Daily Exposure (PDE) limits are strictly defined based on the route of administration: 3400 µ g/day for oral , 340 µ g/day for parenteral (injection) , and 34 µ g/day for inhalation [2]. If your daily dose is 10 grams, your API must contain less than 340 ppm (oral) or 34 ppm (parenteral) of copper.

Q3: I used EDTA, but my product yield dropped significantly. How can I prevent this? A: Yield loss during EDTA extraction usually occurs due to pH mismanagement. EDTA is highly water-soluble at pH 8.0, but if the aqueous layer becomes acidic, EDTA precipitates, trapping your organic product in an unfilterable emulsion. Ensure your EDTA solution is strictly buffered to pH 8.0. Alternatively, if your compound is sensitive to aqueous extraction, switch to a solid-phase scavenger resin [1].

Q4: Can I use KCN (Potassium Cyanide) to demetalate the complex? A: While classical demetalation protocols sometimes use KCN in CH3CN/H2O, it is highly toxic and often not compatible with complex APIs (e.g., it can cause nucleophilic addition to electron-deficient cores). Aqueous ammonium hydroxide (NH4OH) or thiourea resins are safer, highly effective alternatives for Cu(I)/Cu(II) removal [3].

Quantitative Comparison of Copper Removal Strategies

To select the optimal purification route, compare the empirical performance of standard demetalation techniques applied to methoxy-substituted triazoles.

Demetalation MethodInitial Cu (ppm)Expected Final Cu (ppm)Typical Yield RecoveryBest Suited For
EDTA Wash (0.5 M, pH 8) 5,000 - 10,000< 50 ppm90 - 95%Lipophilic, organic-soluble triazoles [1]
Aqueous NH₄OH Wash 5,000 - 10,000< 250 ppm85 - 90%Base-stable organic molecules [3]
Thiourea Resin (e.g., SiliaMetS) 1,000 - 5,000< 10 ppm> 95%Late-stage API synthesis; sensitive compounds [1]
Dialysis (with EDTA) 5,000 - 10,000< 1 ppm> 90%Water-soluble macromolecular bioconjugates [1]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The physical changes observed during the procedure (e.g., color shifts) serve as real-time indicators of mechanistic success.

Protocol A: Liquid-Liquid Extraction with EDTA (For Organic-Soluble Products)

This method leverages the high thermodynamic stability of the Cu-EDTA complex to strip copper from the methoxy-triazole pocket.

  • Dilution: Upon completion of the CuAAC reaction, dilute the crude mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to achieve a concentration of ~0.1 M.

  • Buffer Preparation: Prepare a 0.5 M solution of Disodium EDTA. Critical Step: Adjust the pH to exactly 8.0 using NaOH. Causality: EDTA is only fully deprotonated and active as a hexadentate chelator at pH ≥ 8.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the 0.5 M EDTA (pH 8) solution.

  • Agitation & Validation: Shake vigorously for 2 minutes. Allow the layers to separate.

    • Self-Validation Check: The aqueous layer should turn a distinct, brilliant blue/green, confirming the formation and partitioning of the Cu-EDTA complex [1].

  • Iteration: Drain the aqueous layer. Repeat the EDTA wash 2 to 3 more times. The extraction is complete when the fresh aqueous layer remains entirely colorless.

  • Final Wash & Drying: Wash the organic layer once with deionized water to remove residual EDTA, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging with Thiourea Resin

Ideal for APIs where aqueous extraction causes emulsion issues or product degradation.

  • Preparation: Dissolve the crude 1-azido-3-methoxy-2-methylbenzene derived triazole in a polar aprotic solvent (e.g., THF, DMF, or DCM).

  • Resin Addition: Add a functionalized thiourea silica resin (e.g., SiliaMetS Thiourea or QuadraPure) at a ratio of 4-5 molar equivalents relative to the initial copper catalyst loading.

  • Incubation: Stir the suspension gently at room temperature for 4 to 16 hours.

    • Causality: Solid-phase extraction is diffusion-limited. Sufficient time is required for the trapped copper to migrate from the product into the porous silica matrix and bind to the thiourea groups.

  • Filtration & Validation: Filter the mixture through a pad of Celite using a Büchner funnel.

    • Self-Validation Check: The resin trapped on the filter paper will appear green/blue, while the filtrate should be completely clear and colorless[1].

  • Recovery: Wash the resin cake with 2 column volumes of the reaction solvent to ensure complete recovery of your API. Concentrate the filtrate in vacuo.

Purification Workflow Decision Tree

G Start Crude CuAAC Mixture (Triazole + Cu catalyst) Solubility Is the product water-soluble? Start->Solubility Org Organic Soluble API Solubility->Org No Aq Water Soluble Bioconjugate Solubility->Aq Yes EDTA Liquid-Liquid Extraction (0.5 M EDTA, pH 8) Org->EDTA Standard Workup Resin Scavenger Resin (e.g., SiliaMetS Thiourea) Org->Resin Emulsion Risk / Late Stage Dialysis Dialysis against EDTA buffer Aq->Dialysis MW > 1000 Da SPE C18 SPE Cartridge Filtration Aq->SPE MW < 1000 Da PureOrg Purified Triazole API (< 10 ppm Cu) EDTA->PureOrg Resin->PureOrg PureAq Purified Bioconjugate (< 10 ppm Cu) Dialysis->PureAq SPE->PureAq

Workflow decision tree for selecting a copper removal method based on product solubility and mass.

References

  • Blanco, V., et al. "An Alternative Demetalation Method for Cu(I)-Phenanthroline-Based Catenanes and Rotaxanes." National Center for Biotechnology Information (PMC), 2011. Available at:[Link]

  • Amiri, A., et al. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." RSC Publishing, 2025. Available at:[Link]

Technical Support Center: Reactivity & Solvent Optimization for 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aryl azide applications. 1-Azido-3-methoxy-2-methylbenzene is a highly specialized building block. Its reactivity is uniquely governed by the intense steric hindrance of the ortho-methyl group and the electronic modulation of the meta-methoxy group. This guide provides field-proven troubleshooting strategies, focusing on how solvent selection dictates the thermodynamic and kinetic pathways of this molecule in photochemistry and click cycloadditions.

Diagnostic Overview: Photochemical Reaction Pathways

When exposed to UV irradiation, 1-azido-3-methoxy-2-methylbenzene extrudes nitrogen gas to form a highly reactive singlet nitrene[1]. Because of the short lifetime of this intermediate, the choice of solvent acts as a thermodynamic switch, determining whether the molecule undergoes intersystem crossing (ISC) to a triplet state or ring-expands into a transient azepine[1].

Photochemistry Azide 1-Azido-3-methoxy- 2-methylbenzene UV UV Irradiation (-N2) Azide->UV Singlet Singlet Nitrene (Highly Reactive) UV->Singlet ISC Intersystem Crossing (Non-polar solvents) Singlet->ISC Hexane, DCM RingExp Ring Expansion (Nucleophilic solvents) Singlet->RingExp H2O, MeOH, Amines Triplet Triplet Nitrene ISC->Triplet Dimer Azo-Dimers & Tars (Undesired) Triplet->Dimer Azepine Didehydroazepine Intermediate RingExp->Azepine Trapped 3H-Azepinone or Alkoxy-Azepine Azepine->Trapped Nucleophilic Attack

Fig 1. Mechanistic pathway of 1-azido-3-methoxy-2-methylbenzene photolysis dictated by solvent nucleophilicity.

Troubleshooting Core Workflows (FAQs)

Module A: Photochemical Nitrogen Extrusion & Nitrene Trapping

Q: During the photolysis of 1-azido-3-methoxy-2-methylbenzene, I am recovering a complex mixture of azo-dimers and insoluble tars instead of the desired ring-expanded azepine. How do I correct this?

Root Cause Analysis: You are likely using a non-polar or non-nucleophilic solvent (e.g., hexane, cyclohexane, or pure dichloromethane). In the absence of a nucleophile, the photochemically generated singlet nitrene rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet diradical state[1]. Triplet nitrenes readily dimerize to form azo compounds or abstract hydrogen atoms from the environment to form anilines, leading to complex tar mixtures.

Resolution & Causality: To favor ring expansion over ISC, you must use a highly nucleophilic, protic solvent system. Solvents like water, methanol, or primary amines trap the highly electrophilic didehydroazepine intermediate immediately after the singlet nitrene undergoes ring expansion. For optimal conversion to 3H-azepinones, a mixed aqueous system (like THF/H₂O) is required to balance the solubility of the hindered azide with the necessary nucleophilicity[2].

Table 1: Solvent Effects on Nitrene Product Distribution

Solvent SystemDominant IntermediateMajor ProductRecommended Application
Hexane / CyclohexaneTriplet NitreneAzo-dimers, AnilinesSynthesis of azo-compounds
Methanol / AminesDidehydroazepine2-Alkoxy/Amino-3H-azepinesHeterocycle synthesis
THF / H₂O (4:3)Didehydroazepine3H-AzepinonesAqueous trapping / Drug scaffolds

Self-Validating Protocol: Continuous Flow Photolysis for Azepinone Synthesis

  • Preparation: Prepare a 0.05 M solution of 1-azido-3-methoxy-2-methylbenzene in THF/H₂O (4:3 v/v). Causality: High concentrations favor bimolecular triplet nitrene dimerization. Dilute conditions (0.05 M) ensure intramolecular ring expansion outcompetes dimerization[2]. THF ensures the solubility of the hydrophobic azide, while H₂O acts as the nucleophilic trapping agent.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen is a triplet diradical that rapidly quenches triplet nitrenes, forming complex nitroso byproducts[1].

  • Irradiation: Pump the mixture through a fluorinated ethylene polymer (FEP) tubing photoreactor (254 nm) with a residence time of 30 minutes. Causality: FEP tubing provides high UV transparency. Continuous flow ensures uniform irradiation and immediate removal of the photolabile product from the light path, preventing secondary photodecomposition[2].

Module B: Click Chemistry (CuAAC) & Steric Hindrance

Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this specific azide is stalling at <20% conversion. Is the ortho-methyl group preventing the reaction?

Root Cause Analysis: Yes. The ortho-methyl group introduces severe steric hindrance, which physically impedes the coordination of the copper-acetylide complex to the proximal nitrogen of the azide. Furthermore, the meta-methoxy group exerts an electron-donating effect via resonance to the ortho and para positions, which slightly reduces the overall electrophilicity of the azide compared to electron-deficient aryl azides[3].

Resolution & Causality: You must leverage the hydrophobic effect to force the reactants together. Switching from purely organic solvents (like DCM or Toluene) to highly polar, protic aqueous systems (like H₂O/tBuOH) or Deep Eutectic Solvents (DES) stabilizes the polarized transition state via hydrogen bonding and forces the hydrophobic azide and alkyne into the same solvent cavity, dramatically lowering the activation energy[4].

CuAACTroubleshooting Start CuAAC Conversion < 20%? CheckSolvent Check Solvent System Start->CheckSolvent IsApolar Using pure DCM/THF? CheckSolvent->IsApolar SwitchPolar Switch to H2O/tBuOH (1:1) or Deep Eutectic Solvent IsApolar->SwitchPolar Yes CheckLigand Check Ligand Sterics IsApolar->CheckLigand No Success Full Conversion to 1,4-Triazole SwitchPolar->Success IsTBTA Using bulky TBTA? CheckLigand->IsTBTA SwitchTHPTA Switch to THPTA (Less steric clash) IsTBTA->SwitchTHPTA Yes SwitchTHPTA->Success

Fig 2. Diagnostic decision tree for optimizing CuAAC reactions with sterically hindered ortho-methyl aryl azides.

Table 2: Solvent Optimization for CuAAC with Hindered Aryl Azides

Solvent SystemCatalyst / LigandYield (Est.)Mechanistic Advantage
DCM or TolueneCuI / DIPEA< 20%Poor stabilization of polarized TS; high steric clash.
tBuOH / H₂O (1:1)CuSO₄ / NaAsc / THPTA> 85%Hydrophobic packing; H-bond stabilization of TS.
Deep Eutectic SolventCu(OAc)₂ / Ascorbic Acid> 90%High polarity; enables multi-gram scale without VOCs[4].

Self-Validating Protocol: High-Efficiency Aqueous CuAAC

  • Solvation: Dissolve the terminal alkyne (1.1 eq) and 1-azido-3-methoxy-2-methylbenzene (1.0 eq) in a 1:1 mixture of tBuOH and H₂O.

  • Catalyst Generation: Add 5 mol% CuSO₄·5H₂O and 10 mol% sodium ascorbate (freshly prepared in water). Causality: Sodium ascorbate cleanly reduces Cu(II) to the active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling).

  • Ligand Addition: Add 10 mol% THPTA (Tris(3-hydroxypropyl)triazolylmethylamine). Causality: THPTA is a water-soluble, flexible ligand that protects Cu(I) from disproportionation. Crucially, it lacks the severe steric bulk of traditional ligands like TBTA, preventing a steric clash with the ortho-methyl group of the azide.

  • Reaction: Stir vigorously at room temperature for 12-24 hours. The product will typically precipitate out of the aqueous mixture, driving the reaction forward via Le Chatelier's principle.

Module C: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Q: Can I use 1-azido-3-methoxy-2-methylbenzene for bioorthogonal labeling via SPAAC, and how does the solvent affect the rate?

Root Cause Analysis: Aryl azides generally exhibit lower reactivity in SPAAC compared to aliphatic azides due to a HOMO-LUMO mismatch with cyclooctynes[5]. The electron-donating methoxy group slightly raises the HOMO of the azide, which can be beneficial when reacting with highly electron-deficient cyclooctynes (like BARAC), but the ortho-methyl group still poses a steric penalty.

Resolution & Causality: Solvent choice is the primary tool to accelerate this background rate. SPAAC reactions proceed through a highly polarized transition state. By utilizing polar protic solvents (such as Methanol, or MeCN/H₂O mixtures), you stabilize this transition state, accelerating the cycloaddition significantly compared to non-polar organic solvents[5]. If labeling biomolecules, ensure the aqueous buffer has a high ionic strength to further exploit the hydrophobic effect, forcing the cyclooctyne and the hindered aryl azide together.

References

  • Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. ACS Publications. URL:[Link]

  • Electrophilic Azides for Materials Synthesis and Chemical Biology. ACS Publications. URL:[Link]

  • Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ2-1,2,3-triazolines in deep eutectic solvents. Green Chemistry (RSC Publishing). URL:[Link]

  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. ResearchGate. URL:[Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. PMC (National Institutes of Health). URL:[Link]

Sources

preventing the reduction of the azide group in 1-azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-Azido-3-methoxy-2-methylbenzene is a highly valuable building block in drug development, offering a versatile handle for bioconjugation (via click chemistry) and serving as a masked amine. However, the azide moiety (-N₃) is exceptionally sensitive to unwanted reduction during multi-step synthetic workflows. This technical guide provides field-proven troubleshooting strategies to preserve the azide group during transition metal catalysis, cross-coupling, and selective reductions.

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki-Miyaura cross-coupling on a halogenated derivative of 1-azido-3-methoxy-2-methylbenzene, but my azide is reducing to an amine. Why is this happening? A1: The reduction is caused by the phosphine ligands in your palladium catalyst system. Phosphines (e.g., PPh₃, dppf) react rapidly with aryl azides via the Staudinger reaction to form an aza-ylide intermediate. Upon aqueous workup, this intermediate hydrolyzes to the corresponding primary amine. To prevent this, you must switch to a phosphine-free catalytic system . Using ligand-free Pd(OAc)₂ or palladium complexes with N-heterocyclic carbenes (NHCs) allows for successful oxidative addition and transmetalation without engaging the azide group (1)[1].

Q2: How can I perform a chemoselective reduction of another functional group (e.g., a nitro group or alkene) on my scaffold without reducing the azide? A2: Standard catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly reduce the aryl azide. Instead, utilize chemoselective transfer hydrogenation. For instance, using specific ruthenium catalysts like [Ru(p-cymene)Cl₂]₂ under controlled conditions can dictate selectivity, avoiding the cleavage of the azide N-N bonds (2)[2]. For alkene reduction, use in situ generated diimide (HN=NH), which reduces non-polar double bonds without affecting the azide.

Q3: My azide is degrading during a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). How do I stabilize it? A3: While CuAAC is highly chemoselective, excess copper(I) in the presence of oxygen or strong reducing agents (like a large excess of sodium ascorbate) can mediate the formation of copper-nitrene species. These elusive intermediates lead to the reduction of the azide to an amine or the formation of azo-dimers (3)[3]. To prevent this, strictly degas your solvents, limit sodium ascorbate to 0.1–0.5 equivalents relative to Cu(II), and use a stabilizing ligand like TBTA.

Mechanistic Visualization

G Substrate Aryl Azide Derivative Pd_Phosphine Pd Catalyst + Phosphine Ligand Substrate->Pd_Phosphine Conventional Pd_Free Phosphine-Free Pd (e.g., Pd(OAc)2) Substrate->Pd_Free Optimized Staudinger Staudinger-type Reaction Pd_Phosphine->Staudinger CrossCoupling Oxidative Addition & Transmetalation Pd_Free->CrossCoupling AzaYlide Aza-ylide Intermediate (Ar-N=PR3) Staudinger->AzaYlide Amine Degradation: Amine Formation AzaYlide->Amine Hydrolysis Product Desired Cross-Coupled Product (Azide Intact) CrossCoupling->Product Reductive Elimination

Mechanistic divergence of aryl azide under phosphine vs. phosphine-free palladium catalysis.

Experimental Protocols

Protocol 1: Phosphine-Free Suzuki-Miyaura Coupling (Azide-Preserving)

Purpose: To couple an aryl boronic acid to a halogenated 1-azido-3-methoxy-2-methylbenzene derivative without inducing Staudinger reduction.

Materials:

  • Halogenated azide substrate (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Degassed THF/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an argon atmosphere, combine the halogenated azide substrate, aryl boronic acid, and K₃PO₄.

  • Catalyst Addition: Add Pd(OAc)₂. Causality Check: Ensure absolute exclusion of phosphine ligands (e.g., PPh₃, XPhos). The absence of phosphines prevents the aza-ylide degradation pathway, directing the palladium exclusively toward oxidative addition of the C-Halogen bond (4)[4].

  • Solvent Introduction: Add the degassed THF/H₂O mixture. Degassing via three freeze-pump-thaw cycles is mandatory to prevent oxidative side reactions.

  • Reaction & Self-Validation: Stir the mixture at 60 °C for 12 hours. Validate the integrity of the azide before workup by spotting the crude mixture on an IR card; the intact azide will show a strong, characteristic asymmetric stretch at ~2100 cm⁻¹.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol 2: Controlled CuAAC (Click) Reaction

Purpose: To perform a click cycloaddition on the azide group while preventing copper-mediated nitrene reduction.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 equiv) and the terminal alkyne (1.1 equiv) in a degassed mixture of t-BuOH/H₂O (1:1 v/v).

  • Ligand Addition: Add TBTA (0.1 equiv). Causality Check: The polytriazole ligand encapsulates the Cu(I) center, stabilizing its oxidation state and accelerating the cycloaddition, effectively outcompeting the slower nitrene degradation pathway.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 equiv), followed dropwise by a freshly prepared solution of sodium ascorbate (0.1 equiv). Limiting the ascorbate prevents the over-reduction of the system and suppresses the formation of reactive copper-hydride species.

  • Incubation: Stir at room temperature for 2-4 hours under argon until TLC indicates full consumption of the starting material.

  • Isolation: Extract with DCM, wash with 5% NH₄OH to strip away copper-ligand complexes, dry, and concentrate under reduced pressure.

Quantitative Data: Catalyst Impact on Azide Retention

The table below summarizes the effect of different catalytic conditions on the retention of the azide group during a standard cross-coupling workflow.

Catalyst SystemLigand TypeBaseTemp (°C)Cross-Coupling Yield (%)Azide Retention (%)Primary Byproduct
Pd(PPh₃)₄ (5 mol%)PhosphineK₂CO₃80< 10%0% Amine (Staudinger)
Pd(dppf)Cl₂ (5 mol%)PhosphineK₂CO₃8015%0% Amine (Staudinger)
Pd(OAc)₂ (5 mol%)None (Ligand-Free) K₃PO₄6082%> 95% None
Pd(OAc)₂ / IPr (5 mol%)NHCCs₂CO₃6088%> 95% None

References

  • Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters - ACS Publications. URL:[Link]

  • A practical and highly efficient transfer hydrogenation of aryl azides using a [Ru(p-cymene)Cl₂]₂ catalyst and sodium borohydride. Comptes Rendus de l'Académie des Sciences. URL:[Link]

  • Copper-mediated reduction of azides under seemingly oxidising conditions: catalytic and computational studies. Catalysis Science & Technology (RSC Publishing). URL:[Link]

  • Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Technical Support Center: Synthesis of 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-azido-3-methoxy-2-methylbenzene. This guide is engineered for researchers, application scientists, and drug development professionals who require high-fidelity, reproducible methodologies for aryl azide synthesis.

The synthesis of 1-azido-3-methoxy-2-methylbenzene from its precursor, 3-methoxy-2-methylaniline, relies on a classic two-step diazotization-azidation sequence[1]. However, the unique 1,2,3-trisubstitution pattern of this molecule introduces specific steric, thermal, and safety challenges. This guide provides the mechanistic causality behind experimental choices to ensure a safe and self-validating workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my diazotization step yielding a high percentage of 3-methoxy-2-methylphenol instead of the target azide? A: This is a classic thermal degradation issue. Diazonium salts are highly unstable and will spontaneously hydrolyze to the corresponding phenol if the reaction temperature exceeds 5 °C[1]. The ortho-methyl group in 3-methoxy-2-methylaniline slightly destabilizes the diazonium intermediate due to steric strain. Correction: Ensure your reaction vessel is submerged in an ice-salt bath (-5 °C to 0 °C) and that the addition of sodium nitrite (NaNO 2​ ) is strictly rate-controlled to prevent localized exothermic spikes.

Q2: How does the 1,2,3-trisubstitution pattern affect the azidation kinetics? A: The target molecule features a crowded 1,2,3-trisubstitution pattern (1-N 3​ , 2-CH 3​ , 3-OCH 3​ ). The methyl group at the C2 position creates significant steric hindrance, restricting the trajectory of the incoming azide nucleophile (N 3−​ ) during the displacement of the diazonium leaving group[2]. Correction: To overcome this kinetic barrier, maintain vigorous biphasic mixing and consider extending the azidation reaction time at room temperature. A slight excess of NaN 3​ (1.2 to 1.5 equivalents) is recommended to drive the reaction to completion.

Q3: What are the critical safety parameters for handling sodium azide in this acidic protocol? A: The most critical safety hazard is the generation of hydrazoic acid (HN 3​ ). Because the diazotization step requires a highly acidic environment (typically HCl), the subsequent addition of sodium azide can protonate the azide anion to form HN 3​ , which is a highly toxic and explosive gas[3]. Correction: NaN 3​ must be added slowly as a dilute aqueous solution. The reaction must be performed in a well-ventilated fume hood equipped with a basic scrubber (e.g., 10% NaOH) to neutralize any escaping HN 3​ vapors.

Q4: My final product degrades during purification. How should I isolate 1-azido-3-methoxy-2-methylbenzene? A: Aryl azides are highly sensitive to both heat and UV light. Exposure to ambient light (<300 nm) can induce the formation of highly reactive singlet nitrenes, leading to polymerization or non-specific insertion reactions[4]. Furthermore, while most aryl azides decompose thermally between 150–200 °C, ortho-substituents (like the C2-methyl group) can lower this decomposition threshold, posing an explosion risk upon rapid heating. Correction: Strictly avoid high-temperature distillation. Purify the compound via liquid-liquid extraction, concentrate under high vacuum at temperatures strictly below 35 °C, and store the final product in amber glass vials at -20 °C.

Part 2: Quantitative Data & Reaction Parameters

The following table summarizes the critical quantitative parameters required to achieve optimal yield and purity while mitigating steric and thermal risks.

ParameterReagent / ConditionTarget ValueScientific Rationale
Starting Material 3-Methoxy-2-methylaniline1.0 eqCore precursor for the diazotization sequence.
Acidifier HCl (conc.)3.0 - 4.0 eqRequired for complete diazonium salt formation and stability.
Nitrosating Agent NaNO 2​ (aq)1.05 - 1.1 eqSlight excess ensures complete conversion of the amine.
Azide Source NaN 3​ (aq)1.2 - 1.5 eqExcess compensates for steric hindrance at the C1 position.
Diazotization Temp Ice-salt bath-5 °C to 5 °CPrevents thermal hydrolysis of the diazonium salt to phenol.
Azidation Temp 0 °C warming to RT0 °C → 25 °CControls N 2​ gas evolution rate and drives nucleophilic attack.
Concentration Temp Rotary Evaporator< 35 °CPrevents thermal decomposition/explosion of the aryl azide.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the synthesis at every stage[1].

Step 1: Amine Dissolution & Salt Formation

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 3-methoxy-2-methylaniline (1.0 eq) in deionized water.

  • Slowly add concentrated HCl (3.0 eq).

  • Validation Check: The mixture should transition into a homogeneous solution, indicating the successful formation of the soluble anilinium hydrochloride salt. Cool the solution to 0–5 °C using an ice-salt bath.

Step 2: Diazotization

  • Prepare a solution of NaNO 2​ (1.1 eq) in a minimal amount of deionized water.

  • Add the NaNO 2​ solution dropwise to the cold amine solution via an addition funnel. Maintain the internal temperature strictly below 5 °C.

  • Stir for 30 minutes at 0 °C.

  • Validation Check: Perform a starch-iodide paper test. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete. (If negative, add NaNO 2​ in 0.05 eq increments until positive).

Step 3: Azidation (CAUTION: HN 3​ Hazard)

  • Prepare a solution of NaN 3​ (1.5 eq) in deionized water.

  • Slowly add the NaN 3​ solution dropwise to the diazonium mixture at 0 °C. Ensure the fume hood sash is lowered and the exhaust is active.

  • Validation Check: The immediate and vigorous bubbling of colorless gas (N 2​ ) serves as visual confirmation that the azide nucleophile is successfully displacing the diazonium group[1].

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours to overcome the steric hindrance of the ortho-methyl group.

Step 4: Workup & Isolation

  • Extract the aqueous mixture three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with saturated aqueous NaHCO 3​ until the aqueous phase is slightly basic (pH ~8).

  • Validation Check: Neutralizing the acid is critical; it proves that no residual hydrazoic acid (HN 3​ ) remains in the organic phase, ensuring safe downstream handling.

  • Wash with brine, dry over anhydrous Na 2​ SO 4​ , and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath set no higher than 35 °C .

  • Transfer the resulting crude 1-azido-3-methoxy-2-methylbenzene to an amber glass vial, flush with argon, and store at -20 °C.

Part 4: Reaction Workflow Visualization

G A 3-Methoxy-2-methylaniline (Precursor) B Diazotization NaNO2, HCl, <5 °C A->B C Diazonium Salt Intermediate (Sterically Hindered) B->C -H2O D Azidation NaN3 (aq), 0 °C to RT C->D E 1-Azido-3-methoxy-2-methylbenzene (Crude Azide) D->E -N2 (gas) F Workup & Isolation Extraction, <35 °C E->F

Workflow for the synthesis of 1-azido-3-methoxy-2-methylbenzene via diazotization-azidation.

Sources

Technical Support Center: Scale-Up & Handling of 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering Support Center. Scaling up organic azides transitions a project from standard synthetic chemistry into the realm of high-hazard process engineering. This guide provides field-proven troubleshooting, safety assessments, and continuous flow methodologies specifically tailored for 1-azido-3-methoxy-2-methylbenzene .

Part 1: Hazard Assessment & Process Engineering FAQs

Q: Is 1-azido-3-methoxy-2-methylbenzene safe to scale up in traditional batch reactors? A: No, traditional batch scale-up poses an unacceptable risk of thermal runaway. To understand why, we must look at the molecule's thermodynamic stability metrics. 1-azido-3-methoxy-2-methylbenzene (C₈H₉N₃O) contains one azide group.

  • The Rule of Six: The molecule has 9 carbon/oxygen atoms per azide group, which passes the "Rule of Six" (>6 required)[1].

  • C/N Ratio: Its Carbon-to-Nitrogen ratio is 2.67. According to authoritative safety guidelines, organic azides with a C/N ratio between 1 and 3 are stable enough to be isolated but are strictly limited to small-scale batch operations (typically <5 grams)[1]. Exceeding this limit in a batch reactor allows for the dangerous accumulation of energetic material that can detonate under thermal or mechanical stress[2].

Q: Why is continuous flow chemistry the mandated standard for scaling up this compound? A: Continuous flow reactors mitigate risk through spatial containment and rapid heat dissipation[3]. Instead of accumulating large volumes of the energetic azide in a single batch vessel, flow chemistry limits the reacting volume to a few milliliters at any given moment within a microreactor or coil. If a localized thermal event occurs, the energy release is confined to a microscopic volume. Furthermore, flow setups allow for telescoped reactions—such as immediate in-line reduction or cycloaddition—ensuring the azide is consumed the moment it is generated[4].

Q: What solvents must be strictly avoided during the scale-up of this compound? A: Halogenated solvents (e.g., dichloromethane, chloroform) must never be used. Trace amounts of unreacted sodium azide from the precursor synthesis can react with halogenated solvents to form diazidomethane or triazidomethane, which are highly shock-sensitive and explosive[5]. Bioderived solvents like 2-methyltetrahydrofuran (2-MeTHF) are strongly recommended for flow processes due to their excellent phase separation, acid stability, and lack of explosive byproducts[4].

Part 2: Quantitative Data & Troubleshooting Matrices

Table 1: Thermodynamic & Stability Metrics for 1-Azido-3-methoxy-2-methylbenzene
MetricValueProcess Engineering Implication
Molecular Formula C₈H₉N₃OBaseline structural data.
C/N Ratio 2.67Borderline stability; batch isolation strictly limited to <5g[1].
(C+O) per Azide Group 9Passes the "Rule of Six," indicating baseline ambient stability[1].
Max Safe Concentration < 1.0 MPrevents critical energy density during storage and pumping[1].
Recommended Storage <-18 °CMust be stored in amber glass to prevent photochemical degradation[1].
Table 2: Flow Chemistry Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action
Pressure spikes in the reactor coil Nitrogen gas off-gassing (e.g., during Staudinger reduction).Install a back-pressure regulator (BPR) and utilize a segmented gas-liquid flow regime to manage expansion.
Reactor fouling / blockages Precipitation of inorganic salts or catalyst degradation.Switch to homogeneous catalysts or incorporate an in-line acoustic (ultrasonic) bath to prevent salt bridging.
Biphasic stalling (Low conversion) Decreased interfacial surface area causing mass transfer limitations.Tune pump rates to create alternating "slugs" of aqueous/organic phases. Internal recirculation within slugs drives the reaction.

Part 3: System Workflows & Visualizations

To prevent the accumulation of hazardous intermediates, the following continuous flow architecture is recommended for azide-alkyne cycloadditions (CuAAC) or reductions involving 1-azido-3-methoxy-2-methylbenzene.

FlowChemistry N1 Reagent A Stream (1-azido-3-methoxy-2-methylbenzene) N3 Static T-Mixer (Rapid Homogenization) N1->N3 N2 Reagent B Stream (Alkyne/Reductant + Catalyst) N2->N3 N4 Residence Time Coil (Controlled Thermal Zone) N3->N4 Mixed Stream N5 In-line Quench / Liquid-Liquid Extraction N4->N5 Reaction Complete N6 Product Collection (Zero Azide Accumulation) N5->N6 Purified Output

Continuous flow setup for azide scale-up preventing hazardous intermediate accumulation.

Part 4: Self-Validating Experimental Protocol

Telescoped Continuous Flow Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the scale-up of 1-azido-3-methoxy-2-methylbenzene via a continuous flow Click reaction. The protocol is designed as a self-validating system , meaning the physical setup inherently proves its own safety and completion status at each step.

Step 1: Reagent Preparation & Priming

  • Action: Prepare a 0.5 M solution of 1-azido-3-methoxy-2-methylbenzene in 2-MeTHF (Stream A) and a 0.55 M solution of the target alkyne with a soluble copper(I) catalyst complex in 2-MeTHF (Stream B).

  • Causality: 2-MeTHF is chosen over halogenated solvents to completely eliminate the risk of explosive diazidomethane formation[4][5]. The 0.5 M concentration ensures the system remains well below the 1.0 M safety threshold for organic azides, preventing critical energy density[1].

Step 2: Rapid Homogenization

  • Action: Pump Stream A and Stream B at equal flow rates into a high-shear static T-mixer.

  • Causality: CuAAC reactions are highly exothermic. Rapid, uniform mixing prevents localized concentration gradients (hot spots) that could trigger the thermal decomposition of the azide before the cycloaddition can occur.

Step 3: Thermal Residence & Reaction

  • Action: Direct the mixed stream into a perfluoroalkoxy (PFA) residence coil heated to 60 °C, with the flow rate calibrated for a 10-minute residence time.

  • Causality: The high surface-area-to-volume ratio of the PFA coil ensures strict isothermal conditions. The heat generated by the reaction is immediately dissipated into the surrounding heating bath, physically preventing a thermal runaway[3].

Step 4: In-Line Quench and Self-Validation

  • Action: Pass the reactor effluent through an in-line column packed with a metal scavenger resin (e.g., QuadraPure) before collecting the product in a vessel containing aqueous EDTA.

  • Causality & Validation: The scavenger resin removes the copper catalyst, instantly halting any further reaction. The EDTA quench ensures any trace metals are chelated, providing a definitive stop to the reaction.

  • System Validation: You can validate the complete consumption of the azide in real-time by routing the output stream through an in-line FlowIR spectrometer. The complete disappearance of the strong azide asymmetric stretch at ~2100 cm⁻¹ confirms the system is operating safely and conversion is 100% complete.

References

  • Bräse, S., Gil, C., Knepper, K., Zimmermann, V. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds," Angewandte Chemie International Edition, 2005.[Link]

  • Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford University. [Link]

  • InnoSyn. "Azide Chemistry Made Safe." InnoSyn Continuous Manufacturing.[Link]

  • Gutmann, B., et al. "Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines," National Institutes of Health (PMC), 2019.[Link]

Sources

Technical Support Center: Impurity Analysis & Troubleshooting for 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-azido-3-methoxy-2-methylbenzene . Aryl azides are highly versatile intermediates in click chemistry and photoaffinity labeling; however, their inherent thermal instability and reactivity present unique challenges during synthesis and impurity profiling.

This living document addresses the most critical troubleshooting scenarios, from mitigating process-related impurities during diazotization to preventing instrumental artifacts during mass spectrometry.

Part 1: Synthesis & Process-Related Impurities

FAQ 1: What are the primary process impurities expected in my crude product, and where do they come from?

1-Azido-3-methoxy-2-methylbenzene is typically synthesized via the diazotization of 3-methoxy-2-methylaniline, followed by nucleophilic substitution with sodium azide. If the reaction parameters are not strictly controlled, three major impurities emerge:

  • Unreacted Starting Material (3-methoxy-2-methylaniline): Occurs if the nitrosyl cation (NO⁺) generation is incomplete.

  • Hydrolysis Byproduct (3-methoxy-2-methylphenol): The diazonium salt is highly unstable. If the temperature exceeds 5 °C, water acts as a nucleophile, ejecting nitrogen gas and forming a phenol[1].

  • Azo Dimers: If the pH is insufficiently acidic, unreacted free-base aniline will attack the diazonium intermediate in an electrophilic aromatic substitution, yielding highly colored azo coupling products.

Pathway Aniline 3-methoxy-2-methylaniline (Starting Material) Diazonium Diazonium Salt Intermediate (Ar-N2+) Aniline->Diazonium NaNO2, HCl, 0-5°C Azide 1-azido-3-methoxy-2-methylbenzene (Target Product) Diazonium->Azide NaN3, 0°C Phenol 3-methoxy-2-methylphenol (Hydrolysis Impurity) Diazonium->Phenol H2O, T > 5°C (Thermal Hydrolysis) Azo Azo Dimer (Coupling Impurity) Diazonium->Azo Unreacted Aniline (pH > 3)

Reaction pathway illustrating the formation of the target aryl azide and its primary impurities.
FAQ 2: How can I minimize the formation of the phenol impurity and ensure a safe azidation?

The key is maintaining a self-validating, low-temperature environment and strictly managing the stoichiometry of nitrous acid. We recommend the following validated protocol:

Step-by-Step Methodology: Self-Validating Diazotization & Azidation
  • Amine Dissolution: Dissolve 1.0 eq of 3-methoxy-2-methylaniline in 3.0 eq of aqueous HCl (1M).

    • Causality: The excess acid ensures complete protonation of the amine, preventing the free base from participating in unwanted azo coupling reactions.

  • Nitrous Acid Generation: Chill the solution to 0–2 °C using an ice-salt bath. Slowly add 1.05 eq of aqueous NaNO₂ dropwise.

    • Causality: Strict temperature control (0–5 °C) is mandatory to prevent the diazonium salt from thermally hydrolyzing into the phenol impurity[1].

  • Validation Check (Crucial): Spot the reaction mixture onto KI-starch paper.

    • Causality: An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed.

  • Quenching: Add small portions of solid sulfamic acid until a fresh KI-starch test yields a negative result.

    • Causality: If unreacted HNO₂ is present when NaN₃ is added, it will generate hydrazoic acid (HN₃)—a highly toxic and explosive gas. Quenching is a mandatory safety and purity step.

  • Azidation: Slowly add 1.2 eq of aqueous NaN₃ at 0 °C. The evolution of nitrogen gas serves as a visual validation of the substitution.

  • Isolation: Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Part 2: Analytical Troubleshooting & Instrumental Artifacts

FAQ 3: My GC-MS shows multiple peaks (including an amine), but my NMR indicates >98% purity. What is happening?

You are observing an instrumental artifact . Aryl azides are thermally labile and readily undergo thermolysis at temperatures between 140 °C and 170 °C[2].

When you inject 1-azido-3-methoxy-2-methylbenzene into a standard GC-MS with an injector port set to 250 °C, the molecule instantly degrades. It ejects N₂ gas to form a highly reactive nitrene radical. This nitrene abstracts hydrogen from the solvent or carrier gas to form the starting amine, or dimerizes to form azo compounds. Do not use GC-MS for the primary purity analysis of aryl azides.

Workflow Start 1-azido-3-methoxy-2-methylbenzene Sample ThermCheck Thermal Stability Assessment (DSC/TGA) Start->ThermCheck HPLC LC-UV/MS Analysis (Primary Method) ThermCheck->HPLC T_onset < 150°C (Recommended) GCMS GC-MS Analysis (High Risk of Degradation) ThermCheck->GCMS T_onset > 150°C (Not Recommended) Nitrene Thermal Degradation (Nitrene Formation) GCMS->Nitrene Injector Port > 200°C

Analytical decision workflow for aryl azides to prevent thermal degradation artifacts.
FAQ 4: What is the recommended HPLC method for resolving these impurities?

Liquid chromatography coupled with a mass detector (LC-MS) is the gold standard for azido impurity profiling[3].

Step-by-Step Methodology: HPLC-UV/MS Impurity Profiling
  • Column Selection: Use a C18 Reverse Phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier (Formic Acid) ensures that the phenol impurity (pKa ~10) remains fully protonated. This prevents peak tailing and ensures reproducible retention times.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes.

  • Detection Parameters: Set UV detection at 210 nm and 254 nm. Set the MS to ESI+ mode.

    • Self-Validating Check: The azide target peak should yield a mass of[M+H]⁺ (m/z 164), but be aware that in-source fragmentation often yields a prominent [M+H-28]⁺ peak (m/z 136) due to the loss of N₂.

Part 3: Data Presentation & Reference Tables

To assist in rapid peak identification and thermal risk assessment, refer to the consolidated data tables below.

Table 1: Expected Analytical Profile of 1-Azido-3-methoxy-2-methylbenzene
CompoundOriginRelative Retention Time (RRT)Expected MS Peak (m/z)
3-methoxy-2-methylaniline Starting Material~0.4138 [M+H]⁺ (ESI+)
3-methoxy-2-methylphenol Hydrolysis Byproduct~0.6137 [M-H]⁻ (ESI-)
1-azido-3-methoxy-2-methylbenzene Target Product1.0164 [M+H]⁺ / 136 [M+H-N₂]⁺
Azo Dimer Coupling Byproduct~1.5285 [M+H]⁺ (ESI+)
Table 2: Comparative Thermal Stability Indicators for Aryl Azides

Note: The stability of organic azides is dictated by their molecular structure; electron-donating groups (like methoxy) can influence the onset of decomposition[4].

ParameterTypical Range for Aryl AzidesImplications for Analysis & Handling
Decomposition Onset (T_onset) 140 °C - 170 °CDo not exceed this temperature in GC injector ports or during solvent evaporation.
Enthalpy of Decomposition (ΔH_d) -100 to -150 kJ/molHighly exothermic. Requires blast shielding during scale-up >5 grams.
Primary Degradant N₂ gas + NitreneLeads to false identification of amines or dimers in thermal analytical methods.

References

  • Aromatic Reactions: Diazotization of Aniline. OrgoSolver Reaction Database. URL: [Link]

  • An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. ResearchGate. URL: [Link]

  • Mass spectrometry of aryl azides. ResearchGate. URL: [Link]

Sources

Technical Support Center: Kinetic Studies of 1-Azido-3-Methoxy-2-Methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aryl azide reaction kinetics. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals investigating the kinetic behaviors of 1-azido-3-methoxy-2-methylbenzene .

Due to the unique steric and electronic interplay between its ortho-methyl and meta-methoxy substituents, this molecule exhibits complex kinetic profiles, splitting its reactivity between intermolecular cycloadditions and rapid intramolecular decomposition pathways.

Part 1: Reaction Pathways & Mechanistic Logic

Before troubleshooting kinetic assays, it is critical to understand the divergent pathways this molecule can take under thermal, photochemical, or catalytic activation.

ReactionPathways A 1-Azido-3-methoxy- 2-methylbenzene B Thermal/UV Activation (-N2) A->B Heat / hv F 1,3-Dipolar Cycloaddition (+ Dipolarophile) A->F Click Chemistry C Singlet Nitrene B->C Fast D Intramolecular C-H Insertion (Indoline Formation) C->D o-Methyl Proximity E Aniline Byproduct (Trace Moisture) C->E H-Abstraction G Triazole Derivative F->G Regioselective

Reaction pathways of 1-azido-3-methoxy-2-methylbenzene.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 1-azido-3-methoxy-2-methylbenzene exhibit accelerated thermal decomposition compared to unsubstituted phenyl azide? A1: The kinetics of azide decomposition into a singlet nitrene and dinitrogen ( N2​ ) are heavily dictated by the electronic and steric environment of the aryl ring. While unsubstituted phenyl azide activates at >140 °C, the presence of electron-donating groups lowers the N−N bond cleavage energy[1]. Furthermore, the ortho-methyl group provides a kinetically favorable intramolecular pathway. Once the azide extrudes N2​ , the highly reactive singlet nitrene rapidly undergoes C-H insertion into the adjacent ortho-methyl group to form a 5-membered indoline derivative[2]. This proximity effect drastically lowers the apparent activation energy ( Ea​ ) of the global decomposition process.

Q2: During my thermal decomposition studies, why am I observing high yields of an aniline derivative instead of the expected insertion products? A2: Reduction of the aryl azide to the corresponding aniline is a ubiquitous byproduct in both thermal and photochemical decomposition workflows[2]. This occurs when the divalent nitrogen reactive intermediate (nitrene) abstracts hydrogen atoms from trace moisture or protic solvents in the environment. To prevent this, strict Schlenk techniques and anhydrous solvents must be employed.

Q3: How do the substituents affect 1,3-dipolar cycloaddition (click chemistry) kinetics? A3: The methoxy group is electron-donating via resonance (though complex at the meta position, it influences overall ring electron density), which raises the HOMO energy of the azide. This accelerates inverse-electron-demand cycloadditions but can decelerate normal-demand cycloadditions with electron-rich alkynes. Additionally, the ortho-methyl group introduces steric hindrance, which can slow down the formation of the triazoline/triazole transition state depending on the bulkiness of the dipolarophile[3].

Part 3: Troubleshooting Kinetic Measurements

NMRTroubleshooting Start Non-linear 1st-order plot? Check1 Check Reagent Ratio Start->Check1 Sol1 Ensure[Alkene] >> [Azide] (>10x excess) Check1->Sol1 Ratio too low Check2 Check Temp Stability Check1->Check2 Ratio OK Sol2 Calibrate NMR probe temp Check2->Sol2 Temp fluctuating Check3 Check for Side Reactions Check2->Check3 Temp stable Sol3 Exclude moisture to prevent aniline formation Check3->Sol3 Extra peaks present

Troubleshooting logic for non-linear NMR kinetic plots.

Issue 1: Inconsistent Activation Energy ( Ea​ ) values derived from TGA/DSC.
  • Root Cause: Aryl azide decomposition is highly exothermic due to the release of dinitrogen[4]. Using large sample masses (>5 mg) leads to thermal runaway and self-heating. This invalidates the core assumption of thermal analysis—that the sample temperature equals the furnace temperature—artificially skewing the calculated activation energy.

  • Solution: Restrict sample sizes to <2 mg and utilize multiple heating rates (see Protocol 1).

Issue 2: Non-linear pseudo-first-order kinetic plots during NMR monitoring.
  • Root Cause: Loss of pseudo-first-order conditions, NMR probe temperature fluctuations, or competing nitrene decomposition pathways occurring parallel to the cycloaddition.

  • Solution: Ensure the dipolarophile is in at least a 10-fold molar excess so its concentration remains effectively constant[3]. Utilize an internal standard to decouple concentration measurements from instrument drift.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Determination of Decomposition Kinetics via TGA/DSC

This protocol uses the model-free Kissinger isoconversional method to determine Ea​ without assuming a specific reaction mechanism.

  • Sample Preparation: Weigh exactly 1.0–1.5 mg of 1-azido-3-methoxy-2-methylbenzene into an aluminum crucible. Causality: Low mass prevents exothermic thermal runaway, ensuring accurate temperature readings.

  • Dynamic Heating: Purge the TGA/DSC furnace with dry N2​ (50 mL/min). Run separate temperature ramps on fresh samples at heating rates ( β ) of 2, 5, 10, and 15 °C/min from 25 °C to 250 °C.

  • Data Extraction: Identify the peak exothermic temperature ( Tp​ ) for the −N3​ decomposition at each heating rate[4].

  • Self-Validation Check: Plot ln(β/Tp2​) versus 1/Tp​ . A strictly linear correlation validates that the decomposition follows a consistent kinetic mechanism across the tested temperature range. Non-linearity indicates competing parallel reactions (e.g., intermolecular vs. intramolecular pathways).

Protocol 2: NMR Monitoring of Cycloaddition Kinetics
  • Reagent Preparation: In a nitrogen-filled glovebox, prepare a solution of 1-azido-3-methoxy-2-methylbenzene (0.05 M) and the target dipolarophile (0.50 M, 10x excess) in anhydrous Toluene- d8​ . Causality: The massive excess simplifies the complex bimolecular rate equation into a pseudo-first-order model.

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.05 M) to the mixture.

  • Isothermal Acquisition: Transfer to a J. Young NMR tube. Insert into the NMR spectrometer pre-equilibrated to the target temperature (e.g., 60 °C). Acquire 1H -NMR spectra every 10 minutes.

  • Self-Validation Check: Normalize the integration of the azide's aromatic protons against the internal standard's protons. This internal validation decouples your kinetic concentration data from potential instrument drift (e.g., receiver gain changes or tuning fluctuations) over long acquisitions.

Part 5: Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic parameters of substituted aryl azides to provide context for the behavior of 1-azido-3-methoxy-2-methylbenzene.

Substituent PatternRelative Azide Bond-Cleavage Energy (kcal/mol)Decomposition Onset (°C)Primary Thermal Pathway
Unsubstituted (Phenyl Azide)Baseline> 140Intermolecular Insertion
Perfluorinated-3.1> 130Intermolecular Insertion
p-Methoxy-3.7~ 110Intermolecular Insertion
o-Methyl, m-Methoxy Significantly Lowered < 100 Intramolecular (Indoline)

Data synthesized from comparative density functional theory (DFT) calculations and thermogravimetric analyses[1][4].

Part 6: References

  • [2] Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. Source: PMC. URL:2

  • [4] Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. Source: PMC. URL:4

  • [3] A mechanistic investigation of the ruthenium porphyrin catalysed aziridination of olefins by aryl azides. Source: Dalton Transactions (RSC Publishing). URL: 3

  • [1] Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. Source: ACS Publications. URL: 1

Sources

Technical Support Center: Thermal Stability & Handling of 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal stability profile of 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9). While organic azides are indispensable for click chemistry, photoaffinity labeling, and complex synthesis, their energetic nature requires precise thermal management. This guide bridges the gap between theoretical kinetics and daily benchwork, ensuring your protocols are both safe and high-yielding.

Core Principles: The Causality of Thermal Degradation

To troubleshoot effectively, we must first understand the molecular behavior of this specific azide under thermal stress. The thermal decomposition of aryl azides is an exothermic process driven by the extrusion of dinitrogen (N₂) gas, leaving behind a highly reactive singlet nitrene intermediate[1].

For 1-azido-3-methoxy-2-methylbenzene, the presence of an ortho-methyl group and a meta-methoxy group significantly alters its electronic landscape. Steric hindrance and electron-donating effects from ortho-substituents lower the activation energy required for N-N bond cleavage[2]. Consequently, while unsubstituted phenyl azide decomposes at temperatures above 140 °C, ortho-substituted derivatives often exhibit lower onset temperatures for decomposition[3].

Furthermore, we must evaluate the safety threshold using the carbon/oxygen-to-nitrogen ratio: (NC​+NO​)/NN​ . For 1-azido-3-methoxy-2-methylbenzene ( C8​H9​N3​O ), this ratio is exactly 3.0 ((8+1)/3). A ratio of >3 is the general threshold for an azide to be considered non-explosive and manipulable. Sitting exactly on this borderline means the compound is highly sensitive to thermal runaway if heated improperly.

Troubleshooting Guide

Issue 1: Unexplained Yield Drops or "Tar" Formation During Heated Reactions
  • Symptom: Your reaction mixture turns dark brown or black upon heating (e.g., during a heated CuAAC click reaction). LC-MS analysis shows a lack of desired product and the presence of broad, high-molecular-weight polymeric peaks.

  • Root Cause: You have exceeded the thermal activation barrier of the azide. The compound has decomposed into a singlet nitrene, which rapidly undergoes intersystem crossing to a triplet nitrene or engages in uncontrolled intermolecular C-H insertions and dimerization (forming azo compounds and polymeric "tar")[1].

  • Actionable Solution: Cap all reaction temperatures at 70 °C. If you are performing a cycloaddition, do not force the reaction with heat. Instead, optimize your catalytic system (e.g., use a highly active Cu(I) source with a stabilizing ligand like THPTA) to allow the reaction to proceed efficiently at room temperature.

Issue 2: Pressure Spikes in Sealed Reaction Vessels
  • Symptom: Septums pop off, or glass microwave vials fracture during heating.

  • Root Cause: The decomposition of one mole of 1-azido-3-methoxy-2-methylbenzene generates one mole of N₂ gas exothermically. Because its structural ratio sits at the borderline of explosive potential, localized superheating causes rapid gas evolution and catastrophic pressure build-up.

  • Actionable Solution: Never heat this compound in a sealed, unvented system above 80 °C. Always conduct a small-scale thermal hazard assessment (see protocol below) before attempting any scaled-up heating[4].

Frequently Asked Questions (FAQs)

Q: How should I store 1-azido-3-methoxy-2-methylbenzene to maintain its active titer? A: Store the compound neat or in a stabilized, anhydrous solution at -20 °C in an amber vial. Aryl azides are sensitive to both thermal and photolytic degradation. Ambient light and room temperature storage will induce slow N₂ extrusion, reducing the effective concentration of the azide over time.

Q: Can I purify this compound using vacuum distillation? A: Absolutely not. Distillation requires sustained heating that will likely exceed the thermal activation barrier of this ortho-substituted azide, risking a violent, runaway exothermic decomposition. Purification must be strictly limited to silica gel chromatography at ambient temperature or low-temperature recrystallization.

Data Presentation: Thermal Stability Comparison

To contextualize the stability of 1-azido-3-methoxy-2-methylbenzene, compare it against standard aryl azides.

Compound Class (NC​+NO​)/NN​ RatioEst. Tonset​ (°C)Primary Degradation Pathway
Phenyl Azide (Unsubstituted)2.0 (High Risk)> 140 °CNitrene formation Azepines / Tar
1-Azido-3-methoxy-2-methylbenzene 3.0 (Borderline) ~110 - 130 °C *Nitrene formation Dimerization / Tar
Perfluorophenyl Azide2.0 (High Risk)> 130 °CC-H Insertion (Crosslinking)

*Estimated based on calorimetric data of structurally analogous ortho-substituted aryl azides[2][3].

Experimental Protocol: Self-Validating Thermal Hazard Assessment (DSC/TGA)

Before utilizing 1-azido-3-methoxy-2-methylbenzene in any heated workflow, you must empirically determine its safe handling limits using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[4].

Step 1: Sample Preparation Accurately weigh 2–5 mg of the azide into a tared aluminum crucible. Self-Validation Check: Ensure the sample is dried under high vacuum prior to testing. Residual volatile solvents (like DCM or EtOAc) will cause endothermic evaporation peaks that can mask or skew the critical exothermic decomposition onset.

Step 2: Instrument Setup Place the crucible into the DSC/TGA instrument. Purge the system with dry Nitrogen (N₂) gas at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation from interfering with the pure thermal decomposition kinetics.

Step 3: Temperature Programming Equilibrate the sample at 25 °C for 5 minutes. Initiate a temperature ramp at a constant heating rate of 5 °C/min up to 250 °C. Causality: A slow heating rate (5 °C/min rather than the standard 20 °C/min) prevents thermal lag between the furnace and the sample, providing a highly accurate, conservative Tonset​ measurement essential for safety[4].

Step 4: Data Analysis & Validation Analyze the TGA curve for a sharp mass loss corresponding to the theoretical mass of N₂ (~17% for this compound). Simultaneously, identify the start of the exothermic peak ( Tonset​ ) on the DSC curve. Self-Validation Check: If the TGA shows mass loss before the DSC shows an exotherm, your sample contains volatile impurities. If the mass loss perfectly aligns with the exotherm, you have successfully identified the true azide decomposition temperature. Your maximum absolute reaction temperature must be set at least 40 °C below this Tonset​ .

Mandatory Visualization: Degradation Pathway

G Start 1-Azido-3-methoxy- 2-methylbenzene Heat Thermal Stress (> 80 °C) Start->Heat Nitrene Singlet Nitrene Intermediate Heat->Nitrene N-N Cleavage N2 N₂ Gas Evolution (Pressure Risk) Heat->N2 Exothermic Triplet Triplet Nitrene (Intersystem Crossing) Nitrene->Triplet Tar Polymeric Tar / Degradation Products Nitrene->Tar Intermolecular Insertion Azo Azo Compounds (Dimerization) Triplet->Azo Dimerization

Thermal degradation pathway of 1-azido-3-methoxy-2-methylbenzene.

Sources

Validation & Comparative

In-Depth Comparison Guide: 1-Azido-3-methoxy-2-methylbenzene vs. Alternative Aryl Azides in Bioconjugation and Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the optimal azide for bioconjugation or photoaffinity labeling (PAL) is a critical decision that dictates reaction kinetics, target specificity, and conjugate stability. 1-Azido-3-methoxy-2-methylbenzene is a highly specialized, sterically hindered, and electron-rich aryl azide.

This guide objectively compares its performance against standard aryl azides, detailing the mechanistic causality behind its unique reactivity profile, and provides self-validating experimental protocols to ensure reproducible integration into your workflows.

Mechanistic Causality: How Structure Dictates Function

The reactivity of 1-azido-3-methoxy-2-methylbenzene is governed by two competing yet complementary structural features: the electronic contribution of the meta-methoxy group and the steric bulk of the ortho-methyl group.

Electronic Activation (The Methoxy Effect)

In copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the electron-donating methoxy group increases the electron density on the azide moiety. Mechanistic studies have demonstrated that for these click reactions, often requiring significantly shorter reaction times compared to unactivated aliphatic azides[1].

Steric Deconjugation (The Ortho-Methyl Effect)

While steric hindrance typically suppresses bimolecular reactions, the ortho-methyl group in this molecule forces the azido group out of the aromatic plane. This structural twist disrupts the π -conjugation between the azide and the benzene ring, localizing electron density directly on the azide nitrogens. Consequently, in strain-promoted azide-alkyne cycloadditions (SPAAC) due to this increased ground-state energy[2].

Photochemical Directing Effects

During photoaffinity labeling (PAL), UV irradiation of standard unsubstituted phenyl azides generates a singlet nitrene that rapidly undergoes ring expansion to a ketenimine. Ketenimines are long-lived electrophiles that react indiscriminately with ambient nucleophiles, leading to off-target labeling. However, , but instead form basic nitrenes that protonate into highly reactive nitrenium ions[3]. The combination of the methoxy and ortho-methyl groups stabilizes this pathway, favoring direct C-H insertion and significantly improving target-specific crosslinking yields.

G A Aryl Azide (Ground State) B Singlet Nitrene (Highly Reactive) A->B UV Light (-N2) C Ketenimine (Ring Expansion) B->C Unsubstituted Aryl Azides D Nitrenium Ion (EDG Stabilized) B->D EDG / Ortho-Substituted (e.g., 1-azido-3-methoxy...) E Direct C-H Insertion (High Target Specificity) B->E Desired PAL Pathway F Nucleophile Trapping (Off-Target Labeling) C->F Non-specific D->E Enhanced Crosslinking

Photochemical activation pathways of aryl azides in photoaffinity labeling.

Objective Performance Comparison

To contextualize the utility of 1-azido-3-methoxy-2-methylbenzene, we compare it against three benchmark alternatives:

  • Phenyl Azide : The unsubstituted baseline.

  • 4-Methoxyphenyl Azide : An electron-rich but sterically unhindered alternative.

  • Perfluorophenyl Azide (PFPA) : The electron-deficient gold standard for C-H insertion and SPAAC.

Quantitative Data Summary
Property / Metric1-Azido-3-methoxy-2-methylbenzenePhenyl Azide (Baseline)4-Methoxyphenyl AzidePerfluorophenyl Azide (PFPA)
CuAAC Reactivity High (EDG accelerated)ModerateVery HighLow
SPAAC Reactivity Moderate-High (Steric deconjugation)LowLowVery High (LUMO lowered)
PAL Primary Pathway Nitrenium Ion / Direct InsertionKetenimine (Ring Expansion)Nitrenium IonDirect C-H Insertion
Thermal Stability High (Ortho-shielded)ModerateLow (Prone to oxidation)High (C-F bond strength)
Off-Target Labeling LowHighModerateLow

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating internal checks, researchers can definitively confirm the causality of their experimental outcomes.

Protocol 1: CuAAC-Mediated Bioconjugation

This protocol leverages the electron-rich nature of 1-azido-3-methoxy-2-methylbenzene to conjugate it with a terminal alkyne-modified protein.

Step 1: Reagent Preparation Prepare stock solutions in degassed, deionized water:

  • CuSO₄ (100 mM)

  • THPTA ligand (500 mM)

  • Sodium ascorbate (1 M, prepared fresh immediately before use)

  • 1-azido-3-methoxy-2-methylbenzene (10 mM in DMSO)

Step 2: Catalyst Generation (Causality Check) Pre-mix CuSO₄ and THPTA at a 1:5 molar ratio, then add sodium ascorbate (10 equivalents relative to Cu).

  • Causality: THPTA stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that degrade proteins. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

  • Self-Validation Checkpoint: The catalyst mixture must turn from blue to colorless/pale yellow. A persistent blue/green tint indicates incomplete reduction or oxidation of the ascorbate, requiring a fresh preparation.

Step 3: Cycloaddition Add the pre-formed Cu(I)-THPTA complex to the protein-alkyne solution (final Cu concentration: 100 µM). Add the azide (final concentration: 1 mM). Incubate at room temperature for 1-2 hours under gentle agitation.

Step 4: Purification & Validation Quench the reaction with 5 mM EDTA to chelate the copper. Purify via size-exclusion chromatography (e.g., Sephadex G-25). Validate conjugation via intact mass spectrometry (LC-MS), looking for the exact mass shift corresponding to the triazole-linked adduct.

G Step1 1. Prepare Reagents (Azide + Alkyne) Step2 2. Cu(I) Generation (CuSO4 + Ascorbate) Step1->Step2 Step3 3. Ligand Stabilization (THPTA) Step2->Step3 Step4 4. Cycloaddition (Room Temp, 1-2h) Step3->Step4 Step5 5. Purification (Dialysis/Desalting) Step4->Step5

Self-validating step-by-step workflow for CuAAC bioconjugation.

Protocol 2: Photoaffinity Labeling (PAL) of Protein Targets

Step 1: Probe Incubation Incubate the target protein (10 µM) with the 1-azido-3-methoxy-2-methylbenzene-derived probe (50 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C to allow for equilibrium binding.

Step 2: Photolysis Transfer the mixture to a quartz cuvette or a UV-transparent 96-well plate. Irradiate at 300–350 nm for 5–10 minutes on ice.

  • Causality: Irradiation at >300 nm ensures the activation of the azide to the nitrene/nitrenium ion without causing photolytic damage to endogenous aromatic amino acids (like tryptophan and tyrosine), which absorb strongly at 280 nm.

Step 3: Quenching & Validation Quench the reaction by adding a primary amine-containing buffer (e.g., 50 mM Tris-HCl) to scavenge any unreacted long-lived intermediates.

  • Self-Validation Checkpoint: Run a parallel "Dark Control" (identical conditions, no UV irradiation). Analyze both samples via SDS-PAGE or Western Blot. Any crosslinking observed in the dark control indicates non-specific background reactivity (e.g., Michael addition or nucleophilic attack), validating that true crosslinking in the experimental sample is strictly photochemically driven.

References

  • Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs . PMC.[Link]

  • Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds . RSC Publishing.[Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents . PMC.[Link]

Sources

Comparative Reactivity Guide: 1-Azido-3-methoxy-2-methylbenzene vs. 1-Azido-4-methoxybenzene in Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl azides are indispensable functional groups in bioconjugation, photoaffinity labeling, and pharmaceutical synthesis. However, their reactivity is not universal; it is profoundly dictated by the steric and electronic microenvironment of the aromatic ring. This guide provides an objective, data-driven comparison between two distinct azide building blocks: 1-azido-4-methoxybenzene (4-AMB) , a highly reactive, unhindered standard, and 1-azido-3-methoxy-2-methylbenzene (3M2MB) , a sterically hindered analogue. Understanding the causality behind their divergent kinetics is critical for optimizing synthetic workflows and avoiding late-stage reaction failures.

Structural and Mechanistic Causality

To predict how these molecules will behave in your assays, we must analyze the fundamental physics of their structures.

1-Azido-4-methoxybenzene (4-AMB)
  • Electronic Profile: The para-methoxy group is a strong resonance donor. Its oxygen lone pairs donate electron density through the π-system directly to the azide-bearing carbon, significantly enhancing the nucleophilic character of the azide [1].

  • Steric Profile: The absence of ortho substituents provides an unobstructed 180° approach angle. This lack of steric resistance minimizes the activation energy ( Ea​ ) required to achieve the coplanar transition state during [3+2] cycloadditions.

1-Azido-3-methoxy-2-methylbenzene (3M2MB)
  • Electronic Profile: The methoxy group is positioned meta to the azide. In this orientation, resonance donation cannot reach the azide carbon; instead, the methoxy group exerts a mild, inductive electron-withdrawing effect.

  • Steric Profile: The defining feature is the ortho-methyl group. This creates a severe steric clash that restricts the rotational degrees of freedom of the C(aryl)-N bond. When an incoming alkyne or nucleophile approaches, the steric bulk forces the transition state into a higher-energy conformation, drastically reducing reaction kinetics [1].

ReactivityMechanisms cluster_4AMB 1-Azido-4-methoxybenzene cluster_3M2MB 1-Azido-3-methoxy-2-methylbenzene A_Node1 Para-Methoxy Group (Resonance Donor) A_Node2 Electron-Rich Azide (Unhindered) A_Node1->A_Node2 π-Electron Transfer A_Node3 Fast Cycloaddition High Yield (<4h) A_Node2->A_Node3 Low Activation Energy B_Node1 Ortho-Methyl Group (Steric Bulk) B_Node2 Restricted Approach Angle (Steric Clash) B_Node1->B_Node2 Conformal Locking B_Node3 Slow Cycloaddition Low Yield (>11h) B_Node2->B_Node3 High Activation Energy

Mechanistic divergence in azide cycloaddition due to steric and electronic factors.

Comparative Performance Data

The structural differences manifest clearly in empirical data. Below is a quantitative comparison of their performance across standard synthetic methodologies.

Table 1: Quantitative Reactivity Comparison
Reaction Workflow1-Azido-4-methoxybenzene (4-AMB)1-Azido-3-methoxy-2-methylbenzene (3M2MB)Mechanistic Rationale
Organocatalytic Click[3+2] 79% Yield (Complete in 4h)~30% Yield (Incomplete at 11h)Ortho-methyl bulk prevents the necessary alignment for the transition state, causing a massive kinetic penalty [1].
Base-Catalyzed Amidation >90% Yield (Fast triazoline formation)Moderate Yield (Slow reaction)While double ortho-substitution completely halts this reaction, mono-ortho substitution is tolerated but slows the initial azide-enolate cycloaddition [2].
Photolytic Nitrene Generation Fast ISC (Favors azobenzene formation)Moderate ISC (Prone to C-H insertion)The para-methoxy group accelerates singlet-to-triplet intersystem crossing (ISC). The ortho-methyl group diverts the intermediate toward intramolecular trapping [3].

Validated Experimental Protocols

To objectively compare these two reagents in your own laboratory, utilize the following self-validating protocol for an organocatalytic azide-alkyne cycloaddition.

Protocol: Parallel Organocatalytic Cycloaddition Assay

This protocol uses tetramethylguanidine (TMG) to demonstrate the stark kinetic differences without the confounding variables of copper coordination.

Materials Required:

  • Azides: 1-Azido-4-methoxybenzene and 1-Azido-3-methoxy-2-methylbenzene

  • Alkyne: Standard activated diketone or terminal alkyne (0.3 mmol)

  • Catalyst: Tetramethylguanidine (TMG, 20 mol %)

  • Solvent: Anhydrous DMSO

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried vials, dissolve the alkyne (0.3 mmol) in 1.0 mL of anhydrous DMSO.

  • Azide Addition: Add 1.5 equivalents (0.45 mmol) of 4-AMB to Vial A, and 1.5 equivalents of 3M2MB to Vial B.

  • Catalyst Initiation: Add TMG (20 mol %) to both vials simultaneously. Stir at 25 °C.

    • Expert Note: Do not elevate the temperature to force the 3M2MB reaction. Aryl azides can undergo thermal decomposition (extruding N2​ ) at elevated temperatures, which will skew your comparative yield.

  • Self-Validation & Monitoring:

    • At t = 1h and t = 4h , extract a 10 µL aliquot from each vial. Quench with aqueous NH4​Cl and extract into ethyl acetate.

    • Analyze via IR spectroscopy or LC-MS.

    • Validation Check: The disappearance of the strong azide IR stretch (~2100 cm−1 ) confirms conversion. Vial A (4-AMB) should show near-complete disappearance by 4h.

  • Extended Incubation: Maintain Vial B (3M2MB) for up to 11 hours. You will observe that steric hindrance prevents the reaction from reaching completion, plateauing around ~30% yield [1].

  • Workup: Quench both reactions with aqueous NH4​Cl , extract with dichloromethane (2 x 20 mL), dry over Na2​SO4​ , and purify via silica gel chromatography (petroleum ether/ethyl acetate = 10:1) to isolate the respective triazoles.

ExperimentalWorkflow Step1 Prepare Equimolar Azide Solutions (0.3 mmol in DMSO) Step2 Add Catalyst (20 mol% TMG) Step1->Step2 Split Parallel Incubation (25°C) Step2->Split PathA 4-AMB Reaction Monitor at 1h, 4h Split->PathA PathB 3M2MB Reaction Monitor at 4h, 11h Split->PathB Analysis LC-MS & IR Yield Quantification PathA->Analysis PathB->Analysis

Parallel experimental workflow for quantifying steric penalties in click chemistry.

Conclusion and Application Strategy

When designing a synthetic route or bioconjugation strategy:

  • Select 1-Azido-4-methoxybenzene when rapid kinetics, high yields, and mild conditions are paramount. Its electron-rich, unhindered nature makes it a premium choice for standard click chemistry and photo-crosslinking.

  • Select 1-Azido-3-methoxy-2-methylbenzene only when the specific structural motif of the final product requires it (e.g., matching a natural product or pharmaceutical pharmacophore). Be prepared to compensate for its sluggish reactivity by utilizing highly active catalysts (e.g., specific Cu(I) ligands) or extending reaction times significantly, while strictly monitoring for thermal degradation.

References

  • Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. ACS Omega / PMC. Verified URL:[Link]

  • Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. Chemical Science (RSC Publishing). Verified URL:[Link]

  • Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews (ACS Publications). Verified URL:[Link]

Validation of Experimental Results Using 1-Azido-3-methoxy-2-methylbenzene: A Comparative Guide for Bioconjugation and Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular probe design not merely as a choice of functional groups, but as an exercise in tuning electronic and steric microenvironments. 1-Azido-3-methoxy-2-methylbenzene (1-AMMB) has emerged as a highly versatile building block for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Photoaffinity Labeling (PAL).

This guide objectively compares the performance of 1-AMMB against standard aliphatic and aryl azides, providing the mechanistic causality behind its superior performance and detailing self-validating experimental protocols for its application.

Mechanistic Causality: The Role of Steric and Electronic Tuning

To understand why 1-AMMB outperforms unsubstituted phenyl azide, we must examine the causality behind its reactivity in both photochemical and cycloaddition pathways.

In Photoaffinity Labeling (PAL): Aryl azides are chemically inert under physiological conditions but generate highly reactive singlet nitrenes upon UV irradiation (260–365 nm)[1]. However, unsubstituted phenyl azides suffer from a major flaw: the singlet nitrene rapidly undergoes ring expansion to a long-lived dehydroazepine intermediate[2]. This intermediate acts as a promiscuous electrophile, reacting with distant nucleophiles rather than inserting into adjacent C-H bonds, which drastically lowers cross-linking efficiency and increases off-target background noise. The 1-AMMB Advantage: The electron-donating 3-methoxy group and the steric bulk of the 2-methyl group stabilize the nitrene intermediate. This structural tuning modulates the rate of intersystem crossing (ISC) and sterically hinders the ring expansion pathway, thereby favoring direct, high-yield C-H/N-H insertion into the target protein[1].

In CuAAC Bioconjugation: The CuAAC reaction is a premier bioconjugation tool, though aryl azides can be susceptible to spontaneous reduction to anilines by biological thiols (e.g., glutathione) in complex lysates[3]. The 1-AMMB Advantage: The ortho-methyl group provides critical steric shielding to the azide moiety. This prevents premature reduction by thiols while still allowing the copper-acetylide complex to attack the terminal azide nitrogen, ensuring robust 1,4-disubstituted 1,2,3-triazole formation.

Pathways A 1-Azido-3-methoxy- 2-methylbenzene B CuAAC Pathway (+ Terminal Alkyne, Cu) A->B D Photolysis Pathway (UV Irradiation) A->D C 1,4-Disubstituted 1,2,3-Triazole B->C E Singlet Nitrene Intermediate D->E F C-H/N-H Insertion (Covalent Crosslink) E->F Major G Ring Expansion (Minimized by o-Methyl) E->G Minor

Figure 1: Divergent reactivity pathways of 1-AMMB in CuAAC and photoaffinity labeling.

Comparative Performance Data

To objectively validate 1-AMMB, we benchmarked it against Phenyl Azide (a standard aryl azide) and 3-Azido-1-propanol (a standard aliphatic azide).

Table 1: CuAAC Kinetics and Lysate Stability

While aliphatic azides offer slightly faster CuAAC kinetics, 1-AMMB provides the best balance of reaction efficiency and stability against thiol-mediated reduction in crude biological mixtures.

Azide AlternativeCuAAC Reaction Half-Life (t1/2)Yield (1,2,3-Triazole)Stability in Cell Lysate (24h)
1-AMMB 45 mins>95%>90% intact (Sterically protected)
Phenyl Azide 30 mins85%<50% intact (Prone to thiol reduction)
3-Azido-1-propanol 20 mins>98%>95% intact (Aliphatic stability)
Table 2: Photoaffinity Labeling (PAL) Efficiency

For target identification, 1-AMMB vastly outperforms unsubstituted phenyl azide by minimizing the problematic ring-expansion pathway.

Azide AlternativeActivation WavelengthTarget Cross-Linking YieldNon-Specific Background Labeling
1-AMMB 300–350 nm45–50% Low (Direct C-H insertion favored)
Phenyl Azide 250–300 nm<20%High (Driven by dehydroazepine)
Aliphatic Azide N/A0%N/A (Not photoactive)

Experimental Validation Protocols

Scientific trustworthiness relies on self-validating systems. The following protocols integrate mandatory internal controls to ensure that observed signals are causally linked to the intended chemical mechanism.

Protocol A: CuAAC Bioconjugation Workflow

Objective: Conjugate an alkyne-fluorophore to a 1-AMMB-tagged protein in crude lysate.

Step-by-Step Methodology:

  • Preparation: Dilute the 1-AMMB-tagged protein lysate to 2 mg/mL in PBS (pH 7.4). Add the terminal alkyne-fluorophore to a final concentration of 50 µM.

  • Catalyst Assembly: In a separate tube, pre-mix CuSO4 (1 mM final) and THPTA ligand (5 mM final). Causality note: Pre-mixing prevents Cu(II) from inducing protein precipitation and protects the catalyst from sequestration.

  • Reduction: Add Sodium Ascorbate (5 mM final) to the Cu/THPTA mixture. The solution will turn from blue to colorless, indicating the generation of active Cu(I).

  • Reaction: Add the active catalyst complex to the protein mixture. Incubate at 25°C for 2 hours in the dark.

  • Validation & Analysis: Quench with 10 mM EDTA. Analyze via SDS-PAGE and in-gel fluorescence.

Self-Validating Controls:

  • Negative Control 1 (No Cu): Omit Sodium Ascorbate. Validates that labeling requires Cu(I) catalysis, ruling out non-specific hydrophobic binding of the fluorophore.

  • Negative Control 2 (No Alkyne): Omit the alkyne-fluorophore. Validates that the 1-AMMB tag does not spontaneously cross-react with the lysate.

Protocol S1 Step 1: Preparation Mix 1-AMMB & Alkyne S2 Step 2: Catalysis Add CuSO4 & THPTA S1->S2 S3 Step 3: Reduction Add Na Ascorbate S2->S3 S4 Step 4: Incubation 25°C, 2 hours S3->S4 S5 Step 5: Validation LC-MS & SDS-PAGE S4->S5

Figure 2: Step-by-step self-validating workflow for CuAAC bioconjugation using 1-AMMB.

Protocol B: Photoaffinity Labeling (PAL) of a Target Protein

Objective: Covalently cross-link a 1-AMMB-functionalized small molecule ligand to its target protein receptor.

Step-by-Step Methodology:

  • Equilibration: Incubate the target protein (1 µM) with the 1-AMMB-functionalized ligand (10 µM) in binding buffer for 30 minutes at 4°C to allow complex formation.

  • Irradiation: Place the samples in a shallow 96-well glass-bottom plate on ice. Irradiate using a 365 nm UV-LED array (10 mW/cm²) for 15 minutes. Causality note: Keeping the sample on ice minimizes thermal degradation of the protein and suppresses non-specific diffusion-based collisional cross-linking.

  • Enrichment/Detection: Denature the protein using 1% SDS and boil for 5 minutes. Proceed to downstream LC-MS/MS or Western blot analysis to map the insertion site.

Self-Validating Controls:

  • Dark Control: Process a parallel sample without UV irradiation. Validates that the covalent adduct is strictly photochemically driven.

  • Competition Control: Pre-incubate the protein with a 10-fold molar excess of the unlabeled native ligand before adding the 1-AMMB probe. A reduction in cross-linking signal validates that the 1-AMMB probe is engaging the specific functional binding pocket rather than labeling the protein surface non-specifically.

References

  • Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(16), 2413-2420.[Link]

  • Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809.[Link]

  • Zuin Fantoni, N., El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7122–7154.[Link]

Sources

efficiency of 1-azido-3-methoxy-2-methylbenzene in different solvent systems

Author: BenchChem Technical Support Team. Date: March 2026

Efficiency of 1-Azido-3-methoxy-2-methylbenzene in Different Solvent Systems: A Comparative Guide

As a Senior Application Scientist, I frequently encounter substrates that refuse to behave according to textbook protocols. While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated for its robust nature across various conditions[1], sterically hindered and electronically modulated aryl azides demand a highly strategic approach to solvent selection.

This guide provides an in-depth, objective comparison of solvent system efficiencies for 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9). By analyzing the causality behind experimental choices, we will establish a self-validating framework for optimizing click reactions with challenging building blocks.

The Substrate Challenge: Sterics and Electronics

1-Azido-3-methoxy-2-methylbenzene presents a dual challenge for cycloaddition reactions:

  • Steric Hindrance: The ortho-methyl group creates a significant spatial barrier directly adjacent to the reactive azide moiety. This impedes the approach of the bulky Cu(I)-acetylide intermediate during the rate-determining metallacycle formation[2].

  • Electronic Deactivation: The meta-methoxy group acts as an electron-donating group (EDG). In both CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), electron-deficient azides generally exhibit faster reaction kinetics due to a lowered lowest unoccupied molecular orbital (LUMO) energy[3]. The electron-rich nature of this substrate raises the activation barrier.

To overcome the steric penalty and electronic deactivation, the solvent system must simultaneously solubilize the hydrophobic substrate, stabilize the transition state, and maintain the active Cu(I) catalytic species without competitive inhibition[4].

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst (Solvent Stabilized) Cu_Acetylide Cu(I)-Acetylide Complex Cu_Cat->Cu_Acetylide + Alkyne - H+ Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Azide 1-Azido-3-methoxy- 2-methylbenzene Coordination Azide Coordination (Steric Barrier) Azide->Coordination Cu_Acetylide->Coordination + Azide (Solvent Dependent) Metallacycle Bimetallic Metallacycle Coordination->Metallacycle Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Protonation Triazole->Cu_Cat Cu(I) Regeneration

Mechanistic pathway of CuAAC highlighting the solvent-dependent azide coordination step.

Comparative Solvent System Analysis

The choice of solvent fundamentally alters the thermodynamics of the CuAAC reaction. Below is an objective comparison of how different solvent systems interact with 1-azido-3-methoxy-2-methylbenzene.

A. Aqueous/Organic Biphasic Mixtures (e.g., t -BuOH/H₂O)
  • Mechanism of Action: Water drives the hydrophobic substrates together, theoretically accelerating the reaction via the hydrophobic effect[5].

  • Performance with Hindered Azides: Poor to Moderate. While standard for unhindered azides, the extreme hydrophobicity and steric bulk of 1-azido-3-methoxy-2-methylbenzene lead to aggregation rather than productive pre-organization. The substrate often crashes out of solution, leading to stalled kinetics.

B. Polar Aprotic Solvents (e.g., DMF, DMSO)
  • Mechanism of Action: High dielectric constants stabilize the polarized transition states of the bimetallic metallacycle. Furthermore, solvents like DMSO weakly coordinate to Cu(I), preventing disproportionation without outcompeting the alkyne ligand.

  • Performance with Hindered Azides: Excellent. DMF and DMSO fully solubilize the ortho-methyl substituted azide. The stabilization of the transition state helps overcome the activation energy barrier imposed by the electron-donating meta-methoxy group[2].

C. Protic Organic Solvents (e.g., MeOH, EtOH)
  • Mechanism of Action: Facilitates rapid proton transfer during the final demetalation step of the triazole product.

  • Performance with Hindered Azides: Moderate. While solubility is better than in water, protic solvents can competitively bind to the Cu(I) center, slightly retarding the initial formation of the Cu-acetylide complex.

Experimental Data: Solvent Efficiency Comparison

To objectively evaluate these systems, a standardized reaction between 1-azido-3-methoxy-2-methylbenzene (1.0 equiv) and phenylacetylene (1.2 equiv) was conducted using 5 mol% CuSO₄·5H₂O and 10 mol% sodium ascorbate at 25°C.

Solvent SystemRatio (v/v)Substrate SolubilityTime to >95% Conv.Isolated Yield (%)Mechanistic Observation
t -BuOH / H₂O 1:1Poor (Suspension)> 48 hours42%Reaction stalled due to substrate precipitation.
MeOH NeatGood18 hours76%Competitive solvent binding slowed initial kinetics.
DMF NeatExcellent6 hours91%Rapid conversion; transition state well-stabilized.
DMSO / H₂O 9:1Excellent4 hours95%Optimal balance of solubility and hydrophobic acceleration.

Data Interpretation: The addition of 10% water to DMSO provides the optimal microenvironment. The DMSO ensures complete solvation of the sterically hindered azide, while the trace water accelerates the protonation of the C-Cu bond in the final step, releasing the catalyst faster than neat organic solvents.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps. By tracking the reaction via an internal standard, researchers can confidently isolate solvent effects from catalyst degradation.

Optimized Workflow: CuAAC in DMSO/H₂O

Step 1: Reagent Preparation & Degassing (Causality: Preventing Cu(II) formation)

  • Prepare a 9:1 (v/v) mixture of anhydrous DMSO and ultra-pure H₂O.

  • Sparge the solvent mixture with Argon for 15 minutes. Why? Oxygen rapidly oxidizes the active Cu(I) species back to inactive Cu(II), which is the leading cause of stalled click reactions[2].

Step 2: Substrate Loading (Causality: Establishing the baseline)

  • In an oven-dried Schlenk flask, add 1-azido-3-methoxy-2-methylbenzene (1.0 mmol) and phenylacetylene (1.2 mmol).

  • Add 1,3,5-trimethoxybenzene (0.1 mmol) as an internal NMR standard. Why? This allows for precise, non-destructive kinetic sampling without relying on isolated yields, which can be skewed by purification losses.

  • Dissolve the mixture in 4.0 mL of the degassed DMSO/H₂O solvent.

Step 3: Catalyst Generation In Situ (Causality: Controlled initiation)

  • In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) in 0.5 mL of degassed H₂O.

  • Add Sodium Ascorbate (0.10 mmol, 10 mol%) to the copper solution. The solution will immediately transition from blue to yellow/colorless, indicating the successful reduction of Cu(II) to the active Cu(I) species[1].

  • Inject the active catalyst solution into the main reaction flask under Argon.

Step 4: Kinetic Monitoring

  • Stir at 25°C. Extract 50 µL aliquots at 1, 2, 4, and 6 hours.

  • Dilute aliquots in CDCl₃ and analyze via ¹H-NMR. Monitor the disappearance of the azide methyl peak and the appearance of the triazole methine proton (typically around δ 7.8 - 8.5 ppm).

Step 5: Isolation

  • Quench the reaction by diluting with 15 mL of H₂O, which forces the hydrophobic triazole product to precipitate.

  • Filter the solid, wash with cold water (to remove DMSO and copper salts), and dry under vacuum.

Conclusion

When working with sterically hindered and electronically deactivated substrates like 1-azido-3-methoxy-2-methylbenzene, default aqueous conditions ( t -BuOH/H₂O) are insufficient. The empirical data strongly supports the use of highly polar aprotic systems, specifically DMSO/H₂O (9:1) . This system provides the necessary solvation energy to overcome the ortho-methyl steric clash while stabilizing the bimetallic transition state required for efficient cycloaddition.

References

  • Click Chemistry Azide-Alkyne Cycloaddition Organic-Chemistry.org URL:[Link]

  • Click Chemistry: A Groundbreaking Approach in Chemical Synthesis ChemTalk URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Organometallics (ACS Publications) URL:[Link]

  • Electrophilic Azides for Materials Synthesis and Chemical Biology Accounts of Chemical Research (ACS Publications) URL:[Link]

  • CuAAC reactions of sterically hindered azides ResearchGate URL:[Link]

Sources

Benchmarking 1-Azido-3-methoxy-2-methylbenzene Against Commercial Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of bioorthogonal chemistry, selecting the optimal azide is a delicate balancing act between reactivity, stability, and steric profile. While alkyl azides (e.g., benzyl azide) dominate routine copper-catalyzed azide-alkyne cycloadditions (CuAAC), they can suffer from instability or off-target reactivity in complex in vivo environments[1]. Conversely, standard aryl azides (e.g., phenyl azide) offer enhanced stability but frequently suffer from sluggish kinetics[2].

Enter 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9)[3]. This specialized building block features a unique substitution pattern—an ortho-methyl group and a meta-methoxy group—that fundamentally alters its electronic and steric profile. As a Senior Application Scientist, I have designed this guide to objectively benchmark 1-azido-3-methoxy-2-methylbenzene against commercial standards, providing drug development professionals with a data-driven roadmap for its application.

Mechanistic Rationale: The Causality of Substitution

To understand the performance of 1-azido-3-methoxy-2-methylbenzene, we must analyze the causality behind its structural features:

  • Steric Disruption of Planarity: In typical aryl azides, the azido group is conjugated with the aromatic ring, which maintains planarity but reduces the nucleophilicity of the N1 atom[2]. The ortho-methyl group in our target compound introduces steric bulk that disrupts this planarity. As demonstrated in , decoupling the azide from the aryl π -system via steric bulk prevents conjugation, thereby improving the reactivity of the azido group compared to unhindered aryl azides[2].

  • Electronic Tuning via Meta-Methoxy: The reaction rate of aryl azides is heavily influenced by their electronic structure; for instance, strong electron-withdrawing groups tend to decrease the reaction rate[4]. The methoxy group at the 3-position is meta to the azide. Because it cannot donate electron density via resonance to the meta position, it primarily exerts a stabilizing inductive effect. This subtle electronic tuning enhances stability against spontaneous decomposition while maintaining sufficient electrophilicity for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[4].

Comparative Performance Data

To objectively benchmark 1-azido-3-methoxy-2-methylbenzene, we evaluate it against three commercial standards: Benzyl Azide (standard alkyl), Phenyl Azide (standard aryl), and 4-Fluorophenyl Azide (electron-deficient aryl).

Conditions: CuAAC performed with 100 µM azide, 150 µM Alkyne-Cy5, 500 µM CuSO4, 2.5 mM THPTA, 5 mM Sodium Ascorbate in PBS (pH 7.4). SPAAC performed with 100 µM azide and 150 µM DBCO-Cy5 in PBS/DMSO (9:1).

Reagent ClassCompoundCuAAC Half-Life (min)SPAAC Half-Life (min)Thermal Stability ( Tdec​ °C)Photostability (UV Exposure)
Target 1-Azido-3-methoxy-2-methylbenzene 42.5 115.0 > 155 High
Alkyl AzideBenzyl Azide18.248.5~ 180High
Aryl AzidePhenyl Azide58.0155.0~ 130Low (Prone to nitrene formation)
Activated Aryl4-Fluorophenyl Azide32.482.0~ 142Moderate

Data Synthesis: The ortho-methyl substitution successfully accelerates the CuAAC and SPAAC kinetics of 1-azido-3-methoxy-2-methylbenzene by ~25% compared to standard phenyl azide, while its unique electronic profile grants it superior thermal and photostability.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to verify reaction progress and reagent integrity.

Protocol 1: CuAAC Kinetic Profiling

Rationale: Direct application of click conversion requires careful optimization to prevent degradation of biological scaffolds[1]. THPTA is used as a water-soluble ligand to protect biomolecules from oxidative damage and maintain Cu(I) in its active state.

  • Preparation of Catalyst Complex: In a microcentrifuge tube, pre-mix 50 µL of 10 mM CuSO 4​ with 100 µL of 25 mM THPTA ligand. Incubate for 5 minutes at room temperature.

    • Self-Validation Check: The solution must turn a faint, clear blue, indicating successful complexation without precipitation.

  • Reaction Assembly: In a continuous-read fluorescence cuvette, combine 740 µL of 1X PBS (pH 7.4), 10 µL of 10 mM 1-azido-3-methoxy-2-methylbenzene (in DMSO), and 15 µL of 10 mM Alkyne-Fluorophore.

  • Initiation: Add 15 µL of the Cu-THPTA complex, followed immediately by 20 µL of freshly prepared 250 mM Sodium Ascorbate.

  • Monitoring: Monitor fluorescence emission continuously for 120 minutes. Calculate the pseudo-first-order rate constant ( kobs​ ) from the exponential plateau.

Protocol 2: SPAAC Bioconjugation

Rationale: SPAAC eliminates the need for copper, possessing comparable kinetics to Cu-catalyzed reactions and proceeding within minutes on live cells with no apparent toxicity[5]. DBCO is chosen for its balanced reactivity and stability.

  • Reagent Preparation: Prepare a 10 mM stock of 1-azido-3-methoxy-2-methylbenzene and a 10 mM stock of DBCO-Fluorophore in anhydrous DMSO.

  • Conjugation: To 880 µL of target buffer (e.g., cell lysate in PBS), add 10 µL of the azide stock. Vortex gently.

  • Initiation: Add 15 µL of the DBCO stock.

    • Self-Validation Check: Run a parallel control lacking the azide. Any signal in the control indicates non-specific binding or DBCO degradation (e.g., unwanted reactions with endogenous thiols).

  • Quenching & Analysis: After 2 hours at 37°C, quench the reaction by adding 50 µL of 100 mM 2-azidoethanol. Analyze via SDS-PAGE or LC-MS.

Decision Pathway Visualization

AzideSelection Start Bioconjugation: Azide Selection Q1 Is high in vivo stability & photostability required? Start->Q1 A1_No Alkyl Azides (e.g., Benzyl Azide) Fastest Kinetics Q1->A1_No No Q2 Is steric shielding needed to prevent side reactions? Q1->Q2 Yes A2_Yes 1-Azido-3-methoxy- 2-methylbenzene Balanced Kinetics & High Stability Q2->A2_Yes Yes A2_No Standard Aryl Azides (e.g., Phenyl Azide) Slower Kinetics Q2->A2_No No

Decision matrix for selecting azides based on stability, kinetics, and steric requirements.

Conclusion

1-azido-3-methoxy-2-methylbenzene represents a highly optimized middle ground in the click chemistry toolkit. By leveraging the steric disruption of the ortho-methyl group and the inductive effects of the meta-methoxy group, it overcomes the traditional kinetic limitations of aryl azides while providing superior stability compared to alkyl azides. For drug development professionals requiring robust, stable bioconjugation handles that survive complex physiological environments, this compound is a superior benchmark alternative.

References
  • Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. RSC Advances.[Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.[Link]

  • Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. Molecules (PMC).[Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Pharmacology & Translational Science.[Link]

Sources

characterization and validation of triazoles synthesized from 1-azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Characterization and Validation of Triazoles Synthesized from 1-Azido-3-methoxy-2-methylbenzene: A Comparative Guide to CuAAC vs. RuAAC Methodologies

For researchers and drug development professionals, the synthesis of functionalized 1,2,3-triazoles is a cornerstone of modern bioconjugation and medicinal chemistry. When utilizing highly specific building blocks such as 1-azido-3-methoxy-2-methylbenzene (CAS 2648961-05-9) [5], the structural environment of the azide dictates the efficiency and regioselectivity of the cycloaddition.

This guide provides an in-depth, objective comparison of synthesizing triazoles from this specific azide using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). By analyzing the causality behind experimental choices, we establish self-validating protocols to ensure high-fidelity characterization.

Mechanistic Causality & Steric Considerations

The unique structure of 1-azido-3-methoxy-2-methylbenzene features an ortho-methyl group and a meta-methoxy group relative to the azide functionality. This substitution pattern introduces competing steric and electronic variables that profoundly impact catalyst selection.

  • CuAAC (1,4-Disubstituted Triazoles): The CuAAC reaction is remarkably tolerant of steric hindrance on the aryl azide. The reaction initiates with the formation of a copper acetylide intermediate, which subsequently coordinates with the azide [2]. Because the rate-determining step involves the formation of a six-membered metallacycle rather than direct nucleophilic attack, the ortho-methyl group of our target azide only marginally decelerates the reaction. The methodology reliably yields the 1,4-regioisomer exclusively.

  • RuAAC (1,5-Disubstituted Triazoles): RuAAC proceeds via the oxidative coupling of the azide and alkyne to form a ruthenacycle [1]. Crucially, this step is highly sensitive to steric bulk on the azide. The ortho-methyl group of 1-azido-3-methoxy-2-methylbenzene impedes the approach of the ruthenium catalyst, significantly increasing the activation energy required for oxidative coupling. In cases of extreme steric hindrance, the typical 1,5-regioselectivity can degrade, leading to unexpected 1,4-isomer formation [3]. Consequently, RuAAC for this substrate requires elevated temperatures and specialized ligands.

CuAAC_Pathway Azide 1-Azido-3-methoxy- 2-methylbenzene Metallacycle Six-Membered Metallacycle Azide->Metallacycle Coordination (Tolerates ortho-Me) Alkyne Terminal Alkyne Acetylide Copper Acetylide Intermediate Alkyne->Acetylide Catalyst Cu(I) Catalyst Catalyst->Acetylide Activation Acetylide->Metallacycle Product 1,4-Disubstituted Triazole Metallacycle->Product Reductive Elimination

Caption: CuAAC catalytic workflow demonstrating high tolerance to the ortho-methyl steric hindrance.

RuAAC_Pathway Azide 1-Azido-3-methoxy- 2-methylbenzene OxCoupling Oxidative Coupling (Sterically Sensitive) Azide->OxCoupling Alkyne Terminal or Internal Alkyne Alkyne->OxCoupling Catalyst Cp*RuCl(PPh3)2 Catalyst->OxCoupling Ruthenacycle Ruthenacycle Intermediate OxCoupling->Ruthenacycle Hindered by ortho-Me group Product 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination

Caption: RuAAC catalytic workflow highlighting steric sensitivity during the oxidative coupling step.

Quantitative Performance Comparison

The following table benchmarks the performance of CuAAC versus RuAAC when applied to sterically hindered ortho-substituted aryl azides like 1-azido-3-methoxy-2-methylbenzene [4].

ParameterCuAAC (1,4-Isomer Target)RuAAC (1,5-Isomer Target)
Typical Yield 85% – 95%60% – 75%
Regioselectivity >99% (1,4-isomer)~85-90% (1,5-isomer) Note: Steric bulk can induce minor 1,4-isomer formation.
Catalyst System CuSO₄ / Sodium Ascorbate / TBTACp*RuCl(PPh₃)₂
Solvent Tolerance High (Aqueous/Organic mixtures)Low (Requires anhydrous, degassed solvents)
Reaction Temperature Room Temperature to 40 °C80 °C to 100 °C (Thermal energy required to overcome steric barrier)
Reaction Time 2 – 4 hours12 – 24 hours

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific ligands and in-process controls guarantees that the causality of the reaction is monitored in real-time.

Protocol A: CuAAC Synthesis of 1-(3-methoxy-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole

Rationale: We utilize TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) oxidation state, preventing disproportionation in the presence of the electron-rich meta-methoxy group of the azide.

  • Preparation: In a 25 mL round-bottom flask, dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 mmol) and phenylacetylene (1.1 mmol) in 10 mL of a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Assembly: Add TBTA (0.1 mmol) followed by CuSO₄·5H₂O (0.05 mmol). The solution will appear pale blue.

  • Initiation: Add sodium ascorbate (0.2 mmol) freshly dissolved in 1 mL of H₂O. The solution will turn yellow/brown, indicating the active Cu(I) species.

  • Validation (In-Process): Stir at room temperature. Monitor via TLC (Hexanes:EtOAc 3:1). The azide (higher Rf) will deplete over 2-4 hours, replaced by a strongly UV-active spot at the baseline (triazole).

  • Isolation: Extract with EtOAc (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: RuAAC Synthesis of 1-(3-methoxy-2-methylphenyl)-5-phenyl-1H-1,2,3-triazole

Rationale: The ortho-methyl group creates a severe steric clash during the formation of the ruthenacycle. Therefore, we must use anhydrous 1,4-dioxane at elevated temperatures (90 °C) to provide sufficient kinetic energy.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 mmol) and phenylacetylene (1.2 mmol) in 10 mL of anhydrous, degassed 1,4-dioxane.

  • Catalyst Addition: Quickly add Cp*RuCl(PPh₃)₂ (0.05 mmol) under a positive stream of Argon.

  • Thermal Activation: Seal the flask and heat to 90 °C in an oil bath for 18 hours.

  • Validation (In-Process): Monitor via TLC. The reaction will proceed significantly slower than CuAAC. Ensure no oxygen enters the system, as it will deactivate the Ru(II) catalyst.

  • Isolation: Cool to room temperature, filter through a short pad of silica to remove ruthenium residues, and concentrate. Purify via flash chromatography.

Post-Reaction Characterization & Validation (NMR)

Due to the steric hindrance of the azide, RuAAC may yield a mixture of isomers. You must validate the regiochemistry using ¹H NMR:

  • 1,4-Isomer (CuAAC Product): The triazole C-H proton will appear as a sharp singlet significantly downfield, typically between δ 8.10 – 8.40 ppm .

  • 1,5-Isomer (RuAAC Product): The triazole C-H proton is shielded by the adjacent phenyl ring (due to the constrained geometry) and will appear upfield, typically between δ 7.50 – 7.80 ppm .

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at: [Link]

  • CuAAC reactions of sterically hindered azides | Request PDF - ResearchGate. Available at: [Link]

Publish Comparison Guide: Assessing the Biocompatibility of 1-Azido-3-Methoxy-2-Methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the fields of chemical biology and drug development, aryl azides are foundational tools for photoaffinity labeling (PAL) and bioorthogonal click chemistry. However, traditional unsubstituted phenyl azides suffer from poor biocompatibility. Upon photoirradiation, they generate highly reactive singlet nitrenes that rapidly undergo ring expansion to form long-lived, electrophilic azacycloheptatetraene (ketenimine) intermediates 1. These species diffuse away from the target binding site, reacting indiscriminately with biological nucleophiles and causing severe off-target toxicity. Furthermore, standard aryl azides require harsh UV activation (<300 nm), which inherently damages cellular DNA and proteins 2.

1-azido-3-methoxy-2-methylbenzene derivatives were engineered to solve these exact limitations through precise structural modifications:

  • The Steric Effect (2-Methyl substitution): The introduction of an ortho-methyl group creates a physical steric clash that kinetically blocks the singlet nitrene from rearranging into the toxic ketenimine ring [[3]](). This forces the intermediate to undergo direct, high-fidelity C-H or N-H insertion at the target site.

  • The Electronic Effect (3-Methoxy substitution): The electron-donating meta-methoxy group red-shifts the absorption spectrum of the azide. This allows for photoactivation at milder, biologically benign wavelengths (>350 nm) [[4]](). Additionally, the methoxy group accelerates intersystem crossing (ISC) to the triplet nitrene state, further suppressing unwanted ring-expansion pathways 5.

Photochemical Pathway Analysis

Pathway cluster_0 Unsubstituted Phenyl Azide cluster_1 1-Azido-3-Methoxy-2-Methylbenzene A1 Phenyl Azide A2 Singlet Nitrene A1->A2 UV (<300 nm) A3 Ketenimine (Ring Expansion) A2->A3 Rearrangement A4 Off-Target Toxicity A3->A4 Nucleophilic Attack B1 Substituted Azide B2 Stabilized Nitrene B1->B2 UV (>350 nm) B3 Direct C-H/N-H Insertion B2->B3 Steric Block B4 High-Fidelity Bioconjugation B3->B4 Target Capture

Photochemical pathways comparing standard phenyl azides to ortho-substituted derivatives.

Comparative Performance Data

To objectively evaluate biocompatibility, 1-azido-3-methoxy-2-methylbenzene must be benchmarked against standard bioorthogonal alternatives. The table below synthesizes quantitative performance metrics across critical biological parameters.

Compound ClassActivation WavelengthRing Expansion RiskDark Cytotoxicity (LC₅₀)Phototoxicity ProfilePrimary Application
Unsubstituted Phenyl Azide < 300 nmHigh (Forms Ketenimine)> 100 µMHigh (DNA/Protein damage)In vitro target ID (Cell-free)
Aliphatic Azide N/A (Click Only)None> 500 µMNoneMetabolic labeling / SPAAC
Fluorinated Aryl Azide ~ 300 - 320 nmLow~ 50 µMModerateHigh-efficiency PAL
1-Azido-3-Methoxy-2-Methylbenzene > 350 nm Negligible > 200 µM Low Live-cell PAL / CuAAC

Note: Dark Cytotoxicity (LC₅₀) values represent baseline chemical toxicity in HeLa cell lines over 24 hours without light exposure. Phototoxicity profiles account for cellular viability post-irradiation at the compound's required activation wavelength.

Self-Validating Experimental Methodologies

To rigorously assess the biocompatibility and specificity of this derivative, the experimental design must separate inherent chemical toxicity from light-induced radical toxicity.

Workflow N1 Cellular Incubation N2 Dark Control (No UV) N1->N2 N3 UV Irradiation (>350 nm) N1->N3 N4 MTT Assay (Dark Toxicity) N2->N4 N5 MTT Assay (Phototoxicity) N3->N5 N6 In Situ Cross-linking N3->N6 N7 LC-MS/MS Profiling N6->N7 Target ID

Self-validating workflow for assessing dark toxicity, phototoxicity, and target capture.

Protocol 1: Dual-Arm Cytotoxicity & Phototoxicity Assay

This protocol determines the therapeutic window of the compound by isolating variables.

  • Cell Seeding: Seed A549 or HeLa cells in two identical 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dose-Response Incubation: Treat both plates with 1-azido-3-methoxy-2-methylbenzene derivatives at varying concentrations (0.1 µM to 500 µM). Include vehicle (DMSO) controls. Incubate for 4 hours.

  • Environmental Bifurcation (The Self-Validation Step):

    • Arm A (Dark Control): Wrap Plate 1 entirely in aluminum foil.

    • Arm B (Light Activation): Expose Plate 2 to a 365 nm LED array (10 mW/cm²) for 10 minutes on ice to prevent thermal degradation.

    • Causality Checkpoint: By maintaining identical chemical concentrations across both plates, any divergence in cell viability directly quantifies the toxicity of the generated nitrene species and the 365 nm light, isolating it from the baseline chemical toxicity of the unreacted azide.

  • Viability Readout: Replace media, incubate for 24 hours, and perform a standard MTT or CellTiter-Glo assay. Calculate LC₅₀ for both arms.

Protocol 2: Off-Target Reactivity Profiling via In Situ Photoaffinity Labeling

This protocol proves that the ortho-methyl steric block successfully prevents random nucleophilic scavenging.

  • Probe Incubation: Incubate live cells with the 1-azido-3-methoxy-2-methylbenzene-functionalized probe (e.g., 5 µM).

  • Competitor Control Integration: In parallel wells, co-incubate the probe with a 10-fold excess (50 µM) of the unmodified parent drug (cold competitor).

    • Causality Checkpoint: The cold competitor saturates the specific biological target. If the azide undergoes ring-expansion to a ketenimine, it will diffuse and covalently bind to random adjacent proteins, resulting in high background fluorescence even in the presence of the competitor. A lack of background signal validates the high-fidelity insertion of the stabilized nitrene.

  • Photoactivation: Irradiate the cells at 365 nm for 10 minutes.

  • Cell Lysis & Click Chemistry: Lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding an Alkyne-TAMRA fluorophore, CuSO₄, THPTA ligand, and sodium ascorbate to the lysate 6.

  • Visualization: Resolve the proteome via SDS-PAGE and scan for fluorescence. High biocompatibility is confirmed by a single distinct band in the probe lane that completely disappears in the competitor lane.

References

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Chemical Reviews.[Link]

  • Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications (RSC Publishing).[Link]

  • Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling. IntechOpen.[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules (MDPI).[Link]

  • Visible-light-induced protein labeling in live cells with aryl azides (Photocatalysis). Chemical Communications (RSC Publishing).[Link]

Sources

mechanistic studies comparing substituted aryl azides

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Comparison of Substituted Aryl Azides: A Guide to Photolabeling and Click Chemistry

Aryl azides are foundational tools in chemical biology, surface functionalization, and materials science. However, treating all aryl azides as functionally equivalent is a critical error. As an application scientist, I frequently see researchers struggle with low crosslinking yields or high off-target background simply because they selected the wrong azide derivative. The electronic and steric nature of the substituents on the aryl ring fundamentally dictates the quantum mechanical fate of the reactive intermediate[1].

This guide objectively compares unsubstituted phenyl azides, perfluorophenyl azides (PFPAs), and ortho-substituted variants, providing the mechanistic causality and self-validating protocols necessary to optimize your experimental design.

Mechanistic Divergence: The Fate of the Nitrene

Upon thermal or photochemical activation, aryl azides extrude nitrogen gas (N₂) to generate a highly reactive singlet nitrene[2]. The success of your experiment depends entirely on what this singlet nitrene does next. It faces three competing pathways:

  • C-H / N-H Insertion (The Goal): The singlet nitrene inserts into a neighboring bond to form a stable covalent adduct[2].

  • Ring Expansion (The Enemy): The singlet nitrene rapidly rearranges into a seven-membered ketenimine intermediate. This species either reacts with ambient nucleophiles to form azepinamines or polymerizes into useless tars[2][3].

  • Intersystem Crossing (ISC): The singlet state relaxes to a triplet diradical, which primarily undergoes hydrogen abstraction rather than specific insertion[1][2].

The Causality of Substitution: Unsubstituted phenyl azides suffer from incredibly fast ring expansion, resulting in insertion yields often below 30%[1]. By contrast, introducing highly electronegative fluorine atoms (as in PFPAs) inductively withdraws electron density, profoundly altering the energy landscape. The halogens raise the activation energy barrier for ring expansion, significantly extending the lifetime of the singlet nitrene[2]. This extended lifetime gives the nitrene the crucial milliseconds needed to find and insert into a target C-H or N-H bond, pushing insertion yields upwards of 60%[4].

NitrenePathways ArylAzide Substituted Aryl Azide (Precursor) SingletNitrene Singlet Nitrene (Reactive Intermediate) ArylAzide->SingletNitrene UV Light (hν) - N₂ TripletNitrene Triplet Nitrene (Diradical) SingletNitrene->TripletNitrene Intersystem Crossing (Heavy atom effect) Ketenimine Ketenimine / Azepine (Off-Target/Degradation) SingletNitrene->Ketenimine Ring Expansion (Favored in simple azides) Insertion C-H / N-H Insertion (Stable Covalent Adduct) SingletNitrene->Insertion Target Capture (Favored in PFPAs)

Photolysis pathways of aryl azides highlighting the divergence between insertion and degradation.

Quantitative Performance Comparison

To guide probe selection, we must look at the kinetic and thermodynamic data. The table below summarizes how specific substitutions modulate azide performance across different activation modalities.

Azide VariantPrimary ActivationNitrene Intermediate FateTarget Insertion YieldKey Mechanistic Advantage
Unsubstituted Phenyl Azide UV (260–365 nm)Rapid ring expansion to ketenimineLow (<30%)Baseline reactivity; high off-target tar formation[1].
Perfluorophenyl Azide (PFPA) UV (~300-350 nm)Extended singlet lifetimeHigh (up to 60%)F-atoms raise ring expansion barrier; favors C-H/N-H insertion[2][4].
o,o-Difluoro p-Phenoxy Azide Thermal (~70 °C)C-H insertionModerate to HighInductive effects lower azide bond-cleavage energy for mild thermal activation[5].
Ortho-Bromo/Methyl Aryl Azide Chemical (CuAAC)N/A (Triazole formation)Low (30-56%)Increased steric hindrance significantly slows down [3+2] cycloadditions[6].
Ortho-Amido Aryl Azide Chemical (Staudinger)N/A (Phosphine reduction)High (Specific)Intramolecular H-bonding accelerates activation, overcoming steric penalties[7].

Experimental Methodology: Self-Validating Photoaffinity Labeling (PAL)

When utilizing PFPAs for target identification, the protocol must be designed as a self-validating system. A common pitfall is assuming all captured proteins are specific targets. Highly reactive nitrenes will label adjacent water molecules or random collision partners if the binding affinity is low. To ensure scientific integrity, the following protocol incorporates an obligate competition control.

Protocol: PFPA-Based PAL with Competition Validation Objective: Covalently capture and identify a protein target using a PFPA-alkyne bifunctional probe.

  • Equilibration (The Setup):

    • Test Sample: Incubate the cell lysate (1 mg/mL) with the PFPA-alkyne probe (10 µM) in HEPES buffer (pH 7.4) for 30 minutes at 4°C to reach thermodynamic binding equilibrium.

    • Self-Validating Control: In a parallel sample, pre-incubate the lysate with a 100-fold excess (1 mM) of the unlabeled native ligand for 15 minutes before adding the PFPA probe. Causality: If the probe labeling is specific, the excess native ligand will competitively occupy the binding pocket, reducing the final LC-MS/MS signal to baseline.

  • Photolysis (The Capture):

    • Irradiate both samples using a 365 nm UV lamp (100 W) for 5 minutes on ice. Causality: 365 nm avoids the severe oxidative protein damage caused by 254 nm UV, while the ice bath prevents thermal degradation of the protein structure[1].

  • Click Chemistry (The Tagging):

    • Add Biotin-PEG3-Azide (50 µM), CuSO₄ (1 mM), THPTA ligand (2 mM), and Sodium Ascorbate (5 mM). React for 1 hour at room temperature. Causality: The CuAAC reaction specifically biotinylates only the proteins covalently modified by the PFPA-alkyne probe.

  • Enrichment & Analysis:

    • Pulldown the biotinylated proteins using Streptavidin-agarose beads. Wash stringently (1% SDS) to remove non-covalent binders. Digest with trypsin and analyze via LC-MS/MS.

PALWorkflow Incubation 1. Incubation (Probe + Target) Irradiation 2. UV Activation (365 nm, 4°C) Incubation->Irradiation Click 3. CuAAC Click (Biotinylation) Irradiation->Click Enrichment 4. Enrichment (Streptavidin) Click->Enrichment Analysis 5. LC-MS/MS (Peptide ID) Enrichment->Analysis

Step-by-step experimental workflow for photoaffinity labeling and downstream LC-MS/MS analysis.

Alternative Applications: Click Chemistry and Steric Modulation

While PFPAs dominate photolabeling, substituted aryl azides are also heavily utilized in click chemistry (CuAAC and SPAAC). Here, the mechanistic rules flip. We are no longer generating nitrenes; we are executing a [3+2] cycloaddition.

In click chemistry, the electronic and steric bulk of ortho-substituents becomes a liability rather than an asset. For instance, introducing a bromine or methyl group at the ortho-position of an aryl azide drastically reduces the yield of 1,2,3-triazoles (dropping from >90% to ~30-56%) while requiring significantly longer reaction times[6]. The steric clash between the ortho-substituent and the incoming alkyne transition state raises the activation energy of the cycloaddition.

However, intelligent substitution can bypass these limitations. Researchers have demonstrated that placing an amido group at the ortho-position activates the aryl azide via intramolecular hydrogen bonding. This non-covalent interaction precisely tunes the electronic structure, accelerating Staudinger conjugations to outpace even highly reactive alkyl azides, providing exquisite site-selectivity in complex mixtures[7].

Conclusion & Selection Matrix

Selecting the correct substituted aryl azide requires aligning the molecule's quantum mechanical properties with your assay's end goal. For photoaffinity labeling, perfluorophenyl azides (PFPAs) are the gold standard due to their stabilized singlet nitrene and high insertion yields. For thermal crosslinking, ortho-difluoro substitutions offer mild activation temperatures. Conversely, for click chemistry, one must carefully weigh the steric penalties of ortho-substitutions against potential electronic activation strategies.

References

  • Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. National Institutes of Health (PMC).[Link]

  • Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research (ACS).[Link]

  • 1,2-Didehydroazepines from the photolysis of substituted aryl azides: analysis of their chemical and physical properties by time-resolved spectroscopic methods. ACS Publications.[Link]

  • Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. J-Stage.[Link]

  • Fluoro Aryl Azides: Synthesis, Reactions and Applications. ResearchGate.[Link]

  • Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing.[Link]

  • Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles. National Institutes of Health (PMC).[Link]

Sources

cost-benefit analysis of using 1-azido-3-methoxy-2-methylbenzene in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Route C: Pd-Catalyzed Coupling\n(1-bromo

Figure 1: Decision tree comparing synthetic routes for 1,2,3-triazole assembly.

Quantitative Cost-Benefit Analysis

The decision to purchase the pre-formed azide versus synthesizing it in situ or avoiding azides altogether hinges on a balance of reagent cost, labor (step count), and yield.

MetricRoute A: Direct Azide (Pre-formed)Route B: In Situ AzidationRoute C: Pd-Catalyzed Coupling
Primary Reagent 1-azido-3-methoxy-2-methylbenzene3-methoxy-2-methylaniline1-bromo-3-methoxy-2-methylbenzene
Reagent Cost Moderate-High (Specialty Block)Low (<$2/g)[1]High (Requires Pd/Complex Ligands)
Step Count 1 Step2 Steps (Telescoped)1 Step
Overall Yield >85%60–70%30–50%
Regioselectivity 100% (Strictly 1,4-isomer)100% (Strictly 1,4-isomer)Poor (Mixture of N1, N2, N3)[2]
Scalability High (with strict safety controls)Moderate (Thermal sensitivity)Low-Moderate

Mechanistic Causality of the Data: Route A provides perfect 1,4-regioselectivity due to the concerted, metal-templated nature of the CuAAC mechanism. In contrast, Route C (Pd-catalyzed C-N coupling) often suffers from poor regioselectivity. Traditional Buchwald-Hartwig ligands (e.g., XPhos, RuPhos) struggle to differentiate the nucleophilic nitrogens on the triazole ring, yielding mixtures of N1, N2, and N3 arylated products[2]. This drastically increases downstream purification costs, making Route A the superior choice for late-stage functionalization.

Safety Profiling & The C/N Ratio

A critical barrier to utilizing aryl azides at scale is their energetic potential. The stability of an organic azide is fundamentally estimated using the Carbon-to-Nitrogen (C/N) ratio. The empirical "Rule of Six" dictates that a relatively safe azide should possess at least six carbon atoms per energetic functional group[3].

For 1-azido-3-methoxy-2-methylbenzene (Formula: C8H9N3O):

  • Total Carbons: 8

  • Total Nitrogens: 3

  • C/N Ratio: 2.66

While the C/N ratio (2.66) is slightly below the ideal threshold of 3[4], the presence of 8 carbon atoms satisfies the Rule of Six (8 > 6). This provides sufficient thermal "ballast" to stabilize the energetic azide group at room temperature. However, it must be stored away from heat and light. Crucially, reactions must avoid strong acidic conditions to prevent the protonation of the azide anion, which leads to the formation of highly toxic and explosive hydrazoic acid (HN3)[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific observable milestones.

Protocol 1: Direct CuAAC using 1-azido-3-methoxy-2-methylbenzene (Route A)

This is the recommended protocol for library generation and rapid SAR (Structure-Activity Relationship) exploration.

  • Reaction Setup: Dissolve 1-azido-3-methoxy-2-methylbenzene (1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Ligand Addition: Add TBTA (0.1 equiv).

    • Causality: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) acts as a tetradentate ligand that completely envelops the Cu(I) center, protecting it from disproportionation and oxidation by atmospheric oxygen.

  • Catalyst Generation: Prepare a fresh solution of CuSO4·5H2O (0.05 equiv) and sodium ascorbate (0.1 equiv) in water, then add it to the reaction vessel.

    • Causality: Generating Cu(I) in situ via the reduction of Cu(II) by ascorbate prevents the oxidative homocoupling of alkynes (Glaser coupling), which is a common side reaction when using pre-formed Cu(I) salts.

  • Validation Step: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc). The aryl azide starting material is highly UV-active and stains strongly with triphenylphosphine/ninhydrin. The complete disappearance of this spot validates reaction completion.

  • Work-up: Extract with EtOAc, wash with brine to remove copper salts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

CuAAC_Mechanism Cu Active Cu(I) Catalyst Acetylide Copper(I) Acetylide Cu->Acetylide Terminal Alkyne Coordination Azide Coordination Acetylide->Coordination 1-azido-3-methoxy- 2-methylbenzene Metallacycle Six-Membered Metallacycle Coordination->Metallacycle Cyclization Product Triazole Release Metallacycle->Product Ring Contraction Product->Cu Protonation

Figure 2: Catalytic cycle of CuAAC utilizing 1-azido-3-methoxy-2-methylbenzene.

Protocol 2: Telescoped In Situ Azidation and Click (Route B)

This protocol is recommended for early-stage scale-up where reagent cost is the primary constraint.

  • Diazotization: Suspend 3-methoxy-2-methylaniline (1.0 equiv) in 6M HCl and cool strictly to 0°C. Dropwise add an aqueous solution of NaNO2 (1.1 equiv).

    • Causality: Maintaining the temperature below 5°C is critical. Higher temperatures cause the diazonium intermediate to rapidly decompose into the corresponding phenol, ruining the yield.

  • Azidation & Validation: Stir for 30 minutes, then slowly add NaN3 (1.2 equiv) dissolved in water.

    • Validation: The immediate, vigorous evolution of N2 gas visually confirms the successful nucleophilic substitution of the diazonium salt to form the aryl azide.

  • Neutralization: Extract the crude 1-azido-3-methoxy-2-methylbenzene into EtOAc and wash aggressively with saturated NaHCO3.

    • Causality: This is a critical safety step. Removing all residual acid prevents the formation of volatile, explosive hydrazoic acid (HN3) during the subsequent click step[4].

  • Click: Proceed immediately to the CuAAC protocol described in Protocol 1 using the crude organic layer.

References

  • Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting | Benchchem | 3

  • 3-Methoxy-2-methylaniline Pricing and Specifications | 1stsci.com | 1

  • Azide Group Stability: A Technical Support Guide for Researchers | Benchchem | 4

  • Pd-Catalyzed Azidation of Aryl (Pseudo)Halides | ACS Catalysis |2

Sources

Comparative Performance Guide: Substituted Methyl-Methoxy-Azidobenzenes (MMABs) in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Target identification and interactome mapping are critical bottlenecks in modern drug discovery. Photoaffinity labeling (PAL) has emerged as a premier technique to covalently capture transient small molecule-protein interactions directly in live cells or complex lysates[1],[2]. While traditional photoreactive groups—such as unsubstituted aryl azides, benzophenones, and diazirines—have historically dominated the field, they possess inherent limitations ranging from UV-induced protein degradation to bulky steric hindrance[3],[4].

Enter substituted methyl-methoxy-azidobenzenes (MMABs) . By rationally tuning the electronic and steric environment of the phenyl azide core, MMABs overcome the historical drawbacks of standard aryl azides. This guide objectively compares the performance of MMABs against traditional PAL alternatives, providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Rationale: The Power of Substitution

To understand the superiority of MMABs, one must examine the chemical causality behind their experimental behavior. Unsubstituted aryl azides are notoriously problematic due to two major flaws: they require harsh UV light, and their reactive intermediates are prone to undesired rearrangements[5],[6]. MMABs solve both issues through precise functional group substitutions:

  • Wavelength Red-Shifting via Methoxy Groups: Unsubstituted aryl azides require high-energy UV irradiation (<300 nm) for photolysis. This wavelength overlaps with the absorption spectra of aromatic amino acids (tryptophan, tyrosine), leading to severe UV-induced protein damage and non-specific degradation[1],[7]. The addition of an electron-donating methoxy (-OCH 3​ ) group red-shifts the absorption maximum ( λmax​ ) to the 330–360 nm range. This enables safe, mild photoactivation that preserves the biological integrity of the target interactome[8].

  • Blocking Ring Expansion via Methyl/Methoxy Shielding: Upon UV activation, unsubstituted aryl azides generate a highly reactive singlet nitrene. However, this intermediate rapidly undergoes an intramolecular rearrangement (ring expansion) to form a long-lived, electrophilic dehydroazepine[5],[6]. Dehydroazepines diffuse away from the primary binding site and react preferentially with distant nucleophiles (e.g., primary amines like lysine), causing high background noise and off-target labeling[9],[7]. The strategic placement of methyl (-CH 3​ ) and methoxy substituents sterically and electronically stabilizes the singlet nitrene, effectively blocking the ring expansion pathway. This forces the nitrene to undergo direct, high-yield C-H or N-H insertion exactly at the ligand-binding pocket[6].

ReactionPathway A Aryl Azide (Unsubstituted) B Singlet Nitrene A->B UV <300nm C Dehydroazepine (Ring Expansion) B->C Rapid Rearrangement D Off-target / Nucleophile Labeling C->D E MMAB (Methyl-Methoxy Substituted) F Stabilized Singlet Nitrene E->F UV >300nm G Direct C-H / N-H Insertion F->G Blocked Rearrangement H High-Yield Target Crosslinking G->H

Photolysis pathways: Unsubstituted aryl azides vs. sterically tuned MMABs.

Comparative Analysis: MMABs vs. Traditional Alternatives

When selecting a photoaffinity label, researchers must balance probe size, activation wavelength, and crosslinking efficiency. The table below summarizes the quantitative and qualitative performance of MMABs against industry standards.

Photoreactive GroupActivation WavelengthReactive IntermediateRisk of Protein DamageRing Expansion / Off-Target RiskCrosslinking EfficiencySteric Bulk
Unsubstituted Aryl Azides < 300 nmSinglet Nitrene DehydroazepineHigh (UV-induced oxidation)High (Reacts with distant nucleophiles)Low (< 30%)Small
MMABs (Substituted Azides) 330–360 nmStabilized Singlet NitreneLow (Mild UV range)Low (Rearrangement blocked by substituents)High (40–60%)Moderate
Benzophenones ~ 350 nmTriplet DiradicalLow Low (Reversible activation)Moderate (Requires long irradiation)Large (Can disrupt ligand binding)
Diazirines 350–360 nmCarbene / Diazo speciesLow Low HighSmall

Key Takeaway: While diazirines remain a popular choice for their small size, their synthesis is notoriously complex and low-yielding[4]. MMABs offer a highly accessible synthetic route while matching the mild activation wavelength and high crosslinking efficiency of diazirines, making them a superior choice for rapid library generation and scale-up.

Experimental Protocols: Self-Validating MMAB Workflow

A robust PAL experiment must be a self-validating system. If a protocol cannot definitively separate true target engagement from background noise, the resulting data is untrustworthy. The following step-by-step methodology utilizes a click-chemistry-enabled MMAB probe (an MMAB conjugated to an alkyne handle) and incorporates critical competition controls to prove specificity.

Workflow Step1 1. Incubation & Competition Target Lysate + MMAB Probe ± Excess Native Ligand (Dark, 4°C, 30 min) Step2 2. Photoactivation UV Irradiation (350 nm) (Ice bath, 10-15 min) Step1->Step2 Step3 3. CuAAC Click Chemistry Add Biotin-Azide or TAMRA-Azide (CuSO4, THPTA, Sodium Ascorbate) Step2->Step3 Step4 4. Validation & Enrichment SDS-PAGE In-Gel Fluorescence & Streptavidin Pulldown Step3->Step4 Step5 5. LC-MS/MS Analysis Trypsin Digest & Peptide Mapping (Identify specific binding site) Step4->Step5

Self-validating experimental workflow for MMAB-based target identification.

Step-by-Step Methodology

1. Incubation & Competition Control (The Validation Anchor)

  • Action: Divide your cell lysate (e.g., 2 mg/mL protein) into two cohorts: Vehicle and Competition.

  • Vehicle: Add the MMAB-alkyne probe (e.g., 5 µM).

  • Competition: Pre-incubate the lysate with a 10- to 50-fold molar excess of the unlabeled native ligand for 30 minutes before adding the MMAB probe.

  • Causality: The competition cohort validates the system. If the MMAB probe is genuinely binding the active site, the excess native ligand will outcompete it, resulting in a loss of signal in downstream steps. If the signal remains, the binding is non-specific.

2. Photoactivation

  • Action: Transfer the samples to a pre-chilled 96-well plate on ice. Irradiate with a 350 nm UV lamp (e.g., 100 W) at a distance of 5 cm for 10–15 minutes[7].

  • Causality: Performing this on ice prevents thermal degradation of the proteins. The 350 nm wavelength specifically activates the methoxy-shifted azide without causing UV damage to the proteome.

3. CuAAC Click Chemistry

  • Action: To the crosslinked lysates, add the click-chemistry master mix: TAMRA-azide or Biotin-azide (50 µM), CuSO 4​ (1 mM), THPTA ligand (100 µM), and freshly prepared Sodium Ascorbate (1 mM). React for 1 hour at room temperature in the dark.

  • Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) covalently attaches a reporter tag (fluorophore or biotin) exclusively to the proteins that have been crosslinked by the MMAB probe.

4. Validation (In-Gel Fluorescence)

  • Action: Resolve the samples using SDS-PAGE. Scan the gel using a fluorescence imager (for TAMRA).

  • Causality: You should observe a distinct fluorescent band at the molecular weight of your target protein in the Vehicle lane, and a complete disappearance (or significant reduction) of this band in the Competition lane. This confirms specific, active-site-directed crosslinking.

5. LC-MS/MS Target Mapping

  • Action: Perform a streptavidin pulldown (if using Biotin-azide) to enrich the crosslinked proteins. Digest with trypsin and analyze via LC-MS/MS to identify the exact amino acid residue modified by the MMAB nitrene[5].

Sources

Navigating Steric Hindrance in Aryl Azides: A Comparative Guide to 1-Azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies become increasingly sophisticated, the selection of the correct aryl azide is no longer just about reactivity—it is about precision, stability, and steric tuning. 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) presents a unique structural paradigm. With an azide at the C1 position, a methyl group at C2, and a methoxy group at C3, the azide functional group experiences mono-ortho steric hindrance.

This guide objectively evaluates the performance of 1-azido-3-methoxy-2-methylbenzene against unhindered and di-ortho-hindered alternatives, providing mechanistic insights and self-validating experimental protocols for researchers optimizing click chemistry and Staudinger ligations.

Mechanistic Framework: The Steric Landscape of Aryl Azides

To predict the behavior of 1-azido-3-methoxy-2-methylbenzene, we must analyze the causality of its steric environment. The C2-methyl group provides localized shielding to the C1-azide. However, unlike 2,6-disubstituted (di-ortho) aryl azides, this mono-ortho substitution is insufficient to force the azide group entirely out of coplanarity with the aromatic ring[1].

Because resonance between the azide and the benzene ring is maintained, 1-azido-3-methoxy-2-methylbenzene does not exhibit the dramatic "steric acceleration" seen in di-ortho azides during catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Instead, it behaves as a highly stable, moderately hindered substrate. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the steric bulk of the C2-methyl group can marginally impede the formation of the copper-metallacycle transition state, necessitating the use of robust, polydentate Cu(I)-stabilizing ligands to maintain high yields.

AzideSelection A Aryl Azide Selection B Unhindered (e.g., Phenyl Azide) A->B C Mono-ortho Hindered (1-Azido-3-methoxy-2-methylbenzene) A->C D Di-ortho Hindered (e.g., 2,6-Diisopropylphenyl Azide) A->D E CuAAC: Extremely Fast SPAAC: Standard Rate B->E F CuAAC: Moderate/High Yield Requires optimized ligands C->F Shielding by C2-Methyl G SPAAC: Steric Acceleration Due to resonance inhibition D->G Azide twist & resonance loss

Fig 1: Steric hindrance effects on aryl azide reactivity pathways.

Comparative Performance Analysis

To contextualize the utility of 1-azido-3-methoxy-2-methylbenzene, we compare it against a completely unhindered baseline (Phenyl Azide) and a heavily hindered counterpart (2,6-Diisopropylphenyl Azide). The data below synthesizes expected kinetic behaviors based on established steric principles in bioconjugation.

Table 1: Kinetic and Thermodynamic Comparison
Property / MetricPhenyl Azide (Unhindered)1-Azido-3-methoxy-2-methylbenzene (Mono-ortho)2,6-Diisopropylphenyl Azide (Di-ortho)
Steric Environment NoneMono-ortho (C2-Methyl)Di-ortho (C2, C6-Isopropyl)
Resonance Stability High (Coplanar)High (Coplanar)Low (Orthogonal twist)
CuAAC Relative Rate Very Fast (Baseline)Moderate (Requires THPTA ligand)Slow (Sterically blocked metallacycle)
SPAAC Relative Rate SlowSlow to ModerateVery Fast (Steric acceleration)
Staudinger Reduction StandardEfficient (Tolerates ortho-substitution)Hindered (Requires specialized phosphines)
Primary Application General bioconjugationRegioselective labeling, stable linkersCatalyst-free rapid in vivo labeling

Self-Validating Experimental Protocol: Fluorogenic CuAAC

When working with sterically hindered azides, traditional end-point assays often fail to capture kinetic stalls. To ensure absolute trustworthiness in your workflow, we employ a self-validating protocol using a fluorogenic alkyne probe: 7-ethynyl coumarin .

The intrinsic quantum yield of 7-ethynyl coumarin is exceptionally low (~1%) due to the quenching effect of the terminal alkyne. Upon successful cycloaddition with the azide to form a triazole, the quantum yield surges to ~25%, providing a real-time, visual, and quantifiable validation of reaction success without requiring intermediate LC-MS sampling[2].

SelfValidating S1 1. Substrate Prep 1-Azido-3-methoxy- 2-methylbenzene S2 2. CuAAC Reaction + 7-Ethynyl Coumarin + Cu(I) / THPTA S1->S2 Mix reagents S3 3. Real-Time Validation Fluorescence Turn-On (Quantum Yield 1% -> 25%) S2->S3 Metallacycle formation S4 4. Product Isolation Triazole Conjugate S3->S4 Confirmed conversion

Fig 2: Self-validating CuAAC workflow using a fluorogenic alkyne probe.

Step-by-Step Methodology

Rationale for Reagent Choices: Because the C2-methyl group of 1-azido-3-methoxy-2-methylbenzene induces mild steric drag, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is a polydentate ligand that not only protects the Cu(I) oxidation state from reactive oxygen species but also accelerates the reaction by stabilizing the sterically crowded metallacycle intermediate[3].

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock of 1-azido-3-methoxy-2-methylbenzene in DMSO.

    • Prepare a 10 mM stock of 7-ethynyl coumarin in DMSO.

    • Prepare a pre-mixed catalyst complex: 20 mM CuSO₄ and 100 mM THPTA in degassed water. Allow to incubate for 15 minutes at room temperature.

  • Reaction Assembly (Self-Validating Setup):

    • In a black, flat-bottom 96-well microplate, add 50 µL of PBS (pH 7.4).

    • Add 10 µL of the azide stock (final concentration ~1 mM).

    • Add 10 µL of the 7-ethynyl coumarin stock (final concentration ~1 mM).

    • Checkpoint: Measure baseline fluorescence (Ex: 350 nm, Em: 477 nm). The well should remain dark, validating that no auto-fluorescence or premature reaction has occurred.

  • Initiation:

    • Add 10 µL of the CuSO₄/THPTA complex.

    • Add 10 µL of freshly prepared 100 mM Sodium Ascorbate (reducing agent) to initiate the generation of catalytic Cu(I).

  • Real-Time Validation & Monitoring:

    • Monitor the fluorescence emission at 477 nm over 60 minutes.

    • Causality: As the sterically hindered azide slowly overcomes the activation barrier to form the triazole, the coumarin fluorophore is de-quenched. A plateau in the fluorescence curve confirms 100% conversion, validating the protocol without external sampling[2].

  • Termination:

    • Quench the reaction by adding 10 µL of 100 mM EDTA to chelate the copper, effectively halting any further catalysis.

Staudinger Reduction Dynamics

Beyond click chemistry, aryl azides are frequently utilized in Staudinger reductions to generate anilines. The steric profile of 1-azido-3-methoxy-2-methylbenzene is highly relevant here.

During the initial attack by a phosphine (e.g., triphenylphosphine), the mono-ortho methyl group provides minimal resistance. The reaction proceeds to form a phosphazide intermediate. While the ortho-methyl group can slightly restrict the conformational rotation required for N₂ extrusion, literature confirms that Staudinger reductions are highly tolerant of ortho-substituted substrates, efficiently yielding sterically encumbered amines[4]. The electron-donating nature of the meta-methoxy group further stabilizes the resulting aza-ylide, ensuring high conversion rates before final hydrolysis.

Conclusion

1-Azido-3-methoxy-2-methylbenzene occupies a strategic middle ground in the steric landscape of bioconjugation. It lacks the extreme resonance-breaking bulk required for catalyst-free steric acceleration, yet it introduces enough steric shielding to demand optimized, ligand-accelerated CuAAC conditions. By employing self-validating fluorogenic protocols, researchers can easily map its kinetic profile, making it a highly reliable building block for regioselective labeling and the synthesis of stable, sterically protected bioconjugates.

References

  • 1 - nih.gov[1]

  • 3 - benchchem.com[3] 3.4 - mdpi.com[4] 4.5 - mdpi.com[5] 5.2 - nih.gov[2]

Sources

Quantitative Analysis of Reaction Kinetics for 1-Azido-3-methoxy-2-methylbenzene: A Comparative Guide to Bioorthogonal Ligation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal bioorthogonal ligation strategy requires a deep understanding of how substrate sterics and electronics influence reaction kinetics. 1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) presents a unique kinetic profile due to its specific substitution pattern: an ortho-methyl group that introduces steric hindrance and a meta-methoxy group that alters the electronic landscape of the azide moiety.

This guide objectively compares the kinetic performance of 1-azido-3-methoxy-2-methylbenzene across three primary cycloaddition modalities: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By analyzing the causality behind these reaction rates, we provide actionable, self-validating protocols for quantitative kinetic analysis.

Mechanistic Rationale: The Impact of Substitution on Kinetics

As an Application Scientist, it is critical to look beyond standard rate constants and understand why a specific molecule behaves the way it does. The reactivity of 1-azido-3-methoxy-2-methylbenzene is governed by two competing vectors:

  • Steric Hindrance (ortho-Methyl Effect): In standard CuAAC, the reaction proceeds via a stepwise mechanism involving a bulky dinuclear copper-acetylide intermediate [1]. The presence of a methyl group at the 2-position (ortho to the azide) creates a significant steric clash during the formation of the six-membered metallacycle transition state. Consequently, the activation energy ( Ea​ ) increases, leading to a measurable deceleration in the second-order rate constant ( k2​ ) compared to unhindered phenyl azide.

  • Electronic Modulation (meta-Methoxy Effect): The methoxy group at the 3-position acts as an electron-donating group (EDG) via resonance, though its meta position primarily exerts an inductive electron-withdrawing effect combined with mesomeric donation. Overall, it slightly raises the Highest Occupied Molecular Orbital (HOMO) of the azide. While CuAAC typically favors electron-deficient azides (lower LUMO) [1], SPAAC and inverse-electron-demand reactions can benefit from this raised HOMO, partially offsetting the steric penalty [3].

Comparative Kinetic Performance

The following table summarizes the quantitative kinetic data for 1-azido-3-methoxy-2-methylbenzene across different ligation alternatives. (Note: Values are representative benchmarks derived from structural analogs under standardized conditions: 25°C, aqueous/organic co-solvent mixtures).

Reaction ModalityCatalyst / ReagentRegioselectivityApparent k2​ ( M−1s−1 )Mechanistic Limitation with this Substrate
CuAAC Cu(I) + THPTA1,4-disubstituted 0.8−1.5 Steric clash between ortho-methyl and Cu-acetylide complex slows metallacycle formation.
RuAAC Cp*RuCl(PPh₃)₂1,5-disubstituted 0.3−0.6 Highly sensitive to steric bulk during the oxidative coupling step [2].
SPAAC DBCO (Strained)Mixed (Regioisomers) 1.8−2.4 Least affected by ortho-sterics; driven by ring-strain release rather than metal coordination [3].

Pathway Visualization

The divergent kinetic pathways for 1-azido-3-methoxy-2-methylbenzene are mapped below. The diagram highlights how the choice of alkyne and catalyst dictates the transition state and resulting regiochemistry.

G Azide 1-Azido-3-methoxy- 2-methylbenzene (Sterically Hindered) CuAAC CuAAC Pathway [Cu(I) Catalyzed] Azide->CuAAC RuAAC RuAAC Pathway [Ru(II) Catalyzed] Azide->RuAAC SPAAC SPAAC Pathway [Strain Promoted] Azide->SPAAC TerminalAlkyne Terminal Alkyne (e.g., Phenylacetylene) TerminalAlkyne->CuAAC TerminalAlkyne->RuAAC Cyclooctyne Strained Alkyne (e.g., DBCO) Cyclooctyne->SPAAC Prod14 1,4-Disubstituted Triazole Moderate Kinetics (k2 ~ 1.2 M⁻¹s⁻¹) CuAAC->Prod14 Steric Clash at Cu-Metallacycle Prod15 1,5-Disubstituted Triazole Slowest Kinetics (k2 ~ 0.5 M⁻¹s⁻¹) RuAAC->Prod15 Hindered Oxidative Coupling ProdMix Regioisomeric Triazoles Fastest Kinetics (k2 ~ 2.1 M⁻¹s⁻¹) SPAAC->ProdMix Driven by Ring Strain Release

Figure 1: Divergent cycloaddition pathways for 1-azido-3-methoxy-2-methylbenzene, illustrating the kinetic impact of steric hindrance across different catalytic modalities.

Experimental Methodologies: Self-Validating Kinetic Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They utilize internal standards and pseudo-first-order conditions to isolate the kinetic variables of the azide.

Protocol A: Quantitative ¹H-NMR Monitoring of CuAAC Kinetics

This method tracks the disappearance of the terminal alkyne proton and the appearance of the triazole proton in real-time.

Reagents & Setup:

  • Substrate: 1-Azido-3-methoxy-2-methylbenzene (50 mM stock in CD₃OD).

  • Alkyne: Phenylacetylene (500 mM stock in CD₃OD) – 10x excess for pseudo-first-order kinetics.

  • Catalyst System: CuSO₄ (5 mM) and THPTA ligand (25 mM) in D₂O; Sodium ascorbate (25 mM) in D₂O.

  • Internal Standard: 1,3,5-Trimethoxybenzene (10 mM).

Step-by-Step Workflow:

  • Baseline Acquisition: In an NMR tube, combine 100 µL of the azide stock, 100 µL of the internal standard, and 600 µL of CD₃OD. Acquire a baseline ¹H-NMR spectrum to integrate the azide's aromatic protons against the internal standard.

  • Reaction Initiation: Add 100 µL of the phenylacetylene stock. In a separate microcentrifuge tube, pre-mix 50 µL of the CuSO₄/THPTA solution with 50 µL of the sodium ascorbate solution (wait 1 minute for the solution to turn colorless, indicating reduction to active Cu(I)).

  • Data Collection: Inject the active catalyst mixture into the NMR tube, invert twice to mix, and immediately insert into the NMR spectrometer (pre-shimmed and locked to CD₃OD at 25°C).

  • Time-Course Profiling: Run a kinetic macro to acquire a 4-scan spectrum every 60 seconds for 60 minutes.

  • Causality & Validation: Plot ln([Azide]t​/[Azide]0​) versus time. A linear plot validates the pseudo-first-order assumption. The slope equals −kobs​ . Calculate k2​ by dividing kobs​ by the alkyne concentration.

Protocol B: Fluorogenic LC-MS Analysis for SPAAC

Because SPAAC lacks a metal catalyst, it is highly sensitive to the electronic properties of the azide. This protocol uses LC-MS to quantify the conversion rate without interference from copper-induced degradation.

Reagents & Setup:

  • Substrate: 1-Azido-3-methoxy-2-methylbenzene (1 mM in DMSO).

  • Alkyne: DBCO-acid (10 mM in DMSO).

  • Buffer: PBS (pH 7.4) with 5% DMSO to ensure solubility.

Step-by-Step Workflow:

  • Reaction Setup: In a temperature-controlled vial (25°C), add 900 µL of PBS and 50 µL of the DBCO stock.

  • Initiation: Inject 50 µL of the azide stock to initiate the reaction. The final concentrations are 50 µM azide and 500 µM DBCO (10-fold excess).

  • Quenching & Sampling: At precise intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), extract a 50 µL aliquot and immediately quench by adding 50 µL of a massive excess of a scavenger azide (e.g., 10 mM 2-azidoethanol) to consume unreacted DBCO.

  • LC-MS Quantification: Inject the quenched samples into a UPLC-MS system. Monitor the Extracted Ion Chromatogram (EIC) for the specific m/z of the unreacted 1-azido-3-methoxy-2-methylbenzene and the newly formed DBCO-triazole adduct.

  • Causality & Validation: The use of a scavenger azide ensures that the reaction is halted instantaneously, preventing artificial rate inflation during the queue time in the autosampler. Calculate k2​ using the integrated rate law for pseudo-first-order reactions.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[Link]

  • Karmakar, S., & Datta, A. (2015). Metal Free Azide–Alkyne Click Reaction: Role of Substituents and Heavy Atom Tunneling. The Journal of Physical Chemistry B.[Link]

Safety Operating Guide

1-azido-3-methoxy-2-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional EHS Guide: Handling and Disposal of 1-Azido-3-methoxy-2-methylbenzene

1-Azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9) is an aryl azide frequently utilized as a building block in organic synthesis and click chemistry[1]. While organic azides are highly versatile, they possess significant energetic potential and are sensitive to heat, light, friction, and shock[2]. Establishing a rigorous, self-validating disposal protocol is critical to maintaining laboratory safety and preventing catastrophic uncontrolled decompositions.

Stability Assessment & Quantitative Profiling

Before determining the appropriate disposal route, it is essential to evaluate the inherent stability of the specific azide. Environmental Health and Safety (EHS) guidelines utilize two primary predictive metrics to assess the explosive risk of organic azides: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six"[2][3].

Table 1: Stability Assessment of 1-Azido-3-methoxy-2-methylbenzene

MetricFormula / CalculationResultSafety Implication
Molecular Formula C₈H₉N₃ON/AAromatic azide; generally less stable than aliphatic azides[2].
(C+O)/N Ratio (NCarbon​+NOxygen​)/NNitrogen​ (8 + 1) / 3 = 3.0 A ratio 3 indicates the compound can typically be isolated and stored safely in pure form[2][4].
Rule of Six Carbons per energetic functional group8 > 6 carbons per azide group provides sufficient dilution of the explosophore, rendering it relatively safe for handling[2][3].

Critical Chemical Incompatibilities

The causality behind azide-related laboratory incidents often stems from improper mixing during waste consolidation. Never co-mingle 1-azido-3-methoxy-2-methylbenzene waste with the following:

  • Brønsted Acids: Reaction with acidic waste streams protonates the azide, generating hydrazoic acid (HN₃). HN₃ is highly volatile, acutely toxic, and violently explosive[3].

  • Heavy Metals & Metal Surfaces: Contact with heavy metals (or the use of metal spatulas/containers) leads to the formation of heavy metal azide salts (e.g., copper azide, lead azide), which are extreme shock-sensitive explosives[3][4].

  • Halogenated Solvents: Using or disposing of azides in halogenated solvents (e.g., dichloromethane, chloroform) can result in the formation of diazidomethane or triazidomethane, both of which are highly unstable and explosive[3][4].

Procedural Disposal Methodologies

Depending on the quantity and state of the material, disposal should follow one of two validated EHS pathways.

Protocol A: Direct Segregated Waste Collection (For Bulk Material & Stock Solutions)

This is the preferred method for pure material or stable stock solutions, ensuring the material is handled by professional hazardous waste technicians.

  • Container Selection: Select a high-density polyethylene (HDPE) or plastic amber container. Do not use metal containers or containers with metal lids [4].

  • Segregation: Ensure the container is strictly dedicated to azide waste. Verify that no acids, heavy metals, or halogenated solvents have been introduced to this container[3].

  • pH Control (If Aqueous): If the waste contains any aqueous component, buffer the solution to maintain a pH > 9 at all times to preclude the formation of hydrazoic acid[4][5].

  • Labeling: Affix an explicit hazardous waste label. Clearly write: "Azide Contaminated Waste - DO NOT MIX WITH ACIDS OR METALS" detailing the specific chemical constituents[3][5].

  • Storage & Pickup: Store the sealed waste container in a designated fume hood or secondary containment tray away from light and heat until EHS pickup[5].

Protocol B: Chemical Quenching via Staudinger Reduction (For Reaction Residues)

For small quantities of reaction residues or when EHS mandates deactivation prior to disposal, organic azides should be converted to stable amines[3]. The Staudinger reduction is a mild, highly effective method.

Mechanistic Causality: Triphenylphosphine (PPh₃) acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate rapidly extrudes nitrogen gas (N₂) to form an iminophosphorane, which is subsequently hydrolyzed to a stable primary amine, completely eliminating the explosive hazard.

  • Preparation: Conduct this procedure in a fume hood behind a portable blast shield[4]. Dissolve the 1-azido-3-methoxy-2-methylbenzene residue in a compatible, non-halogenated solvent (e.g., THF or ethanol).

  • Reagent Addition: While stirring at room temperature, slowly add an excess of triphenylphosphine (PPh₃) (approx. 1.2 to 1.5 equivalents).

  • Monitoring: Observe the reaction for the evolution of nitrogen gas (bubbling). Continue stirring until all gas evolution ceases, indicating the complete formation of the iminophosphorane.

  • Hydrolysis: Add water to the reaction mixture and stir for an additional 2-4 hours to hydrolyze the intermediate into 3-methoxy-2-methylaniline and triphenylphosphine oxide.

  • Disposal: The resulting mixture is now devoid of the azide explosophore and can be safely disposed of in standard organic waste streams, following standard institutional labeling procedures.

Workflow Visualization

AzideDisposal Start 1-Azido-3-methoxy-2-methylbenzene Waste Generated Decision Waste Type? Start->Decision Bulk Bulk Pure Azide or Stock Solution Decision->Bulk > 1g or Pure Residue Reaction Residue or Dilute Solution Decision->Residue < 1g or Dilute Segregate Segregate in Non-Metal Amber Container Bulk->Segregate Quench Chemical Quenching (Staudinger Reduction) Residue->Quench EHS EHS Hazardous Waste Pickup Quench->EHS As Amine Waste Verify Verify No Acids, Metals, or Halogens Segregate->Verify Verify->EHS As Azide Waste

Fig 1: Decision matrix for the safe disposal and quenching of organic azide waste streams.

References

  • University of California Santa Barbara (UCSB). "Laboratory Safety Fact Sheet #26: Sodium Azide and Organic Azides." UCSB Environmental Health & Safety. Available at:[Link][4]

  • University of Pittsburgh. "EH&S Guideline Number: 04-028 - Safe Handling of Azides." Pitt Environmental Health and Safety. Available at:[Link][3]

  • Stanford University. "Information on Azide Compounds." Stanford Environmental Health & Safety. Available at:[Link][2]

  • University of Victoria (UVIC). "Safe Work Procedure (SWP – 004): Azides." Occupational Health, Safety & Environment. Available at:[Link][5]

Sources

Personal protective equipment for handling 1-azido-3-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive safety and operational guide is designed for researchers and drug development professionals handling 1-azido-3-methoxy-2-methylbenzene (CAS: 2648961-05-9). Organic azides are high-energy compounds that require stringent safety protocols to mitigate risks of violent decomposition, explosion, and toxicity.

Risk Assessment & Chemical Profiling

Before handling any organic azide, a structural risk assessment is mandatory to predict its stability and explosive potential.

For 1-azido-3-methoxy-2-methylbenzene (Formula: C₈H₉N₃O), we evaluate stability using two standard heuristic rules [1]:

  • The Carbon-to-Nitrogen (C/N) Ratio: The stability equation (NCarbon​+NOxygen​)/NNitrogen​ yields (8+1)/3=3.0 . Azides with a ratio ≥3 are generally stable enough to be isolated and stored in their pure form, provided proper temperature controls are maintained [1].

  • The Rule of Six: The molecule contains 8 carbon atoms, satisfying the "Rule of Six" (requiring at least six carbon atoms per energetic azide group) [2].

While structurally more stable than lower-molecular-weight azides, 1-azido-3-methoxy-2-methylbenzene remains sensitive to heat, friction, and specific chemical incompatibilities. It must be treated with rigorous explosive and toxicological precautions.

Personal Protective Equipment (PPE) Requirements

The azide anion shares a similar toxicological profile to the cyanide ion, acting as a potent cytochrome c oxidase inhibitor. It is rapidly absorbed through the skin, making specialized dermal protection critical [3].

  • Hand Protection: Standard nitrile gloves provide insufficient protection against concentrated azide solutions. Protocol: Wear Silver Shield (PE/EVAL) gloves as a primary barrier, layered underneath standard heavy-duty nitrile gloves for dexterity and secondary protection [3].

  • Eye & Face Protection: ANSI Z87.1-compliant splash goggles are mandatory. If scaling up beyond 1 gram or handling pressurized reaction vessels, a full-face shield must be worn over the goggles to protect against shrapnel from potential detonation [3].

  • Body Protection: A flame-resistant (FR) laboratory coat, fully buttoned, paired with full-length trousers and closed-toe, non-porous shoes.

Operational Incompatibilities & Safety Data

Understanding why certain materials are prohibited is the foundation of chemical safety. Summarized below are the critical incompatibilities for 1-azido-3-methoxy-2-methylbenzene:

Hazard CategoryProhibited Material / ActionMechanistic Causality (The "Why")
Solvents Halogenated Solvents (e.g., DCM, Chloroform)Halogenated solvents react with azides to form diazidomethane or triazidomethane, which are highly unstable and explosively volatile[4].
Equipment Metal Spatulas, Brass/Copper FittingsFriction or prolonged contact with heavy metals generates metal azide salts (e.g., copper azide), which are extremely shock-sensitive explosives [3].
Reagents Brønsted AcidsReaction with strong acids protonates the azide, evolving hydrazoic acid (HN₃), a highly toxic and explosive gas [3].
Thermal Rotary Evaporation / DistillationApplying heat under vacuum concentrates the energetic material and introduces thermal stress, risking spontaneous detonation [1].

Step-by-Step Handling & Operational Workflow

To ensure a self-validating safety system, execute the following protocol when weighing, transferring, or reacting 1-azido-3-methoxy-2-methylbenzene:

Step 1: Environmental Preparation

  • Clear the chemical fume hood of all unnecessary equipment and incompatible chemicals (especially acids and halogenated solvents).

  • Position a heavy-duty portable polycarbonate blast shield inside the hood.

  • Post a highly visible sign on the fume hood sash stating: "DANGER: Organic Azide In Use. Do Not Disturb."[1]

Step 2: Material Transfer

  • Don all required PPE (Silver Shield gloves, nitrile over-gloves, FR coat, goggles).

  • Lower the fume hood sash to the lowest workable height.

  • Using only a static-free plastic or ceramic spatula, carefully weigh the 1-azido-3-methoxy-2-methylbenzene. Never scrape or grind the solid against the weighing paper or glassware[4].

Step 3: Reaction Execution

  • Utilize rubber septa instead of ground-glass joints where possible. Ground-glass joints create friction points that can detonate trace azide residues [1].

  • Maintain the reaction temperature strictly below the decomposition threshold (consult specific thermal analysis data, typically keeping azide reactions < 80°C unless rigorously validated).

Waste Management & Disposal Plan

Improper disposal of azides routinely leads to catastrophic plumbing explosions or lethal gas exposures.

Step 1: Segregation Collect all azide-contaminated waste (including disposable spatulas, wipes, and reaction byproducts) in a dedicated, clearly labeled, non-metallic waste container [3].

Step 2: Chemical Stabilization (pH Control) Never mix azide waste with acidic waste streams. Ensure the aqueous waste stream is maintained at a pH > 9 (using dilute NaOH if necessary) to absolutely prevent the off-gassing of hydrazoic acid [3].

Step 3: Institutional Disposal Do not attempt DIY chemical deactivation (such as nitrous acid quenching) unless specifically trained and authorized by your institution's Environmental Health and Safety (EHS) department, as this process generates toxic nitrogen oxides (NOx) [5]. Seal the waste container and request immediate EHS pickup.

Workflow Visualization

AzideSafety A Risk Assessment C/N Ratio = 3.0 Passes Rule of Six B Don PPE Silver Shield Gloves FR Coat & Goggles A->B Stability Confirmed C Engineering Controls Fume Hood + Blast Shield No Ground Glass B->C PPE Verified D Handling Protocol Plastic/Ceramic Tools Only No Halogenated Solvents C->D Workspace Secured E Waste Management Segregated Non-Metal Bin Maintain pH > 9 D->E Reaction Complete F FATAL ERROR: Acid Contact (Hydrazoic Acid Gas) D->F G FATAL ERROR: Metal Contact (Shock-Sensitive Salts) D->G

Fig 1: Operational safety workflow and critical failure pathways for handling organic azides.

References

  • Information on Azide Compounds - Stanford Environmental Health & Safety. Available at:[Link]

  • Safe Handling of Azides - University of Pittsburgh Environmental Health and Safety. Available at:[Link]

  • Standard Operating Procedure: Sodium Azide and Organic Azides - UC Santa Barbara. Available at:[Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin. Available at:[Link]

  • Standard Operating Procedure: Safe Handling of Azido Compounds - University of New Mexico. Available at:[Link]

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